molecular formula C10H12O3 B181307 2-(3,5-Dimethylphenoxy)acetic acid CAS No. 5406-14-4

2-(3,5-Dimethylphenoxy)acetic acid

Cat. No.: B181307
CAS No.: 5406-14-4
M. Wt: 180.2 g/mol
InChI Key: NIPZZANLNKBKIS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5306. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylphenoxy)acetic acid
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InChI

InChI=1S/C10H12O3/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIPZZANLNKBKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
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DSSTOX Substance ID

DTXSID60202381
Record name 3,5-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
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CAS No.

5406-14-4
Record name 2-(3,5-Dimethylphenoxy)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3,5-Dimethylphenoxy)acetic acid (CAS No. 5406-14-4). While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, including predicted values and data from structurally related compounds. Crucially, this guide offers detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Introduction: The Significance of Physicochemical Profiling

This compound belongs to the class of phenoxyacetic acids, a scaffold of significant interest in medicinal chemistry and agrochemistry. The substitution pattern on the phenyl ring profoundly influences the molecule's properties, impacting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its biological activity. A thorough understanding of its physicochemical properties is therefore a critical first step in any research and development endeavor.

This guide is structured to provide not just a compilation of data, but a practical framework for its acquisition and interpretation. We will delve into the theoretical underpinnings of each property and present robust experimental protocols that ensure data integrity and reproducibility.

Molecular and Physicochemical Profile

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.

PropertyValueData Type
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol [1]Calculated
CAS Number 5406-14-4[1]-
Canonical SMILES CC1=CC(=CC(=C1)OCC(=O)O)C[1]-
Boiling Point 320.5 °C at 760 mmHg[1]Predicted
Density 1.146 g/cm³[1]Predicted
logP (Octanol-Water Partition Coefficient) 1.76680[1]Predicted
Hydrogen Bond Donor Count 1[1]Calculated
Hydrogen Bond Acceptor Count 3[1]Calculated
Rotatable Bond Count 3[1]Calculated
Melting Point Not available-
pKa Not available-
Solubility Soluble in organic solvents, limited solubility in water.[2]General

Synthesis and Structural Elucidation

The primary route for the synthesis of this compound involves the Williamson ether synthesis. This reaction provides a reliable and scalable method for the preparation of the target compound.

Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.

Materials:

  • 3,5-Dimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl) (for acidification)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Step-by-Step Methodology:

  • Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide. The hydroxide ion acts as a base, deprotonating the phenolic hydroxyl group to form the more nucleophilic sodium 3,5-dimethylphenoxide. The stoichiometry should be at least one equivalent of NaOH per equivalent of the phenol.

  • Nucleophilic Substitution: To the stirred solution of the phenoxide, add an aqueous solution of chloroacetic acid, neutralized with an equimolar amount of sodium hydroxide to form sodium chloroacetate. Heat the reaction mixture to reflux. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the chloroacetate and displacing the chloride ion.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to distinguish the starting material from the product.

  • Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the aqueous solution if its solubility is low.

  • Extraction: Extract the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. The organic layer will contain the product.

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., water, ethanol-water, or hexane-ethyl acetate).

Causality of Experimental Choices:

  • The use of a strong base like NaOH is crucial to generate the phenoxide, which is a much stronger nucleophile than the neutral phenol.

  • Heating the reaction mixture increases the rate of the SN2 reaction.

  • Acidification is necessary to convert the sodium salt of the carboxylic acid (which is water-soluble) into the free acid, facilitating its extraction into an organic solvent.

Synthesis_Workflow cluster_synthesis Synthesis of this compound phenol 3,5-Dimethylphenol phenoxide Sodium 3,5-Dimethylphenoxide phenol->phenoxide Deprotonation base NaOH (aq) base->phenoxide product_salt Sodium 2-(3,5-Dimethylphenoxy)acetate phenoxide->product_salt Nucleophilic Attack chloroacetate Sodium Chloroacetate chloroacetate->product_salt product This compound (Crude) product_salt->product Acidification acidification HCl (aq) acidification->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Structural Characterization Techniques

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and chromatographic methods.

NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see:

    • A singlet for the two equivalent methyl groups on the phenyl ring.

    • Signals for the aromatic protons. Due to the meta-substitution, a specific splitting pattern will be observed.

    • A singlet for the methylene protons of the acetic acid side chain.

    • A broad singlet for the acidic proton of the carboxylic acid, which may exchange with residual water in the solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. This is particularly useful for confirming the substitution pattern on the aromatic ring.

Protocol for NMR Sample Preparation and Analysis:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and coupling patterns.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

  • O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹).

  • C=O stretch of the carboxylic acid (a strong band around 1700-1725 cm⁻¹).

  • C-O stretch of the ether linkage and the carboxylic acid.

  • C-H stretches of the aromatic and methyl groups.

  • C=C stretches of the aromatic ring.

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Identify and label the characteristic absorption peaks.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

  • Electron Ionization (EI): This high-energy ionization technique often leads to extensive fragmentation. The molecular ion peak (M⁺) should be observed at m/z 180. Key fragments would likely arise from the cleavage of the ether bond and the loss of the carboxylic acid group.

  • Electrospray Ionization (ESI): This is a softer ionization technique. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 179. In positive ion mode, adducts such as [M+H]⁺ (m/z 181) or [M+Na]⁺ (m/z 203) may be seen.

Protocol for Mass Spectrometry Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Acquire the mass spectrum in the desired ionization mode and mass range.

  • Identify the molecular ion and major fragment ions.

Characterization_Workflow cluster_characterization Structural Characterization sample Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (EI, ESI) sample->ms hplc HPLC Analysis sample->hplc structure Confirm Structure nmr->structure ir->structure ms->structure purity Assess Purity hplc->purity

Caption: Workflow for the structural characterization and purity assessment.

Determination of Key Physicochemical Properties

Accurate determination of physicochemical properties is paramount for predicting a compound's behavior in biological systems and for formulation development.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Protocol for Melting Point Determination:

  • Finely powder a small amount of the dry, purified compound.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is a critical parameter for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Protocol for pKa Determination by Potentiometric Titration:

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water-methanol or water-ethanol) may be necessary.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Causality of Experimental Choices:

  • Potentiometric titration is a direct and accurate method for determining the pKa of weak acids.

  • The use of a co-solvent is a pragmatic approach to handle compounds with poor aqueous solubility, although it's important to note that the pKa value obtained will be an apparent pKa (pKaapp) specific to that solvent system.

Solubility

Solubility is a key determinant of a drug's bioavailability. It should be assessed in various media relevant to drug development.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, methanol, acetone).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Causality of Experimental Choices:

  • The shake-flask method is the gold standard for determining equilibrium solubility.

  • Assessing solubility at different pH values is crucial for ionizable compounds like carboxylic acids, as their solubility is pH-dependent.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution in the body.

Protocol for logP Determination (Shake-Flask Method):

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in one of the pre-saturated phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: Shake the funnel for a period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: Allow the phases to separate completely. Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Analytical Methodologies

Robust analytical methods are essential for the quality control of the synthesized compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for its quantification. A reverse-phase HPLC method is typically suitable.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol). The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

Self-Validating Aspects of the Protocol:

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing consistently (e.g., reproducible retention times and peak areas).

  • Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve. The response should be linear over the desired concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, often after derivatization to increase its volatility.

Protocol for GC-MS Analysis (with Derivatization):

  • Derivatization: The carboxylic acid group can be derivatized to a more volatile ester (e.g., a methyl or ethyl ester) by reacting the compound with an appropriate reagent (e.g., methanol or ethanol in the presence of an acid catalyst).

  • GC Separation: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • MS Detection: The separated components are detected by a mass spectrometer, which provides both quantitative information and mass spectral data for identification.

Biological Context and Potential Applications

Phenoxyacetic acids are known for their diverse biological activities. While specific data for this compound is not widely reported, its structural similarity to other members of this class suggests potential applications as:

  • Herbicides: Many phenoxyacetic acids act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants. The substitution pattern on the aromatic ring is a key determinant of herbicidal activity and selectivity.

  • Drug Scaffolds: The phenoxyacetic acid moiety is present in a number of approved drugs and is a common starting point for the development of new therapeutic agents. For instance, derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.

Further research is needed to elucidate the specific biological activities of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, with a strong emphasis on the experimental methodologies required for their determination. While there is a notable scarcity of published experimental data for this specific isomer, the protocols and theoretical considerations presented herein offer a robust framework for researchers to generate high-quality, reliable data. A thorough characterization of this and similar molecules is fundamental to advancing their potential applications in both agriculture and medicine.

References

  • LookChem. (n.d.). This compound.
  • LookChem. (n.d.). Chemical Property of this compound.

Sources

A Technical Guide to the Organic Solvent Solubility of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is fundamental to process development, formulation, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-Dimethylphenoxy)acetic acid. We will delve into the key physicochemical properties that govern its solubility, present a framework for understanding its behavior in various organic solvents, and provide a detailed, field-proven experimental protocol for determining equilibrium solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solubility for practical application.

Introduction: The Significance of Solubility

This compound is a member of the phenoxyacetic acid class of compounds, which are structurally related to certain herbicides and serve as valuable intermediates in organic synthesis. The efficiency of its synthesis, purification via crystallization, and formulation into final products is critically dependent on its solubility in organic solvents. A thorough understanding of its solubility profile allows scientists to:

  • Select appropriate solvents for reaction media, ensuring reactants remain in the solution phase.

  • Design efficient crystallization processes for purification, maximizing yield and purity.

  • Develop stable liquid formulations for analytical standards or preclinical studies.

  • Predict and model dissolution behavior in various systems.

This guide provides the foundational knowledge and practical methodologies to confidently assess and utilize the solubility properties of this compound.

Physicochemical Properties Governing Solubility

The solubility of a solute in a given solvent is dictated by a balance of intermolecular forces. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining the specific molecular attributes of this compound.

Molecular Structure:

A Spectroscopic Guide to 2-(3,5-Dimethylphenoxy)acetic Acid: Structural Elucidation through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3,5-Dimethylphenoxy)acetic acid is a member of the aryloxyacetic acid class of compounds, which are significant as synthetic intermediates and have applications in herbicide development and as potential therapeutic agents. Accurate structural confirmation and purity assessment are paramount for any scientific application. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a rationale for signal and peak assignments. Furthermore, this guide presents standardized protocols for data acquisition and an integrated workflow for unambiguous structural verification, designed for researchers, scientists, and professionals in drug development.

Molecular Structure Overview

To facilitate a clear and precise discussion of the spectral data, the atoms in the this compound molecule are systematically numbered. This numbering convention will be used consistently throughout the guide for spectral assignments.

Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

fragmentation_pathway parent This compound [M]⁺˙ m/z = 180 frag1 Dimethylphenol radical cation [C₈H₁₀O]⁺˙ m/z = 122 parent->frag1 - •CH₂COOH frag2 [C₇H₇O]⁺ m/z = 107 frag1->frag2 - •CH₃

Caption: A primary fragmentation pathway for this compound in MS.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water. [1]2. Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC separates the analyte from impurities, and the MS provides mass analysis. An electrospray ionization (ESI) source is common for this type of molecule.

  • LC Method:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process. [2]4. MS Method:

    • Operate the mass spectrometer in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

    • Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

    • Optionally, perform tandem MS (MS/MS) experiments by selecting the molecular ion and fragmenting it to confirm fragmentation patterns. [3]

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural proof.

integrated_workflow cluster_data Data Acquisition cluster_info Information Derived MS Mass Spectrometry (LC-MS) MS_info Molecular Weight (180.20) Fragmentation Pattern MS->MS_info IR Infrared Spectroscopy (ATR-FTIR) IR_info Functional Groups: - Carboxylic Acid (O-H, C=O) - Ether (C-O) - Aromatic Ring (C=C) IR->IR_info NMR NMR Spectroscopy (¹H & ¹³C) NMR_info Carbon-Hydrogen Framework: - Proton environments & connectivity - Number of unique carbons NMR->NMR_info Confirmation Unambiguous Structure Confirmation of This compound MS_info->Confirmation IR_info->Confirmation NMR_info->Confirmation

Caption: Integrated workflow for structural confirmation using MS, IR, and NMR data.

This workflow demonstrates the synergistic nature of the techniques:

  • MS establishes the correct molecular formula.

  • IR confirms the presence of the key functional groups (carboxylic acid, ether, aromatic ring).

  • NMR pieces together the exact atomic connectivity, confirming the substitution pattern on the aromatic ring and the structure of the side chain.

When the data from all three analyses are consistent, the proposed structure of this compound is confirmed with a high degree of confidence.

Conclusion

The comprehensive analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a clear and consistent spectroscopic profile. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the essential carboxylic acid and ether functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation. Together, these techniques form a robust, self-validating methodology for the unambiguous structural elucidation and identity confirmation of the title compound, a critical requirement for its application in research and development.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Google Patents. (1989). KR890001568B1 - A process for preparing aryloxyacetic acid derivatives.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000042).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042).
  • ResearchGate. (2011). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer.
  • Preprints.org. (2024). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Bruker. (2012). 3 13C NMR 100 MHz Acetic Acid-d4.
  • PubMed. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid.
  • Indian Journal of Chemistry. (2007). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi.
  • Chemistry LibreTexts. (2021). 2.4: Functional Groups.
  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • PubMed. (2001). Liquid chromatography-tandem mass spectrometry identification of metabolites of two 5-HT1A antagonists....
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  • PubMed. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites....
  • US EPA. (n.d.). Acetic acid, (2-methylphenoxy)- - Substance Details.
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An In-depth Technical Guide to the Structural Elucidation of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architecture of a Molecule

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physical and biological properties. For a molecule like 2-(3,5-Dimethylphenoxy)acetic acid, a derivative of phenoxyacetic acid with potential applications ranging from agriculture to pharmaceuticals, understanding its solid-state architecture is paramount. This guide provides a comprehensive overview of the principles and methodologies for determining the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines the experimental workflow and theoretical considerations for its elucidation, drawing upon the established structural motifs of its chemical congeners.

Molecular Synopsis and Anticipated Structural Features

This compound belongs to the family of aryloxyalkanoic acids. Its molecular framework consists of a central phenoxy ring substituted with two methyl groups at the 3 and 5 positions, linked via an ether oxygen to an acetic acid moiety. The inherent flexibility of the ether linkage and the acidic proton of the carboxyl group are expected to be the dominant factors in its conformational preference and intermolecular interactions.

Based on extensive crystallographic studies of related phenoxyacetic acids, such as (2-methylphenoxy)acetic acid, a highly probable supramolecular arrangement involves the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules.[1][2] This robust and commonly observed R22(8) graph set motif is a cornerstone of carboxylic acid crystal engineering.

Caption: Molecular structure of this compound.

The Experimental Blueprint: From Powder to Precision Structure

The journey to unveiling a crystal structure is a meticulous process that demands both precision and an understanding of the underlying physical chemistry. The following protocol outlines the critical steps for the structural determination of this compound.

Synthesis and Purification: The Foundation of Quality Crystals

The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 3,5-dimethylphenol with an α-haloacetic acid (such as chloroacetic acid) in the presence of a base.

Protocol:

  • Reaction Setup: To a solution of 3,5-dimethylphenol in a suitable solvent (e.g., acetone, ethanol), add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium carbonate) and stir until the phenoxide is formed.

  • Nucleophilic Substitution: Add chloroacetic acid to the reaction mixture and reflux for several hours to facilitate the nucleophilic substitution.

  • Workup and Purification: After cooling, the reaction mixture is acidified to precipitate the carboxylic acid. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, toluene) to achieve high purity, which is crucial for successful crystallization.

The Art of Crystal Growth: Cultivating Order from Chaos

Obtaining single crystals of sufficient size and quality is often the most challenging step. Various techniques can be employed, with the choice depending on the solubility and stability of the compound.

Common Crystallization Techniques:

TechniqueDescriptionSuitability
Slow Evaporation A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.For compounds that are stable and have moderate solubility.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.Highly effective for small quantities of material.
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Suitable for compounds with a significant temperature-dependent solubility.
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal provides the raw data for structure determination.

Start Synthesis & Purification Crystal_Growth Single Crystal Growth Start->Crystal_Growth SC_XRD Single-Crystal X-ray Diffraction Data Collection Crystal_Growth->SC_XRD Data_Processing Data Processing & Structure Solution SC_XRD->Data_Processing Refinement Structure Refinement & Validation Data_Processing->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for Crystal Structure Determination.

Data Processing, Structure Solution, and Refinement: From Diffraction to Definite Structure

The collected diffraction data are processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays, which are lost in the experiment, are then determined using computational methods (direct methods or Patterson methods) to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.

Interpreting the Crystallographic Data: A Wealth of Information

A successful crystal structure determination provides a wealth of information that is invaluable for research and development.

Key Crystallographic Parameters and Their Significance:

ParameterDescriptionImportance
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit of the crystal lattice.Defines the basic building block of the crystal.
Space Group The set of symmetry operations that describe the arrangement of molecules within the unit cell.Provides insight into the packing efficiency and chirality of the crystal.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the asymmetric unit.Allows for the calculation of bond lengths, bond angles, and torsion angles, defining the molecular conformation.
Intermolecular Interactions The non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that hold the molecules together in the crystal.Crucial for understanding the physical properties of the solid, such as melting point, solubility, and mechanical strength.

Conclusion: The Path Forward

The determination of the crystal structure of this compound is an essential step in characterizing this compound fully. The experimental and analytical workflow detailed in this guide provides a robust framework for achieving this goal. The resulting structural information will not only provide definitive proof of its chemical identity but will also offer profound insights into its physicochemical properties, guiding its potential applications in various scientific and industrial fields. The principles and protocols outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules, underscoring the foundational role of crystallography in modern chemical sciences.

References

  • Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, E60, o771–o773.
  • PubChem. 2-(2-Methylphenoxy)acetic acid.
  • CAS Common Chemistry. 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid.
  • Vedani, A., & Dunitz, J. D. (1995). Intermolecular interactions around functional groups in crystals: data for modeling the binding of drugs to biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 4), 418–427.
  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.
  • Cambridge Crystallographic Data Centre (CCDC). (2025). Introducing Cambridge Structural Database 6.00.
  • Riel, A. M. S., et al. (2019). Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory. Crystal Growth & Design, 19(5), 2874-2881.
  • Cambridge Crystallographic Data Centre (CCDC). Search - Access Structures.
  • Cambridge Crystallographic Data Centre (CCDC). CSD Subsets.
  • Mazik, M., & Seidel, R. (2023). Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 1), 6-9.
  • NIST WebBook. Acetic acid, (2-methylphenoxy)-.
  • ResearchGate. (2-Methylphenoxy)acetic acid.

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A Comprehensive Technical Guide to the Thermal Stability of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It is a critical parameter that dictates not only the compound's shelf-life and storage requirements but also its behavior during manufacturing processes such as milling, granulation, and lyophilization. This technical guide provides an in-depth exploration of the thermal stability of 2-(3,5-Dimethylphenoxy)acetic acid, a compound of interest for its potential therapeutic applications. As Senior Application Scientist, my objective is to present a cohesive narrative that intertwines fundamental principles with actionable, field-proven methodologies. This document is designed for researchers, scientists, and drug development professionals, offering a robust framework for the thermal characterization of this and similar molecules.

Introduction to this compound: Structure and Significance

This compound belongs to the class of phenoxyacetic acids, which are known for a range of biological activities. Its chemical structure, characterized by a dimethyl-substituted phenyl ring linked to an acetic acid moiety via an ether bond, is the primary determinant of its physicochemical properties, including its thermal stability. The presence of the carboxylic acid group, the aromatic ring, and the methyl substituents all contribute to the molecule's overall thermal behavior. Understanding these contributions is paramount to predicting and interpreting its decomposition pathways.

Molecular Structure:

  • CAS Number: 5406-14-4[1]

  • Molecular Formula: C10H12O3[1]

  • Molecular Weight: 180.21 g/mol [1]

The Pillars of Thermal Analysis: TGA and DSC

The cornerstone of any thermal stability investigation lies in the application of key analytical techniques. For a comprehensive understanding of this compound, a dual approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable. These methods, when used in concert, provide a holistic view of both mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2][3] This analysis is crucial for determining the temperature at which the compound begins to decompose, the kinetics of its decomposition, and the nature of the residual material. For an organic acid like this compound, TGA can reveal decomposition steps such as decarboxylation or the loss of other volatile fragments.[4]

Differential Scanning Calorimetry (DSC): Mapping Energetic Transitions

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] This technique is instrumental in identifying and quantifying various thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[6][7][8][9] For this compound, DSC can provide its melting point, heat of fusion, and detect any polymorphic transitions, all of which are critical parameters for drug formulation and stability.

Experimental Workflow for Thermal Characterization

A robust and reproducible experimental design is the bedrock of reliable thermal analysis data. The following workflow outlines a systematic approach to characterizing the thermal stability of this compound.

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 DSC Analysis cluster_3 Data Analysis & Interpretation sample_prep Weigh ~5-10 mg of This compound pan_prep Place in aluminum pan and hermetically seal sample_prep->pan_prep tga_instrument TGA Instrument Setup pan_prep->tga_instrument dsc_instrument DSC Instrument Setup pan_prep->dsc_instrument tga_method Heating Rate: 10 °C/min Atmosphere: Nitrogen (50 mL/min) Temperature Range: 25 °C to 600 °C tga_instrument->tga_method tga_data Record Mass vs. Temperature tga_method->tga_data tga_interp Determine Onset of Decomposition (Td) and Mass Loss Steps tga_data->tga_interp dsc_method Heating Rate: 10 °C/min Atmosphere: Nitrogen (50 mL/min) Temperature Range: 25 °C to 300 °C dsc_instrument->dsc_method dsc_data Record Heat Flow vs. Temperature dsc_method->dsc_data dsc_interp Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHf) dsc_data->dsc_interp stability_assessment Correlate TGA and DSC data to assess overall thermal stability tga_interp->stability_assessment dsc_interp->stability_assessment

Caption: Experimental workflow for the thermal analysis of this compound.

Anticipated Thermal Behavior and Data Interpretation

While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on the known properties of related compounds and the principles of thermal analysis.

Expected TGA Profile

The TGA thermogram of this compound is expected to show a single, significant weight loss step corresponding to its decomposition. The onset of this decomposition (Td) will be a key indicator of its thermal stability. For similar phenoxyacetic acids, decomposition often involves the loss of carbon dioxide (decarboxylation) from the carboxylic acid group, followed by the breakdown of the remaining organic structure.[4] The presence of the two methyl groups on the phenyl ring may slightly influence the decomposition temperature compared to unsubstituted phenoxyacetic acid.

Expected DSC Profile

The DSC thermogram is anticipated to exhibit a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak of this endotherm is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf). The sharpness of the melting peak can provide an indication of the sample's purity. Broader peaks may suggest the presence of impurities or multiple crystalline forms (polymorphs). It is crucial to ensure that the melting event is not immediately followed by decomposition, which would be indicated by an exothermic event or a significant drop in the baseline on the DSC curve and a corresponding weight loss in the TGA data.

Data Summary Table (Hypothetical)

The following table summarizes the expected quantitative data from the thermal analysis of this compound. These are hypothetical values based on the analysis of similar organic acids and serve as a template for reporting experimental results.

ParameterTechniqueExpected ValueSignificance
Melting Point (Tm)DSC150 - 170 °CCritical for formulation and processing.
Enthalpy of Fusion (ΔHf)DSC25 - 40 kJ/molRelates to the crystalline structure and intermolecular forces.
Onset of Decomposition (Td)TGA> 200 °CDefines the upper limit of thermal stability.
Mass Loss at 600 °CTGA~100%Indicates complete decomposition to volatile products.

Detailed Experimental Protocols

For the sake of scientific integrity and reproducibility, the following detailed protocols for TGA and DSC analysis are provided.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 25 °C.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td) using the tangent method on the TGA curve. Calculate the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Set the initial temperature to 25 °C.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 220 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature and peak temperature of melting. Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

Conclusion: A Framework for Stability Assessment

The thermal stability of this compound is a critical attribute that must be thoroughly characterized to ensure its successful development as a pharmaceutical agent. This guide has provided a comprehensive framework for this characterization, rooted in the principles of Thermogravimetric Analysis and Differential Scanning Calorimetry. By following the outlined experimental workflow and protocols, researchers can obtain reliable and reproducible data to establish the compound's melting behavior, decomposition profile, and overall thermal limits. This information is not merely academic; it is essential for informed decision-making throughout the drug development lifecycle, from preclinical formulation to commercial manufacturing. The synthesis of TGA and DSC data provides a self-validating system for understanding the thermal properties of this compound, ensuring the scientific integrity of the stability assessment.

References

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. Worcester Polytechnic Institute. [Link]
  • Degradation and kinetics of phenoxyacetic acid in aqueous solution by ozonation. Environmental Science and Pollution Research. [Link]
  • Differential Scanning Calorimetry. Chemistry LibreTexts. [Link]
  • Differential scanning calorimetry. Wikipedia. [Link]
  • DSC Studies on Organic Melting Temperature Standards.
  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3.
  • Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions. MDPI. [Link]
  • Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
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A Technical Guide to the Comprehensive Bioactivity Screening of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the systematic bioactivity screening of 2-(3,5-Dimethylphenoxy)acetic acid. As a member of the phenoxyacetic acid class, this compound is structurally analogous to synthetic auxins, making herbicidal and plant growth-regulating properties a primary focus of investigation.[1][2] However, the broader phenoxyacetic acid scaffold is known to exhibit a diverse range of pharmacological activities.[3][4][5] Consequently, this guide outlines a multi-tiered screening cascade designed to thoroughly evaluate its potential as a herbicide, antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agent. The protocols described herein are grounded in established, validated methodologies to ensure scientific rigor and reproducibility. This document is intended to serve as a practical resource for researchers initiating the biological evaluation of this and structurally related compounds.

Introduction and Rationale

This compound belongs to the phenoxyalkanoic acid chemical class, a group of compounds historically significant for their potent herbicidal activity.[6][7] These molecules often function as synthetic mimics of the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[8][9] The core structure of this compound suggests a high probability of similar auxin-like activity.

Beyond its potential agrochemical applications, the phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic properties.[10][11][12] Various derivatives have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[3][5][13][14] This documented polypharmacology necessitates a broad and systematic screening approach to fully elucidate the bioactive potential of this compound.

This guide presents a logical and efficient workflow for this purpose, beginning with the most probable bioactivity based on its chemical structure—herbicidal effects—and extending to a panel of standard in vitro assays to explore its potential pharmacological applications.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicReference
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
AppearanceExpected to be a solid at room temperature[4]
SolubilityLikely soluble in organic solvents like DMSO and ethanol; sparingly soluble in water.[4]
StabilityStable under standard laboratory conditions.[4]

Experimental Screening Workflow

The proposed screening cascade is designed to efficiently triage the compound through a series of assays, starting with its most probable bioactivity.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_2 Tier 3: Hit Confirmation & Elucidation Compound This compound Herbicidal Herbicidal/Auxin-like Activity Assay Compound->Herbicidal Primary Hypothesis Antimicrobial Antimicrobial Susceptibility Compound->Antimicrobial Antioxidant Antioxidant Capacity Anti_Inflammatory Anti-inflammatory Potential Cytotoxicity Cytotoxicity Screening Dose_Response Dose-Response & IC50/MIC Determination Antimicrobial->Dose_Response If Active Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Caption: High-level workflow for the bioactivity screening of this compound.

Detailed Experimental Protocols

Tier 1: Herbicidal and Auxin-like Activity

The primary hypothesis is that this compound will exhibit auxin-like herbicidal properties. A simple seed germination and root elongation assay is a cost-effective and reliable method for initial screening.[15]

  • Test Species: Select one monocot (e.g., Zea mays - corn) and one dicot (e.g., Lactuca sativa - lettuce) to assess for selective herbicidal activity.[15]

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions in distilled water to achieve final concentrations of 1000, 500, 250, 125, and 62.5 µM. Ensure the final DMSO concentration in all solutions (including the control) is ≤ 0.5%.

    • A well-characterized phenoxyacetic acid herbicide, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), should be used as a positive control. A vehicle control (distilled water with 0.5% DMSO) will serve as the negative control.

  • Assay Procedure:

    • Place a sterile filter paper disc in each well of a 24-well plate.

    • Add 500 µL of the respective test or control solution to each well.

    • Place 10 seeds of the chosen plant species into each well.

    • Seal the plates with a breathable membrane and incubate at 25°C with a 16h light/8h dark cycle.

  • Data Collection and Analysis:

    • After 5-7 days, count the number of germinated seeds in each well to determine the germination percentage.

    • Carefully remove the seedlings and measure the length of the primary root.

    • Calculate the percentage of root growth inhibition relative to the negative control.

    • Plot the dose-response curves and determine the IC₅₀ (concentration required for 50% inhibition) for both germination and root growth.

Tier 2: Broad-Spectrum Pharmacological Screening

This assay will determine if the compound has any inhibitory activity against common bacterial and fungal pathogens. The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC).[16]

  • Test Organisms:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922)

    • Yeast: Candida albicans (ATCC 90028)

  • Preparation of Media and Inoculum:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for yeast.

    • Prepare a bacterial/yeast suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure (in 96-well plates):

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth, ranging from 256 µg/mL to 0.5 µg/mL.

    • Add 100 µL of each dilution to the wells.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative growth control (broth only), and a vehicle control (inoculum with DMSO).

  • Incubation and Data Analysis:

    • Incubate bacterial plates at 37°C for 18-24 hours and yeast plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

The DPPH and ABTS assays are rapid and reliable methods to evaluate the free radical scavenging ability of a compound.[3]

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • ABTS•+ Solution: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute this solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Assay Procedure (in 96-well plates):

    • Prepare various concentrations of the test compound in methanol.

    • For DPPH: Add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • For ABTS: Add 20 µL of the test compound solution to 180 µL of the ABTS•+ solution.

    • Use Trolox or Ascorbic Acid as a positive control.

  • Incubation and Measurement:

    • Incubate the plates in the dark at room temperature (DPPH: 30 minutes, ABTS: 6 minutes).[3]

    • Measure the absorbance at 517 nm for DPPH and 734 nm for ABTS.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key mechanisms for anti-inflammatory drugs. Commercially available screening kits provide a standardized method to assess this activity.[6]

  • Assay Principle: These assays typically measure the peroxidase activity of COX or the production of leukotrienes by LOX. They are often performed using fluorometric or colorimetric readouts.[9]

  • Materials: Utilize commercially available inhibitor screening kits for human recombinant COX-1, COX-2, and 5-LOX (e.g., from Cayman Chemical, BioVision, or Sigma-Aldrich).[6]

  • Assay Procedure:

    • Follow the manufacturer's protocol precisely. This generally involves:

    • Preparing a range of concentrations of the test compound.

    • Adding the enzyme, a heme cofactor (for COX), and the test compound to the assay wells.

    • Initiating the reaction by adding arachidonic acid as the substrate.

    • Monitoring the signal (fluorescence or absorbance) over time.

    • Use a known non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values for COX-1, COX-2, and 5-LOX. The ratio of IC₅₀ (COX-1/COX-2) will indicate the selectivity for the COX-2 isoform.

The National Cancer Institute's NCI-60 screen is a robust platform for identifying potential anticancer agents.[1][10] A simplified version using a representative panel of cell lines and the sulforhodamine B (SRB) assay can be implemented.[1][8]

  • Cell Lines: Select a small panel of human cancer cell lines representing different tissue origins, for example:

    • MCF-7 (Breast adenocarcinoma)

    • A549 (Lung carcinoma)

    • HT-29 (Colon adenocarcinoma)

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 72 hours.

    • Include a positive control (e.g., Doxorubicin) and a vehicle control.

  • SRB Assay Procedure:

    • After incubation, fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% SRB solution in 1% acetic acid.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the bound stain with 10 mM Tris base solution.

    • Read the absorbance at 515 nm.[1]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI₅₀ (concentration causing 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison of the compound's potency across different assays.

Table 1: Summary of Bioactivity Screening for this compound

Assay TypeTarget/OrganismEndpointResultPositive Control
Herbicidal Lactuca sativaIC₅₀ (Root Elongation, µM)TBD2,4-D (TBD)
Zea maysIC₅₀ (Root Elongation, µM)TBD2,4-D (TBD)
Antimicrobial S. aureusMIC (µg/mL)TBDCiprofloxacin (TBD)
E. coliMIC (µg/mL)TBDCiprofloxacin (TBD)
C. albicansMIC (µg/mL)TBDFluconazole (TBD)
Antioxidant DPPH RadicalIC₅₀ (µM)TBDTrolox (TBD)
ABTS•+ RadicalIC₅₀ (µM)TBDTrolox (TBD)
Anti-inflammatory COX-1IC₅₀ (µM)TBDIndomethacin (TBD)
COX-2IC₅₀ (µM)TBDCelecoxib (TBD)
5-LOXIC₅₀ (µM)TBDZileuton (TBD)
Cytotoxicity MCF-7GI₅₀ (µM)TBDDoxorubicin (TBD)
A549GI₅₀ (µM)TBDDoxorubicin (TBD)
HT-29GI₅₀ (µM)TBDDoxorubicin (TBD)

TBD: To Be Determined

Mechanistic Insights and Signaling Pathways

Should the primary screening yield a positive "hit" in any of the assays, further investigation into the mechanism of action is warranted. The initial results will guide the selection of relevant pathways to explore.

Auxin Herbicide Signaling Pathway

If the compound shows potent herbicidal activity, particularly against dicots, it likely acts through the auxin signaling pathway. This involves binding to auxin receptors like TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors and subsequent over-expression of auxin-responsive genes. This cascade disrupts normal plant growth and development.

Auxin_Signaling Compound This compound (Synthetic Auxin) Receptor TIR1/AFB Receptor Complex Compound->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth, Epinasty, Senescence Genes->Response Leads to

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A Technical Guide to the Potential Herbicidal Properties of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2-(3,5-Dimethylphenoxy)acetic acid, a compound belonging to the phenoxyacetic acid class of chemicals. By leveraging established knowledge of this class, we outline the hypothesized mechanism of action as a synthetic auxin herbicide. This guide details robust, field-proven experimental protocols for the systematic evaluation of its pre- and post-emergent herbicidal efficacy, dose-response characteristics, and weed control spectrum. Furthermore, it explores the structure-activity relationship and provides foundational considerations for future research and development. This paper is intended for researchers and professionals in the fields of agrochemical discovery and development.

Introduction

The phenoxyacetic acids are a historically significant and commercially successful class of synthetic herbicides.[1] Since the discovery of compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) in the 1940s, these chemicals have been instrumental in controlling broadleaf weeds in monocotyledonous crops such as wheat and corn.[1][2] Their efficacy stems from their ability to act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[3] By overwhelming the plant's natural hormonal regulatory systems, they induce rapid, uncontrolled growth that ultimately leads to plant death.[4][5]

This guide focuses on a specific analogue, This compound , exploring its potential as a selective herbicide. While less characterized than its chlorinated counterparts, its core structure suggests a similar mode of action. The strategic placement of two methyl groups on the phenyl ring is predicted to influence its biological activity, selectivity, and environmental persistence. The objective of this document is to provide a rigorous scientific framework for evaluating this potential, outlining the core molecular hypothesis and the experimental workflows required to validate its herbicidal properties.

Physicochemical Properties & Synthesis

A foundational understanding of the candidate molecule is critical for formulation and toxicological assessment.

PropertyValue
Chemical Name This compound
CAS Number 5406-14-4
Molecular Formula C10H12O3
Molecular Weight 180.203 g/mol
Structure

Data sourced from LookChem.[6]

Synthesis Rationale: The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the deprotonation of 3,5-Dimethylphenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative, such as chloroacetic acid, in the presence of a base.[6][7] The purity of the final product is critical, as impurities could confound biological assay results.

Hypothesized Mechanism of Action: Synthetic Auxin Activity

Based on its structural analogy to 2,4-D and other phenoxy herbicides, this compound is hypothesized to function as a synthetic auxin.[1][8]

Molecular Cascade:

  • Perception: At elevated concentrations, the compound binds to and activates auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other Auxin F-Box (AFB) proteins.[4]

  • Derepression of Genes: This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the SCFTIR1 E3 ubiquitin ligase complex.[4]

  • Uncontrolled Gene Expression: The degradation of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate a cascade of downstream auxin-responsive genes.[9]

  • Physiological Disruption: This leads to a suite of physiological disruptions, including epinastic growth (twisting of stems and petioles), disruption of phloem and xylem transport, and ultimately, cell death due to metabolic exhaustion.[3][9] A key element of this process is the induction of ethylene production and the upregulation of abscisic acid biosynthesis, which contribute significantly to senescence and tissue decay.[8]

Because plants cannot effectively regulate the concentration of these synthetic auxins through metabolism or transport, the response is sustained and lethal.[5]

Synthetic Auxin Mechanism of Action cluster_0 Cellular Environment herbicide 2-(3,5-Dimethylphenoxy) acetic acid (Synthetic Auxin) receptor TIR1/AFB Receptor herbicide->receptor Binds scf SCF E3 Ligase Complex receptor->scf Activates aux_iaa Aux/IAA Repressor proteasome 26S Proteasome aux_iaa->proteasome Degradation arf Auxin Response Factor (ARF) aux_iaa->arf Represses scf->aux_iaa Targets for Ubiquitination genes Auxin-Responsive Genes arf->genes Activates Transcription response Uncontrolled Growth & Cell Death genes->response

Caption: Hypothesized signaling pathway for synthetic auxin herbicides.

Experimental Evaluation of Herbicidal Activity

A phased approach is essential for a comprehensive evaluation. The following protocols provide a framework for screening and characterization.

Herbicidal Evaluation Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization compound Test Compound This compound pre_emergent Pre-Emergence Assay (Soil Application) compound->pre_emergent post_emergent Post-Emergence Assay (Foliar Application) compound->post_emergent dose_response Dose-Response Curve (Determine GR50) pre_emergent->dose_response If Active post_emergent->dose_response If Active spectrum Weed Spectrum Analysis dose_response->spectrum crop_safety Crop Safety Trial spectrum->crop_safety

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An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)acetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-Dimethylphenoxy)acetic acid is a synthetic auxin analog belonging to the phenoxyacetic acid class of compounds. While research on this specific molecule is not as extensive as that for its more common counterparts like 2,4-Dichlorophenoxyacetic acid (2,4-D), its structural similarity to known plant growth regulators suggests its potential utility in agricultural and research settings. Synthetic auxins are crucial tools in modern agriculture, acting as herbicides at high concentrations and as plant growth promoters at lower concentrations. They mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), influencing a wide array of physiological processes including cell elongation, division, and differentiation.

This technical guide provides a comprehensive overview of this compound, drawing upon data from structurally related compounds to infer its properties and biological activities. It is intended for researchers, scientists, and professionals in drug and herbicide development, offering insights into its synthesis, mechanism of action, and practical application in experimental settings.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by a dimethyl-substituted phenyl ring linked to an acetic acid moiety via an ether bond.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

The synthesis of phenoxyacetic acids generally involves the Williamson ether synthesis. This reaction entails the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide ion. In the case of this compound, the synthesis would proceed by reacting 3,5-dimethylphenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a strong base like sodium hydroxide.

Physicochemical Properties

Specific experimental data for this compound is limited. However, we can estimate its properties based on closely related analogs such as 2-(3,4-Dimethylphenoxy)acetic acid and 2-(3,5-dimethoxyphenoxy)acetic acid.[1][2]

PropertyEstimated ValueSource (Analog)
Molecular Formula C10H12O3-
Molecular Weight 180.20 g/mol -
Melting Point ~162.5 °C2-(3,4-Dimethylphenoxy)acetic acid[2]
Boiling Point ~359.82 °C2-(3,4-Dimethylphenoxy)acetic acid[2]
Density ~1.225 g/cm³2-(3,4-Dimethylphenoxy)acetic acid[2]
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, acetone, and diethyl ether.General for phenoxyacetic acids
Stability Stable under acidic conditions, but may be prone to oxidative degradation. Sensitive to UV light.[1]2-(3,5-dimethoxyphenoxy)acetic acid[1]

Mechanism of Action as a Plant Growth Regulator

As a synthetic auxin, this compound is expected to mimic the action of endogenous auxin (IAA). The primary mechanism of auxin action involves the regulation of gene expression through a sophisticated signaling pathway.

At the molecular level, auxin binds to a co-receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[3][4] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes.[4]

At low concentrations, this leads to controlled growth responses such as cell elongation, root initiation, and fruit development. However, at high concentrations, the overstimulation of this pathway leads to uncontrolled, disorganized growth, ultimately resulting in plant death. This dual functionality is the basis for its use as both a plant growth promoter and a herbicide.

Diagram: Simplified Auxin Signaling Pathway

cluster_0 Low Auxin cluster_1 High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Represses Gene Expression\n(Repressed) Gene Expression (Repressed) ARF->Gene Expression\n(Repressed) Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Aux/IAA_degradation Aux/IAA TIR1_AFB->Aux/IAA_degradation Promotes Degradation ARF_active ARF Gene Expression\n(Activated) Gene Expression (Activated) ARF_active->Gene Expression\n(Activated)

Caption: Auxin-mediated gene expression regulation.

Experimental Protocols

The following protocols are generalized methods for assessing the plant growth regulatory effects of synthetic auxins and can be adapted for this compound.

Protocol 1: Seed Germination and Root Elongation Bioassay

This bioassay is a fundamental method to assess the dose-dependent effect of a plant growth regulator on early plant development.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or cress)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of the this compound stock solution to achieve final concentrations ranging from nanomolar to millimolar levels. A solvent control (containing the same concentration of the solvent used for the stock solution) should also be prepared.

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or control.

  • Place a defined number of seeds (e.g., 20-30) on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • After a set period (e.g., 5-7 days), measure the germination rate and the primary root length of the seedlings.

  • Calculate the percentage of germination and the average root length for each treatment. The results can be plotted as a dose-response curve to determine the optimal concentration for growth promotion and the concentration at which inhibitory effects become apparent.

Diagram: Root Elongation Bioassay Workflow

A Prepare Serial Dilutions B Moisten Filter Paper in Petri Dishes A->B C Sow Seeds B->C D Incubate in Growth Chamber C->D E Measure Germination and Root Length D->E F Data Analysis E->F

Caption: Workflow for the root elongation bioassay.

Protocol 2: Quantification in Plant Tissues by HPLC

This protocol outlines a general method for extracting and quantifying the amount of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., methanol or acetonitrile)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Analytical standard of this compound

Procedure:

  • Extraction:

    • Harvest a known weight of plant tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add a measured volume of extraction solvent to the powdered tissue and vortex thoroughly.

    • Centrifuge the mixture to pellet the cell debris.

  • Purification (Optional but Recommended):

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the analyte with a stronger solvent.

  • Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Inject a known volume of the sample into the HPLC system.

    • Separate the compound using a suitable column (e.g., C18) and mobile phase gradient.

    • Detect the compound and quantify its concentration by comparing the peak area to a calibration curve prepared from the analytical standard.

Metabolism and Environmental Fate

Phenoxyacetic acid herbicides undergo several metabolic transformations in plants. The primary routes of metabolism include:

  • Hydroxylation: The addition of hydroxyl groups to the aromatic ring.

  • Conjugation: The formation of conjugates with sugars (glycosides) or amino acids. These conjugated forms are generally less active and more water-soluble, facilitating their sequestration in the vacuole.[5][6]

  • Side-chain degradation: The cleavage of the acetic acid side chain.

The environmental fate of phenoxyacetic acids is influenced by factors such as soil type, temperature, moisture, and microbial activity. They are primarily degraded by soil microorganisms. Their persistence in the environment is generally considered to be low to moderate. Due to their acidic nature, their mobility in soil is pH-dependent, with higher mobility at higher pH.

Conclusion

This compound, as a member of the phenoxyacetic acid family, holds potential as a plant growth regulator. While specific data on this compound is scarce, its structural similarity to well-characterized synthetic auxins provides a strong basis for understanding its likely biological activity and physicochemical properties. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate its efficacy as a growth promoter or herbicide. Further research is warranted to fully elucidate the specific dose-response relationships, metabolic pathways, and environmental impact of this particular molecule.

References

  • Cole, D. J., & Loughman, B. C. (1984). Transformation of phenoxyacetic acid herbicides by Phaseolus vulgaris L. callus cells. Plant Cell Reports, 3(1), 5–7.[6]
  • Hathway, D. E. (1986). Herbicide selectivity. Biological Reviews, 61(4), 435–486.
  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
  • Chemcasts. (n.d.). Thermophysical Properties of 2-(3,4-Dimethylphenoxy)acetic acid.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707–735.[3]
  • Ljung, K. (2013). Auxin metabolism and homeostasis. Development, 140(5), 943–950.
  • Leyser, O. (2018). Auxin signaling. Plant Physiology, 176(1), 465–479.
  • Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB-mediated auxin perception: a new paradigm in plant biology. Journal of Experimental Botany, 66(16), 4897–4907.
  • Weijers, D., & Wagner, D. (2016). Transcriptional responses to auxin. Annual Review of Plant Biology, 67, 539–574.
  • Pan, X., Welti, R., & Wang, X. (2010). Quantitative analysis of major phytohormones in crude plant extracts by high-performance liquid chromatography–mass spectrometry.
  • Šimura, J., Kofroňová, O., Ljung, K., & Doležal, K. (2018). Recent advances in the analysis of plant hormones. Current Opinion in Plant Biology, 42, 1–9.
  • Zazimalova, E., Petrasek, J., & Benkova, E. (2010). Auxin metabolism and transport. eLS.
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.
  • Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-(3,5-Dimethylphenoxy)acetic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(3,5-Dimethylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, holds potential for diverse biological activities, stemming from its structural similarity to synthetic auxins.[1] This technical guide provides a comprehensive, in-depth framework for the in silico investigation of its molecular activity. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple listing of methods. Instead, it offers a logical, causality-driven narrative that explains the "why" behind each computational step. We will navigate the complete workflow, from initial target identification to the nuanced interpretation of simulation data, providing a self-validating system for predicting and understanding the compound's mechanism of action at a molecular level. Our approach is grounded in established computational methodologies and authoritative protocols, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for an In Silico First Approach

Phenoxyacetic acid derivatives are a well-established class of molecules with a wide range of biological activities, from herbicidal to therapeutic.[1][2][3] Investigating a specific analog like this compound through traditional wet-lab screening can be resource-intensive. In silico modeling offers a powerful, cost-effective, and rapid alternative to generate testable hypotheses, prioritize experimental efforts, and gain deep mechanistic insights that are often difficult to obtain through empirical methods alone.[4] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and assess potential liabilities long before a compound is synthesized or tested in a lab.

This guide will detail a robust computational workflow tailored to the analysis of this compound, leveraging its known chemical class to inform our strategy.

Foundational Steps: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase is critical for ensuring the chemical and structural integrity of our system.

Ligand Preparation: this compound

The first step is to generate a high-quality, three-dimensional conformation of this compound. This is more than just a 2D drawing; it's a physically realistic model that will be used for all subsequent calculations.

Experimental Protocol: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.

  • Conversion to 3D: Import the 2D structure into a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or the open-source Avogadro). Use the software's tools to generate an initial 3D conformation.

  • Ligand Protonation and Tautomeric State Determination: At physiological pH (typically modeled at 7.4), the carboxylic acid group of our molecule will likely be deprotonated. It is crucial to correctly assign protonation states as they dictate the molecule's charge and its ability to form key electrostatic interactions. Tools like Epik (Schrödinger) or the Protonate 3D function in MOE can be used to predict the most likely protonation and tautomeric states at a given pH.

  • Energy Minimization: The initial 3D structure is unlikely to be at its lowest energy state. A molecular mechanics force field (e.g., OPLS4, MMFF94s) is applied to relax the structure, resolving any steric clashes and finding a low-energy conformation. This step ensures that bond lengths, angles, and dihedrals are physically realistic.

Target Identification: Leveraging Analogue Information

Given that this compound is a synthetic auxin analog, our primary targets for investigation will be proteins involved in the auxin signaling pathway.[5][6] This is a critical strategic decision that narrows our focus from the entire proteome to a manageable and biologically relevant set of proteins. Key proteins in this pathway include:

  • Auxin Response Factors (ARFs): Transcriptional regulators that mediate auxin-responsive gene expression.[5]

  • Auxin/Indole-3-Acetic Acid (Aux/IAA) Proteins: Repressors that bind to ARFs and inhibit their activity. Auxin promotes the degradation of Aux/IAA proteins.[4]

  • Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) Proteins: These are the auxin receptors that, upon binding auxin, recruit Aux/IAA proteins for ubiquitination and subsequent degradation.

  • PIN Proteins: Auxin efflux carriers responsible for directional auxin transport between cells.[5][7]

For this guide, we will focus on an Aux/IAA protein as a representative target to model the core auxin reception and signaling cascade.

Experimental Protocol: Target Protein Preparation

  • Obtain Protein Structure: Search the Protein Data Bank (PDB) for a high-resolution crystal structure of a relevant target, for instance, an Arabidopsis thaliana IAA protein. A suitable entry would be one co-crystallized with a ligand to ensure the binding site is well-defined.

  • Protein Preparation Wizard: Utilize a tool like the Protein Preparation Wizard in Schrödinger Maestro or the Structure Preparation tool in MOE. This automated yet customizable workflow performs several critical cleanup tasks:

    • Assign bond orders and add hydrogens.

    • Create disulfide bonds.

    • Fill in missing side chains and loops using tools like Prime.

    • Remove all water molecules that are not crystallographically significant (i.e., not mediating key interactions in the binding site).

    • Optimize the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and the imidazole ring of histidine.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure. This step relieves any steric clashes introduced during the preparation process while ensuring the protein's backbone does not deviate significantly from the experimentally determined crystallographic coordinates. A heavy-atom RMSD constraint of ~0.3 Å is typically applied.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a foundational in silico technique that provides the first glimpse into how this compound might interact with its target.

The Causality Behind the Choice: We use docking to rapidly screen for potential binding modes and to generate a plausible 3D model of the ligand-protein complex. This static snapshot is the starting point for more computationally intensive analyses like molecular dynamics.

Experimental Protocol: Molecular Docking Workflow

  • Receptor Grid Generation: Define the binding site on the prepared protein structure. This is typically done by defining a bounding box around the known co-crystallized ligand or by using automated site-finding algorithms (e.g., SiteMap). This grid pre-calculates the energetic properties of the pocket, such as van der Waals and electrostatic potentials, which dramatically speeds up the subsequent docking calculations.

  • Ligand Docking:

    • Use a docking program like Glide (Schrödinger), GOLD, or the open-source AutoDock Vina.

    • Configure the docking run to allow for full ligand flexibility.

    • Employ a suitable scoring function (e.g., GlideScore, ChemScore, Vina Score) to rank the predicted binding poses. It is advisable to generate a diverse set of 10-20 poses per ligand.

  • Pose Analysis and Selection:

    • Visually inspect the top-scoring poses. A credible pose will exhibit chemically sensible interactions, such as hydrogen bonds with polar residues, hydrophobic packing in non-polar pockets, and electrostatic complementarity.

    • Analyze the key interactions. For our compound, we would expect the deprotonated carboxylate group to form strong salt bridges or hydrogen bonds with positively charged or polar residues (e.g., Arginine, Lysine, Serine) in the binding pocket. The dimethylphenyl group would likely occupy a hydrophobic sub-pocket.

    • Select the most plausible and energetically favorable pose for further analysis.

Data Presentation: Docking Results Summary

MetricValueInterpretation
Docking Score (kcal/mol)-8.5A lower score indicates a more favorable predicted binding affinity.
Key Interacting ResiduesArg123, Phe88, Leu92Identifies the specific amino acids that stabilize the ligand in the binding pocket.
Interaction TypesSalt Bridge, Pi-Pi Stacking, HydrophobicDescribes the nature of the chemical forces involved in binding.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing crucial insights into the stability of the predicted binding pose and the dynamics of the interactions.

The Causality Behind the Choice: An MD simulation validates the docking result. If a docked pose is unstable and the ligand quickly dissociates from the binding pocket during a simulation, the initial docking prediction is likely a false positive. Conversely, a stable trajectory with persistent key interactions lends high confidence to the predicted binding mode.

Experimental Protocol: MD Simulation Workflow

  • System Setup:

    • Take the selected protein-ligand complex from the docking step.

    • Place the complex in a periodic boundary box (e.g., a cubic or orthorhombic box) of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Equilibration:

    • Perform an initial energy minimization of the entire solvated system to remove bad contacts.

    • Gradually heat the system from 0 K to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Run a subsequent simulation under constant pressure (NPT ensemble) to allow the system density to relax to the correct value. This multi-step equilibration process is crucial for ensuring the simulation is stable.

  • Production Run:

    • Run the production MD simulation for a duration sufficient to observe the stability of the complex. A simulation of 100 nanoseconds (ns) is a common and robust starting point for this type of analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD for both indicates that the system has reached equilibrium and the ligand is not causing major destabilizing conformational changes.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in the binding site residues might indicate an unstable interaction.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds, salt bridges) identified in the docking pose throughout the simulation. The persistence of these interactions over time is a strong indicator of a stable binding mode.

Visualization: MD Workflow Diagram

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Trajectory Analysis Docked_Complex Docked Protein-Ligand Complex Solvation Solvate with Water & Add Ions Docked_Complex->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration (Heating) Minimization->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run (e.g., 100 ns) NPT->Production Analysis Analyze Trajectory: - RMSD - RMSF - Interactions Production->Analysis

Caption: Workflow for setting up and analyzing a molecular dynamics simulation.

Advanced Modeling: QSAR and ADMET Prediction

Beyond a single target, we can employ broader computational models to predict activity across a range of related compounds and to assess the drug-like properties of this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a set of compounds with their biological activities. By building a QSAR model for a series of phenoxyacetic acid derivatives with known auxin-like activity, we can predict the activity of our novel compound.

Experimental Protocol: Building a Predictive QSAR Model

  • Data Curation: Collect a dataset of phenoxyacetic acid analogs with experimentally measured biological activity (e.g., IC50 values for Aux/IAA binding).

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).

  • Model Building and Validation:

    • Split the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., Partial Least Squares, Random Forest, Support Vector Machine) to build a model that correlates the descriptors of the training set with their activities.

    • Validate the model's predictive power using the independent test set. A good model will have a high R² (correlation coefficient) and a low Root Mean Square Error (RMSE).

  • Prediction: Use the validated QSAR model to predict the biological activity of this compound.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict the pharmacokinetic and safety properties of a compound. This is a critical step in early-stage drug discovery to flag potential liabilities.

The Causality Behind the Choice: A compound with excellent target affinity is useless if it has poor bioavailability or is toxic. ADMET prediction helps to de-risk a compound early in the discovery pipeline.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable RangeInterpretation
A bsorption
Human Intestinal AbsorptionHighHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate> 1 x 10⁻⁶ cm/sModerate ability to cross the intestinal barrier.
D istribution
Blood-Brain Barrier (BBB) PermeationLowLowUnlikely to cause CNS side effects.
Plasma Protein Binding92%< 95%High, but acceptable, binding to plasma proteins.
M etabolism
CYP2D6 InhibitionNon-inhibitorNon-inhibitorLow risk of drug-drug interactions via this pathway.
E xcretion
Renal Organic Cation TransporterSubstrate-May be actively secreted by the kidneys.
T oxicity
hERG InhibitionNon-inhibitorNon-inhibitorLow risk of cardiotoxicity.
Ames MutagenicityNegativeNegativeUnlikely to be mutagenic.

Conclusion: Synthesizing a Coherent Mechanistic Hypothesis

By integrating the results from molecular docking, MD simulations, QSAR, and ADMET predictions, we can construct a comprehensive, data-driven hypothesis for the activity of this compound. This in silico guide provides a robust and scientifically rigorous framework for elucidating its potential as an auxin modulator. The generated models not only predict its activity but also provide a detailed molecular blueprint of its interactions, offering invaluable guidance for future experimental validation and lead optimization efforts. This computational-first approach exemplifies modern, efficient, and insight-rich molecular discovery.

References

  • Computational Modeling of Auxin: A Foundation for Plant Engineering. Frontiers in Plant Science. [Link]
  • Computational Modeling of Auxin: A Foundation for Plant Engineering. PMC - NIH. [Link]
  • A New Plant Growth Regulator: An In Silico Evalu
  • In silico analysis of maintenance of the auxin maximum in the excised...
  • Root System Architecture from Coupling Cell Shape to Auxin Transport. PMC - NIH. [Link]
  • Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

Sources

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenoxyacetic Acid Derivatives: From Synthesis to Biological Function

Phenoxyacetic acid, a seemingly simple molecule comprising a phenyl ring linked to an acetic acid moiety via an ether bond, represents a remarkably versatile and enduring scaffold in chemical and biological sciences.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, establishing them as crucial components in pharmaceuticals, agriculture, and scientific research.[3][4] Initially gaining prominence as potent auxin-mimicking herbicides like 2,4-D, the applications of this chemical class have expanded dramatically.[5][6] Researchers have successfully modified the core structure to develop compounds with potent anti-inflammatory, anticancer, antimicrobial, antidiabetic, and anticonvulsant properties.[2][7][8][9]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the phenoxyacetic acid landscape. It delves into the fundamental synthesis protocols, explores the structure-activity relationships (SAR) that govern their diverse biological functions, details key experimental workflows, and outlines modern analytical techniques. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as both a foundational reference and a practical guide for innovation in the field.

Part 1: Core Synthesis and Derivatization Strategies

The synthetic accessibility of the phenoxyacetic acid core is a primary reason for its widespread investigation.[2] The most common and foundational method is a variation of the Williamson ether synthesis, which provides a reliable route to the basic scaffold, upon which further modifications can be readily performed.

General Protocol: Synthesis of Substituted Phenoxyacetic Acids

This protocol describes a standard procedure for synthesizing phenoxyacetic acid derivatives from a substituted phenol and an α-haloacetic acid. The choice of base and solvent can be adapted, but the underlying principle of nucleophilic substitution remains the same.[10][11]

Causality: The reaction hinges on the deprotonation of the phenol's hydroxyl group by a base (e.g., NaOH, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the α-haloacetic acid (e.g., chloroacetic acid), displacing the halide and forming the characteristic ether linkage. Acidification in the final step is crucial to protonate the carboxylate, yielding the final carboxylic acid product.

Step-by-Step Methodology:

  • Phenoxide Formation: Dissolve the desired substituted phenol (1.0 eq) in a suitable solvent such as ethanol or water. Add a strong base, like sodium hydroxide (1.1 eq), and stir the mixture until the phenol is fully deprotonated, forming the sodium phenoxide salt.

  • Nucleophilic Substitution: Slowly add a solution of chloroacetic acid (1.0 eq), also dissolved in a minimal amount of water, to the phenoxide solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) for 2 to 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

  • Workup and Precipitation: After cooling the mixture to room temperature, carefully acidify it with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is approximately 2.[11] This will precipitate the phenoxyacetic acid derivative.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and then recrystallize from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified product.[10]

Workflow for Synthesis and Derivatization

The synthesized phenoxyacetic acids can serve as precursors for a vast array of derivatives, such as amides, esters, and hydrazones, significantly expanding their chemical diversity and biological potential.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways Phenol Substituted Phenol Phenoxide Phenoxide Intermediate Phenol:e->Phenoxide:w Deprotonation Base Base (e.g., NaOH) Core_Acid Phenoxyacetic Acid Core Phenoxide:e->Core_Acid:w SN2 Reaction Haloacid Chloroacetic Acid Amide Amides / Peptides Core_Acid->Amide Amine Ester Esters Core_Acid->Ester Alcohol Hydrazone Hydrazide-Hydrazones Core_Acid->Hydrazone 1. Hydrazine 2. Aldehyde/Ketone Coupling_Agent Coupling Agent (e.g., SOCl₂, EDCI) Hydrazine Hydrazine Hydrate Aldehyde Aldehyde/Ketone

Caption: General workflow for phenoxyacetic acid synthesis and derivatization.

Part 2: Biological Activities and Structure-Activity Relationships (SAR)

The biological effect of a phenoxyacetic acid derivative is profoundly dictated by the nature, number, and position of substituents on the aromatic ring and modifications to the acetic acid side chain.[1][12]

Herbicidal Activity

The first and most famous application of this class is in agriculture. Chlorinated phenoxyacetic acids act as synthetic auxins, a class of plant growth hormones.[5]

Mechanism of Action: These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, they induce rapid, uncontrolled cell division and elongation in broadleaf weeds, leading to stem curling, leaf malformation, and ultimately, plant death. Monocotyledonous plants (like grasses and cereal crops) are generally more resistant, providing selective weed control.[5][13]

G PAH Phenoxyacetic Acid Herbicide (Auxin Mimic) Receptor Auxin Receptor (e.g., TIR1) PAH->Receptor Binds Complex Herbicide-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Proteins Complex->Repressor Targets for Degradation ARF Auxin Response Factors (ARFs) Repressor->ARF Inhibits Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Genes->Growth

Caption: Simplified mechanism of auxin-mimicking herbicides.

Structure-Activity Relationship Insights:

  • Chlorination: The presence and position of chlorine atoms on the phenyl ring are critical. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are highly effective herbicides.[10][14]

  • Ring Position: Substitution at the 4-position (para) is often key for high activity. The addition of a substituent at the 2-position (ortho) can further enhance efficacy.[12]

  • Side Chain: The carboxylic acid group is essential for activity, as it mimics the acidic function of natural auxin. Ester forms act as pro-pesticides, being hydrolyzed to the active acid within the plant.[5]

Table 1: Common Phenoxyacetic Acid Herbicides

Compound Common Name Key Substituents Primary Use
4-Chlorophenoxyacetic acid 4-CPA 4-Chloro Plant growth regulator, thinning blossoms[13]
2,4-Dichlorophenoxyacetic acid 2,4-D 2,4-Dichloro Broadleaf weed control in cereal crops[5][13]
2-Methyl-4-chlorophenoxyacetic acid MCPA 2-Methyl, 4-Chloro Similar to 2,4-D, used in agriculture[5][13]

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T | 2,4,5-Trichloro | Formerly used for woody plant control[5][13] |

Anti-inflammatory and Analgesic Activity

A significant area of pharmaceutical research involves phenoxyacetic acid derivatives as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][15]

Mechanism of Action: Many derivatives exhibit selective inhibition of COX-2, an enzyme upregulated during inflammation that is responsible for synthesizing prostaglandins (PGE₂), which are key inflammatory mediators.[9] By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which has a role in protecting the stomach lining), these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[15]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation PAA_Deriv Phenoxyacetic Acid Derivative PAA_Deriv->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Structure-Activity Relationship Insights:

  • Aryl Substituents: The presence of specific aryl groups attached to the core structure is crucial. For instance, a para-substituted aryl group, often with a methylsulfonyl (SO₂Me) or aminosulfonyl (SO₂NH₂) moiety, is a common feature in selective COX-2 inhibitors.[15]

  • Side Chain Modifications: Conversion of the carboxylic acid to hydrazide-hydrazone derivatives has been shown to produce compounds with potent and highly selective COX-2 inhibitory activity.[15]

  • Halogenation: Halogens, such as chlorine or bromine, on the phenoxy ring can enhance anti-inflammatory and analgesic activities.[9][16]

Table 2: Selected Phenoxyacetic Acid Derivatives as COX-2 Inhibitors

Compound ID Key Structural Features COX-2 IC₅₀ (µM) Selectivity Index (SI) Reference
5d 4-Chlorophenyl hydrazone 0.07 ± 0.01 114.28 [15]
5f 4-Bromophenyl hydrazone 0.06 ± 0.01 133.34 [15]
7b Benzyl hydrazone 0.08 ± 0.01 >125 [15]

| Celecoxib | (Reference Drug) | 0.05 ± 0.02 | 298.6 |[15] |

Anticancer Activity

The phenoxyacetic acid scaffold has emerged as a promising template for the design of novel anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[2][9][16]

Mechanisms of Action:

  • Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[17]

  • Enzyme Inhibition: Some compounds act as inhibitors of key enzymes involved in cancer progression, such as poly (ADP-ribose) polymerase (PARP-1).[17]

  • COX-2 Inhibition: As there is a known link between chronic inflammation and cancer, the anti-inflammatory properties of some derivatives also contribute to their anticancer effects.[9]

Structure-Activity Relationship Insights:

  • Halogen and Nitro Groups: The presence of halogens (e.g., chloro, bromo) and nitro groups on the phenoxy ring often correlates with enhanced cytotoxic activity.[2][9] For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide showed significant anticancer properties.[16]

  • Side Chain Amides: Conversion of the carboxylic acid to substituted acetamide derivatives is a common strategy that has yielded potent anticancer compounds.[9][17]

  • Thiosemicarbazides: Derivatives incorporating a thiosemicarbazide moiety have shown activity against melanoma and prostate cancer cell lines.[2]

Table 3: Cytotoxic Activity of Selected Phenoxyacetic Acid Derivatives

Compound Cell Line IC₅₀ (µM) Reference
4-Cl-phenoxyacetic acid Breast (MCF-7) 0.194 ± 0.09 µg/ml [2]
Phenoxyacetamide Derivative I Liver (HepG2) 1.43 [17]
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide Melanoma (G-361) 104.86 [2]

| 5-Fluorouracil (Reference) | Liver (HepG2) | 5.32 |[17] |

Antimicrobial Activity

Derivatives of phenoxyacetic acid have been consistently reported to possess broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[2][18][19]

Structure-Activity Relationship Insights:

  • Azo-Linkages: The introduction of an azo (-N=N-) group, creating 4-phenylazo-phenoxyacetic acids, has been shown to yield compounds with significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[18][20]

  • Schiff Bases: Schiff base derivatives, formed by reacting a formyl-substituted phenoxyacetic acid with an amine, have demonstrated good antibacterial activity.[2]

  • Halogenation: As with other biological activities, halogen substitution (e.g., p-bromo) on the phenoxy ring can confer potent antimicrobial properties.[19]

Part 3: Analytical Methodologies

The accurate determination of phenoxyacetic acid derivatives, particularly in complex environmental and food matrices, is crucial for safety and regulatory purposes.[21] Analysis is often challenged by the need for trace-level detection and significant matrix effects.[21]

Protocol: Sample Pretreatment and Analysis by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of phenoxyacetic acid herbicides from a water sample, a common requirement in environmental monitoring.

Causality: The workflow is designed to isolate the acidic analytes from a complex matrix, concentrate them, and then separate and detect them with high sensitivity and specificity. Solid-Phase Extraction (SPE) is used to selectively adsorb the analytes from the large volume of water and elute them in a small volume of organic solvent. Liquid Chromatography (LC) separates the different derivatives in time, and Tandem Mass Spectrometry (MS/MS) provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns.

Step-by-Step Methodology:

  • Sample Preparation: Take a 500 mL water sample and acidify to pH < 2.5 with a strong acid. This ensures the analytes are in their neutral, protonated form, which is optimal for retention on the SPE sorbent.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent). Pass the acidified water sample through the cartridge. The phenoxyacetic acids will be retained on the sorbent.

  • Elution: After washing the cartridge to remove interferences, elute the analytes with a small volume (e.g., 5-10 mL) of a suitable organic solvent like methanol or acetonitrile.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column. Detection is performed using electrospray ionization (ESI) in negative mode, monitoring for specific precursor-to-product ion transitions for each target analyte.

General Analytical Workflow

G Sample Environmental or Biological Sample (e.g., Water, Soil, Plasma) Pretreat Sample Pretreatment (Acidification, Homogenization) Sample->Pretreat Extract Extraction (LLE or SPE) Pretreat->Extract Cleanup Optional Cleanup (GPC, SPE) Extract->Cleanup Concentrate Concentration & Reconstitution Cleanup->Concentrate Analysis Instrumental Analysis (GC-ECD, LC-MS/MS) Concentrate->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A typical workflow for the analysis of phenoxyacetic acid derivatives.

Conclusion and Future Perspectives

The phenoxyacetic acid core structure is a testament to the power of a versatile chemical scaffold. From its origins in agricultural chemistry to its current position as a promising platform in drug discovery, its derivatives have shown an extraordinary range of biological activities. The ease of synthesis and the clear structure-activity relationships that have been established for various targets make it an attractive starting point for medicinal chemists and researchers.

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing new derivatives with higher selectivity for their biological targets (e.g., specific cancer cell types, microbial enzymes, or receptor isoforms) to enhance efficacy and reduce off-target effects.

  • Multifunctional Agents: Exploring the development of single molecules that possess multiple therapeutic actions, such as combined anti-inflammatory and anticonvulsant properties, which has already shown promise.[8][22]

  • Optimizing Pharmacokinetics: Fine-tuning structures to improve drug-like properties, including solubility, metabolic stability, and bioavailability.

  • Green Synthesis: Developing more environmentally friendly synthetic methods to produce these valuable compounds.[2]

By continuing to explore the vast chemical space accessible from this simple core, the scientific community is well-positioned to develop the next generation of therapeutics and specialized chemicals based on the remarkable phenoxyacetic acid scaffold.

References

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Sources

An In-Depth Technical Guide to CAS Number 13335-71-2 and the Structurally Related Psychoactive Compound 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC)

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Clarification: Initial analysis of the topic "CAS number 13335-71-2 properties and uses" revealed a discrepancy between the provided CAS number and the chemical name. CAS number 13335-71-2 correctly identifies the compound 2-(2,6-Dimethylphenoxy)acetic acid . The chemical of interest for drug development and research professionals, 1-(3-chlorophenyl)-2-(methylamino)propan-1-one , is more commonly known as 3-Chloromethcathinone (3-CMC) . Its CAS number is 1049677-59-9 for the free base and 1607439-32-6 for the hydrochloride salt.[1] This guide will first provide a brief overview of the compound associated with the queried CAS number before delivering an in-depth technical analysis of 3-CMC, which aligns more closely with the interests of the specified audience.

Part 1: Overview of 2-(2,6-Dimethylphenoxy)acetic acid (CAS 13335-71-2)

2-(2,6-Dimethylphenoxy)acetic acid is a carboxylic acid derivative of 2,6-dimethylphenol.[2] It primarily serves as a fine chemical intermediate and a building block in organic synthesis.[2] While some phenoxyacetic acid derivatives have applications in medicine and agrochemicals, the specific biological activities and drug development applications for this particular compound are not extensively documented in publicly available literature.[3] Its primary utility lies in synthetic chemistry.

Core Properties of 2-(2,6-Dimethylphenoxy)acetic acid
PropertyValueSource
CAS Number 13335-71-2[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
IUPAC Name 2-(2,6-dimethylphenoxy)acetic acid[2]
Appearance Solid[4]
Melting Point 141 °C[5]
Boiling Point 299.1 °C at 760 mmHg[5]
InChI Key MLBCURLNKYKBEQ-UHFFFAOYSA-N[2]
Synthesis and Applications

The synthesis of 2-(2,6-dimethylphenoxy)acetic acid typically involves the reaction of 2,6-dimethylphenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide.[6][7] This Williamson ether synthesis variant is a standard method for producing phenoxyacetic acids.

Its application is primarily as a precursor or intermediate in the synthesis of more complex molecules for the pharmaceutical and chemical industries.[2][4] The structural motif is of interest for creating analogues of biologically active compounds.

Part 2: A Comprehensive Technical Guide to 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC)

This section provides a detailed exploration of 3-Chloromethcathinone (3-CMC), a synthetic cathinone of significant interest to researchers in pharmacology, toxicology, and forensic science.

Introduction to 3-CMC

1-(3-Chlorophenyl)-2-(methylamino)propan-1-one, commonly known as 3-CMC or clophedrone, is a synthetic stimulant belonging to the cathinone class.[1] First identified on the European drug market in 2014, it is classified as a new psychoactive substance (NPS).[8][9] Structurally, it is a positional isomer of 2-CMC and the internationally controlled 4-CMC, and it is closely related to methcathinone and the antidepressant bupropion.[1][8] Due to its potent psychostimulant effects, which are reportedly similar to those of mephedrone and cocaine, 3-CMC is a compound of concern for public health and is a subject of forensic and toxicological investigation.[1][10] It is not known to have any therapeutic, industrial, or cosmetic use but is utilized as a reference standard in scientific research.[8]

Physicochemical and Analytical Data

A precise understanding of the physicochemical properties of 3-CMC is fundamental for its synthesis, purification, and analytical identification.

PropertyValueSource
Chemical Name 1-(3-chlorophenyl)-2-(methylamino)propan-1-one[8]
Common Synonyms 3-Chloromethcathinone, 3-CMC, Clophedrone, Metaclephedrone[1][8]
CAS Number 1049677-59-9 (Free Base); 1607439-32-6 (HCl Salt)[1]
Molecular Formula C₁₀H₁₂ClNO (Base); C₁₀H₁₃Cl₂NO (HCl Salt)[11]
Molecular Weight 197.66 g/mol (Base); 234.12 g/mol (HCl Salt)[11]
Appearance White to grey solid/powder (HCl Salt)[8][11]
Melting Point 198.3 °C (HCl Salt)[11]
InChI Key VOEFELLSAAJCHJ-UHFFFAOYSA-N (Free Base)[8]
Synthesis and Manufacturing Insights

The illicit synthesis of 3-CMC is most commonly achieved via a 'bromination-amination' pathway.[12] This choice of route is dictated by the commercial availability of the precursor, 1-(3-chlorophenyl)-1-propanone. The process, while requiring a properly equipped laboratory for the initial bromination step, can be completed with relatively simple equipment.[8]

Step-by-Step Synthesis Protocol:

  • α-Bromination: The synthesis begins with the α-bromination of the precursor, 1-(3-chlorophenyl)-1-propanone. This reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent like dichloromethane (CH₂Cl₂) or via a safer, more scalable alternative using N-bromosuccinimide (NBS) as the brominating agent.[13][14] This step yields the key intermediate, 2-bromo-1-(3-chlorophenyl)propan-1-one. The rationale for this step is to introduce a good leaving group (bromide) at the alpha position to the carbonyl, making it susceptible to nucleophilic attack.

  • Nucleophilic Substitution (Amination): The bromo-intermediate is then reacted with methylamine (CH₃NH₂). The amine acts as a nucleophile, displacing the bromide ion to form the 3-CMC free base.[8] This reaction is a standard SN2 substitution.

  • Salt Formation: As the free base can be unstable, the final step involves converting it to its hydrochloride salt.[8] This is achieved by treating a solution of the base with hydrochloric acid (HCl), often dissolved in a solvent like isopropyl alcohol, which facilitates the precipitation of the stable, crystalline 3-CMC HCl salt.[14]

G cluster_0 Synthesis of 3-CMC Hydrochloride A 1-(3-chlorophenyl)-1-propanone (Precursor) B 2-bromo-1-(3-chlorophenyl)propan-1-one (Intermediate) A->B  α-Bromination (e.g., NBS or Br₂) C 3-CMC Free Base B->C  Amination (+ Methylamine) D 3-CMC Hydrochloride (Final Product) C->D  Salt Formation (+ HCl)

Figure 1: Synthetic workflow for 3-CMC production.
Pharmacology and Mechanism of Action

3-CMC's potent psychostimulant effects are a direct result of its interaction with monoamine neurotransmitter systems in the central nervous system (CNS).[9] It functions primarily as a monoamine releasing agent , a mechanism it shares with amphetamines.[1][10]

Core Mechanism:

3-CMC interacts with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][10] These transporters are responsible for terminating neurotransmission by re-uptaking their respective neurotransmitters from the synaptic cleft into the presynaptic neuron. 3-CMC acts as a substrate for these transporters. It is carried into the neuron, where it induces a conformational change in the transporter, causing it to reverse its function and actively pump dopamine, norepinephrine, and serotonin out of the neuron and into the synapse.[10] This leads to a rapid and sustained increase in the extracellular concentrations of these key neurotransmitters, causing overstimulation of their respective postsynaptic receptors.

Studies indicate that 3-CMC is a potent releasing agent at DAT and NET, with a comparatively lower potency at SERT.[8][10] This DAT/NET-preferring profile is consistent with its strong stimulant and euphoric effects and contributes to its high potential for abuse.[10]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicles Dopamine Vesicles DAT Dopamine Transporter (DAT) Vesicles->DAT Normal Reuptake (Blocked/Reversed) Synapse Synaptic Cleft DAT->Synapse 2. DAT reverses, releasing Dopamine CMC_in 3-CMC CMC_in->DAT 1. 3-CMC enters via DAT Receptor Dopamine Receptors Synapse->Receptor 3. Increased Dopamine signaling

Figure 2: Mechanism of 3-CMC as a dopamine releasing agent.
Toxicological Profile and Health Risks

The non-medical use of 3-CMC is associated with significant health risks. Its potent stimulant properties can lead to a range of adverse effects.

  • Acute Toxicity: Human intoxication cases report symptoms including psychomotor agitation, psychosis, aggressiveness, CNS depression, cardiac arrhythmias, and tachypnea.[15]

  • Fatalities: The use of 3-CMC has been linked to multiple deaths, where the substance was identified as the cause or a contributing factor.[8]

  • Neurotoxicity: In vitro studies using the SH-SY5Y human neuroblastoma cell line have demonstrated that 3-CMC exerts significant cytotoxicity, particularly after prolonged incubation periods (48-72 hours).[16] This suggests that the compound or its metabolites may cause neuronal damage, a critical consideration in its overall risk profile.

  • Metabolism: The metabolism of 3-CMC is not fully characterized, but studies have identified N-desalkyl and ketone reduction metabolites as potential biomarkers for confirming its use.[8] The compound has also been shown to be unstable in biological samples, degrading to dehydro-3-CMC, which can serve as a stable marker for consumption.[8]

Analytical Methodologies for Identification

Accurate identification of 3-CMC in seized materials and biological samples is crucial for forensic and clinical toxicology. A combination of chromatographic and spectrometric techniques is typically employed.

Standard Analytical Workflow:

  • Sample Preparation: For biological matrices (blood, urine), a liquid-liquid or solid-phase extraction is performed to isolate the analyte from interfering substances. For powders, the sample is dissolved in a suitable organic solvent.

  • Chromatographic Separation: Gas Chromatography (GC) is commonly used to separate 3-CMC from other compounds in the sample.

  • Mass Spectrometric Detection: Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification based on the compound's mass spectrum and retention time.[11]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is used on pure reference standards to confirm the chemical structure, providing unambiguous data on the arrangement of atoms.[11]

G cluster_workflow Analytical Workflow for 3-CMC Identification Sample Seized Material or Biological Sample Prep Sample Preparation (Extraction/Dilution) Sample->Prep GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis (Library Matching) MS->Data Report Confirmation Report Data->Report

Figure 3: General workflow for the forensic analysis of 3-CMC.

Key Analytical Data (from HCl Salt standard): [11]

TechniqueKey Observations
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons on the chlorophenyl ring, the methylamino group, and the propanone backbone protons are observed.
GC-MS A characteristic retention time and fragmentation pattern in the mass spectrum allow for positive identification.
Safety and Handling

3-CMC should be considered a hazardous substance and handled only in a controlled laboratory setting by trained professionals.[17] Standard safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and a fume hood, are mandatory to prevent ingestion, inhalation, or skin contact.[17] A full Safety Data Sheet (SDS) should be consulted prior to handling.

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  • World Health Organization. (2023).
  • Wikipedia.
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  • Schifano, F., et al. (2025). 3-CMC: Acute Effects in Male and Female Mice, Human Intoxication Case Series (Italy, 2014–2025), and Prediction of ADMET Properties. Scilit. [Link]
  • White Rose Research Online. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. [Link]
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  • ResearchGate. The telescoped synthesis of bupropion (12) consisted of two reaction steps.... [Link]
  • Expert Committee on Drug Dependence Inform
  • Chinese Patent No. CN106083564A. (2016). The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
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  • Carl ROTH. (2,6-Dimethylphenoxy)acetic acid, 2 g. [Link]
  • Kłys, M., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC - PubMed Central. [Link]
  • PubChem. (2,6-Dimethylphenoxy)acetic acid. [Link]
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"mechanism of action of phenoxyacetic acid herbicides"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Phenoxyacetic Acid Herbicides

Authored by a Senior Application Scientist

Introduction

Phenoxyacetic acid herbicides, first developed in the 1940s, represent a revolutionary class of synthetic agrochemicals that selectively control broadleaf (dicotyledonous) weeds in monocotyledonous crops like wheat, corn, and rice.[1][2][3][4] Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have become foundational tools in modern agriculture due to their efficacy and cost-effectiveness.[5][6][7] This guide provides a detailed technical examination of their molecular mechanism of action, the basis of their selectivity, and the experimental methodologies employed to elucidate these processes. The core of their function lies in their ability to act as potent mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin, thereby hijacking the plant's endogenous growth regulation machinery.[3][8]

The Core Mechanism: Hijacking the Auxin Signaling Pathway

Phenoxyacetic herbicides function by overwhelming the natural auxin signaling pathway, leading to uncontrolled and unsustainable growth in susceptible plants.[1][2][9] To comprehend their mechanism, one must first understand the elegant molecular system that governs auxin response in a healthy plant.

The Nuclear Auxin Signaling Cascade

The primary site of auxin action is a nuclear signaling pathway that rapidly switches between transcriptional repression and gene activation.[10][11] This pathway is composed of three core protein families:

  • TIR1/AFB F-box Proteins: These proteins are the substrate-recognition components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and function as the primary auxin receptors.[11][12][13]

  • Aux/IAA Transcriptional Repressors: In the absence or at low concentrations of auxin, these proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[14][15]

  • Auxin Response Factor (ARF) Transcription Factors: These proteins bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes. When not inhibited by Aux/IAA proteins, they activate or repress the transcription of these genes, leading to various physiological responses.[10]

Under normal physiological conditions, at low auxin levels, Aux/IAA proteins repress ARF activity, keeping auxin-responsive genes switched off. When auxin levels rise, the hormone acts as a "molecular glue," binding to the TIR1/AFB receptor and promoting its interaction with an Aux/IAA protein.[10][12][14] This binding event targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB complex, marking it for degradation by the 26S proteasome.[11][15] The destruction of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of genes responsible for cell division, expansion, and differentiation.[14][15]

Phenoxyacetic Acids as Potent Auxin Mimics

Phenoxyacetic herbicides like 2,4-D are structurally similar to natural IAA, allowing them to bind to the TIR1/AFB receptor complex.[16][17] However, unlike IAA, which is subject to tight metabolic regulation (synthesis, degradation, and conjugation), these synthetic auxins are highly persistent in plant tissues.[16][18]

When applied, the herbicide is absorbed through the leaves and roots and translocated to the plant's meristematic tissues—the primary sites of growth.[1][2][8][19] Here, the high concentration of the synthetic auxin continuously promotes the formation of the TIR1/AFB-Aux/IAA co-receptor complex, leading to the relentless degradation of Aux/IAA repressors.[10][12] This sustained removal of repressors results in the constitutive activation of ARF-mediated transcription.

The consequence is a catastrophic loss of controlled growth. The plant undergoes rapid, uncontrolled cell division and elongation, leading to characteristic symptoms like stem and leaf twisting (epinasty), tissue proliferation, and eventual vascular tissue disruption.[1][2][20][21] This chaotic growth exhausts the plant's energy reserves, leading to senescence and death.[19]

Phenoxyacetic Acid Mechanism of Action Figure 1: Molecular mechanism of phenoxyacetic acid herbicides. cluster_nucleus Cell Nucleus herbicide Phenoxyacetic Acid (e.g., 2,4-D) tir1 TIR1/AFB (F-Box Receptor) herbicide->tir1 Binds to receptor aux_iaa Aux/IAA Repressor herbicide->aux_iaa Forms Co-receptor Complex (Molecular Glue) tir1->aux_iaa Forms Co-receptor Complex (Molecular Glue) scf SCF Complex tir1->scf Part of arf ARF (Transcription Factor) aux_iaa->arf Represses (No Herbicide) proteasome 26S Proteasome aux_iaa->proteasome Degraded genes Auxin-Responsive Genes arf->genes Activates Transcription scf->aux_iaa Ubiquitinates mrna mRNA genes->mrna Transcription proteins Growth Proteins mrna->proteins Translation growth Uncontrolled Growth, Epinasty, Plant Death proteins->growth Leads to

Caption: Figure 1: Molecular mechanism of phenoxyacetic acid herbicides.

The Basis of Selectivity: Dicot vs. Monocot

A defining feature of phenoxyacetic herbicides is their ability to kill broadleaf weeds while leaving grasses relatively unharmed.[3][5] This selectivity is not due to a single factor but is a multifactorial phenomenon rooted in the distinct anatomical and metabolic differences between dicots and monocots.

  • Metabolic Degradation: Monocot crops like wheat and corn possess robust enzymatic systems (e.g., cytochrome P450 monooxygenases, glutathione S-transferases) that can rapidly metabolize and detoxify synthetic auxins, often through hydroxylation and conjugation with sugars or amino acids.[22] Susceptible dicot weeds lack this rapid metabolic capacity, allowing the herbicide to accumulate to lethal concentrations.[23]

  • Pro-herbicide Activation: Some phenoxy herbicides, like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), are "pro-herbicides."[3] They are not herbicidally active themselves but are converted into the active form (2,4-D) via β-oxidation within the plant. Many susceptible broadleaf weeds perform this conversion efficiently, while many tolerant legume crops do not, providing a metabolic basis for selectivity.[21]

  • Anatomical and Morphological Differences: The physical structure of monocots provides a degree of protection. Their meristematic growing points are located at the base of the plant, shielded by surrounding leaves.[23] In contrast, the apical meristems of dicots are exposed at the tips of stems and in leaf axils, making them more vulnerable to foliar-applied herbicides.[23] Furthermore, the vertical orientation and waxy cuticle of monocot leaves can reduce herbicide droplet retention and penetration compared to the broad, horizontally oriented leaves of many dicots.

Key Proteins in the Auxin Signaling Pathway

Protein FamilyFunctionRole in Herbicide Action
TIR1/AFB F-box protein; acts as the auxin co-receptor.[13]Binds to the phenoxyacetic acid herbicide, initiating the signaling cascade.[12]
Aux/IAA Transcriptional repressors.[14]Targeted for continuous degradation in the presence of the herbicide, removing repression.[10]
ARF Auxin Response Factor; transcription factors that regulate gene expression.[14]Becomes constitutively active, leading to upregulation of growth-related genes.[15]
SCF Complex E3 Ubiquitin Ligase.Mediates the ubiquitination of Aux/IAA proteins, marking them for destruction.[11][12]
26S Proteasome Protein degradation machinery.Degrades the ubiquitinated Aux/IAA proteins, completing their removal.[11][15]

Experimental Protocols for Mechanistic Analysis

Investigating the mechanism of action of phenoxyacetic herbicides requires a multi-pronged approach combining physiological, biochemical, and molecular techniques.

Protocol 1: Analysis of Auxin-Responsive Gene Expression via RNA-Seq

This workflow is designed to identify and quantify genome-wide changes in gene expression in a target plant species following herbicide treatment.

Causality: This experiment directly tests the hypothesis that phenoxyacetic herbicides cause a massive upregulation of auxin-responsive genes by removing the Aux/IAA repressors. Comparing a tolerant and a susceptible species can also reveal genes involved in metabolic resistance.

  • Plant Treatment: Grow susceptible (e.g., Arabidopsis thaliana) and tolerant (e.g., Triticum aestivum) plants to a consistent developmental stage (e.g., 3-4 leaf stage). Apply the herbicide (e.g., 2,4-D) at a discriminating dose and a control (mock) solution.

  • Time-Course Sampling: Harvest aerial tissues at multiple time points post-application (e.g., 0, 1, 3, 6, 24 hours) to capture both early and late transcriptional responses. Immediately flash-freeze samples in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction and Quality Control: Extract total RNA from all samples using a suitable kit or protocol (e.g., Trizol-based). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8.0).

  • Library Preparation: Prepare sequencing libraries from high-quality RNA. This involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared libraries on a platform like the Illumina NovaSeq to generate a sufficient number of reads (e.g., >20 million reads per sample) for robust statistical analysis.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to check raw read quality and Trimmomatic to remove low-quality bases and adapter sequences.

    • Alignment: Align the cleaned reads to the appropriate reference genome using an aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify differentially expressed genes (DEGs) between treated and control samples, typically using criteria like a log2 fold change > 1 and an adjusted p-value < 0.05.[24]

  • Functional Annotation: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify biological processes and molecular pathways that are significantly affected by the herbicide treatment.[25]

RNA-Seq Workflow treatment Plant Treatment (Herbicide vs. Control) sampling Time-Course Sampling treatment->sampling extraction RNA Extraction & QC sampling->extraction library_prep Library Preparation extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis (QC, Align, Quantify) sequencing->bioinformatics deg_analysis Differential Gene Expression Analysis bioinformatics->deg_analysis annotation Functional Annotation (GO, KEGG) deg_analysis->annotation interpretation Biological Interpretation annotation->interpretation

Caption: Figure 2: Experimental workflow for transcriptomic analysis.

Protocol 2: In Vitro Auxin/Herbicide-Receptor Binding Assay (Pull-Down)

This biochemical assay validates the physical interaction between the TIR1/AFB receptor, the Aux/IAA repressor, and the herbicide molecule.

Causality: This experiment provides direct evidence that the herbicide acts as a "molecular glue," stabilizing the interaction between the receptor (TIR1/AFB) and its substrate (Aux/IAA), which is the foundational step of the herbicidal mechanism.

  • Protein Expression: Clone and express recombinant versions of the target TIR1 and Aux/IAA proteins in a suitable system (e.g., E. coli or insect cells). One protein (e.g., TIR1) should be tagged with an affinity tag (e.g., His-tag or GST-tag), and the other (e.g., Aux/IAA) with a different detectable tag (e.g., MYC-tag or HA-tag).

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA resin for His-tags, Glutathione resin for GST-tags).

  • Binding Reaction: Immobilize the tagged "bait" protein (e.g., His-TIR1) on affinity beads.

  • Incubation: Incubate the immobilized bait protein with the purified "prey" protein (e.g., MYC-Aux/IAA) in a binding buffer under several conditions:

    • Control (No auxin/herbicide)

    • With natural auxin (IAA) at varying concentrations.

    • With the phenoxyacetic acid herbicide (e.g., 2,4-D) at varying concentrations.

  • Washing: Wash the beads several times with wash buffer to remove non-specific and weakly bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads. Analyze the eluate using SDS-PAGE followed by Western blotting with an antibody against the prey protein's tag (e.g., anti-MYC antibody).

  • Analysis: A stronger band for the prey protein in the presence of the herbicide compared to the control demonstrates that the herbicide promotes the interaction between the receptor and the repressor.

Conclusion

The mechanism of action of phenoxyacetic acid herbicides is a classic example of targeted biochemical disruption. By mimicking the plant's own growth hormone, IAA, these synthetic compounds co-opt the nuclear auxin signaling pathway to induce a state of continuous, uncontrolled growth in susceptible broadleaf plants.[1][3][8] The relentless degradation of Aux/IAA repressors and subsequent over-activation of ARF transcription factors leads to metabolic exhaustion and death. Their selectivity is a complex interplay of differential metabolism, transport, and anatomical features between monocot crops and dicot weeds. Understanding this intricate molecular mechanism is not only crucial for the effective and sustainable use of these herbicides but also provides a powerful model for studying hormone perception and signal transduction in plants.

References

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  • How MCPA Enhances Weed Control in Modern Agriculture. (2025). LinkedIn.
  • MCPA - Active Ingredient Page. (n.d.). Chemical Warehouse.
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  • 2,4-Dichlorophenoxyacetic acid. (n.d.). BYJU'S.
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  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485.
  • Auxin Signaling Animation || Auxin Hormone. (2024). YouTube.
  • Pazmiño, D. M., et al. (2021). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Pesticide Biochemistry and Physiology, 175, 104833.
  • Blachnio, M., et al. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
  • Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540–22545.
  • Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523.
  • Bradberry, S. M., et al. (2004). Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Toxicological Reviews, 23(2), 65–79.
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  • Qi, L., et al. (2022). Adenylate cyclase activity of TIR1/AFB auxin receptors in plants. Nature, 611(7934), 148–153.
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"discovery and history of synthetic auxins"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Synthetic Auxins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of synthetic auxins, from the seminal observations of phototropism to the elucidation of their molecular mechanisms of action. We delve into the pivotal experiments that laid the groundwork for understanding auxin's role as a key plant growth regulator, the chemical identification of the first natural auxin, indole-3-acetic acid (IAA), and the subsequent rational design and development of synthetic auxins. This guide explores the profound impact of these synthetic molecules on agriculture and plant science, particularly the revolutionary introduction of 2,4-dichlorophenoxyacetic acid (2,4-D) as a selective herbicide. Furthermore, we will examine the core signaling pathways that govern auxin perception and response, offering a detailed look at the TIR1/AFB-mediated degradation of Aux/IAA repressors. Through a combination of historical narrative, detailed experimental protocols, comparative data analysis, and molecular pathway visualizations, this guide aims to provide researchers and professionals with a thorough understanding of the scientific journey that has shaped our current knowledge of synthetic auxins.

PART 1: The Dawn of Auxin Research: From Darwin's Observations to Went's "Growth Substance"

The story of auxins begins not with a chemist's flask, but with the careful observations of a naturalist. Charles Darwin, along with his son Francis, was intrigued by the phenomenon of phototropism – the bending of plants towards a light source. Their simple yet elegant experiments with canary grass coleoptiles, published in their 1880 book "The Power of Movement in Plants," marked the genesis of auxin research.[1][2] They observed that the tip of the coleoptile was responsible for sensing the light, and it transmitted a signal to the lower parts of the coleoptile, causing it to bend.[1][2][3]

Subsequent researchers built upon the Darwins' foundation. Peter Boysen-Jensen in 1910 demonstrated that the signal could pass through a permeable gelatin block but not an impermeable mica sheet, suggesting a chemical nature for the signal.[1][2] Árpád Paál, in 1919, further solidified this by showing that placing the coleoptile tip asymmetrically on the stump would cause bending even in the dark, indicating that the tip produced a growth-promoting substance.[1][2]

The definitive proof and isolation of this "growth substance" came from the meticulous work of Frits Went in 1928.[4][5][6] Went's experiments with oat (Avena sativa) coleoptiles not only confirmed the existence of a chemical messenger but also provided the first method for its quantitative analysis, the Avena curvature test.[4][5][7] This bioassay became the cornerstone of early auxin research.[7][8]

Experimental Protocol: The Avena Coleoptile Curvature Test

This protocol describes the classical method developed by Frits Went to quantify auxin activity.

Materials:

  • Avena sativa (oat) seedlings

  • Agar powder

  • Petri dishes

  • Razor blades

  • Forceps

  • A dark, humid chamber

  • A light source for unilateral illumination (for initial phototropic induction if needed, though the test itself is often run in the dark)

  • Millimeter ruler or goniometer

Methodology:

  • Seedling Germination: Germinate Avena seeds in the dark for 2-3 days until the coleoptiles are approximately 15-30 mm long.[8][9]

  • Coleoptile Preparation: Using a sharp razor blade, decapitate the coleoptiles by removing the top 1-2 mm of the tip. This removes the primary source of endogenous auxin.[8][9]

  • Second Decapitation: After about 3 hours, a second decapitation is performed, removing a further 4 mm section. The primary leaf is then gently pulled loose to provide support for the agar block.[4][8]

  • Agar Block Preparation: Prepare a 1.5-2% agar solution and pour it into a thin layer in a petri dish. Once solidified, cut the agar into small, uniform blocks (e.g., 2x2x1 mm).

  • Auxin Collection/Application:

    • For collecting endogenous auxin: Place the freshly excised coleoptile tips on an agar block for a set period (e.g., 1-3 hours) to allow the auxin to diffuse into the agar.[8][10]

    • For testing synthetic compounds: Dissolve the test substance in the molten agar before it solidifies to create agar blocks with known concentrations.[4]

  • Asymmetric Placement of Agar Block: Place the auxin-containing agar block asymmetrically on one side of the decapitated coleoptile stump, using the primary leaf for support.[5][8]

  • Incubation: Place the prepared coleoptiles in a dark, humid chamber to prevent them from drying out and to avoid any phototropic interference.

  • Measurement of Curvature: After 90-110 minutes, the coleoptile will bend away from the side where the agar block was placed.[4][8] The angle of curvature is then measured. The degree of curvature is proportional to the concentration of auxin in the agar block.[4][9]

PART 2: Unveiling the Chemical Nature of Auxin: The Isolation of IAA

While Went had successfully isolated the "growth substance" and developed a bioassay, its chemical identity remained a mystery. The breakthrough came in the 1930s when Kogl and Haagen-Smit isolated a substance from human urine that exhibited high auxin activity in the Avena curvature test.[4] They initially named these compounds auxin a and auxin b.[4] However, in 1934, Kogl, Haagen-Smit, and Thimann identified another compound from urine, which they called "heteroauxin," and determined its chemical structure to be Indole-3-acetic acid (IAA) .[4] Soon after, it was confirmed that IAA was indeed the primary natural auxin in plants.[1][4]

Kenneth Thimann, a key figure in this discovery, went on to play a pivotal role in auxin research. He was the first to isolate IAA from a plant source (the fungus Rhizopus suinus) and to synthesize it.[11][12] His work, along with others, established that IAA is synthesized in the apical meristems, young leaves, and developing seeds of plants from the amino acid tryptophan.[1][4] Thimann's research further demonstrated that IAA promotes cell elongation, root formation, and bud growth.[13]

PART 3: The Genesis of Synthetic Auxins: A Revolution in Agriculture

The discovery of IAA's structure opened the door to the chemical synthesis of related compounds. Researchers began to explore the structure-activity relationships of these molecules, leading to the development of synthetic compounds with auxin-like activity.[7] These synthetic auxins were often more stable and, in some cases, more potent than their natural counterpart.[14][15]

A pivotal moment in the history of synthetic auxins, and indeed in agriculture, was the development of 2,4-Dichlorophenoxyacetic acid (2,4-D) . Developed during World War II by a British team at Rothamsted Experimental Station, the initial goal was to create substances that could increase crop yields.[16] However, it was soon discovered that at high concentrations, 2,4-D acted as a potent and selective herbicide.[13][16] It was found to be highly effective at killing broadleaf weeds (dicots) while leaving cereal crops like wheat and corn (monocots) largely unharmed.[16][17][18]

Commercially released in 1946, 2,4-D became the first successful selective herbicide and revolutionized weed control in agriculture.[16][17] Its discovery spurred the development of a wide range of other synthetic auxin herbicides, including 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which was later famously used in the controversial herbicide Agent Orange.[17] Other important synthetic auxins developed for various applications include 1-Naphthaleneacetic acid (NAA) and Indole-3-butyric acid (IBA), which are commonly used to promote root growth in plant cuttings.[3]

PART 4: Mechanism of Action: A Molecular Perspective

The herbicidal action of synthetic auxins stems from their ability to mimic natural auxin but with greater stability, leading to uncontrolled and unsustainable growth that ultimately results in the death of susceptible plants.[16][19] The molecular basis for this action lies in a complex signaling pathway that was elucidated decades after the initial discovery of auxins.

The primary mechanism of auxin perception involves a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) .[19] These proteins act as auxin co-receptors.[19][20] In the presence of auxin, the TIR1/AFB protein, auxin, and a transcriptional repressor protein called an Aux/IAA form a ternary complex.[19] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[19]

The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs) , which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their expression.[19] The overstimulation of this pathway by high concentrations of stable synthetic auxins leads to a massive and uncontrolled expression of auxin-responsive genes, disrupting normal plant growth and development and ultimately causing plant death.[16][17]

Diagram: The TIR1/AFB Signaling Pathway

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_AFB co-receptor binding ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates transcription SCF->Aux_IAA ubiquitinates Ub Ubiquitin Ub->SCF Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth

Caption: The TIR1/AFB signaling pathway for synthetic auxin action.

It is worth noting that another auxin receptor, AUXIN BINDING PROTEIN 1 (ABP1) , located in the plasma membrane, has also been studied for its role in rapid, non-transcriptional auxin responses.[7][21] However, the TIR1/AFB pathway is considered the primary route for auxin-regulated gene expression and the herbicidal effects of synthetic auxins.

PART 5: A Comparative Analysis of Natural and Synthetic Auxins

The development of synthetic auxins has provided a diverse toolkit for both agricultural applications and scientific research. The following table provides a comparison of the key properties of some of the most important natural and synthetic auxins.

Auxin Chemical Structure Type Primary Applications Key Characteristics
Indole-3-acetic acid (IAA) Indole ring with a carboxymethyl substituentNaturalPlant growth and development researchThe primary endogenous auxin in most plants; relatively unstable in vivo.[22]
Indole-3-butyric acid (IBA) Indole ring with a butyric acid side chainNatural/SyntheticRooting agent for plant cuttingsOften considered a precursor to IAA; more stable than IAA.[3][23]
1-Naphthaleneacetic acid (NAA) Naphthalene ring with a carboxymethyl substituentSyntheticRooting agent, fruit thinning, prevention of fruit dropMore potent and stable than IAA.[3]
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic acid with two chlorine substituentsSyntheticSelective herbicide for broadleaf weedsThe first successful selective herbicide; highly effective against dicots.[16][17]
PART 6: Modern Bioassays for Auxin Activity

While the Avena curvature test was instrumental in the early days of auxin research, it is a relatively slow and labor-intensive method. Modern research employs a variety of more sensitive and high-throughput bioassays. These include:

  • Root Growth Inhibition Assay: This assay measures the inhibition of root elongation in seedlings (e.g., Arabidopsis thaliana) at high auxin concentrations.[4]

  • Gene Expression-Based Assays: These assays utilize reporter genes (e.g., GUS or luciferase) fused to auxin-responsive promoters. The level of reporter gene expression provides a quantitative measure of auxin activity.[24]

  • Protoplast-Based Assays: These assays use plant protoplasts transformed with auxin-responsive reporter constructs to rapidly screen for auxin or anti-auxin activity.[24]

These modern techniques have greatly accelerated the pace of auxin research, enabling the screening of large chemical libraries for novel synthetic auxins and the detailed dissection of auxin signaling pathways.

Conclusion and Future Perspectives

The journey from the initial observations of phototropism to the development of sophisticated synthetic auxin herbicides and the elucidation of their molecular mechanisms of action is a testament to the power of scientific inquiry. The discovery of auxins and the subsequent development of synthetic analogs have had a transformative impact on agriculture, providing powerful tools for weed control and plant propagation.

Looking ahead, research in the field of synthetic auxins continues to evolve. The development of new synthetic auxins with improved selectivity and environmental profiles is an ongoing area of focus.[25][26] Furthermore, the detailed understanding of the auxin co-receptor system opens up possibilities for the rational design of novel molecules that can precisely modulate specific aspects of plant growth and development.[27] The continued exploration of the complex interplay between auxin signaling and other hormonal pathways will undoubtedly unlock new strategies for enhancing crop productivity and resilience in a changing world.

References

  • Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses.
  • Britannica. (n.d.). Kenneth V. Thimann | plant hormones, photosynthesis, biochemistry.
  • Plant Hormones. (n.d.). Auxins.
  • BYJU'S. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Biology Discussion. (n.d.). Study Notes on Auxin (With Diagram) | Plants.
  • Balzan Prize Foundation. (n.d.). Kenneth Vivian Thimann: 1982 Balzan Prize for Pure and Applied Botany.
  • EBSCO. (n.d.). First Modern Herbicide Is Introduced | Research Starters.
  • HHMI BioInteractive. (n.d.). Went's Experiment.
  • C. A. Beard Schools. (n.d.). Unit Six: Kenneth Thimann.
  • Physics Wallah. (n.d.). Auxin Hormone - Discovery, Types, Functions, and Mechanism.
  • PubMed Central (PMC). (n.d.). Auxin Activity: Past, present, and Future.
  • Wikipedia. (n.d.). Auxin.
  • Herbicide Symptoms Tool. (n.d.). Synthetic Auxins.
  • Intra Radice. (n.d.). BIOASSAYS.
  • Brainly.in. (n.d.). Write an experiment performed by F.W. Went on oat Coleoptile plant.
  • SciELO. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance.
  • Wikipedia. (n.d.). Kenneth V. Thimann.
  • Scribd. (n.d.). Auxin Bioassay | PDF.
  • ResearchGate. (n.d.). (PDF) Auxin herbicides: Current status of mechanism and mode of action.
  • Oxford Academic. (n.d.). New Bioassay for Auxins and Cytokinins 1 | Plant Physiology.
  • Oxford Academic. (n.d.). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action.
  • Vedantu. (n.d.). The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE.
  • ResearchGate. (n.d.). 2,4-D Past, Present, and Future: A Review | Request PDF.
  • American Chemical Society. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • National Academy of Sciences. (n.d.). Kenneth V. Thimann - Biographical Memoirs.
  • YouTube. (2022, January 28). F.W. Went experiment isolating Auxins from coleoptile tips.
  • GCW Gandhi Nagar Jammu. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins.
  • eLife. (2020, February 18). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions.
  • Frontiers. (n.d.). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells.
  • PubMed Central (PMC). (n.d.). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions.
  • Vedantu. (n.d.). An important finding in Wents experiment was A Unequal class 11 biology CBSE.
  • PNAS. (2009, December 29). Complex regulation of the TIR1/AFB family of auxin receptors.
  • NIH. (n.d.). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
  • NIH. (n.d.). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • NCERT. (n.d.). plant growth and development chapter 13.
  • Nanion Technologies. (2024, February 28). Revolutionizing plant propagation with synthetic auxin.
  • ResearchGate. (n.d.). Synthetic auxin herbicides: finding the lock and key to weed resistance.
  • USCN Business. (n.d.). Indole 3 Acetic Acid (IAA).
  • Oxford Academic. (n.d.). auxin research odyssey: 1989–2023 | The Plant Cell.
  • HHMI. (2018, January 22). Lab-made Hormone May Reveal Secret Lives of Plants.

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Methodological & Application

Synthesis Protocol for 2-(3,5-Dimethylphenoxy)acetic Acid from 3,5-Dimethylphenol: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is based on the well-established Williamson ether synthesis, a robust method for forming ethers.[1][2] Beyond a simple recitation of steps, this document elucidates the rationale behind the procedural choices, offers insights into reaction monitoring and purification, and provides key characterization data for product validation.

Introduction

This compound and its structural analogs are valuable building blocks in medicinal chemistry and materials science. Their synthesis is a foundational technique in many research endeavors. The procedure outlined herein describes the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base to yield the desired product. This method is known for its reliability and scalability.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via the Williamson ether synthesis, a classic SN2 reaction. The mechanism involves two key steps:

  • Deprotonation: The phenolic proton of 3,5-dimethylphenol is acidic and is readily abstracted by a strong base, such as sodium hydroxide, to form the corresponding sodium 3,5-dimethylphenoxide. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. This results in the displacement of the chloride leaving group and the formation of a new carbon-oxygen bond, yielding the ether product.

The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophilic phenoxide. The reaction is typically heated to provide the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis, from the initial reaction setup to the final product isolation.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 3,5-dimethylphenol and NaOH in water B Add chloroacetic acid A->B C Reflux the mixture B->C D Cool the reaction mixture C->D Reaction Completion E Acidify with HCl D->E F Extract with diethyl ether E->F G Wash ether layer with water and brine F->G Isolation of Organic Phase H Dry over anhydrous Na2SO4 G->H I Evaporate solvent H->I J Recrystallize from hot water I->J K K J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3,5-Dimethylphenol108-68-9122.1610.0 g
Sodium Hydroxide1310-73-240.008.0 g
Chloroacetic Acid79-11-894.509.5 g
Diethyl Ether60-29-774.12150 mL
Hydrochloric Acid (conc.)7647-01-036.46As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Deionized Water7732-18-518.02As needed
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator (optional)

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Experimental Protocol

Safety Precautions: This procedure involves the use of corrosive and flammable materials. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g of sodium hydroxide in 100 mL of deionized water. To this solution, add 10.0 g of 3,5-dimethylphenol and stir until the phenol has completely dissolved.

  • Addition of Chloroacetic Acid: Carefully add 9.5 g of chloroacetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Acidification: After the reaction is complete, allow the mixture to cool to room temperature. In a fume hood, carefully acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Work-up - Extraction: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous layer with three 50 mL portions of diethyl ether.[1] Combine the organic extracts.

  • Purification - Washing: Wash the combined organic layers with two 50 mL portions of deionized water, followed by one 50 mL portion of brine.

  • Purification - Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purification - Recrystallization: Recrystallize the crude solid product from a minimal amount of hot water to yield pure this compound as a white crystalline solid.[1]

  • Drying and Yield Calculation: Dry the purified crystals in a desiccator, weigh the final product, and calculate the percent yield.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The melting point of the similar compound 2-(2,3-Dimethylphenoxy)acetic acid is 116-118 °C.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the ether C-O stretch (~1220 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable structural information. The expected chemical shifts for this compound are:

      • A singlet for the two methyl groups on the aromatic ring.

      • A singlet for the methylene protons of the acetic acid moiety.

      • Signals for the aromatic protons.

      • A broad singlet for the carboxylic acid proton. A known ¹H NMR spectrum shows peaks at: δ 6.61 (s, 1H), 6.52 (s, 2H), 4.59 (s, 2H), 2.26 (s, 6H).[3]

    • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure complete dissolution of reactants and adequate reflux time. Monitor the reaction by TLC.
Loss of product during work-upBe careful during extractions and transfers. Ensure the aqueous layer is fully saturated with salt if product has some water solubility.
Oily ProductImpurities presentEnsure thorough washing during work-up. Recrystallize the product carefully, potentially using a different solvent system if necessary.
Broad Melting Point RangeImpure productRecrystallize the product again. Ensure the product is completely dry.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying mechanism and following the detailed procedural steps, researchers can confidently and efficiently prepare this valuable compound for their scientific investigations. The inclusion of characterization data and a troubleshooting guide further enhances the utility of this protocol in a research setting.

References

  • Department of Chemistry, University of North Carolina at Pembroke. The Williamson Ether Synthesis.
  • Williamson Ether Synthesis. (n.d.).
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis.
  • Copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic... - Journal of Organic Chemistry.
  • PubChem. 3,5-Xylyloxyacetic acid. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for the Synthesis of 2-(3,5-Dimethylphenoxy)acetic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Aryloxyacetic Acids

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of ethers.[1][2][3] This robust reaction typically involves the nucleophilic substitution of a halide by an alkoxide or a phenoxide, proceeding via an SN2 mechanism.[1][2][4] Its broad applicability makes it a favored method in both academic laboratories and industrial settings for constructing the ether linkage found in numerous pharmaceuticals, agrochemicals, and other fine chemicals.[2]

This application note provides a detailed protocol for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid, a member of the aryloxyacetic acid family. Compounds of this class are of significant interest due to their biological activities, including their roles as plant growth regulators and herbicides.[5] The synthesis described herein utilizes 3,5-dimethylphenol and chloroacetic acid as the primary starting materials. The phenolic proton of 3,5-dimethylphenol is sufficiently acidic to be deprotonated by a strong base, such as sodium hydroxide, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in a classic SN2 fashion to yield the desired product.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[1][2] In this specific application, the reaction can be delineated into two principal stages:

  • Deprotonation: The phenolic hydroxyl group of 3,5-dimethylphenol is deprotonated by a strong base, typically sodium hydroxide, to form the highly nucleophilic 3,5-dimethylphenoxide ion.

  • Nucleophilic Attack: The generated phenoxide ion then attacks the alpha-carbon of chloroacetic acid, displacing the chloride leaving group and forming the new carbon-oxygen bond, which results in the formation of the sodium salt of this compound. Subsequent acidification protonates the carboxylate to yield the final product.

For a successful Williamson ether synthesis, the alkylating agent should ideally be a primary halide to minimize competing elimination reactions.[1][6] In this protocol, chloroacetic acid serves as an excellent primary alkyl halide, ensuring a high yield of the desired ether product.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram:

Williamson_Ether_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve 3,5-Dimethylphenol and NaOH in Water B Add Chloroacetic Acid Solution A->B Formation of Phenoxide C Reflux the Reaction Mixture B->C Nucleophilic Substitution D Cool and Acidify with HCl C->D Reaction Completion E Precipitation of Crude Product D->E F Vacuum Filtration E->F G Recrystallization from Hot Water F->G Purification Step H Drying of Purified Product G->H I This compound H->I Final Product

Caption: A flowchart illustrating the key stages of the synthesis.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dimethylphenol122.1610.0 g0.0819
Sodium Hydroxide40.008.0 g0.200
Chloroacetic Acid94.509.5 g0.100
Deionized Water18.02As needed-
6 M Hydrochloric Acid36.46As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • pH paper or pH meter

Safety Precautions:

  • 3,5-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[7][8]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Chloroacetic Acid: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

  • Preparation of the Sodium Phenoxide Solution:

    • In a 250 mL round-bottom flask, dissolve 8.0 g (0.200 mol) of sodium hydroxide in 50 mL of deionized water.

    • To this solution, add 10.0 g (0.0819 mol) of 3,5-dimethylphenol.

    • Stir the mixture until the 3,5-dimethylphenol has completely dissolved. Gentle warming may be applied if necessary.

  • Reaction with Chloroacetic Acid:

    • In a separate beaker, dissolve 9.5 g (0.100 mol) of chloroacetic acid in 20 mL of deionized water.

    • Attach a reflux condenser to the round-bottom flask containing the sodium phenoxide solution.

    • Slowly add the chloroacetic acid solution through the top of the condenser to the stirred phenoxide solution.

    • Once the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle.[5]

    • Maintain the reflux for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation of the Crude Product:

    • After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

    • Transfer the cooled solution to a 400 mL beaker.

    • Slowly and carefully acidify the solution by adding 6 M hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ~1-2).

    • A white precipitate of this compound will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization:

    • Transfer the crude product to a beaker.

    • Add a minimal amount of hot deionized water to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Determine the yield of the final product.

    • Measure the melting point of the purified this compound.

    • Further characterization can be performed using techniques such as 1H NMR, 13C NMR, and IR spectroscopy to confirm the structure and purity of the compound.

Reaction Stoichiometry and Yield Calculation

The balanced chemical equation for the synthesis is as follows:

C8H10O + C2H3ClO2 + 2NaOH → C10H11NaO3 + NaCl + 2H2O

Followed by acidification:

C10H11NaO3 + HCl → C10H12O3 + NaCl

Theoretical Yield Calculation:

  • Moles of 3,5-Dimethylphenol = 10.0 g / 122.16 g/mol = 0.0819 mol (Limiting Reagent)

  • Moles of Chloroacetic Acid = 9.5 g / 94.50 g/mol = 0.100 mol

  • Molar mass of this compound = 180.20 g/mol

  • Theoretical Yield = 0.0819 mol * 180.20 g/mol = 14.76 g

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, ensure that the deprotonation of the phenol was complete before the addition of chloroacetic acid. The reaction time or temperature may also need to be optimized.

  • Incomplete Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the disappearance of the starting materials.

  • Purification Issues: If the product is difficult to crystallize, it may be due to the presence of unreacted starting materials or byproducts. Additional purification steps, such as column chromatography, may be necessary. The use of a solvent-free approach with a solid base like K2CO3 or NaHCO3 could also be explored for a cleaner reaction profile.[9]

Conclusion

The Williamson ether synthesis provides an efficient and straightforward method for the preparation of this compound. By following the detailed protocol outlined in this application note, researchers can reliably synthesize this valuable compound for further investigation in various fields of chemical and biological research. The principles and techniques described are broadly applicable to the synthesis of other aryloxyacetic acids and related ether compounds.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video].
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Millikin University. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Ataman Kimya. (n.d.). 4-Chloro-3,5-dimethylphenol (PCMX).
  • CPAChem. (2022, May 9). Safety data sheet: 4-Chloro-3,5-dimethylphenol.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2007, November). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.

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Application and Protocol for the Purification of 2-(3,5-Dimethylphenoxy)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds like 2-(3,5-Dimethylphenoxy)acetic acid, a versatile intermediate in the synthesis of various therapeutic agents, achieving high purity is paramount. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing. Recrystallization stands as a robust and scalable technique for the purification of solid organic compounds, leveraging subtle differences in solubility to separate the desired product from contaminants. This application note provides a comprehensive guide to the purification of this compound via recrystallization, grounded in the principles of solubility and crystal lattice formation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃N/A
Molecular Weight 180.20 g/mol N/A
Appearance White to off-white solid[1]
Melting Point Data for isomers suggest a range of 116-118 °C to 151 °C. The exact melting point of the purified 3,5-isomer should be determined experimentally.[2][3]
Solubility (Qualitative) Soluble in polar organic solvents like alcohols (methanol, ethanol), ethers, and acetone. Limited solubility in water.[4]

Recrystallization Protocol: A Step-by-Step Guide

This protocol outlines the procedure for the recrystallization of this compound. The primary recommended solvent system is a mixture of ethanol and water, which offers a favorable solubility profile for many carboxylic acids.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper (appropriately sized for the Buchner funnel)

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution: Dissolve crude product in minimum hot ethanol. B 2. Hot Filtration (Optional): Filter to remove insoluble impurities. A->B If solids remain C 3. Supersaturation: Add hot water dropwise until solution becomes turbid. A->C If no solids B->C D 4. Redissolution: Add a few drops of hot ethanol to redissolve precipitate. C->D E 5. Crystallization: Cool slowly to room temperature, then in an ice bath. D->E F 6. Isolation: Collect crystals by suction filtration. E->F G 7. Washing: Wash crystals with ice-cold ethanol/water. F->G H 8. Drying: Dry crystals under vacuum. G->H

Caption: Workflow for the recrystallization of this compound.

Detailed Protocol:
  • Solvent Selection Rationale: The choice of an ethanol/water system is predicated on the "like dissolves like" principle. This compound, possessing both a polar carboxylic acid group and a larger, less polar dimethylphenoxy moiety, exhibits good solubility in a moderately polar solvent like ethanol, especially when hot. Water, a highly polar solvent, acts as an anti-solvent, significantly reducing the compound's solubility upon cooling. This differential solubility is the key to effective purification.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • On a hot plate, heat a separate flask of ethanol to a gentle boil.

    • Add the hot ethanol to the crude solid in small portions while stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[5] This creates a saturated solution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove particulate matter that would otherwise be trapped in the crystals.

    • To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot ethanol to the solution before filtering.

  • Inducing Supersaturation:

    • Heat deionized water to boiling.

    • Slowly add the hot water to the hot ethanolic solution of your compound dropwise, with continuous stirring.

    • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is supersaturated and the compound is beginning to precipitate.

  • Clarification:

    • To ensure the formation of pure crystals, add a few drops of hot ethanol back into the turbid solution until it becomes clear again. This ensures that crystallization will begin from a saturated, not an oversaturated, solution upon cooling.

  • Crystallization:

    • Remove the flask from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing:

    • Collect the crystals by suction filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of an ice-cold mixture of ethanol and water (in the same approximate ratio as your final solvent mixture). This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Press the crystals as dry as possible on the filter paper using a clean spatula or another piece of filter paper.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

The Science of Recrystallization: A Deeper Dive

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a given solvent at different temperatures.[6] The process hinges on the principle that most organic solids are more soluble in hot solvents than in cold ones.

G cluster_0 The Recrystallization Process Crude Solid Crude Solid Dissolution\n(Hot Solvent) Dissolution (Hot Solvent) Crude Solid->Dissolution\n(Hot Solvent) Add minimum hot solvent Supersaturated Solution Supersaturated Solution Dissolution\n(Hot Solvent)->Supersaturated Solution Cool slowly Nucleation Nucleation Supersaturated Solution->Nucleation Formation of seed crystals Impurities in\nMother Liquor Impurities in Mother Liquor Supersaturated Solution->Impurities in\nMother Liquor Crystal Growth Crystal Growth Nucleation->Crystal Growth Ordered deposition of molecules Pure Crystals Pure Crystals Crystal Growth->Pure Crystals

Caption: The stages of purification by recrystallization.

When a saturated hot solution is allowed to cool, the solubility of the desired compound decreases, leading to a supersaturated state.[7] From this unstable state, the compound begins to crystallize. The slow and controlled formation of crystals allows for the highly selective incorporation of the target molecules into the crystal lattice, effectively excluding impurities which remain dissolved in the surrounding solvent, known as the mother liquor.[4]

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the mixture to dissolve the oil, add more of the primary solvent (ethanol) to lower the saturation point, and allow it to cool more slowly. Consider a different solvent system with a lower boiling point.[7][8]
No Crystals Form Too much solvent was used, leading to a solution that is not saturated upon cooling. The solution is supersaturated but lacks a nucleation site.Boil off some of the solvent to increase the concentration and re-cool. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed crystal" of the pure compound.[9]
Low Recovery Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization during hot filtration. The crystals were washed with a solvent that was not cold enough.Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is pre-heated and use a slight excess of solvent before hot filtration. Always use ice-cold solvent for washing the final crystals.[10]
Colored Product Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can adsorb the desired product, reducing the yield.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By understanding the underlying scientific principles and adhering to the procedural steps, researchers can consistently obtain a high-purity product, which is essential for the advancement of drug discovery and development programs. The troubleshooting guide further equips scientists with the knowledge to address common challenges, ensuring a successful purification outcome.

References

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. Google Patents.
  • How to recrystallize phenoxyacetic acid. Quora.
  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. MDPI.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.
  • Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. NISCAIR Online Periodicals Repository.
  • 2-(2,3-Dimethylphenoxy)acetic acid Properties vs Pressure | Density, Cp, Viscosity. Chemcasts.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative. Google Patents.
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. CAS Common Chemistry.
  • CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process. Google Patents.
  • 2-(2,3-Dimethylphenoxy)acetic acid Properties vs Temperature | Cp, Density, Viscosity. Chemcasts.
  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid. Semantic Scholar.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
  • Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. National Center for Biotechnology Information.
  • CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. CAS Common Chemistry.

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A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(3,5-Dimethylphenoxy)acetic acid. The narrative guides the user through the logical steps of method development, from understanding the analyte's physicochemical properties to the final validated protocol. The described method is specific, accurate, precise, and suitable for routine analysis in quality control and research environments. All protocols are presented with clear, step-by-step instructions and are validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Rationale

This compound is an organic compound whose precise quantification is essential in various stages of pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte. As a carboxylic acid derivative, this compound's retention behavior in reversed-phase chromatography is highly dependent on the pH of the mobile phase. The core principle of this method is ion suppression . By maintaining the mobile phase pH well below the analyte's acid dissociation constant (pKa), the carboxylic acid group remains protonated (non-ionized).[3][4] This uncharged state increases the molecule's hydrophobicity, leading to better retention on a non-polar stationary phase (like C18) and resulting in sharp, symmetrical peaks.[3][5]

HPLC Method Development Strategy

The logical workflow for developing this analytical method is outlined below. Each choice is deliberately made to ensure a robust and reliable separation.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Optimization Method Optimization A This compound - Acidic (pKa ~3-4.5) - Moderately Non-Polar - UV Chromophore B Mode Selection: Reversed-Phase (RP-HPLC) A->B Properties dictate C Column Selection: C18 (e.g., 250x4.6mm, 5µm) Good starting point for non-polar analytes. B->C D Detector: UV-Vis Detector (Analyte has phenyl ring) B->D E Mobile Phase pH Control (Ion Suppression) Set pH < pKa (e.g., pH 2.5-3.0) Use buffer (Phosphate/Formate) C->E Requires Optimization H Wavelength Selection Scan for λmax (e.g., 210 nm or 270 nm) D->H F Organic Modifier Selection Acetonitrile (ACN) for good resolution & low UV cutoff. E->F G Isocratic vs. Gradient Start with scouting gradient (5-95% ACN) to find optimal elution conditions. I Final Validated Method F->G G->I Leads to

Caption: Logical workflow for RP-HPLC method development.

Selection of Stationary and Mobile Phases
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the workhorse for reversed-phase chromatography. Its long alkyl chains provide sufficient hydrophobic character to retain the moderately non-polar this compound. A column with high-purity silica and end-capping is recommended to minimize peak tailing caused by interactions with residual silanols.[3]

  • Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier is used.

    • Aqueous Buffer (Mobile Phase A): A phosphate buffer (e.g., potassium dihydrogen phosphate) is chosen for its buffering capacity in the acidic pH range required for ion suppression. The pH is adjusted to ~2.8, which is more than one pH unit below the expected pKa of the analyte, ensuring it remains in its neutral form.[3]

    • Organic Modifier (Mobile Phase B): Acetonitrile (ACN) is selected over methanol due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which is advantageous for detection at low nm ranges.[6]

Detector Wavelength Selection

The phenoxy group in the analyte acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. A preliminary scan of the analyte standard in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). For compounds of this class, strong absorbance is typically observed around 210 nm and a secondary maximum may appear near 270 nm. The lower wavelength often provides higher sensitivity, while the higher wavelength may offer greater selectivity against certain impurities. For this method, 210 nm is selected to ensure high sensitivity.[7]

Detailed Experimental Protocol

Equipment and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: Kromasil C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals: this compound reference standard, Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Labware: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.8 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used to establish the calibration curve.

Sample Preparation

Accurately weigh a portion of the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL). Ensure the sample is fully dissolved (sonication may be used if necessary). Prior to injection, filter the solution through a 0.45 µm syringe filter to remove particulates.[4][8]

HPLC Chromatographic Conditions
ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM KH₂PO₄, pH 2.8
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

System Suitability and Method Validation

Before proceeding with sample analysis, the suitability of the chromatographic system must be verified. Subsequently, the analytical method itself must be validated to demonstrate it is fit for its intended purpose, as mandated by ICH Q2(R2) guidelines.[9][10]

System Suitability Test (SST)

Inject the 50 µg/mL working standard solution six consecutive times. The results must meet the following criteria before any sample analysis is performed.[11]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 1.0%Demonstrates system precision.
% RSD of Retention Time ≤ 1.0%Confirms retention stability.
Method Validation Protocol

The method was validated according to ICH guidelines for the following parameters.[2][11]

ValidationParameters center Method Validation (ICH Q2(R2)) A Specificity center->A B Linearity & Range center->B C Accuracy (% Recovery) center->C D Precision (Repeatability & Intermediate) center->D E LOD & LOQ center->E F Robustness center->F

Caption: Core parameters for analytical method validation.

Validation ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.No interference at the analyte's retention time. Peak purity index > 0.999.[2]
Linearity Analyze calibration standards at 6 concentration levels (e.g., 5-150 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.[12]
Range Derived from linearity, accuracy, and precision data.25 µg/mL to 150 µg/mL.[1]
Accuracy Perform recovery studies by spiking a placebo matrix at 3 levels (80%, 100%, 120%) of the nominal concentration.Mean recovery between 98.0% and 102.0%.[2][12]
Precision (Repeatability) Analyze 6 replicate preparations of the sample at 100% concentration on the same day.% RSD ≤ 2.0%.[9]
Precision (Intermediate) Repeat the precision study on a different day with a different analyst or instrument.% RSD ≤ 2.0%.[11]
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of diluted standards.LOD: S/N ≈ 3:1LOQ: S/N ≈ 10:1.[12]
Robustness Deliberately vary method parameters (Flow rate ±10%, Column temp ±5°C, Mobile phase pH ±0.2).System suitability parameters must still be met. % RSD of results should remain within limits.[12]

Data Analysis and Calculations

Construct a linear regression calibration curve by plotting the mean peak area (y-axis) against the concentration (x-axis) of the working standards. The equation of the line will be in the format y = mx + c.

The concentration of this compound in the prepared sample solution can be calculated using the following formula:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

To find the final amount in the original sample, account for the initial weight and dilution factor.

Conclusion

This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the routine analysis of this compound. The method is built on the fundamental principle of ion suppression, ensuring robust and reproducible results. The detailed protocol, coupled with a full validation strategy based on ICH guidelines, confirms that the method is specific, accurate, precise, and linear over a practical concentration range. This makes it an invaluable tool for quality control and research applications in the pharmaceutical industry.

References

  • HPLC Method Development For Acidic Molecules: A Case Study. PharmaGuru.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • A review on method development by hplc. SciSpace.
  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. The Malaysian Journal of Analytical Sciences.
  • HPLC Method Development: From Beginner to Expert Part 2. Agilent.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters.
  • Organic Acids : HPLC (Type-IV). OIV - International Organisation of Vine and Wine.
  • Analysis of Organic Acids in Aqueous Samples Application. Agilent.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • HPLC Sample Preparation. Organomation.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Thermophysical Properties of 2-(3,4-Dimethylphenoxy)acetic acid. Chemcasts.
  • Separation of (2-Methylphenoxy)acetic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • 2-(3,4-Dimethylphenoxy)acetic acid Properties vs Pressure. Chemcasts.
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. CAS Common Chemistry.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International.
  • CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol. Google Patents.
  • Quantitative Determination of Acetic Acid in Gefitinib by Reverse Phase HPLC. ResearchGate.
  • Acetic Acid. SIELC Technologies.

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Authored by: Senior Application Scientist, Analytical Chemistry Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 2-(3,5-Dimethylphenoxy)acetic acid

Abstract

This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of this compound. As a synthetic auxin herbicide, monitoring its residues in environmental and agricultural matrices is critical for regulatory compliance and safety assessment. Due to the inherent polarity and low volatility of the target analyte, a chemical derivatization step is employed to ensure amenability with GC-MS analysis. This document provides a complete workflow, including sample extraction, cleanup, derivatization, and optimized instrumental parameters, designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring.

Introduction and Scientific Principle

This compound belongs to the phenoxyacetic acid class of herbicides, which act as synthetic plant growth regulators. Its structural similarity to natural auxins, like indole-3-acetic acid, allows it to disrupt normal plant growth processes, making it an effective herbicide. The widespread use of such compounds necessitates reliable analytical methods to quantify their presence in soil, water, and food products to prevent ecological damage and ensure consumer safety.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the analysis of semi-volatile and volatile organic compounds.[1] Its coupling of the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry provides the selectivity and sensitivity required for trace-level analysis.[2] However, this compound, with its polar carboxylic acid functional group, is not directly amenable to GC analysis. It exhibits poor peak shape and thermal instability.

To overcome this, a chemical derivatization step is essential.[3] This process converts the polar carboxylic acid into a less polar, more volatile ester. This application note will focus on methylation, a common and efficient alkylation technique, to convert the analyte into its methyl ester derivative, which possesses ideal chromatographic properties for GC-MS analysis.

The overall analytical workflow is a multi-stage process designed to isolate the analyte from complex matrices, prepare it for analysis, and achieve accurate quantification.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow Sample Sample Collection (e.g., Soil, Water, Crop) Extraction Solvent Extraction (QuEChERS) Sample->Extraction Cleanup Dispersive SPE (dSPE) Extraction->Cleanup Derivatization Methylation (Analyte -> Methyl Ester) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data Result Final Report Data->Result caption Figure 1: Overall Experimental Workflow.

Caption: Figure 1: Overall Experimental Workflow.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): e.g., 2,4-Dichlorophenoxyacetic acid

  • Solvents: Acetonitrile (ACN), Toluene, Methanol (all HPLC or pesticide residue grade)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

  • QuEChERS dSPE Cleanup Tubes: Containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Derivatization Reagent: Trimethylsilyldiazomethane (TMS-diazomethane) 2.0 M in hexanes, or Diazomethane generated in situ. (Caution: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment). An alternative is using BF₃/Methanol.[3]

  • Ultra-pure water

Instrumentation
  • Gas Chromatograph equipped with a Triple Quadrupole (TQ) or Single Quadrupole (SQ) Mass Spectrometer.

  • GC Column: A non-polar capillary column such as an Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended.

  • Autosampler and GC vials with inserts.

  • Centrifuge capable of ≥5000 rpm.

  • Vortex mixer.

  • Nitrogen evaporator.

Detailed Protocols

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a Class A volumetric flask.[4]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock.

  • Working Standard Solutions: Serially dilute the primary stock solution with acetonitrile to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Fortify each calibration standard with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from diverse matrices.[2]

  • Homogenization & Extraction:

    • Weigh 10 g of the homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.

    • Add 10 mL of acetonitrile and the internal standard.

    • Cap tightly and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake vigorously for 1 minute to prevent agglomeration of salts.

    • Centrifuge at 5000 rpm for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) to a 2 mL dSPE cleanup tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 5000 rpm for 5 minutes. The PSA sorbent removes organic acids, sugars, and other polar interferences.

Derivatization Protocol: Methylation

This critical step converts the polar acid into its volatile methyl ester.

Caption: Figure 2: Methylation of the target analyte.

  • Solvent Exchange & Concentration:

    • Transfer 500 µL of the cleaned-up extract from the dSPE step into a clean tube.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C. Crucially, do not evaporate to complete dryness as this can lead to loss of the analyte.

    • Reconstitute the residue in 100 µL of Toluene:Methanol (9:1 v/v).

  • Methylation Reaction:

    • Add 50 µL of TMS-diazomethane solution to the reconstituted extract.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. A faint yellow color should persist, indicating an excess of reagent.

    • Quench the reaction by adding a small drop of acetic acid until the yellow color disappears.

    • Transfer the final solution to a GC vial for analysis.

Note: The same derivatization procedure must be applied to all calibration standards.

GC-MS Instrumental Parameters

The following table provides recommended starting parameters. Optimization may be required based on the specific instrument and column used.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Injector Splitless Mode, 250 °CSplitless injection is used for trace analysis to ensure maximum transfer of the analyte onto the column, enhancing sensitivity.[5]
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is an inert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 70 °C (hold 2 min) Ramp: 15 °C/min to 200 °C Ramp 2: 25 °C/min to 300 °C (hold 5 min)The temperature program is designed to separate the derivatized analyte from matrix components and elute it as a sharp peak in a reasonable timeframe.[6]
MS System Agilent 7000 series TQ or 5977 SQProvides high sensitivity and selectivity. A TQ system allows for MS/MS, which significantly reduces matrix interference.
Ion Source Electron Ionization (EI), 70 eVStandard ionization energy for GC-MS, producing reproducible fragmentation patterns for library matching and structural elucidation.[1]
Source Temperature 230 °COptimal temperature to maintain ionization efficiency without causing thermal degradation of the analyte.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial method development and qualitative confirmation. SIM mode is used for quantitative analysis to enhance sensitivity by monitoring only characteristic ions of the analyte.
SIM Ions (Predicted) Quantifier: m/z 194 (M⁺)Qualifiers: m/z 135, m/z 107m/z 194: Molecular ion of the methyl ester. m/z 135: Fragment corresponding to the [M-COOCH₃]⁺ ion. m/z 107: Fragment corresponding to the dimethylphenol ion.[7]

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the analytical method must be validated.[8] Key performance characteristics should be evaluated according to guidelines such as those from the European Commission (SANTE/11312/2021) or the FDA.

  • Linearity: The calibration curve should demonstrate a linear response across the desired concentration range, with a coefficient of determination (R²) ≥ 0.99.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For pesticide residue analysis, LOQs are often required to be at or below 10 ng/g (ppb).[9]

  • Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at multiple concentration levels. Mean recoveries should typically be within 70-120%.

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤ 20%.

  • Specificity: The ability to unequivocally assess the analyte in the presence of expected matrix components, demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of this compound by GC-MS. The described workflow, incorporating a modified QuEChERS extraction and a crucial methylation derivatization step, offers a sensitive, robust, and reliable method suitable for routine monitoring in complex matrices. Proper method validation is paramount to guarantee data of the highest quality and integrity.

References

  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis.
  • Takahashi, D., et al. (2024). Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction. Shokuhin Eiseigaku Zasshi, 65(4), 95-100.
  • Bianco, G., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. PMC.
  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
  • Pena, A., et al. (2015). Current analytical methods for plant auxin quantification - A review. ResearchGate.
  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. PubMed.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Mashiguchi, K., et al. (2021). Experimental procedures for extraction and derivatization of auxin and its metabolites. ResearchGate.
  • NIST. (n.d.). Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester. NIST WebBook.
  • USDA Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS.
  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1).
  • NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. NIST WebBook.
  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Short-Chain Fatty Acids in Human Plasma Samples Using GC-MS.
  • Mocan, A., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI.
  • CAS Common Chemistry. (n.d.). 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid.
  • Belal, T., et al. (2009). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359-366.
  • Miki, A., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-45.
  • PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
  • Vichi, S., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. MDPI.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Acetic acid GC-MS (1 TMS).

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The Versatile Intermediate: Application Notes and Protocols for 2-(3,5-Dimethylphenoxy)acetic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

2-(3,5-Dimethylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative, is a valuable and versatile synthetic intermediate in the fields of pharmaceutical and agrochemical research. Its unique structural features, comprising a sterically hindered aromatic ring and a reactive carboxylic acid moiety, make it an ideal starting material for the synthesis of a diverse range of target molecules. This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols and expert insights into its use in key chemical transformations.

The strategic placement of the two methyl groups on the phenoxy ring significantly influences the electronic and steric properties of the molecule. This substitution pattern can enhance the metabolic stability of derivatives and modulate their biological activity, a critical consideration in drug and pesticide design. The carboxylic acid functional group serves as a versatile handle for a variety of chemical modifications, most notably esterification and amide bond formation, opening avenues to a wide array of functionalized compounds.

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5406-14-4
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 127-130 °C
Solubility Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water.

Figure 1: Chemical Structure of this compound

G c1 c2 c1->c2 c1_sub C c1_o O c1->c1_o c3 c2->c3 c2_sub C c4 c3->c4 c3_sub C c3_ch3 CH₃ c3->c3_ch3 c5 c4->c5 c4_sub C c6 c5->c6 c5_sub C c5_ch3 CH₃ c5->c5_ch3 c6->c1 c6_sub C o_ch2 CH₂ c1_o->o_ch2 ch2_cooh COOH o_ch2->ch2_cooh

Caption: Structure of this compound.

Core Applications: Ester and Amide Synthesis

The carboxylic acid functionality of this compound is the primary site for its elaboration into more complex molecules. Esterification and amide bond formation are two of the most fundamental and widely employed transformations for this intermediate.

Application Note 1: Synthesis of Bioactive Esters

Esters of phenoxyacetic acids are a well-established class of compounds with significant biological activities, including herbicidal and plant growth regulatory effects. The synthesis of these esters from this compound can be readily achieved through various esterification methods.

Expertise & Experience: The choice of esterification method depends on the nature of the alcohol and the desired scale of the reaction. For simple, primary and secondary alcohols, the Fischer-Speier esterification offers a straightforward and cost-effective approach. For more sensitive or sterically hindered alcohols, or when milder conditions are required, carbodiimide-mediated coupling reactions are preferred.

Trustworthiness: The following protocols are designed to be self-validating. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and to ensure the absence of starting material. Purification by column chromatography or recrystallization is essential to obtain the final product in high purity, which should be confirmed by spectroscopic analysis.

This protocol describes the synthesis of a simple alkyl ester, for example, the methyl ester, which can serve as a building block for further transformations or as a target molecule itself.

Figure 2: Fischer-Speier Esterification Workflow

G start This compound + Methanol (excess) reflux Reflux with catalytic H₂SO₄ start->reflux workup Aqueous Work-up (NaHCO₃ wash, Brine wash) reflux->workup purify Purification (Column Chromatography) workup->purify product Methyl 2-(3,5-dimethylphenoxy)acetate purify->product

Caption: General workflow for Fischer-Speier esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Quenching and Extraction: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure ester.

Table 2: Representative Data for Methyl 2-(3,5-dimethylphenoxy)acetate

ParameterValue
Typical Yield 85-95%
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ 6.65 (s, 2H, Ar-H), 6.58 (s, 1H, Ar-H), 4.60 (s, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 2.28 (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 169.5, 158.5, 139.0, 124.5, 112.0, 65.5, 52.0, 21.5
Application Note 2: Synthesis of N-Substituted Amides

Amide derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. The synthesis of these amides can be achieved through various coupling reagents that activate the carboxylic acid.

Expertise & Experience: The choice of coupling reagent is critical for the successful synthesis of amides. For routine amide bond formation with primary and secondary amines, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are effective. For more challenging couplings, such as with sterically hindered or electron-deficient amines, more potent coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) may be required.[1]

Trustworthiness: The protocols provided below outline a general and reliable method for amide synthesis. Careful control of the reaction temperature, especially during the addition of the coupling reagent, is important to minimize side reactions. Purification of the final amide is typically achieved by recrystallization or column chromatography, and the purity should be verified by NMR and mass spectrometry.

This protocol describes a general method for the synthesis of an N-aryl or N-alkyl acetamide from this compound.

Figure 3: EDC/HOBt Amide Coupling Workflow

G start This compound + Amine coupling EDC, HOBt, DIPEA in DMF start->coupling workup Aqueous Work-up (Water quench, EtOAc extraction) coupling->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product 2-(3,5-dimethylphenoxy)acetamide Derivative purify->product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Table 3: Representative Data for 2-(3,5-dimethylphenoxy)-N-phenylacetamide

ParameterValue
Typical Yield 70-90%
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (br s, 1H, NH), 7.55 (d, J = 8.0 Hz, 2H, Ar-H), 7.30 (t, J = 8.0 Hz, 2H, Ar-H), 7.10 (t, J = 7.5 Hz, 1H, Ar-H), 6.70 (s, 2H, Ar-H), 6.65 (s, 1H, Ar-H), 4.65 (s, 2H, OCH₂), 2.30 (s, 6H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 167.0, 158.0, 139.5, 138.0, 129.0, 124.5, 120.0, 125.0, 112.5, 67.0, 21.5

Application in Agrochemical Synthesis: A Case for Herbicides

Phenoxyacetic acids and their derivatives have a long history of use as herbicides.[2] Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are well-known examples. The structural similarity of this compound to these established herbicides suggests its potential as a scaffold for the development of new herbicidal agents. A US patent from 1946 lists 3,5-dimethyl phenoxyacetic acid as a compound suitable for killing weeds.[3]

Expertise & Experience: The mode of action of many phenoxyacetic acid herbicides involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and ultimately death of the target weed. The substitution pattern on the aromatic ring is crucial for selectivity and activity. The 3,5-dimethyl substitution pattern of the title compound can be explored for the development of selective herbicides.

Trustworthiness: While specific, publicly available protocols for the synthesis of commercial herbicides directly from this compound are scarce, the ester and amide synthesis protocols described above are directly applicable to the creation of a library of potential herbicidal compounds for screening. The biological activity of these synthesized derivatives would then need to be evaluated in greenhouse and field trials.

Figure 4: Conceptual Pathway to Potential Herbicides

G start This compound esterification Esterification (various alcohols) start->esterification amidation Amide Formation (various amines) start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides screening Herbicidal Activity Screening esters->screening amides->screening

Caption: Conceptual workflow for developing potential herbicides.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile synthetic intermediate with significant potential in both pharmaceutical and agrochemical research. The protocols and application notes provided in this guide offer a solid foundation for its use in the synthesis of novel esters and amides. The exploration of its derivatives as potential bioactive molecules, particularly in the realm of herbicides, remains a promising area for future research and development. The key to unlocking the full potential of this intermediate lies in the systematic synthesis and biological evaluation of a diverse range of its derivatives.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Jones, F. D. (1946). U.S. Patent No. 2,396,513. Washington, DC: U.S. Patent and Trademark Office.
  • Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and Plant Physiology. John Wiley & Sons.

Sources

Application Notes and Protocols for the Derivatization of 2-(3,5-Dimethylphenoxy)acetic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(3,5-Dimethylphenoxy)acetic acid, a polar carboxylic acid, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and enhance its detection in high-performance liquid chromatography (HPLC). Due to its low volatility and potential for thermal degradation, direct analysis of this compound can be challenging. Derivatization is a critical sample preparation step that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic peak shape, resolution, and detection sensitivity. This document explores the underlying principles of common derivatization strategies, including silylation and esterification, and provides step-by-step, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of this compound

This compound belongs to the class of aryloxyacetic acids. The presence of a carboxylic acid functional group imparts significant polarity and the capacity for hydrogen bonding. These characteristics are responsible for the compound's low volatility, making it unsuitable for direct analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable.[1][2] Injecting underivatized this compound into a hot GC inlet can lead to poor chromatographic performance, including broad, tailing peaks, and potential thermal decomposition, compromising the accuracy and reliability of the analysis.[2]

Derivatization chemically modifies the analyte to overcome these limitations.[2][3] By replacing the active hydrogen of the carboxylic acid group, its polarity is reduced, and its volatility is increased, making it amenable to GC analysis.[1][3][4] For liquid chromatography (LC) analysis, while the compound can be analyzed directly, derivatization can be employed to introduce a specific chromophore or fluorophore for enhanced UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry (MS) detection.[5][6]

This guide will focus on two primary, highly effective derivatization strategies for this compound:

  • Silylation: The replacement of the acidic proton with a trimethylsilyl (TMS) group.

  • Esterification: The conversion of the carboxylic acid to an ester, specifically a methyl ester or a pentafluorobenzyl (PFB) ester.

Causality of Experimental Choices: Selecting the Appropriate Derivatization Strategy

The choice of derivatization reagent and method is dictated by the analytical technique to be employed, the required sensitivity, and the nature of the sample matrix.

Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[3][4][7] The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]

  • Mechanism of Action: These reagents react with the carboxylic acid to replace the acidic proton with a non-polar trimethylsilyl (-Si(CH₃)₃) group.[3] This transformation effectively eliminates the capacity for hydrogen bonding, leading to a significant increase in volatility and thermal stability.[1][4] The byproducts of the reaction with BSTFA and MSTFA are neutral and volatile, minimizing interference during chromatographic analysis.[9]

  • Why Choose Silylation?

    • Versatility: Silylation reagents are highly versatile and react with a broad range of functional groups.

    • Reaction Conditions: The reactions are typically fast and can often be performed at room temperature or with gentle heating.

    • GC-MS Compatibility: The resulting TMS derivatives are ideal for GC-MS analysis, exhibiting excellent chromatographic behavior and producing characteristic mass spectra for identification.[7]

A catalyst, such as Trimethylchlorosilane (TMCS), is often added to the silylating reagent to increase its reactivity, particularly for sterically hindered compounds.[4][10][11]

Esterification for GC and HPLC Analysis

Esterification is another powerful technique for derivatizing carboxylic acids.[1][12] This involves converting the carboxylic acid into an ester, which is less polar and more volatile.

  • Methyl Esterification: This is a common approach where the carboxylic acid is converted to its methyl ester. Reagents like diazomethane or boron trifluoride in methanol (BF₃-MeOH) can be used.[2] While effective, diazomethane is highly toxic and explosive, making BF₃-MeOH a safer, albeit still hazardous, alternative.[2]

  • Pentafluorobenzyl (PFB) Esterification: For analyses requiring very high sensitivity, particularly with an electron capture detector (ECD) in GC, derivatization with pentafluorobenzyl bromide (PFB-Br) is the method of choice.[2][13][14]

    • Mechanism of Action: PFB-Br reacts with the carboxylate anion to form a PFB ester.[14][15]

    • Why Choose PFB Esterification?

      • High Sensitivity: The resulting PFB derivative is highly electronegative due to the five fluorine atoms, making it extremely sensitive to ECD.[13][14]

      • Improved Chromatography: PFB esters often exhibit better separation efficiency and longer retention times compared to alkyl esters, which can help to move the analyte peak away from early eluting interferences.[14]

      • Mass Spectrometry: These derivatives are also suitable for negative chemical ionization (NCI) GC-MS, which can provide very high sensitivity.[16]

Experimental Protocols and Workflows

The following protocols are designed to be self-validating systems, with built-in checks and considerations for ensuring complete derivatization and reproducible results.

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol is a general guideline for the derivatization of this compound for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)[10]

  • GC vials (2 mL) with screw caps and PTFE-lined septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a GC vial.

    • If the sample is in a solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as moisture will deactivate the silylating reagent.[7][10]

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the dried sample.

    • Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is necessary to drive the reaction to completion.[8][10]

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[10] The optimal time and temperature may require some optimization depending on the sample matrix.

  • Analysis:

    • Allow the vial to cool to room temperature before opening.

    • The sample can be injected directly into the GC-MS system. If the concentration is too high, it can be diluted with an appropriate anhydrous solvent.

    • Analyze the derivatized sample within 24 hours, as TMS derivatives can be susceptible to hydrolysis over time.[8]

Workflow for Silylation:

SilylationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry AddSolvent Add Anhydrous Solvent (e.g., Pyridine) Dry->AddSolvent AddReagent Add BSTFA + 1% TMCS AddSolvent->AddReagent React Vortex & Heat (70°C, 30 min) AddReagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for silylation of this compound.

Protocol 2: Pentafluorobenzyl (PFB) Esterification for High-Sensitivity GC Analysis

This protocol details the formation of the PFB ester of this compound for trace-level analysis.

Materials:

  • This compound standard or dried sample extract

  • Pentafluorobenzyl bromide (PFB-Br), 10% solution in a suitable solvent (e.g., acetone)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Solvent for extraction (e.g., hexane or ethyl acetate)

  • Reaction vials (e.g., 4 mL amber vials with PTFE-lined caps)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Sample Preparation:

    • Place the dried sample of this compound in a reaction vial.

    • Add 1 mL of a suitable solvent (e.g., acetone) to dissolve the sample.

  • Derivatization Reaction:

    • Add approximately 10-20 mg of anhydrous potassium carbonate powder to the vial to act as a base.

    • Add 100 µL of the 10% PFB-Br solution.

    • Seal the vial tightly and vortex briefly.

    • Heat the reaction mixture at 60-80°C for 1 hour in a water bath or heating block.[17]

  • Extraction and Cleanup:

    • After cooling to room temperature, add 2 mL of hexane to the vial.

    • Add 1 mL of deionized water and vortex vigorously for 1 minute to partition the PFB ester into the organic layer and remove excess base and salts.

    • Allow the layers to separate (centrifugation can aid this process).

    • Carefully transfer the upper organic layer (hexane) containing the derivatized analyte to a clean GC vial.

  • Analysis:

    • The hexane extract can be concentrated under a gentle stream of nitrogen if necessary.

    • Inject an aliquot into the GC system, typically equipped with an Electron Capture Detector (ECD) or a mass spectrometer operating in negative chemical ionization (NCI) mode.

Workflow for PFB Esterification:

PFB_Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Cleanup cluster_analysis Analysis Sample Dried Sample in Vial Dissolve Dissolve in Acetone Sample->Dissolve AddBase Add Base (K₂CO₃) Dissolve->AddBase AddPFBBr Add PFB-Br Solution AddBase->AddPFBBr React Seal & Heat (60-80°C, 1 hr) AddPFBBr->React Cool Cool to Room Temp. React->Cool AddHexane Add Hexane & Water Cool->AddHexane Vortex Vortex & Separate Layers AddHexane->Vortex Collect Collect Organic Layer Vortex->Collect Analyze Inject into GC-ECD/MS Collect->Analyze

Caption: Workflow for PFB esterification of this compound.

Data Presentation and Expected Outcomes

The successful derivatization of this compound will result in a significant improvement in its chromatographic and detection characteristics.

Table 1: Comparison of Derivatization Methods and Expected Analytical Outcomes

ParameterSilylation (TMS Derivative)PFB Esterification (PFB Derivative)
Primary Analytical Technique GC-MS (EI mode)GC-ECD, GC-MS (NCI mode)
Volatility Increase HighVery High
Thermal Stability GoodExcellent
Detection Sensitivity Moderate to High (MS)Extremely High (ECD, NCI-MS)
Reaction Byproducts Volatile and non-interferingSalts, removed by extraction
Protocol Complexity Low to ModerateModerate
Reagent Handling Moisture sensitivePFB-Br is a lachrymator

Chiral Derivatization Considerations

If the analysis requires the separation of enantiomers of a chiral analog of this compound, a chiral derivatizing agent (CDA) must be used.[18][19] The CDA, which is enantiomerically pure, reacts with the racemic analyte to form a pair of diastereomers.[18][19] These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[18][19]

Examples of chiral derivatizing agents for carboxylic acids include enantiomerically pure alcohols or amines, which would form diastereomeric esters or amides, respectively.[19] A well-known example for other functional groups is Mosher's acid, which is used for alcohols and amines.[18][19] The selection of a suitable CDA for this compound would require specific method development.

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive analysis by gas chromatography. Silylation with reagents like BSTFA is a straightforward and effective method for routine GC-MS analysis. For applications requiring ultra-high sensitivity, esterification with PFB-Br provides an excellent alternative, particularly when coupled with ECD or NCI-MS detection. The choice of the appropriate derivatization strategy should be guided by the specific analytical goals, instrumentation available, and the required limits of detection. The protocols provided in this guide offer a robust starting point for method development and can be optimized to suit various sample matrices and analytical challenges.

References

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  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chrom
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  • Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastew
  • Determination of phenoxycarboxylic acid herbicides in water by capillary electrophoresis.lumexinstruments.com.
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  • In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide.Taylor & Francis Online.[Link]
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine.MDPI.[Link]
  • Silyl
  • Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II.
  • Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry.PubMed.[Link]
  • Why Use GC Derivatiz
  • Determination of carboxylic esters by acid fusion reaction gas chromatography.
  • Preparation of TMS Deriv
  • Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chrom
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  • Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Chiral deriv
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.PubMed.[Link]
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.acgpubs.org.[Link]
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.PMC - PubMed Central.[Link]
  • Derivatization reagents for chiral molecules by LC-MS/MS.
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The Versatile Role of 2-(3,5-Dimethylphenoxy)acetic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Phenoxyacetic Acid Derivative

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3,5-Dimethylphenoxy)acetic acid, a readily accessible phenoxyacetic acid derivative, has emerged as a versatile and highly valuable scaffold for the synthesis of a diverse array of bioactive molecules. Its unique structural features—a carboxylic acid handle for derivatization, an ether linkage, and a dimethyl-substituted aromatic ring—provide a trifecta of reactive sites that can be selectively manipulated to generate novel compounds with significant potential in medicinal chemistry and agrochemical development.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Core Applications: A Gateway to Bioactive Heterocycles and Key Intermediates

The true synthetic utility of this compound is realized through its conversion into more reactive intermediates, primarily the corresponding acyl chloride, ester, and hydrazide. These derivatives serve as pivotal entry points for the construction of a variety of molecular frameworks.

Synthesis of 1,3,4-Oxadiazoles: A Privileged Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole motif is a well-recognized privileged structure in drug discovery, exhibiting a wide range of biological activities. This compound serves as an excellent precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through a reliable and efficient pathway involving the formation of an acetohydrazide intermediate.

Workflow for 1,3,4-Oxadiazole Synthesis:

A This compound B Esterification (e.g., SOCl2, MeOH) A->B C Ethyl 2-(3,5-dimethylphenoxy)acetate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E 2-(3,5-Dimethylphenoxy)acetohydrazide D->E F Cyclization with CS2/KOH or R'COCl E->F G 2-(3,5-Dimethylphenoxymethyl)-1,3,4-oxadiazole Derivatives F->G

Caption: Synthetic pathway to 1,3,4-oxadiazoles.

The initial esterification of the carboxylic acid, followed by hydrazinolysis, yields the key 2-(3,5-dimethylphenoxy)acetohydrazide intermediate. This hydrazide can then undergo cyclization with various reagents, such as carbon disulfide in the presence of a base to yield a thiol-substituted oxadiazole, or with an acyl chloride to introduce a second substituent. The choice of cyclizing agent allows for the diversification of the final products.

Pyrazolone Synthesis: Building Blocks for Anti-inflammatory and Analgesic Agents

Pyrazolone derivatives are another class of heterocyclic compounds with significant therapeutic applications, notably as anti-inflammatory and analgesic agents. The ethyl ester of this compound can be utilized in condensation reactions with hydrazines to construct the pyrazolone core.

Conceptual Pathway to Pyrazolones:

A Ethyl 2-(3,5-dimethylphenoxy)acetate B Condensation with Hydrazine Derivatives A->B C Pyrazolone Derivatives B->C

Caption: Pyrazolone synthesis conceptual workflow.

This approach leverages the reactivity of the ester as an electrophile in a cyclocondensation reaction. The specific substitution on the resulting pyrazolone can be controlled by the choice of the hydrazine derivative and subsequent modifications.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Conversion of this compound to its acyl chloride, 2-(3,5-dimethylphenoxy)acetyl chloride, unlocks the potential for Friedel-Crafts acylation reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of the 2-(3,5-dimethylphenoxy)acetyl group onto electron-rich aromatic substrates, yielding functionalized aryl ketones. These ketones are versatile intermediates for the synthesis of more complex molecules.

Mechanism of Friedel-Crafts Acylation:

A 2-(3,5-Dimethylphenoxy)acetyl chloride B Lewis Acid (e.g., AlCl3) Activation A->B C Acylium Ion Intermediate B->C D Electrophilic Aromatic Substitution on Ar-H C->D E Aryl Ketone Product D->E

Caption: Friedel-Crafts acylation mechanism.

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride, which polarizes the carbon-chlorine bond of the acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the aromatic ring to form the desired ketone.

Amide Synthesis and Potential for Bischler-Napieralski-Type Cyclizations

The carboxylic acid functionality of this compound readily undergoes amidation with a variety of primary and secondary amines. The resulting amides are not only valuable final products but can also serve as precursors for intramolecular cyclization reactions, such as the Bischler-Napieralski reaction, to form dihydroisoquinoline-like structures. This is particularly relevant when the amine portion contains an electron-rich aromatic ring.

Application in Agrochemical Synthesis

The phenoxyacetic acid scaffold is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting herbicidal or fungicidal properties. The unique substitution pattern of this compound makes it an attractive starting material for the development of novel crop protection agents. For instance, its derivatives have been explored in the synthesis of compounds with potential fungicidal activity against various plant pathogens.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3,5-Dimethylphenoxy)acetohydrazide

This protocol details the two-step synthesis of the key hydrazide intermediate from this compound.

Step A: Esterification to Ethyl 2-(3,5-Dimethylphenoxy)acetate

  • Materials:

    • This compound (1 equivalent)

    • Thionyl chloride (1.2 equivalents)

    • Anhydrous ethanol (solvent)

    • Anhydrous N,N-Dimethylformamide (catalytic amount)

  • Procedure:

    • To a solution of this compound in anhydrous ethanol, add a catalytic amount of anhydrous N,N-Dimethylformamide.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-(3,5-dimethylphenoxy)acetate. The product can be purified by column chromatography if necessary.

Step B: Hydrazinolysis to 2-(3,5-Dimethylphenoxy)acetohydrazide

  • Materials:

    • Ethyl 2-(3,5-dimethylphenoxy)acetate (1 equivalent)

    • Hydrazine hydrate (3 equivalents)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve ethyl 2-(3,5-dimethylphenoxy)acetate in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, 2-(3,5-dimethylphenoxy)acetohydrazide, will often precipitate out of the solution. Collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-(3,5-Dimethylphenoxymethyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazole

  • Materials:

    • 2-(3,5-Dimethylphenoxy)acetohydrazide (1 equivalent)

    • Carbon disulfide (1.5 equivalents)

    • Potassium hydroxide (1.2 equivalents)

    • Ethanol (solvent)

    • Dilute hydrochloric acid

  • Procedure:

    • Dissolve potassium hydroxide in ethanol.

    • Add 2-(3,5-dimethylphenoxy)acetohydrazide to the basic solution and stir until dissolved.

    • Add carbon disulfide and reflux the mixture for 10-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and concentrate the solvent.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-(3,5-dimethylphenoxymethyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazole.

Protocol 3: Friedel-Crafts Acylation of Anisole with 2-(3,5-Dimethylphenoxy)acetyl Chloride

  • Materials:

    • Anhydrous aluminum chloride (1.1 equivalents)

    • Anhydrous dichloromethane (solvent)

    • 2-(3,5-Dimethylphenoxy)acetyl chloride (1 equivalent)

    • Anisole (1 equivalent)

    • Ice-cold dilute hydrochloric acid

  • Procedure:

    • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 2-(3,5-dimethylphenoxy)acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension.

    • After the addition, add a solution of anisole in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Pour the reaction mixture slowly into a beaker containing ice-cold dilute hydrochloric acid with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

    • Purify the product by column chromatography on silica gel.

Data Presentation

Intermediate/ProductSynthesis MethodKey ReagentsTypical Yield (%)
Ethyl 2-(3,5-dimethylphenoxy)acetateEsterificationThionyl chloride, Ethanol85-95
2-(3,5-Dimethylphenoxy)acetohydrazideHydrazinolysisHydrazine hydrate, Ethanol80-90
2-(3,5-Dimethylphenoxymethyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazoleCyclizationCarbon disulfide, KOH70-85
1-(4-methoxyphenyl)-2-(3,5-dimethylphenoxy)ethan-1-oneFriedel-Crafts AcylationAlCl₃, Anisole65-75

Conclusion and Future Outlook

This compound is a cost-effective and versatile starting material with broad applicability in organic synthesis. Its ability to be readily converted into a range of reactive intermediates makes it a valuable tool for accessing diverse molecular scaffolds, particularly bioactive heterocycles. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full synthetic potential of this compound. Future investigations could focus on its use in multicomponent reactions, the development of novel asymmetric transformations of its derivatives, and the expansion of its application in the synthesis of new agrochemicals and pharmaceuticals. The continued exploration of such versatile building blocks will undoubtedly fuel innovation in chemical synthesis and drug discovery.

References

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
  • Friedel–Crafts Acylation.
  • Synthesis of Amides with Retention of the Functional Group.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

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"use of 2-(3,5-Dimethylphenoxy)acetic acid in agrochemical research"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(3,5-Dimethylphenoxy)acetic acid in agrochemical research.

Executive Summary

This compound is a synthetic chemical compound belonging to the phenoxyacetic acid class. In agrochemical research, it functions as a synthetic auxin, a type of plant growth regulator that mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Its utility is concentration-dependent: at low concentrations, it can promote specific growth processes, while at higher concentrations, it acts as a potent and selective herbicide, particularly against broadleaf (dicotyledonous) weeds.[2] This dual functionality makes it a valuable tool for studying plant physiology and a promising scaffold for the development of novel herbicides. This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use in a research setting.

Physicochemical Properties

A thorough understanding of the compound's properties is critical for proper handling, formulation, and experimental design.

PropertyValueSource/Note
IUPAC Name This compoundStandard Nomenclature
Synonyms (3,5-Xylyloxy)acetic acid
CAS Number 2059-45-2
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline solidGeneral property of class
Solubility Soluble in organic solvents (e.g., DMSO, ethanol, acetone). Low solubility in water.Inferred from related structures
Stability Stable under standard laboratory conditions. May be sensitive to light over extended periods.General property of class

Mechanism of Action: A Synthetic Auxin

This compound exerts its biological effects by mimicking natural auxin.[1][2] Unlike natural auxins, which are carefully regulated and metabolized by the plant, synthetic auxins like this compound are more resistant to degradation, leading to a persistent and overwhelming hormonal signal.

Key Mechanistic Steps:

  • Uptake and Transport: The compound is absorbed by the leaves and roots and transported throughout the plant via the vascular system.

  • Receptor Binding: It binds to auxin receptors, primarily the TIR1/AFB family of F-box proteins.

  • Disruption of Gene Expression: This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors results in the uncontrolled expression of auxin-responsive genes.

  • Physiological Disruption: The resulting overstimulation leads to rapid, uncontrolled cell division and elongation, epinasty (downward bending of leaves), stem twisting, and disruption of vascular tissues. This ultimately exhausts the plant's energy reserves and leads to death.

At high concentrations, this effect is particularly potent in dicotyledonous plants, which are generally more sensitive to auxin-induced growth disruption than monocotyledonous plants, forming the basis of its selective herbicidal activity.[2]

Auxin_MoA cluster_0 Plant Cell Compound This compound (Synthetic Auxin) Receptor TIR1/AFB Auxin Receptor Compound->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Cell Division Genes->Response Workflow_Bioassay A Prepare Working Solutions (incl. Vehicle Control) C Apply 5 mL of Treatment to each dish A->C B Plate Seeds (e.g., Amaranth) in Petri Dishes B->C D Seal and Incubate (96h, 25°C, Vertical) C->D E Measure Root and Shoot Length D->E F Calculate % Inhibition vs. Vehicle Control E->F G Analyze Data (Generate Dose-Response Curve) F->G

Caption: Experimental workflow for a seedling bioassay.

Protocol 3: Dose-Response Curve and EC₅₀ Determination

Rationale: To quantify the potency of the compound, a dose-response curve is generated to determine the EC₅₀ (Effective Concentration, 50%), which is the concentration that causes a 50% inhibition of a measured biological response (e.g., root growth).

Procedure:

  • Experimental Setup: Perform the Seedling Growth Bioassay (Protocol 2) using a wider range of concentrations, typically spanning several orders of magnitude (e.g., 0.1 µM to 1000 µM) with at least 6-8 points.

  • Data Normalization: For each concentration, calculate the average response (e.g., root length) and normalize it as a percentage of the vehicle control response (which is set to 100%).

  • Data Plotting: Plot the normalized response (%) against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter log-logistic model:

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))

  • EC₅₀ Value: The software will calculate the LogEC₅₀, from which the EC₅₀ value is derived. This value is a critical metric for comparing the potency of different compounds.

Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetic acids is highly dependent on the type, number, and position of substituents on the phenyl ring. [3]

  • Acetic Acid Sidechain: The carboxylic acid group is generally essential for auxin-like activity.

  • Phenyl Ring Substitution:

    • Methyl Groups (as in this compound): The two methyl groups at the 3 and 5 positions influence the molecule's shape and lipophilicity, which affects its ability to bind to the target receptor and penetrate plant tissues. Compared to methoxy groups, methyl groups can sometimes reduce metabolic stability. [4] * Halogenation: Introducing chlorine or bromine atoms (e.g., 2,4-D or MCPA) often enhances herbicidal activity. [3]Halogens are electron-withdrawing and can alter the electronic properties and binding affinity of the molecule. [4]

Caption: Key structural features influencing biological activity.

Environmental Fate and Toxicology

A responsible agrochemical research program must consider the environmental impact and toxicity of lead compounds.

Environmental Fate:

  • Persistence: Based on related phenoxy herbicides, this compound is expected to have low to medium persistence in soil. [5]* Degradation: The primary routes of dissipation are microbial degradation in soil and photolysis on plant and soil surfaces. [5]* Mobility: Due to its potential to adsorb to soil organic matter, its mobility is likely limited, reducing the risk of leaching into groundwater. [5] Toxicology Profile (Inferred from Analogs):

  • Acute Toxicity: Phenoxyacetic acids generally exhibit moderate acute oral toxicity in mammals. [6]* Non-Target Organisms: High concentrations can be toxic to non-target aquatic plants, causing oxidative stress and growth inhibition. [7]It is crucial to evaluate the effects on representative non-target species early in the development process.

  • Mechanism of Toxicity: In animals, some chlorinated phenoxy herbicides have been shown to form "false" neurotransmitters, which may contribute to their toxic effects. [8]

Conclusion and Future Directions

This compound is a classic synthetic auxin with clear applications in modern agrochemical research. It serves as both a tool for fundamental plant science and a valuable starting point for the design of new selective herbicides. Future research should focus on synthesizing derivatives with enhanced crop safety, a broader weed control spectrum, and an even more favorable environmental profile. Elucidating the precise structural requirements for binding to different isoforms of the auxin receptor could unlock the potential for creating highly targeted and efficient next-generation herbicides.

References

  • A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03. MDPI.
  • PLANT GROWTH REGULATORS. PhytoTech Labs.
  • Plant Growth Regulators. BYJU'S.
  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH).
  • Top 5 Types of Plant Growth Regulators - A Guide to Enhancing Crop Yield. TNAU Agritech Portal.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed.
  • Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health.
  • Plant hormone. Wikipedia.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI.
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. CAS Common Chemistry.
  • Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. National Institutes of Health (NIH).
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health (NIH).
  • Cellular toxicity of 2,4,5-trichlorophenoxyacetic acid: formation of 2,4,5-trichlorophenoxyacetylcholine. PubMed.
  • (2-Methylphenoxy)acetic acid. ResearchGate.
  • Toxicology. Medbullets.
  • Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata. PubMed.
  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube.
  • The effect of the herbicide 2,4,5 trichlorophenoxy acetic acid (245T) on the growth and metabolism of Tetrahymena pyriformis. PubMed.
  • Environmental fate of triclopyr. PubMed.
  • Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. National Institutes of Health (NIH).
  • Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition. PubMed.
  • abstracts of papers. Society of Toxicology.
  • Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice. PubMed.
  • (2,4-dichlorophenoxy)acetic acid analogs. Google Patents.
  • Combining bioreductive drugs (SR 4233 or SN 23862) with the vasoactive agents flavone acetic acid or 5,6-dimethylxanthenone acetic acid. PubMed.
  • The Effects of 3,5-Dimethylpyrazole on Soil Nitrification and Related Enzyme Activities in Brown Soil. MDPI.
  • Plant growth regulator compositions. Google Patents.
  • 3-iodothyroacetic acid, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice. PubMed.
  • Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. PubMed.
  • Residue studies for (2,4,5-trichlorophenoxy)acetic acid and 2,3,7,8-tetrachlorodibenzo-p-dioxin in grass and rice. PubMed.

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Application Notes and Protocols for 2-(3,5-Dimethylphenoxy)acetic Acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Pioneering Researcher

The exploration of novel plant growth regulators is a cornerstone of advancing plant tissue culture methodologies. While established auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) and α-Naphthaleneacetic acid (NAA) are invaluable, the quest for compounds with enhanced specificity, reduced toxicity, or unique morphogenic effects is perpetual. This document provides a comprehensive guide to the potential applications of 2-(3,5-Dimethylphenoxy)acetic acid , a synthetic auxin analogue, for researchers, scientists, and professionals in drug development and plant biotechnology.

Given that this compound is not a widely documented auxin in plant tissue culture literature, this guide is structured as an investigative framework. It combines established principles of auxin biology and phenoxyacetic acid chemistry with detailed, adaptable protocols. The aim is to empower you, the researcher, to systematically evaluate the efficacy of this compound and potentially unlock new avenues in plant cell and tissue manipulation.

Scientific Foundation: Understanding the Auxin-like Potential of this compound

The Central Role of Auxins in Plant Morphogenesis

Auxins are a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development.[1] In the context of plant tissue culture, exogenous auxins are instrumental in inducing cellular reprogramming and directing developmental pathways. Their primary functions include:

  • Cell Division and Proliferation: Inducing callus formation from explant tissues.[2][3]

  • Somatic Embryogenesis: Triggering the development of embryos from somatic cells, a key process for clonal propagation.[4][5][6]

  • Rooting: Promoting the formation of adventitious roots from microshoots or calli.[7]

  • Cell Elongation: Influencing the expansion of cells, a fundamental aspect of plant growth.

The molecular mechanism of auxin action is complex, primarily involving the perception of the auxin signal by receptor proteins like TIR1/AFB, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[1][8]

Structure-Activity Relationship of Phenoxyacetic Acid Derivatives

This compound belongs to the family of phenoxyacetic acids, a well-known class of synthetic auxins.[9] The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring.[10][11]

  • Substitution Pattern: The arrangement of functional groups on the phenyl ring significantly influences the molecule's ability to bind to auxin receptors.

  • Methyl Group Substitution: Methyl substitutions, as seen in this compound, can modulate the lipophilicity and steric properties of the molecule, which in turn can affect its uptake, transport, and interaction with the auxin receptor complex. While halogen substitutions are more common in potent synthetic auxins like 2,4-D, methyl-substituted phenoxyacetic acids have also demonstrated auxin activity.[12]

The presence of the acetic acid side chain is a crucial feature for auxin activity, as it is for the native auxin, indole-3-acetic acid (IAA). The dimethyl substitution at the 3 and 5 positions of the phenyl ring in this compound suggests it possesses the structural prerequisites for auxin-like activity, making it a compelling candidate for investigation in plant tissue culture.

Experimental Workflows and Protocols

The following sections provide detailed protocols for evaluating the effects of this compound on key plant tissue culture processes. These are designed as foundational methods that should be optimized for your specific plant species and experimental goals.

Workflow for Evaluating a Novel Auxin

G cluster_0 Phase 1: Stock Solution & Sterilization cluster_1 Phase 2: Application in Culture Media cluster_2 Phase 3: Experimental Setup & Incubation cluster_3 Phase 4: Data Collection & Analysis A Prepare Stock Solution of This compound B Filter Sterilize A->B C Callus Induction Medium B->C Add to autoclaved media D Somatic Embryogenesis Medium B->D Add to autoclaved media E Rooting Medium B->E Add to autoclaved media F Inoculate Explants C->F D->F E->F G Incubate under Controlled Conditions F->G H Assess Callus Growth G->H I Evaluate Embryo Formation G->I J Measure Root Development G->J K Comparative Analysis with Standard Auxins (e.g., 2,4-D, NAA) H->K I->K J->K

Caption: Workflow for testing this compound.

Protocol 1: Callus Induction

This protocol outlines the steps to assess the efficacy of this compound in inducing callus from various explants.

Objective: To determine the optimal concentration of this compound for callus induction and to compare its effectiveness against a standard auxin.

Materials:

  • Sterile explants (e.g., leaf discs, stem segments, cotyledons)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Gelling agent (e.g., agar, gellan gum)

  • Stock solution of this compound (1 mg/mL in DMSO or ethanol)

  • Stock solution of 2,4-D (1 mg/mL in DMSO or ethanol)

  • Sterile petri dishes

  • Sterile water

  • pH meter

  • Autoclave

  • Laminar flow hood

Methodology:

  • Medium Preparation:

    • Prepare MS basal medium supplemented with 30 g/L sucrose.

    • Adjust the pH to 5.8 with 1M NaOH or 1M HCl.

    • Add the gelling agent (e.g., 8 g/L agar) and dissolve by heating.

    • Autoclave the medium at 121°C for 20 minutes.

    • Allow the medium to cool to approximately 50-60°C in a water bath.

  • Addition of Plant Growth Regulators:

    • Under sterile conditions in a laminar flow hood, add the filter-sterilized stock solution of this compound to the cooled medium to achieve final concentrations to be tested. A suggested range is 0.1, 0.5, 1.0, 2.0, and 5.0 mg/L.

    • Prepare a set of control plates with 2,4-D at its optimal concentration for the specific plant species (commonly 1.0-2.0 mg/L).

    • Prepare a negative control with no auxin.

    • Pour the medium into sterile petri dishes and allow it to solidify.

  • Explant Inoculation:

    • Excise and prepare explants from sterile plant material.

    • Place the explants onto the surface of the prepared media.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Data Collection and Analysis:

    • After 4-6 weeks, record the percentage of explants forming callus.

    • Evaluate the morphology of the callus (e.g., friable, compact, color).

    • Measure the fresh weight of the induced callus.

    • Statistically compare the results obtained with this compound to the 2,4-D control and the negative control.

Protocol 2: Somatic Embryogenesis

This protocol is designed to evaluate the potential of this compound to induce somatic embryogenesis from embryogenic callus.

Objective: To determine if this compound can induce somatic embryogenesis and to assess the quality of the resulting embryos.

Materials:

  • Pre-established embryogenic callus

  • MS basal medium with vitamins

  • Sucrose

  • Gelling agent

  • Stock solution of this compound

  • Stock solution of a cytokinin (e.g., 6-Benzylaminopurine - BAP) if required for the specific plant species

  • Sterile petri dishes or culture vessels

Methodology:

  • Induction Medium Preparation:

    • Prepare MS basal medium as described in the callus induction protocol.

    • Add this compound at various concentrations (e.g., 0.5, 1.0, 2.0 mg/L).

    • A low concentration of cytokinin (e.g., 0.1-0.5 mg/L BAP) may be included, as some species require both auxin and cytokinin for embryogenesis.

  • Maturation Medium Preparation:

    • Prepare a hormone-free MS basal medium or a medium with a reduced concentration of this compound.

  • Culture Initiation:

    • Transfer small pieces of embryogenic callus to the somatic embryogenesis induction medium.

    • Incubate in the dark at 25 ± 2°C for 4-8 weeks.

  • Embryo Development and Maturation:

    • Observe the cultures regularly for the formation of globular, heart, and torpedo-shaped somatic embryos.

    • Transfer the developing embryos to the maturation medium.

    • Incubate under a 16-hour photoperiod to promote further development and maturation.

  • Data Collection and Analysis:

    • Record the number of somatic embryos formed per gram of callus.

    • Evaluate the morphology and developmental stage of the embryos.

    • Calculate the percentage of mature embryos that germinate into plantlets upon transfer to a hormone-free medium.

Protocol 3: Adventitious Rooting of Microshoots

This protocol aims to assess the root-inducing ability of this compound on in vitro-derived microshoots.

Objective: To determine the optimal concentration of this compound for inducing adventitious roots and to evaluate the quality of the root system.

Materials:

  • In vitro-propagated microshoots (2-3 cm in length)

  • Half-strength MS basal medium

  • Sucrose (15-20 g/L)

  • Gelling agent

  • Stock solution of this compound

  • Stock solution of Indole-3-butyric acid (IBA) or NAA as a positive control

  • Culture tubes or jars

Methodology:

  • Rooting Medium Preparation:

    • Prepare half-strength MS basal medium with a reduced sucrose concentration (15-20 g/L).

    • Adjust the pH to 5.8 and add the gelling agent.

    • Autoclave and cool the medium.

    • Add filter-sterilized this compound to achieve final concentrations such as 0.1, 0.5, 1.0, and 2.0 mg/L.

    • Prepare control media with an optimal concentration of IBA or NAA (typically 0.5-1.0 mg/L) and a hormone-free control.

    • Dispense the media into culture vessels.

  • Inoculation:

    • Excise healthy microshoots and insert the basal end into the rooting medium.

  • Incubation:

    • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection and Analysis:

    • After 3-4 weeks, record the percentage of microshoots that have formed roots.

    • Measure the number of roots per microshoot.

    • Measure the average length of the roots.

    • Visually assess the overall quality of the root system (e.g., branching, thickness).

Data Interpretation and Expected Outcomes

The following table provides a framework for summarizing and comparing the expected outcomes of using this compound with standard auxins.

Parameter This compound (Expected Range) 2,4-D (Typical Response) NAA/IBA (Typical Response)
Callus Induction (%) Concentration-dependentHigh (often >80%)Moderate to High
Callus Morphology To be determined (TBD)Often friable and light-coloredCan be more compact
Somatic Embryogenesis TBDEffective for many speciesLess commonly used for induction
Rooting (%) TBDGenerally inhibitory to rootingHigh (often >90%)
Root Number/Shoot TBD-High
Optimal Concentration TBD (Hypothesized 0.5-5.0 mg/L for callus, 0.1-2.0 mg/L for rooting)1.0-4.0 mg/L for callus0.5-2.0 mg/L for rooting

Mechanistic Insights: A Visual Representation

A simplified diagram of the canonical auxin signaling pathway is presented below. This compound, as a phenoxyacetic acid derivative, is hypothesized to interact with this pathway, likely by binding to the TIR1/AFB auxin co-receptors.

AuxinSignaling cluster_0 Auxin Perception and Signal Transduction Auxin This compound (Hypothesized) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF binds to Aux_IAA Aux/IAA Repressor Aux_IAA->SCF binds to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA Ubiquitination AuxRE Auxin Response Element ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Cellular_Response Cell Division, Elongation, Differentiation Gene_Expression->Cellular_Response

Caption: Hypothesized interaction of this compound with the auxin signaling pathway.

Concluding Remarks for the Innovator

The exploration of this compound in plant tissue culture represents a frontier in the optimization of plant propagation and genetic engineering techniques. While this guide provides a robust starting point, meticulous observation and systematic optimization will be paramount to unlocking its full potential. By comparing its effects to well-characterized auxins, you will not only determine its utility but also contribute valuable knowledge to the broader field of plant science. The journey of scientific discovery often begins with a single, unexplored molecule. We wish you success in your pioneering research with this compound.

References

  • Eichholtz, D. A., Robie, C. A., & Nelson, N. E. (1983).
  • Yasuda, T., Miyano, S., Yamamoto, Y., Uchida, N., & Yamaguchi, T. (1988). Analogues of Phenoxyacetic Acid and the Generation of Calluses from Seeds of Indica Rice. Plant and Cell Physiology, 29(5), 745-749.
  • Gowing, D. P., & Leeper, R. W. (1960). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant. I. Substituted Phenyl and Phenoxyalkylcarboxylic Acids. Botanical Gazette, 121(3), 143-151.
  • Weintraub, R. L., Brown, J. W., & Throne, J. A. (1952). II. Formative Activity of Phenoxyacetic Acids. Journal of Agricultural and Food Chemistry, 2(19), 996-999.
  • Gowing, D. P., & Leeper, R. W. (1961). Studies on the Relation of Chemical Structure to Plant Growth-Regulator Activity in the Pineapple Plant. V. Post-Harvest Delay of Senescence of Pineapple Fruit. Botanical Gazette, 123(1), 34-43.
  • CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid.
  • Dahiya, R., & Kaur, R. (2018). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Shen, X., Chen, J., & Li, J. (2018). Optimization of callus induction and proliferation of Paeonia lactiflora Pall.
  • Google Patents. (2015). WO2015186591A1 - Callus inducing agent and callus induction method.
  • PubChem. (n.d.). Phenoxyacetic Acid.
  • Firoozabady, E., & DeBoer, D. L. (1993). Plant regeneration via somatic embryogenesis in many cultivars of cucumber (Cucumis sativus L.). Plant Cell Reports, 12(7-8), 397-402.
  • Thorpe, T. A., & Stasolla, C. (2001). Somatic Embryogenesis: Morphogenesis, Physiology. In Somatic Embryogenesis in Woody Plants (pp. 1-29). Springer, Dordrecht.
  • Orshinsky, B. R., McGregor, G. R., Johnson, G. I., & Hu, C. Y. (1999). Effect of 2,4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.). Plant Cell Reports, 19(1), 69-73.
  • Savaldi-Goldstein, S., Baiga, T. J., Pojer, F., Dabi, T., Butterfield, C., Parry, G., ... & Chory, J. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15190-15195.
  • Roth, V., et al. (2024).
  • Al-Khayri, J. M., & Al-Bahrany, A. M. (2004). Induction of direct somatic embryogenesis in date palm (Phoenix dactylifera L.) cv. Hellawi. Acta Horticulturae, (666), 133-138.
  • SciELO Costa Rica. (n.d.). Induction of rooting.
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  • Al-Mayahi, A. M. W. (2016). Callus induction, shoot regeneration, and conservation of in vitro grown date palm (Phoenix dactylifera). Ciência e Agrotecnologia, 40, 416-426.
  • Chornous, V. O., Palamar, A. O., Grozav, A. M., Yaremiy, I. M., & Vovk, M. V. (2013). Synthesis and the biological action of thiosemicarbazones and (1, 3-thiazol-2-yl) hyd-razones of [(1-aryl-5-formylimidazol-4-yl) thio]-acetic acids. Journal of Organic and Pharmaceutical Chemistry, 11(4), 3-8.
  • Hayashi, K. I. (2012). The TIR1/AFB family of auxin receptors. Current opinion in plant biology, 15(1), 129-135.
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  • Tanimoto, M., et al. (2018). The Tetrazole Analogue of the Auxin Indole-3-acetic Acid Binds Preferentially to TIR1 and Not AFB5. ACS chemical biology, 13(9), 2411-2418.
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  • Wang, Y., et al. (2022). The Development of an Efficient In Vitro Indirect Regeneration System for Tibouchina granulosa (Desr.) Cogn. Horticulturae, 8(11), 1018.
  • Suman, S. (2021). Development of an in vitro plant regeneration protocol in the spotted duckweed, Landoltia punctata. International Journal of Botany Studies, 6(5), 543-548.
  • Gaillochet, C., et al. (2008). Sites of auxin action: regulation of geotropism, growth, and ethylene production by inhibitors of auxin transport. Plant physiology, 147(2), 793-804.
  • Zhang, Y., et al. (2022). In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura. PeerJ, 10, e13978.
  • Nibu, Y., et al. (2019). Auxin-mediated Rapid Degradation of Target Proteins in Hippocampal Neurons. Biological and Pharmaceutical Bulletin, 42(9), 1565-1570.
  • Tanimoto, M., et al. (2021). Chemical Biology in Auxin Research. The Plant Cell, 33(5), 1363-1383.
  • Korasick, D. A., Enders, T. A., & Strader, L. C. (2013). Auxin activity: past, present, and future. Journal of experimental botany, 64(16), 5055-5068.
  • Wójcik, M., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(16), 4983.
  • Asif, M. (2015). Synthesis and biological applications of various schiff base and their metal complexes. Journal of Chemical and Pharmaceutical Research, 7(1), 105-115.

Sources

"protocol for testing herbicidal activity of 2-(3,5-Dimethylphenoxy)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Testing Herbicidal Activity of 2-(3,5-Dimethylphenoxy)acetic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: A Phenoxyacetic Acid Herbicide Candidate

This compound is a member of the phenoxyacetic acid class of organic compounds.[1][2] This chemical family is historically significant in agriculture, containing some of the first selective herbicides ever developed, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA).[1][2] Given its structural similarity to these well-established herbicides, this compound is hypothesized to function as a synthetic auxin, a specific and potent mode of action for controlling broadleaf weeds.[3][4][5]

This document provides a comprehensive, field-proven guide for researchers to rigorously evaluate the herbicidal efficacy of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and robust data analysis methods to ensure the generation of reliable and reproducible results. We will explore both pre-emergence and post-emergence testing methodologies, crucial for determining the compound's potential application window in weed management.

Pillar 1: The Scientific Rationale - Mechanism of Action

Understanding the mechanism of action is critical for designing a relevant testing protocol. As a synthetic auxin, this compound is expected to mimic the natural plant growth hormone, indole-3-acetic acid (IAA), but with higher stability and persistence within the plant.[5]

The Causality of Herbicidal Action:

  • Uptake and Transport: The herbicide is absorbed primarily through the leaves and roots and then translocated via the plant's vascular system to areas of active growth (meristems).[3][4]

  • Hormonal Overload: At the cellular level, the compound binds to auxin receptors, initiating a cascade of signaling events. Unlike the regulated activity of natural IAA, the synthetic auxin causes an overload of hormonal signals.

  • Uncontrolled Growth: This leads to a loss of controlled cell division and elongation.[6][7] The plant experiences unsustainable, distorted growth, manifesting as classic symptoms like stem twisting (epinasty), leaf cupping and withering, and eventual death.[3][4]

  • Selectivity: A key feature of auxin herbicides is their selectivity. They are highly effective against dicotyledonous (broadleaf) plants, while monocotyledonous plants (grasses and cereals) are often tolerant.[3] This is why testing against both plant types is fundamental to characterizing the herbicide's profile.

Synthetic Auxin Mechanism of Action cluster_0 Plant System cluster_1 Cellular Level cluster_2 Physiological Outcome Uptake Herbicide Uptake (Foliar/Root) Translocation Translocation via Vascular System Uptake->Translocation Systemic movement Meristems Accumulation in Meristems Translocation->Meristems Receptor Binds to Auxin Receptor Complex Meristems->Receptor Cellular action Signal Sustained Hormonal Signal Cascade Receptor->Signal Gene Altered Gene Expression Signal->Gene Growth Uncontrolled Cell Division & Elongation Gene->Growth Leads to Symptoms Epinasty, Leaf Curl, Withering Growth->Symptoms Death Plant Death Symptoms->Death

Caption: Synthetic auxin herbicide mechanism of action workflow.

Pillar 2: Experimental Design & Self-Validation

A robust experimental design is the cornerstone of trustworthy results. This protocol utilizes a dose-response methodology with appropriate controls to validate the assay's performance and accurately quantify the herbicidal activity.

Core Components for a Self-Validating Assay
  • Negative Control (Vehicle): An application of the solvent and adjuvant mixture without the test compound. This is crucial to confirm that the application method and formulation components are not phytotoxic.

  • Positive Control: A well-characterized commercial herbicide with the same mode of action, such as 2,4-D.[1][8] This validates that the plant species are responsive under the experimental conditions and provides a benchmark for potency.

  • Dose-Response Curve: Testing a range of concentrations (e.g., a logarithmic series) is essential. This allows for the calculation of the GR₅₀ (the dose causing 50% growth reduction), which is a standard metric of herbicide efficacy.[9]

  • Replication: Each treatment (including controls) must be replicated at least 3-4 times to ensure the results are statistically significant and not due to random chance.

  • Randomization: The placement of pots within the growth chamber or greenhouse should be randomized to avoid any environmental biases (e.g., variations in light or temperature).

Materials & Reagents
CategoryItemRationale / Supplier Example
Test & Control Compounds This compoundThe active ingredient being tested.
2,4-D (analytical standard)Positive Control. Sigma-Aldrich
Formulation Reagents Acetone or DMSOSolvent for dissolving the test compound.
Tween® 80 or similar non-ionic surfactantAdjuvant to ensure proper spreading and adhesion of the spray solution on leaf surfaces.
Deionized WaterCarrier for the final spray solution.
Biological Materials Abutilon theophrasti (Velvetleaf) seedsDicot (Broadleaf) Species. Known to be susceptible to auxin herbicides.
Raphanus sativus (Radish) seedsDicot (Broadleaf) Species. Fast-growing and easy to assess.
Zea mays (Maize) seedsMonocot (Grass) Species. Expected to show tolerance.
Triticum aestivum (Wheat) seedsMonocot (Grass) Species. Important cereal crop to assess for selectivity.
Growth & Application Potting mix (soil:sand:peat moss)Standardized growth medium.
Plastic pots (e.g., 10 cm diameter)For plant cultivation.
Growth Chamber / GreenhouseProvides controlled temperature, humidity, and photoperiod.
Laboratory Track SprayerEnsures uniform and reproducible application of the herbicide.

Pillar 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for pre- and post-emergence testing.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Incubation & Evaluation prep_solutions Prepare Stock & Test Solutions pre_app Pre-Emergence Application (Spray on soil surface) prep_solutions->pre_app post_app Post-Emergence Application (Spray on foliage at 2-4 leaf stage) prep_solutions->post_app prep_pots Prepare Pots & Sow Seeds grow_plants Germinate & Grow Plants (Post-emergence only) prep_pots->grow_plants prep_pots->pre_app grow_plants->post_app incubate Incubate in Growth Chamber (21 Days) pre_app->incubate post_app->incubate assess Visual Assessment (Phytotoxicity) (7, 14, 21 DAT) incubate->assess harvest Harvest & Measure Biomass (21 DAT) assess->harvest analyze Data Analysis (GR50) harvest->analyze

Caption: Overall workflow for herbicidal activity testing.

Protocol 1: Pre-emergence Herbicidal Activity

This assay evaluates the effect of the compound on germinating seeds and emerging seedlings when applied to the soil.

  • Preparation of Test Solutions:

    • Prepare a 10,000 ppm stock solution of this compound and 2,4-D (positive control) in a suitable solvent (e.g., acetone).

    • Create a series of dilutions from the stock solution to achieve the final desired application rates. A suggested range for a new compound is 2000, 1000, 500, 250, 125, and 62.5 grams of active ingredient per hectare (g a.i./ha).

    • The final spray solution should be an aqueous emulsion containing a small percentage of the solvent and a non-ionic surfactant (e.g., 0.1% v/v Tween® 80).

    • Prepare a negative control solution containing only the solvent and surfactant in water.

  • Planting:

    • Fill 10 cm pots with a standardized potting mix.

    • Sow 5-10 seeds of each test species per pot and cover with a thin layer of soil (approx. 1 cm). Ensure consistent planting depth.

  • Herbicide Application:

    • Place the pots in a laboratory track sprayer.

    • Apply the prepared test solutions evenly to the soil surface. The sprayer should be calibrated to deliver a specific volume (e.g., 200-400 L/ha) to ensure accurate dosing.

  • Incubation and Observation:

    • Transfer the pots to a growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity).

    • Water the pots as needed by sub-irrigation to avoid disturbing the treated soil surface.

    • Visually assess the plants 21 days after treatment (DAT) for emergence inhibition and phytotoxicity symptoms.

  • Data Collection:

    • At 21 DAT, count the number of emerged seedlings.

    • Carefully harvest the above-ground biomass from each pot.

    • Measure the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C for 48 hours and measure the dry weight.

    • Calculate the percent inhibition relative to the negative control.

Protocol 2: Post-emergence Herbicidal Activity

This assay evaluates the compound's efficacy when applied directly to the foliage of young, actively growing plants.

  • Plant Preparation:

    • Sow seeds in pots as described above and place them in the growth chamber.

    • Allow the plants to grow until they reach the 2-4 true leaf stage, which is a common target for post-emergence herbicides.[10]

  • Herbicide Application:

    • Prepare the test solutions as described in the pre-emergence protocol.

    • Apply the solutions to the plant foliage using a calibrated laboratory track sprayer. Ensure complete and uniform coverage.

  • Incubation and Observation:

    • Return the treated plants to the growth chamber.

    • Visually assess the plants for signs of phytotoxicity at 7, 14, and 21 DAT. Use a standardized rating scale (see Data Collection section). Symptoms to note include epinasty, chlorosis (yellowing), necrosis (tissue death), and stunting.

  • Data Collection:

    • At 21 DAT, harvest the above-ground biomass from each pot.

    • Measure the fresh and dry weight as described previously.

    • Calculate the percent growth reduction relative to the negative control.

Data Collection, Presentation, and Analysis

Visual Phytotoxicity Assessment

A common method for visual assessment is a percentage scale, where 0% indicates no effect and 100% indicates complete plant death. This provides rapid, semi-quantitative data.

Rating (%)Description of Injury
0 No effect, plant appears healthy like the negative control.
1-25 Slight effects: minor stunting, slight discoloration or leaf malformation.
26-50 Moderate effects: noticeable stunting, chlorosis, some necrosis or epinasty.
51-75 Severe effects: significant stunting, widespread necrosis and chlorosis.
76-99 Very severe effects: plant is dying, with extensive necrosis.
100 Complete plant death.
Quantitative Data Presentation

Biomass data should be compiled into a clear table to visualize the dose-response relationship.

Table Example: Post-Emergence Activity on Abutilon theophrasti (Velvetleaf) at 21 DAT

TreatmentApplication Rate (g a.i./ha)Mean Dry Weight (g) ± SEGrowth Reduction (%)
Negative Control02.50 ± 0.150
This compound 62.51.95 ± 0.1222
1251.30 ± 0.0948
2500.65 ± 0.0574
5000.10 ± 0.0296
10000.00 ± 0.00100
2,4-D (Positive Control) 2500.45 ± 0.0482
Statistical Analysis

The collected biomass data should be subjected to statistical analysis. Use software like R, SAS, or GraphPad Prism to perform a non-linear regression analysis on the dose-response data to calculate the GR₅₀ value. This value represents the dose of the herbicide required to reduce plant growth by 50% and is the ultimate measure of herbicidal potency.

References

  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. National Institutes of Health (PMC).
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority.
  • European Guidelines to conduct herbicide resistance tests. European and Mediterranean Plant Protection Organization.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • 2,4-Dichlorophenoxyacetic acid. Stanford University.
  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications.
  • 2,4-D Technical Fact Sheet. National Pesticide Information Center.
  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments (JoVE).
  • Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science.
  • Guidelines for Efficacy Assessment of Chemical Pesticides. Government of Canada Publications.
  • Practical Guide to 2,4-D Testing. Superpower.
  • 2,4-Dichlorophenoxyacetic acid. Wikipedia.
  • In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Taylor & Francis Online.
  • In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. ResearchGate.
  • In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI.
  • Phenoxy herbicide. Wikipedia.
  • Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America.
  • Overview of herbicide mechanisms of action. National Institutes of Health (PMC).
  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. PubMed.
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (PMC).
  • Auxin herbicides: Current status of mechanism and mode of action. ResearchGate.
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed.
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI.
  • Biochemical and physiological mode of action of tiafenacil, a new protoporphyrinogen IX oxidase-inhibiting herbicide. ResearchGate.

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Application Notes & Protocols: Formulation of 2-(3,5-Dimethylphenoxy)acetic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-(3,5-Dimethylphenoxy)acetic acid, a weakly acidic compound, for use in a range of biological assays. Proper solubilization and preparation of this compound are critical for generating accurate, reproducible, and meaningful experimental data. We present detailed, field-proven protocols for preparing high-concentration stock solutions and serially diluted working solutions suitable for both in vitro and in vivo research. The causality behind solvent selection, pH adjustment, and storage conditions is explained to empower researchers to adapt these methodologies to their specific experimental contexts.

Introduction: The Critical Role of Formulation

This compound belongs to the phenoxyacetic acid class of compounds. Derivatives of this class are explored for a wide array of biological activities, acting as intermediates in drug development or as active agents themselves.[1][2] Structurally related compounds include 2-(3,5-dimethoxyphenoxy)acetic acid and 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.[1][3] The biological efficacy of any test compound is fundamentally linked to its bioavailability in the assay system. For poorly water-soluble molecules like this compound, achieving a stable and homogenous solution in aqueous biological media is a primary experimental challenge.

Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and high experimental variability, ultimately compromising the validity of the results. This guide establishes a robust framework for handling this weakly acidic compound, ensuring its effective delivery to the biological target in both cell-based and whole-organism studies.

Physicochemical Profile and Formulation Strategy

Understanding the physicochemical properties of this compound is the cornerstone of developing a successful formulation strategy. As a weakly acidic molecule, its solubility is highly dependent on pH.[4][5] Like many organic compounds with aromatic rings, it exhibits low intrinsic solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents.[6][7]

Table 1: Physicochemical Properties of this compound

ParameterValueSource / Rationale
Molecular Formula C₁₀H₁₂O₃Calculated
Molecular Weight 180.20 g/mol Calculated[8]
Appearance White to off-white solidInferred from similar compounds
Classification Weakly Acidic CompoundBased on the carboxylic acid moiety[4][9]
Predicted Solubility Water: Poorly solubleDMSO: SolubleEthanol: SolubleMethanol: SolubleBased on structural analogs and general principles for weakly acidic drugs.[10][11][12]

Our strategy is therefore twofold:

  • Primary Dissolution: Utilize a biocompatible organic solvent to create a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power and miscibility with aqueous media.[6][7][13]

  • Secondary Dilution: Carefully dilute the primary stock into the final aqueous assay medium, ensuring the final concentration of the organic solvent remains below cytotoxic levels.[13][14]

Experimental Protocols

These protocols are designed to be self-validating systems, providing a clear path from solid compound to assay-ready solutions.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

Rationale: Creating a concentrated master stock in 100% DMSO ensures the compound is fully solubilized and stable for long-term storage. This minimizes repetitive weighing, which can introduce errors, and conserves the compound.[15][16]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Mass (mg) = 10 mM × 1 mL × 180.20 g/mol / 1000 = 1.802 mg

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 1.802 mg of this compound powder directly into the tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Homogenization: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[13]

  • Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[13]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound (e.g., 1.802 mg) add_dmso 2. Add Solvent (1 mL DMSO) weigh->add_dmso Calculate Mass dissolve 3. Dissolve (Vortex / Warm) add_dmso->dissolve Ensure Complete Solubilization aliquot 4. Aliquot (20-50 µL) dissolve->aliquot Prevent Freeze-Thaw Cycles store 5. Store (-20°C / -80°C) aliquot->store Long-Term Stability

Caption: Workflow for preparing a stable, concentrated stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Rationale: This protocol describes the serial dilution from the DMSO master stock into aqueous cell culture medium. The key is to add the DMSO stock to the medium—not vice versa—to leverage rapid mixing and prevent the compound from precipitating out of solution.[13]

Materials:

  • 10 mM Master Stock of this compound in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM master stock at room temperature.

  • Prepare Intermediate Dilutions (If Necessary): For creating a wide range of concentrations, it is often best to first make an intermediate stock (e.g., 1 mM or 100 µM) in culture medium.

  • Prepare Final Working Solution (Example: 10 µM):

    • To prepare 1 mL of a 10 µM working solution, a 1:1000 dilution from the 10 mM master stock is required.

    • Pipette 999 µL of pre-warmed cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM DMSO master stock directly into the medium.

    • Immediately mix thoroughly by gentle vortexing or by pipetting up and down.

  • Final Solvent Concentration: In this example, the final DMSO concentration is 0.1% (1 µL in 1000 µL total volume). This is well below the generally accepted cytotoxicity limit for most cell lines.

Table 2: Recommended Maximum Solvent Concentrations in Final Assay Volume

SolventMax Recommended ConcentrationRationale
DMSO < 0.5% (v/v)To avoid solvent-induced cytotoxicity and off-target effects.[13]
Ethanol < 0.5% (v/v)Similar to DMSO, higher concentrations can be toxic to cells.[14]
Serial Dilution Workflow

G cluster_dilution Dilution in Culture Medium stock 10 mM Stock in DMSO dil1 100 µM (1:100 Dilution) stock->dil1 Add 1 µL Stock to 99 µL Medium dil2 10 µM (1:10 Dilution) dil1->dil2 Add 10 µL of 100 µM to 90 µL Medium dil3 1 µM (1:10 Dilution) dil2->dil3 Add 10 µL of 10 µM to 90 µL Medium

Caption: Example serial dilution cascade for generating working solutions.

Protocol 3: Formulation Considerations for In Vivo Assays

Rationale: In vivo formulations require careful consideration of the administration route, dose volume, and vehicle tolerability.[17] The goal is to maximize compound exposure while minimizing adverse effects from the vehicle itself.

Vehicle Selection Strategies:

  • Aqueous Solution (pH-Adjusted):

    • Concept: As a weak acid, the solubility of this compound in water can be significantly increased by raising the pH above its pKa. This deprotonates the carboxylic acid, forming a more soluble salt.

    • Method: Suspend the compound in saline or PBS. Add a small amount of a base (e.g., 1 N NaOH) dropwise while stirring until the compound dissolves. Adjust the final pH to a physiologically tolerable range (typically pH 7.0-8.0 for many routes).[5][15] This method is ideal for intravenous administration but requires careful pH control.

  • Co-Solvent Systems:

    • Concept: For oral or intraperitoneal routes where higher concentrations may be needed, a mixture of solvents can be used to maintain solubility.

    • Example Vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG 300 (polyethylene glycol), and water or saline.[17] A typical starting formulation could be 10% DMSO, 40% PEG 300, and 50% saline.

    • Validation is Crucial: The exact ratio must be optimized for the specific compound and tested in a pilot study to ensure the vehicle is well-tolerated by the animal model.[17]

Troubleshooting Common Formulation Issues
ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in Working Solution Compound's aqueous solubility limit exceeded.Insufficient mixing when diluting from stock.Ensure rapid and thorough mixing.[13]Prepare a more dilute intermediate stock before the final dilution.Slightly increase the final DMSO concentration if the assay allows (e.g., from 0.1% to 0.25%).
High Variability in Results Inconsistent formulation or precipitation.Degradation of the compound in solution.Prepare fresh working solutions for each experiment.Visually inspect solutions for any signs of precipitation before use.Ensure master stock has been stored correctly and is within its stability period.
Cellular Toxicity in Vehicle Control Final solvent concentration is too high.Prepare a dilution series of the vehicle (e.g., DMSO in medium) to determine the no-effect concentration for your specific cell line.Ensure the final solvent concentration does not exceed the recommended limit (e.g., <0.5% DMSO).[13][14]
References
  • Benchchem. (n.d.). Application Notes and Protocols for (S)-IB-96212 Stock Solution Preparation in Cell-Based Assays.
  • New England Biolabs. (n.d.). Protocol for Preparation of Frozen Stock.
  • Peters, G. J., Govaerts, A. S., & Hendriks, H. R. (2018). The role of pharmacology in anticancer drug development. ResearchGate.
  • Strickley, R. G. (2004). Solvent systems and their selection in pharmaceutics and biopharmaceutics. ResearchGate.
  • Various Authors. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate.
  • Tran, P. H. L., et al. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. PubMed.
  • Benchchem. (n.d.). 2-(3,5-dimethoxyphenoxy)acetic Acid.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Fillesoye, F., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. National Institutes of Health (NIH).
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • Shah, V. P., et al. (2017). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. AAPS PharmSciTech.
  • Shayan, E., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Institutes of Health (NIH).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Khan, K. M., et al. (2010). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. National Institutes of Health (NIH).
  • CAS Common Chemistry. (n.d.). 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid.
  • DrugCentral. (n.d.). 2-(2,6-dimethylphenoxy)acetic acid.

Sources

"synthesis of 2-(3,5-Dimethylphenoxy)acetic acid esters and amides"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 2-(3,5-dimethylphenoxy)acetic acid esters and amides, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the synthetic pathways, step-by-step protocols, and the underlying chemical principles.

Introduction: The Versatility of Phenoxyacetic Acid Scaffolds

Phenoxyacetic acid derivatives are a class of compounds with significant importance across various scientific disciplines. They are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including their roles as selective COX-2 inhibitors and potential antitumor agents.[1][2] Furthermore, their structural similarity to plant auxins has led to their widespread use as herbicides.[3] The 3,5-dimethyl substitution pattern on the phenoxy ring provides a specific lipophilic character and steric profile that can be fine-tuned to modulate biological activity and physical properties.

This guide provides detailed protocols for the synthesis of the parent acid, this compound, followed by its conversion into various ester and amide derivatives. The methodologies are presented with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Part 1: Synthesis of the Core Moiety: this compound

The foundational step in this synthetic sequence is the formation of the ether linkage between 3,5-dimethylphenol and an acetic acid moiety. The Williamson ether synthesis is the most direct and widely employed method for this transformation.[4]

Underlying Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers.[5] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4] The reaction involves the deprotonation of an alcohol or phenol to form a highly nucleophilic alkoxide or phenoxide ion. This ion then attacks an electrophilic carbon atom of an organohalide, displacing the halide leaving group and forming the ether bond.[4][6]

In this specific synthesis, 3,5-dimethylphenol is deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the 3,5-dimethylphenoxide ion.[3][7] This phenoxide then acts as the nucleophile, attacking the α-carbon of chloroacetic acid. The carboxylate group of chloroacetic acid remains protonated during the initial reaction phase and is deprotonated during workup.

Williamson_Ether_Synthesis cluster_sn2 SN2 Reaction Phenol 3,5-Dimethylphenol Phenoxide 3,5-Dimethylphenoxide ion Phenol->Phenoxide + NaOH - H₂O Base NaOH Product This compound Phenoxide->Product + Chloroacetic Acid - Cl⁻ Chloroacetic Chloroacetic Acid Fischer_Esterification CarboxylicAcid 2-(3,5-Dimethylphenoxy) acetic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ Alcohol R-OH (e.g., Ethanol) AcidCatalyst H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R-OH Ester Ester Product Tetrahedral->Ester - H₂O - H⁺ Amidation_Reaction CarboxylicAcid 2-(3,5-Dimethylphenoxy) acetic acid ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster + Coupling Agent + Base CouplingAgent Coupling Agent (e.g., PyBOP) Amine R-NH₂ Base Base (e.g., DIPEA) Amide Amide Product ActivatedEster->Amide + R-NH₂ Overall_Workflow Start1 3,5-Dimethylphenol ParentAcid 2-(3,5-Dimethylphenoxy) acetic acid Start1->ParentAcid Williamson Ether Synthesis Start2 Chloroacetic Acid Start2->ParentAcid Williamson Ether Synthesis Ester Ester Derivatives ParentAcid->Ester Amide Amide Derivatives ParentAcid->Amide Alcohol R-OH / H⁺ Alcohol->Ester Fischer Esterification Amine R-NH₂ / Coupling Agent Amine->Amide Amide Coupling

Sources

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of 2-(3,5-Dimethylphenoxy)acetic acid (CAS No: 5406-14-4). The synthesis is based on the robust Williamson ether synthesis, a cornerstone of industrial ether production. This guide is intended for researchers, chemists, and process development professionals, offering insights into reaction mechanisms, process optimization, safety protocols, and analytical quality control for transitioning from laboratory to pilot or production scale.

Introduction and Scientific Background

This compound is a valuable aryloxyacetic acid derivative. Its structural motif is found in various compounds of commercial interest, including certain herbicides and as a key intermediate in the synthesis of more complex pharmaceutical molecules. The efficient and scalable production of this compound is therefore of significant interest.

The most direct and industrially viable route to this class of compounds is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2] The reaction proceeds in two fundamental steps:

  • Deprotonation: The acidic proton of the phenol (3,5-Dimethylphenol) is abstracted by a strong base to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide (chloroacetic acid), displacing the halide and forming the ether linkage.[2]

The choice of a primary halide, like chloroacetic acid, is critical as the SN2 mechanism is sensitive to steric hindrance. Secondary and tertiary halides are prone to elimination reactions, which would result in poor yields of the desired ether.[2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Nucleophilic Substitution phenol 3,5-Dimethylphenol phenoxide 3,5-Dimethylphenoxide Anion phenol->phenoxide + Base - H₂O base Base (e.g., NaOH) phenoxide_ref Phenoxide Anion chloroacetate Chloroacetic Acid product This compound phenoxide_ref->product + Chloroacetic Acid - Cl⁻

Figure 1: General mechanism for the Williamson ether synthesis of this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100g scale and can be adapted for larger quantities with appropriate engineering controls and equipment.

Reagents and Materials
Reagent/MaterialCAS No.Molar Mass ( g/mol )QuantityMolesRationale/Notes
3,5-Dimethylphenol108-68-9122.16100.0 g0.819Limiting Reagent
Sodium Hydroxide (NaOH)1310-73-240.0082.0 g2.052.5 eq. (1 eq. for phenol, 1.5 eq. for chloroacetic acid)
Chloroacetic Acid79-11-894.5092.8 g0.9821.2 eq. Slight excess ensures complete reaction of the phenoxide.
Deionized Water7732-18-518.021.2 L-Primary solvent. Cost-effective and safe.
Hydrochloric Acid (37%)7647-01-036.46~200 mL-For acidification during work-up to precipitate the product.
Ethanol64-17-546.07As needed-Recrystallization solvent.

Equipment:

  • 3 L three-neck round-bottom flask (or jacketed reactor)

  • Overhead mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Addition funnel (for HCl)

  • Large Büchner funnel and vacuum flask

  • pH meter or pH paper

Synthesis Workflow

Synthesis_Workflow A Charge Reactor B Phenoxide Formation A->B Add 3,5-Dimethylphenol, NaOH, and Water C Add Chloroacetic Acid B->C Stir until dissolved D Reflux Reaction C->D Heat to reflux (90-100°C) E Cool & Quench D->E Monitor via TLC/HPLC (approx. 2-4 hours) F Acidification (Precipitation) E->F Cool to room temp. G Filtration F->G Add HCl to pH ~1-2 H Recrystallization G->H Collect crude solid I Drying H->I Dissolve in hot Ethanol, cool to crystallize J Final Product QC I->J Vacuum oven, <60°C

Figure 2: Step-by-step workflow for the scale-up synthesis process.

Step-by-Step Procedure
  • Reactor Setup & Reagent Charging:

    • Equip a 3 L reactor with an overhead stirrer, reflux condenser, and heating mantle.

    • Charge the reactor with 800 mL of deionized water.

    • While stirring, add 82.0 g (2.05 mol) of sodium hydroxide pellets. The dissolution is exothermic; allow the solution to cool to near room temperature.

    • Add 100.0 g (0.819 mol) of 3,5-Dimethylphenol to the NaOH solution. Stir until all solids have dissolved, forming the sodium 3,5-dimethylphenoxide solution.[3]

  • Addition of Alkylating Agent:

    • In a separate beaker, dissolve 92.8 g (0.982 mol) of chloroacetic acid in 200 mL of deionized water. Caution: Chloroacetic acid is corrosive and toxic.

    • Slowly add the chloroacetic acid solution to the reactor over 20-30 minutes. An exotherm will be observed; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction and Monitoring:

    • Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 90-100°C).[3]

    • Maintain reflux for 2-4 hours. The reaction progress should be monitored for the disappearance of 3,5-dimethylphenol. A simple method is thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).

  • Work-up and Isolation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid (~200 mL) while stirring vigorously.[3] The product, this compound, is insoluble in acidic water and will precipitate as a white solid.

    • Monitor the pH, ensuring it reaches a value of 1-2 to guarantee complete protonation and precipitation of the carboxylic acid.

    • Cool the slurry in an ice bath for at least one hour to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 200 mL) to remove inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a large beaker.

    • Add a minimal amount of hot ethanol and heat with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air-dry on the filter.[3]

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 125-135 g (85-92%).

    • Appearance: White crystalline solid.

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. All operations should be conducted in a well-ventilated area or fume hood.[4][5][6]

SubstanceGHS Hazard StatementsKey Safety Precautions
3,5-Dimethylphenol H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life)Avoid contact with skin and eyes. Wear appropriate gloves and safety glasses. Prevent release to the environment.
Chloroacetic Acid H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)Highly corrosive and toxic. Handle with extreme care. Use in a fume hood. Wear heavy-duty gloves, lab coat, and face shield.
Sodium Hydroxide H314 (Causes severe skin burns and eye damage)Corrosive. Avoid generating dust. The dissolution in water is highly exothermic. Add slowly to water, never the other way around.
Hydrochloric Acid H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)Corrosive. Vapors are irritating to the respiratory system. Handle only in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene)[4]

  • Safety goggles and a face shield, especially during additions of corrosive materials[5]

  • Flame-retardant lab coat[6]

Emergency Procedures:

  • Have spill kits for acids and bases readily available.

  • Ensure safety showers and eyewash stations are accessible and operational.

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

Analytical Quality Control

To ensure the final product meets the required specifications, a series of analytical tests should be performed.

Analytical MethodPurposeExpected Result / Specification
Melting Point Identity and preliminary purity assessment.136-138°C
¹H NMR Structural confirmation.Spectra should be consistent with the structure of this compound. Key signals: aromatic protons, methyl protons, methylene protons, and a broad singlet for the carboxylic acid proton.
FT-IR Spectroscopy Functional group identification.Presence of a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1220 cm⁻¹ and ~1060 cm⁻¹).
HPLC Purity Quantitative purity determination.>99.0% area. Method should be able to separate starting materials and potential by-products.
Acid-Base Titration Assay (quantitative purity).A known mass of the product is dissolved in a suitable solvent and titrated with a standardized solution of NaOH to determine the exact purity.[7][8]
GC-MS Identification of volatile impurities.Can be used to confirm the absence of residual 3,5-dimethylphenol and other volatile organic compounds.[9]

References

  • US EPA. (2021-05-24). Analytical Method Summaries. Note: This document outlines general procedures for GC/MS analysis of organic compounds in samples.
  • Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry.
  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Molecules. (2019). Note: Provides general insights into challenges and strategies for scaling up multi-step syntheses.
  • Experiment 06 Williamson Ether Synthesis. Department of Chemistry, University of Wisconsin-Stout.
  • Ahluwalia, V. K., & Goyal, M. (2005). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Sode, F. (2015). Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods. Royal Society of Chemistry.
  • CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process. Google Patents.
  • Various Authors. (2014). Can anyone help me with a Williamson ether synthesis? ResearchGate Discussion.
  • LookChem. Product Information: this compound.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Zwiener, C., & Frimmel, F. H. (2000). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub.
  • Hoeger, C., et al. (1989). Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist. Journal of Chromatography.
  • Synthetic applications a, Scale-up experiments. b, Product... ResearchGate.
  • Watson, D. G. (2016). Titrimetric and chemical analysis methods. Basicmedical Key.
  • Wittman, G. Y., et al. (2000). Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography. Journal of Chromatography A.
  • Esterification of 2-(4-(4-Hydroxy-3, 5-Iiodophenoxy)-3, 5-Diiodophenyl) Acetic Acid (Tetrac). ResearchGate.
  • CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). Google Patents.
  • Clarke, H. T., & Othmer, D. F. (1931). Process of removing water from aqueous acetic acid. U.S. Patent 1,804,745.
  • Zhang, G. G. Z., et al. (2021). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI.

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Troubleshooting & Optimization

"optimizing reaction conditions for 2-(3,5-Dimethylphenoxy)acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Overview of the Synthesis

The preparation of this compound is a classic example of the Williamson ether synthesis .[1] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, 3,5-dimethylphenol is first deprotonated by a strong base to form the corresponding phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the desired ether linkage.[1][2]

The overall reaction is robust, but its success is highly sensitive to reaction conditions, reagent purity, and workup procedures. This guide will address the most common challenges encountered during this synthesis.

Core Reaction Mechanism Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack phenol 3,5-Dimethylphenol phenoxide 3,5-Dimethylphenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., KOH) phenoxide_ref 3,5-Dimethylphenoxide Ion alkyl_halide Chloroacetic Acid product This compound alkyl_halide->product Ether formation phenoxide_ref->alkyl_halide Nucleophilic Attack (SN2)

Caption: General workflow for the Williamson ether synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction?

The base must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 10). Alkali hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective.[1][3] While stronger bases like sodium hydride (NaH) can be used, they require strictly anhydrous conditions, as any moisture will consume the base.[4] For most applications, aqueous KOH or NaOH provides a cost-effective and efficient solution.

Q2: Which solvent system is optimal?

A wide range of solvents can be used, but the choice impacts reaction rate and side-product formation.

  • Water: Often used with KOH or NaOH, as seen in many teaching lab procedures.[1] It is inexpensive and safe, but the reaction may be slower.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices as they strongly solvate the cation of the phenoxide salt, leaving a highly reactive "naked" nucleophile.[5] This significantly accelerates the SN2 reaction rate.[6]

  • Alcohols: Using an alcohol as a solvent is generally discouraged unless it is the conjugate acid of the alkoxide, which is not applicable here.[2]

Q3: Can I use an ester of chloroacetic acid (e.g., ethyl chloroacetate) instead of the acid itself?

Yes, this is a common and often advantageous variation. Using ethyl chloroacetate followed by a subsequent hydrolysis step to yield the carboxylic acid can sometimes lead to cleaner reactions and easier purification. The initial Williamson ether synthesis produces the ester, which can be purified before being hydrolyzed to the final acid product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing both the likely cause and a validated solution.

Problem 1: Very Low or No Product Yield

A low yield is the most frequent challenge in this synthesis.[5] A systematic approach is required to diagnose the issue.

Q: My reaction yielded less than 30% of the theoretical product. Where should I start troubleshooting?

A: Low yields can stem from issues with reagents, reaction conditions, or competing side reactions.[4][7] Follow this diagnostic workflow:

Low_Yield_Troubleshooting cluster_reagents Reagent & Setup Integrity cluster_conditions Reaction Condition Optimization cluster_analysis Side Reaction Analysis start Low Yield Observed reagent_purity Verify Purity of Starting Materials start->reagent_purity temp_time Increase Temperature or Extend Reaction Time start->temp_time c_alkylation Analyze Crude Product for C-Alkylation Isomers start->c_alkylation anhydrous_check Ensure Anhydrous Conditions (if using NaH) reagent_purity->anhydrous_check If applicable base_quality Check Base Activity (e.g., old NaOH/KOH) anhydrous_check->base_quality solvent_choice Switch to a Polar Aprotic Solvent (e.g., DMF) temp_time->solvent_choice stoichiometry Confirm Stoichiometry (Base:Phenol ratio ≥ 1:1) solvent_choice->stoichiometry workup_loss Check Aqueous Layer for Product Loss During Workup c_alkylation->workup_loss

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

Detailed Causes & Solutions:

Symptom / Observation Possible Cause Recommended Solution
Reaction stalls; starting material remains Incomplete Deprotonation: Insufficient or deactivated base. Moisture present.[4]Use a slight excess (1.1-1.2 equivalents) of fresh, high-quality base (e.g., KOH, NaOH). If using NaH, ensure all glassware is flame-dried and use anhydrous solvents.
Reaction is slow and yield is poor Suboptimal Reaction Conditions: Temperature too low or reaction time too short.[5]A typical range for Williamson ether synthesis is 50-100 °C for 1-8 hours.[5] Consider refluxing the reaction mixture and monitoring progress by TLC or HPLC.
Product is an inseparable mixture C-Alkylation Side Reaction: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation).[8][9]O-alkylation is generally favored. To minimize C-alkylation, use a polar aprotic solvent like DMF or DMSO which favors SN2 reactions on the oxygen.[6]
No precipitate upon acidification Product Loss During Workup: The product may be more soluble in water than expected, or insufficient acid was added.Ensure the pH is strongly acidic (pH 1-2) by testing with pH paper.[3] Cool the acidified solution in an ice bath to maximize precipitation.[1] If the product remains in solution, perform an extraction with a suitable organic solvent like diethyl ether or ethyl acetate.[3]
Problem 2: Product is an Oily Solid or Difficult to Purify

Q: After acidification and filtration, my product is a sticky, oily solid, not a clean powder. How can I purify it?

A: An oily or impure solid indicates the presence of unreacted starting materials or side products.

  • Confirm Identity : Before extensive purification, confirm that some desired product is present using an analytical technique like ¹H NMR or LC-MS.

  • Wash Thoroughly : Unreacted 3,5-dimethylphenol is a common impurity. Wash the crude precipitate with cold water to remove any residual chloroacetic acid or salts. A wash with a cold, non-polar solvent like hexane can help remove residual phenol.

  • Recrystallization : This is the most effective method for purification.[1] The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

    • Solvent Choice : Hot water is often a good first choice for recrystallizing phenoxyacetic acids.[1] If the product is too soluble, a mixed solvent system like ethanol/water or acetic acid/water can be effective.[10]

    • Procedure : Dissolve the crude solid in the minimum amount of boiling solvent. If any insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method. Researchers should optimize based on their specific laboratory conditions and safety protocols.

Reagents & Materials:

  • 3,5-Dimethylphenol

  • Chloroacetic acid

  • Potassium Hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and filtration

Procedure:

  • Base Dissolution: In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of deionized water.[1] Swirl to ensure complete dissolution.

  • Phenoxide Formation: Add 2.0 g of 3,5-dimethylphenol to the KOH solution. Swirl the mixture until the phenol fully dissolves, forming a homogeneous solution of potassium 3,5-dimethylphenoxide. Add a few boiling chips.

  • Reaction Setup: Fit the flask with a reflux condenser. Place the flask on a magnetic hotplate and begin stirring.

  • Addition of Alkylating Agent: Prepare a 50% (w/v) aqueous solution of chloroacetic acid. Heat the phenoxide solution to a gentle boil. Slowly add 6 mL of the chloroacetic acid solution dropwise through the top of the condenser over a period of approximately 10 minutes.[1]

  • Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 30-60 minutes. Monitor the reaction progress via TLC if desired.

  • Workup - Acidification: While still hot, carefully transfer the reaction solution to a beaker.[1] Cool the mixture to room temperature in a water bath, then place it in an ice bath.

  • Precipitation: Slowly and carefully acidify the solution by adding concentrated HCl dropwise while stirring.[3] Monitor the pH with litmus or pH paper until the solution is strongly acidic (pH 1-2). A white precipitate of the product should form.

  • Isolation: Keep the mixture in the ice bath for at least 15-20 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water.

  • Purification: Recrystallize the crude solid from boiling water (use a minimum amount, approximately 50 mL).[1] Allow the solution to cool, collect the purified crystals by vacuum filtration, and let them air dry.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR).

Protocol 2: Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Purpose Expected Result for this compound
Melting Point Assess purityA sharp melting point consistent with the literature value. Broad melting ranges indicate impurities.
¹H NMR Structural confirmationSignals corresponding to the aromatic protons, the two methyl groups, the methylene (-O-CH₂-) protons, and the acidic carboxylic acid proton.
¹³C NMR Structural confirmationResonances for all 10 unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy Functional group identificationA broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1200-1000 cm⁻¹).
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with a mass corresponding to the molecular weight of the product (180.20 g/mol ).[11][12]

References

  • Benchchem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • LookChem. (n.d.). This compound. LookChem.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia.
  • Exporter China. (2024).
  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. University document.
  • Unknown. (n.d.). The Williamson Ether Synthesis. University document.
  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • PubMed Central (PMC). (n.d.).
  • Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Hilaris Publisher.

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Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to ensure the integrity and success of your synthesis.

Troubleshooting Guide & FAQs

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This involves the reaction of 3,5-dimethylphenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. While seemingly straightforward, this SN2 reaction is susceptible to several competing pathways that can diminish the yield and purity of the desired product.[2][3] This guide addresses the most frequently encountered issues in a question-and-answer format.

FAQ 1: Low Yield of this compound with a Significant Amount of Unreacted 3,5-Dimethylphenol.

Question: I'm attempting to synthesize this compound, but I'm observing a low yield of my desired product and recovering a large amount of my starting material, 3,5-dimethylphenol. What could be the cause?

Answer: This issue typically points to two primary problems: incomplete deprotonation of the starting phenol or degradation of the alkylating agent.

A. Incomplete Deprotonation of 3,5-Dimethylphenol:

The first step in the Williamson ether synthesis is the formation of the phenoxide ion, which is the active nucleophile.[2] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 3,5-dimethylphenol will remain in its less reactive, protonated form.

  • Troubleshooting:

    • Choice of Base: Ensure you are using a base with a pKa that is significantly higher than that of the phenol (pKa ≈ 10). Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[4] For laboratory-scale synthesis, NaH is highly effective as it drives the deprotonation to completion by releasing hydrogen gas.

    • Stoichiometry: Use at least one full equivalent of the base relative to the 3,5-dimethylphenol. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

    • Reaction Conditions: When using solid bases like NaOH or KOH, ensure efficient stirring to overcome mass transfer limitations.

B. Degradation of Chloroacetic Acid:

Under the strongly basic conditions of the reaction, chloroacetic acid can undergo hydrolysis to form glycolic acid.[5][6] This side reaction consumes your alkylating agent, leaving the phenoxide with nothing to react with.

  • Troubleshooting:

    • Temperature Control: The hydrolysis of chloroacetic acid is temperature-dependent.[5][6] It's crucial to maintain a low to moderate temperature, especially during the addition of the base and the alkylating agent. Exothermic reactions can raise the temperature, accelerating hydrolysis.

    • Order of Addition: A common and effective procedure is to first form the sodium salt of 3,5-dimethylphenol and then add the chloroacetic acid portionwise at a controlled temperature.

FAQ 2: Identification of an Isomeric Impurity with the Same Mass as the Product.

Question: My mass spectrometry analysis shows a significant impurity with the same mass as my target product, this compound. What is this impurity and how can I avoid it?

Answer: This is a classic case of C-alkylation competing with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring.[1][7]

Mechanism: O-alkylation vs. C-alkylation

The desired product is formed through O-alkylation. However, under certain conditions, the alkylating agent can react at the ortho or para positions of the aromatic ring, leading to the formation of (carboxymethyl)-3,5-dimethylphenols.

G cluster_main Alkylation Pathways of 3,5-Dimethylphenoxide Phenoxide 3,5-Dimethylphenoxide Ion O_Alkylation O-Alkylation (Desired) Phenoxide->O_Alkylation SN2 Attack at Oxygen C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation SN2 Attack at Ring Carbon AlkylatingAgent ClCH₂COOH AlkylatingAgent->O_Alkylation AlkylatingAgent->C_Alkylation Product This compound O_Alkylation->Product SideProduct (Carboxymethyl)-3,5-dimethylphenols C_Alkylation->SideProduct

Caption: Competing O- and C-alkylation pathways.

Troubleshooting C-Alkylation:

The solvent plays a critical role in directing the alkylation.[7]

  • Solvent Choice:

    • Aprotic Polar Solvents (Favor O-alkylation): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are recommended.[4] These solvents solvate the metal cation, leaving the phenoxide oxygen more exposed and nucleophilic, thus favoring O-alkylation.

    • Protic Solvents (Favor C-alkylation): Protic solvents such as water or alcohols can form hydrogen bonds with the phenoxide oxygen, shielding it and making the ring carbons more accessible for attack.[7] Therefore, these should be avoided if C-alkylation is an issue.

Summary of Solvent Effects on Alkylation:

Solvent TypePredominant ProductRationale
Aprotic Polar (DMF, DMSO)O-AlkylationSolvates the cation, leaving the phenoxide oxygen as the primary nucleophilic site.
Protic (Water, Ethanol)C-AlkylationHydrogen bonds with and shields the phenoxide oxygen, promoting reaction at the aromatic ring.[7]

FAQ 3: My Reaction is Sluggish and Requires High Temperatures, Leading to Byproducts.

Question: The reaction between 3,5-dimethylphenoxide and chloroacetic acid is very slow. When I increase the temperature to speed it up, I get a complex mixture of byproducts. How can I improve the reaction rate under milder conditions?

Answer: A sluggish reaction rate in a Williamson ether synthesis often points to issues with the leaving group or the nucleophilicity of the phenoxide. While you can't change the phenoxide, you can use a more reactive alkylating agent.

A. Improving the Leaving Group:

Chloroacetic acid is commonly used due to its availability and low cost. However, the chloride ion is a moderately good leaving group. For a more facile SN2 reaction, you can switch to bromoacetic acid or iodoacetic acid. The reactivity order for the leaving group in SN2 reactions is I > Br > Cl.

B. Use of a Phase-Transfer Catalyst:

If you are running the reaction in a two-phase system (e.g., aqueous NaOH and an organic solvent), the reaction rate can be limited by the transport of the phenoxide into the organic phase. A phase-transfer catalyst (PTC) can dramatically accelerate the reaction.

  • Recommended Protocol:

    • Dissolve 3,5-dimethylphenol and chloroacetic acid in a non-polar organic solvent like toluene.

    • Add a concentrated aqueous solution of NaOH or KOH.

    • Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB).

    • The PTC will transport the phenoxide into the organic phase, where it can react with the alkylating agent, allowing the reaction to proceed at a much lower temperature.

G cluster_workflow Phase-Transfer Catalysis Workflow cluster_reaction Reaction in Organic Phase Aqueous Aqueous Phase NaOH (aq) 3,5-Dimethylphenoxide (ArO⁻) Organic Organic Phase (Toluene) Chloroacetic Acid (R-Cl) Product (ArO-R) PTC PTC (Q⁺X⁻) Aqueous->PTC 1. ArO⁻ pairs with Q⁺ Organic->PTC 4. Q⁺Cl⁻ returns to aqueous phase PTC->Aqueous 5. Ion Exchange PTC->Organic 2. Q⁺ArO⁻ moves to organic phase Reaction Q⁺ArO⁻ + R-Cl -> ArO-R + Q⁺Cl⁻

Sources

"removal of unreacted 3,5-dimethylphenol from synthesis mixture"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective removal of unreacted 3,5-dimethylphenol from synthesis mixtures. This resource is designed for researchers, scientists, and professionals in drug development, providing practical, field-tested advice and in-depth troubleshooting. Our goal is to empower you with the knowledge to select and optimize purification strategies based on the specific context of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3,5-dimethylphenol that I should consider for its removal?

A1: Understanding the fundamental properties of 3,5-dimethylphenol is critical for selecting an appropriate purification method. Its acidic nature, moderate boiling point, and solid state at room temperature are key levers we can use for separation.

Table 1: Physicochemical Properties of 3,5-Dimethylphenol

PropertyValueSource(s)
Molecular FormulaC₈H₁₀O[1]
Molecular Weight122.16 g/mol [1][2]
AppearanceColorless to off-white crystalline solid[2]
Melting Point61-64 °C[3]
Boiling Point220-222 °C (at 760 mmHg)[3][4]
pKa10.15[5]
SolubilitySlightly soluble in water; soluble in methanol, ethanol, and other organic solvents.[4][6]

The acidity of the phenolic hydroxyl group (pKa ≈ 10.15) is a crucial characteristic.[5] This allows for its conversion into a water-soluble salt (phenoxide) upon treatment with a sufficiently strong aqueous base, forming the basis of liquid-liquid extraction.

Q2: My reaction product is sensitive to strong bases. Are there alternative methods to an alkaline wash for removing 3,5-dimethylphenol?

A2: Absolutely. While alkaline extraction is often the first choice, several other techniques can be employed, especially when dealing with base-sensitive compounds. These include:

  • Flash Column Chromatography: Highly effective for separating compounds with different polarities.[7]

  • Recrystallization: Ideal if your desired product and the phenol have significantly different solubilities in a chosen solvent system.

  • Distillation (under reduced pressure): Suitable if there is a sufficient difference in boiling points between your product and 3,5-dimethylphenol.[8]

The choice of method will depend on the scale of your reaction, the properties of your desired product, and the available equipment.

Q3: I performed an alkaline wash, but I suspect there's still residual 3,5-dimethylphenol in my organic layer. What could have gone wrong?

A3: This is a common issue and can often be resolved by optimizing your extraction protocol. Here are a few troubleshooting points:

  • Insufficient Base: Ensure you are using a molar excess of a sufficiently strong base to deprotonate the phenol. A weak base like sodium bicarbonate (pKa of carbonic acid is ~6.4) is generally not effective for deprotonating phenols. A 1-2 M solution of sodium hydroxide or potassium hydroxide is typically used.[9]

  • Insufficient Mixing: Ensure thorough mixing of the biphasic system to maximize the surface area for the acid-base reaction. Use a separatory funnel and shake vigorously, venting frequently.

  • Number of Extractions: A single extraction may not be sufficient. Performing multiple extractions with smaller volumes of the basic solution is more effective than one large-volume extraction.

  • Back Extraction: The newly formed phenoxide salt has some solubility in organic solvents. To minimize this, a "backwash" of the combined aqueous layers with a fresh portion of an organic solvent (like ether or ethyl acetate) can help remove any dissolved neutral organic product.

Troubleshooting Guides & Detailed Protocols

Method 1: Removal by Acid-Base Extraction

This is often the most efficient method for removing phenolic impurities, leveraging the acidic nature of the hydroxyl group.

Underlying Principle (Causality)

Phenols are weakly acidic and will react with a strong base (like NaOH) to form a water-soluble salt (sodium phenoxide). This salt will partition into the aqueous phase, while the neutral organic product remains in the organic phase. Subsequent acidification of the aqueous layer can regenerate the phenol if its recovery is desired.

Experimental Workflow Diagram

G cluster_0 Liquid-Liquid Extraction Workflow A Reaction Mixture in Organic Solvent B Add Aqueous NaOH (e.g., 1M) A->B C Shake in Separatory Funnel & Separate Layers B->C D Organic Layer (Product) C->D  Top or Bottom Layer (depends on solvent density) E Aqueous Layer (Sodium 3,5-dimethylphenoxide) C->E F Wash Organic Layer with Brine D->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter and Concentrate G->H I Purified Product H->I

Caption: Workflow for removing 3,5-dimethylphenol via extraction.

Step-by-Step Protocol
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate fully. Drain the aqueous layer (the bottom layer if using a solvent denser than water like dichloromethane, the top layer for less dense solvents like ether).

  • Repeat: Repeat the extraction (steps 2-4) with fresh aqueous NaOH solution two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.

Method 2: Purification by Flash Column Chromatography

This technique is suitable when your product and 3,5-dimethylphenol have different polarities, allowing for separation on a solid stationary phase.[7][10]

Underlying Principle (Causality)

Flash chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly. 3,5-dimethylphenol, with its polar hydroxyl group, will have moderate polarity.

Experimental Workflow Diagram

G cluster_1 Flash Chromatography Workflow A Dissolve Crude Mixture in Minimal Solvent B Adsorb onto Silica Gel (Dry Loading) A->B D Load Sample onto Column B->D C Pack Column with Silica Gel in Non-polar Solvent C->D E Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions & Concentrate G->H I Isolated Product / Isolated Phenol H->I

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture, your desired product (if available as a standard), and 3,5-dimethylphenol on a TLC plate. Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product and the phenol spot (Rf difference > 0.2).

  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluting solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Purification by Recrystallization

This method is effective if your desired product is a solid and has solubility characteristics that are significantly different from 3,5-dimethylphenol.

Underlying Principle (Causality)

Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor.

Troubleshooting Recrystallization
  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound. Try using a lower-boiling solvent or a solvent pair.

  • No Crystals Form: This may be due to using too much solvent or cooling the solution too quickly. Try evaporating some of the solvent and cooling more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

  • Poor Recovery: Using the minimum amount of hot solvent is key to maximizing recovery. If the mother liquor still contains a significant amount of product, it can be concentrated to obtain a second crop of crystals.[11]

Safety & Handling

3,5-Dimethylphenol is toxic and corrosive.[12][13] It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[12][14] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

References

  • PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 3,5-Dimethylphenol.
  • Stenutz, R. (n.d.). 3,5-dimethylphenol. The Stenutz Database.
  • The Good Scents Company. (n.d.). 3,5-xylenol.
  • NIST. (n.d.). Phenol, 3,5-dimethyl-. NIST Chemistry WebBook.
  • ResearchGate. (2015, August 5). Purification of phenolic flavanoids with flash chromatography.
  • Solubility of Things. (n.d.). 3,5-Dimethylphenol.
  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol.
  • Quora. (2019, October 11). How to extract phenol from an organic layer.
  • FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241).
  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • PubMed Central. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds.
  • YouTube. (2023, July 15). Lab Tested DMF Removal Techniques from the Reaction Mixture!.
  • HMDB. (2012, September 11). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540).
  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis.
  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Department of Chemistry.
  • European Patent Office. (n.d.). Process for the preparation of 3,5-dimethylphenol - Patent 0080759.
  • PubMed Central. (n.d.). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
  • ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Department of Chemistry.
  • ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture?.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol.
  • ResearchGate. (2013, September 25). Column chromatography of phenolics?.
  • King Saud University. (n.d.). Separation of a mixture of phenols by thin layer chromatography (TLC).
  • Google Patents. (n.d.). CN113698279A - Method for separating and extracting 3, 5-xylenol from industrial xylenol.

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Technical Support Center: Byproduct Identification in 2-(3,5-Dimethylphenoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. By understanding the underlying reaction mechanisms, you can troubleshoot effectively, optimize your reaction conditions, and ensure the purity of your final product.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] The reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide or, in this case, a phenoxide.[2] Specifically, 3,5-dimethylphenol is deprotonated by a strong base, such as sodium hydroxide, to form the corresponding phenoxide, which then attacks the electrophilic methylene carbon of chloroacetic acid to form the desired ether linkage.[4]

While straightforward in principle, this reaction is often accompanied by competing side reactions that can reduce yield and introduce impurities. This guide provides a structured, question-and-answer approach to help you identify and mitigate these issues.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter. Each answer provides a causal explanation and suggests a course of action.

Question 1: My final product has a low and broad melting point after purification. What are the most likely impurities?

A low, broad melting point is a classic indicator of an impure sample. In the context of this synthesis, the primary culprits are typically unreacted starting materials and specific byproducts formed during the reaction.

  • Unreacted 3,5-Dimethylphenol: This is the most common impurity if the reaction does not go to completion or if the stoichiometry is incorrect. Its presence will significantly depress the melting point of the final product.

  • Glycolic Acid: Formed from the hydrolysis of chloroacetic acid under the strong basic conditions of the reaction.[5][6] Being a polar, low-molecular-weight carboxylic acid, it can be difficult to remove completely during standard workup and may co-precipitate with your product.

  • C-Alkylated Byproduct: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to give the desired product, or a carbon on the aromatic ring (C-alkylation) to yield an isomeric byproduct.[3] This results in the formation of 2-(hydroxy-dimethylphenyl)acetic acid isomers, which have different physical properties and will contaminate the final product.

Question 2: My reaction yield is consistently low, even when TLC analysis shows complete consumption of the 3,5-dimethylphenol. What is the likely cause?

Low yield in the absence of the starting phenol strongly points to a competing reaction that consumes your other reagent, chloroacetic acid. The most significant side reaction in this synthesis is the base-catalyzed hydrolysis of chloroacetic acid to form sodium glycolate and sodium chloride.[5][7]

ClCH₂COOH + 2 NaOH → HOCH₂COONa + NaCl + H₂O

This S_N2 reaction occurs in parallel with the desired Williamson ether synthesis.[6] It consumes both the chloroacetic acid and the base, reducing their availability for the main reaction and thereby lowering the overall yield of this compound. The rate of this hydrolysis is highly dependent on temperature and the concentration of the base.[5][7] To mitigate this, ensure precise temperature control and consider the slow, portion-wise addition of the base or chloroacetic acid to maintain a low instantaneous concentration of the reactants susceptible to hydrolysis.

Question 3: I observe an unexpected, highly polar spot on my TLC plate that doesn't correspond to either starting material or the product. What might it be?

A highly polar spot that remains near the baseline in typical non-polar to moderately polar solvent systems (e.g., hexane/ethyl acetate) is characteristic of a compound with multiple polar functional groups and low molecular weight. In this reaction, the most probable candidate is glycolic acid .

As discussed in the previous question, glycolic acid is formed via the hydrolysis of chloroacetic acid.[5] Its structure contains both a hydroxyl and a carboxylic acid group, making it significantly more polar than the starting phenol or the final ether-acid product. Its presence can be confirmed by co-spotting with an authentic sample of glycolic acid on the TLC plate.

Question 4: The ¹H NMR spectrum of my purified product shows the expected signals, but also minor, complex signals in the aromatic region and an additional singlet in the methylene region. What does this suggest?

These spectral features are a strong indication of a C-alkylation byproduct . While O-alkylation is the desired pathway, the phenoxide ion can also attack the chloroacetic acid via one of the activated ortho or para carbons on the benzene ring.[3]

  • New Aromatic Signals: C-alkylation breaks the symmetry of the 3,5-dimethylphenol ring, leading to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum compared to the simple pattern of the desired product.

  • Additional Methylene Singlet: The carboxymethyl group (-CH₂COOH) attached directly to the aromatic ring will produce a distinct singlet, likely at a slightly different chemical shift from the methylene group of the O-alkylated product (-O-CH₂COOH).

The ratio of integration between the product's methylene signal and the byproduct's methylene signal can provide a quantitative estimate of the impurity level.

Frequently Asked Questions (FAQs)

Q1: What are the most critical experimental parameters to control to minimize byproduct formation?

To maximize yield and purity, careful control of the following parameters is essential:

  • Temperature: Elevated temperatures significantly accelerate the rate of chloroacetic acid hydrolysis.[7] Maintaining a consistent and moderate reaction temperature (e.g., 90-100°C, as suggested in related protocols) is crucial.[8]

  • Stoichiometry and Order of Addition: Using a slight excess of chloroacetic acid can help ensure the complete consumption of the more valuable 3,5-dimethylphenol. However, a large excess will favor hydrolysis. A common strategy is to first form the phenoxide by adding the base to the phenol, and then slowly add the chloroacetic acid solution to this mixture. This maintains a high concentration of the phenoxide nucleophile relative to the chloroacetate, favoring the desired reaction over hydrolysis.

  • Solvent: The choice of solvent can influence the O- vs. C-alkylation ratio. Protic solvents like water are commonly used for this reaction due to the solubility of the reagents.[4]

Q2: What is the recommended workflow for identifying an unknown byproduct?

A systematic approach combining chromatographic and spectroscopic methods is the most effective strategy.

G start Unexpected Result (e.g., Low Yield, Impure Product) tlc 1. TLC Analysis (Multiple Solvent Systems) start->tlc lcms 2. LC-MS Analysis (Detects masses of parent ions) tlc->lcms Polar / Non-volatile? gcms 3. GC-MS Analysis (Requires derivatization, e.g., methylation) tlc->gcms Volatile? nmr 4. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) lcms->nmr Isolate by Prep-LC gcms->nmr Isolate by Prep-GC (if possible) conclusion Structure Elucidation & Byproduct Identification nmr->conclusion

Caption: Workflow for Byproduct Identification.

This workflow provides a logical progression from initial detection to definitive structural confirmation.[9][10][11]

Q3: How can I definitively distinguish between the desired product and a C-alkylation byproduct?

While chromatography can separate these isomers, nuclear magnetic resonance (NMR) spectroscopy is the most powerful tool for unambiguous identification.

  • ¹³C NMR: The chemical shift of the methylene carbon is highly diagnostic. In the desired O-alkylated product, this carbon is attached to an oxygen and will appear around 65-70 ppm. In a C-alkylated byproduct, the methylene carbon is attached to the aromatic ring and will appear further upfield, typically in the 35-45 ppm range.

  • 2D NMR (HSQC/HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the methylene protons and the aromatic carbon they are attached to. For the desired product, a 3-bond correlation will be seen to the oxygen-bearing carbon (C-O, ~157 ppm). For the C-alkylated byproduct, a 2-bond correlation will be seen to a proton-bearing aromatic carbon and a 3-bond correlation to neighboring carbons, confirming the C-C bond.

Key Reaction Pathways & Side Reactions

The following diagrams illustrate the intended synthesis and the primary competing reactions.

G cluster_main A) Williamson Ether Synthesis (Desired Reaction) Phenol 3,5-Dimethylphenol Phenoxide 3,5-Dimethylphenoxide Phenol->Phenoxide + NaOH - H₂O Product This compound Phenoxide->Product + Chloroacetate - Cl⁻ (SN2) Chloroacetate Chloroacetate

Caption: Main Reaction Pathway.

G cluster_side B) Competing Side Reactions cluster_hydrolysis Hydrolysis cluster_c_alkylation C-Alkylation Chloroacetic_Acid Chloroacetic Acid Glycolic_Acid Glycolic Acid Chloroacetic_Acid->Glycolic_Acid + 2 NaOH - NaCl, H₂O Phenoxide_ion Phenoxide Ion (Ambident Nucleophile) C_Alk_Product C-Alkylated Byproduct Phenoxide_ion->C_Alk_Product + Chloroacetate - Cl⁻

Caption: Primary Side Reaction Pathways.

Analytical Protocols

Protocol 1: TLC for Reaction Monitoring and Impurity Detection
  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid is a good starting point. The small amount of acetic acid helps to produce sharp spots for carboxylic acids.

  • Spotting: On a single plate, spot the 3,5-dimethylphenol starting material, the reaction mixture at various time points, and a co-spot of the starting material and the reaction mixture.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • Examine the plate under UV light (254 nm) to visualize aromatic compounds.

    • Stain the plate using a potassium permanganate (KMnO₄) stain. Phenols typically give a yellow/brown spot on a purple background. The product and byproducts will also be visualized.

Protocol 2: Sample Preparation for GC-MS Analysis

To analyze the non-volatile carboxylic acids (product, glycolic acid, C-alkylation byproduct) by GC-MS, derivatization to a more volatile ester form is required.

  • Sample Prep: Accurately weigh ~1-2 mg of the crude, dried product into a 2 mL GC vial.

  • Derivatization Reagent: A solution of 2M trimethylsilyl diazomethane (TMS-diazomethane) in hexane is effective for converting carboxylic acids to their methyl esters. Caution: TMS-diazomethane is toxic and potentially explosive. Handle only in a fume hood with appropriate personal protective equipment. Alternatively, BF₃-Methanol can be used.

  • Reaction: Add 200 µL of a 1:1 mixture of Toluene:Methanol to the sample. Add the TMS-diazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Quenching: Add one drop of acetic acid to quench the excess TMS-diazomethane.

  • Analysis: Dilute the sample with ethyl acetate to a final volume of 1 mL. The sample is now ready for injection into the GC-MS. The resulting methyl esters are volatile and will provide excellent chromatographic separation and mass spectra for identification.

Table 1: Summary of Potential Byproducts and Identification Methods
ByproductFormation MechanismKey Identification TechniquesDiagnostic Features
Unreacted 3,5-Dimethylphenol Incomplete reactionTLC, GC-MS, ¹H NMRMatches retention time/mass spectrum/chemical shifts of the authentic starting material.
Glycolic Acid Hydrolysis of Chloroacetic Acid[5][7]TLC (polar spot), LC-MS, GC-MS (after derivatization)Mass corresponding to glycolic acid or its derivative. Very polar chromatographic behavior.
C-Alkylated Byproduct Electrophilic attack on the aromatic ring[3]LC-MS, GC-MS (isomeric mass), ¹H & ¹³C NMRIsomeric mass to the desired product. Distinct aromatic pattern in ¹H NMR and upfield methylene signal in ¹³C NMR.
Other Xylenol Isomer Products Impurities in starting materialGC-MS, LC-MSMasses corresponding to a xylyloxylacetic acid, but with different retention times from the main product.

References

  • Sciencemadness Wiki. (2022). Chloroacetic acid.
  • Zhang, Y., & Li, Y. (2018). Analytical Methods for Pesticides and Herbicides. Water Environment Research, 90(10), 1323-1347.
  • ResearchGate. (n.d.). Analytical Methods to Analyze Pesticides and Herbicides | Request PDF.
  • Li, W., Chang, S., Chen, X., Qi, X., & Sun, H.-B. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26, 3404-3406.
  • Zhang, Y., & Li, Y. (2019). Analytical Methods to Analyze Pesticides and Herbicides. Water Environment Research, 91(9), 843-864.
  • ResearchGate. (n.d.). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions | Request PDF.
  • Yue, L. N., Xiang, P., Song, F. Y., & Yan, H. (2021). Analysis Methods of Common Herbicides in Biological Material and Research Progress. Fa Yi Xue Za Zhi, 37(2), 248-255.
  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Wikipedia. (n.d.). Phenoxyacetic acid.
  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • chemeurope.com. (n.d.). Williamson ether synthesis.

Sources

Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Overview of the Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 3,5-dimethylphenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the desired ether linkage via an SN2 mechanism.[2][3]

Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation of 3,5-Dimethylphenol: The formation of the phenoxide is critical for the reaction to proceed. If the base is not strong enough or used in insufficient quantity, the starting phenol will remain, leading to a lower yield.

    • Solution: Ensure you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] Use a slight excess of the base to ensure complete deprotonation of the phenol.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is temperature-dependent.[2] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.

    • Solution: The reaction is typically conducted at elevated temperatures, often in a hot water bath (90-100°C) or under reflux.[1][4] It's crucial to monitor and control the temperature to find the optimal balance for your specific setup.

  • Inefficient Mixing: In a heterogeneous reaction mixture, poor mixing can limit the interaction between the phenoxide and chloroacetic acid, resulting in a lower yield.

    • Solution: Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture as much as possible.

  • Presence of Water: While the reaction is often carried out in an aqueous solution of the base, an excessive amount of water can hydrolyze the chloroacetic acid, reducing its availability for the desired reaction.

    • Solution: While some water is necessary to dissolve the base, avoid using an excessive volume.

Q2: I'm observing the formation of side products. What are they and how can I minimize them?

A2: The primary side reaction of concern is the self-condensation of chloroacetic acid under basic conditions to form diglycolic acid. Another possibility is the elimination reaction of the alkyl halide, though this is less likely with chloroacetic acid.

  • Minimizing Side Reactions:

    • Controlled Addition of Chloroacetic Acid: Instead of adding all the chloroacetic acid at once, a dropwise addition to the heated solution of the phenoxide can help to keep its concentration low at any given moment, thus favoring the desired reaction over self-condensation.[1]

    • Temperature Control: As mentioned, maintaining the optimal reaction temperature can help to minimize the formation of unwanted byproducts.

Q3: My final product is difficult to purify. What are the best practices for purification?

A3: The purification of this compound typically involves an acid-base extraction followed by recrystallization.

  • Acid-Base Extraction:

    • After the reaction is complete, the mixture is typically acidified with a strong acid like hydrochloric acid (HCl).[4] This protonates the carboxylate group of the product, making it insoluble in water and causing it to precipitate.

    • The product can then be extracted into an organic solvent like diethyl ether.[4]

    • Washing the organic layer with a saturated sodium bicarbonate solution will extract the desired carboxylic acid into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.[4]

    • The aqueous layer is then re-acidified to precipitate the pure product, which can be collected by filtration.[4]

  • Recrystallization:

    • The crude product can be further purified by recrystallization from hot water or a mixed solvent system to obtain a crystalline solid with a sharp melting point.[4]

Frequently Asked Questions (FAQs)

Q: What is the role of the base in this reaction? A: The base, typically NaOH or KOH, is crucial for deprotonating the phenolic hydroxyl group of 3,5-dimethylphenol.[1] This generates the phenoxide ion, which is a much stronger nucleophile than the neutral phenol and is necessary for the SN2 reaction with chloroacetic acid to occur at a reasonable rate.[3]

Q: Can I use a different alkyl halide instead of chloroacetic acid? A: Yes, other haloacetic acids or their esters can be used. However, chloroacetic acid is a common and cost-effective choice.[1] The reactivity of the halide follows the order I > Br > Cl. Using bromoacetic acid might lead to a faster reaction but is also more expensive.

Q: How can I monitor the progress of the reaction? A: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting material, 3,5-dimethylphenol, should diminish over time, while a new spot for the product, this compound, should appear and intensify.

Q: What are the safety precautions I should take? A: 3,5-Dimethylphenol and chloroacetic acid are skin irritants and toxic.[4] Concentrated NaOH and HCl are corrosive and can cause severe burns.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials and Reagents:

  • 3,5-Dimethylphenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium bicarbonate, saturated solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol in an aqueous solution of NaOH or KOH (a slight molar excess of the base is recommended).

  • Reaction:

    • Heat the mixture to a gentle boil in a water bath (90-100°C).[4]

    • Slowly add a solution of chloroacetic acid in water dropwise through the condenser over a period of 10-15 minutes.[1]

    • Continue to reflux the reaction mixture with vigorous stirring for an additional 1-2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper. A precipitate of the crude product should form.

    • Extract the mixture with diethyl ether.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution. The product will move to the aqueous layer.

    • Separate the aqueous layer and carefully re-acidify it with concentrated HCl to precipitate the purified product.

  • Purification:

    • Collect the solid product by vacuum filtration and wash it with cold deionized water.

    • For further purification, recrystallize the product from hot water.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation
ParameterRecommended ConditionRationale
Base NaOH or KOH (slight molar excess)Ensures complete deprotonation of the phenol to form the nucleophilic phenoxide.[1]
Solvent WaterDissolves the base and phenoxide.
Temperature 90-100°C (Reflux)Provides sufficient energy for the reaction to proceed at a reasonable rate.[4]
Addition of Chloroacetic Acid DropwiseMinimizes side reactions like the self-condensation of chloroacetic acid.[1]
Purification Acid-Base Extraction & RecrystallizationEffectively separates the acidic product from neutral and basic impurities.[4]

Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification cluster_product Final Product A 3,5-Dimethylphenol C Formation of Phenoxide A->C B NaOH/KOH Solution B->C D Addition of Chloroacetic Acid C->D E Reflux at 90-100°C D->E F Acidification with HCl E->F G Extraction with Diethyl Ether F->G H NaHCO3 Wash G->H I Re-acidification H->I J Filtration & Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Key Parameters for Yield Improvement

yield_improvement High Yield High Yield Complete Deprotonation Complete Deprotonation Complete Deprotonation->High Yield Optimal Temperature Optimal Temperature Optimal Temperature->High Yield Minimized Side Reactions Minimized Side Reactions Optimal Temperature->Minimized Side Reactions Minimized Side Reactions->High Yield Efficient Purification Efficient Purification Efficient Purification->High Yield Strong Base Strong Base Strong Base->Complete Deprotonation Sufficient Base Sufficient Base Sufficient Base->Complete Deprotonation Controlled Heating Controlled Heating Controlled Heating->Optimal Temperature Dropwise Addition Dropwise Addition Dropwise Addition->Minimized Side Reactions Acid-Base Extraction Acid-Base Extraction Acid-Base Extraction->Efficient Purification Recrystallization Recrystallization Recrystallization->Efficient Purification

Caption: Key factors influencing the yield of this compound synthesis.

References

  • LookChem. (n.d.). This compound.
  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
  • Various Authors. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Millikin University. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Reaction condition optimization.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.

Sources

"troubleshooting low purity of synthesized 2-(3,5-Dimethylphenoxy)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis and purification, ensuring high purity of the final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, which is typically achieved via the Williamson ether synthesis.[1][2]

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: The reaction requires the formation of the 3,5-dimethylphenoxide ion, a potent nucleophile.[3][4] Incomplete deprotonation of 3,5-dimethylphenol, due to an insufficient amount or strength of the base (e.g., sodium hydroxide, potassium carbonate), will leave unreacted starting material.[5][6]

  • Reaction Time and Temperature: The Williamson ether synthesis can be slow, often requiring reflux for 1 to 8 hours at temperatures between 50-100°C to proceed to completion.[1][2] Shortened reaction times may result in a poor overall product yield.[1]

  • Side Reactions: The primary competing reaction is the elimination of the alkylating agent (chloroacetic acid or its ester).[1][3] This is more prevalent with sterically hindered substrates.[2][7] Additionally, the phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation), though O-alkylation is generally favored.[1][2]

  • Purity of Reagents: The purity of starting materials, particularly the 3,5-dimethylphenol and chloroacetic acid, is crucial. Impurities can interfere with the reaction or introduce contaminants into the final product.

Q2: I'm observing a significant amount of unreacted 3,5-dimethylphenol in my crude product. How can I address this?

A2: The presence of unreacted 3,5-dimethylphenol is a common issue and can be tackled through both reaction optimization and purification strategies:

  • Reaction Optimization:

    • Base: Ensure at least a stoichiometric equivalent of a strong base like sodium hydroxide or potassium hydroxide is used to fully deprotonate the phenol.[8] Using a slight excess of the base can help drive the reaction forward.

    • Solvent: Polar aprotic solvents like DMF or DMSO can increase the rate of S\N2 reactions.[6][7]

  • Purification:

    • Acid-Base Extraction: This is a highly effective method to separate the acidic product from the neutral or weakly acidic starting phenol. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base solution (e.g., sodium bicarbonate or sodium carbonate).[8] The desired this compound will move into the aqueous layer as its carboxylate salt, leaving the unreacted phenol in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[8]

Q3: My final product has a low melting point and a broad melting range. What are the likely impurities?

A3: A low and broad melting point is a classic indicator of impurities. For this specific synthesis, likely culprits include:

  • Unreacted Starting Materials: Residual 3,5-dimethylphenol and chloroacetic acid.

  • Side-Products: As mentioned, C-alkylation products or byproducts from the elimination of chloroacetic acid can be present.

  • Di-acylated Products: In some cases, impurities from the acylation on the nitrogen of a pyrimidine ring with the phenoxyacetic acid can occur during synthesis.[9]

  • Solvent Residue: Incomplete removal of the reaction or recrystallization solvent.

To identify the specific impurities, analytical techniques such as ¹H NMR, HPLC, and GC/MS are recommended.[10][11][12][13]

Q4: How can I effectively purify my crude this compound?

A4: The purification strategy will depend on the nature and quantity of the impurities. A multi-step approach is often most effective:

  • Work-up: After the reaction, the mixture is typically cooled, diluted with water, and then acidified with an acid like HCl to precipitate the crude product.[8]

  • Extraction: An acid-base extraction, as described in A2, is highly recommended to remove unreacted phenol.[8]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities.[14][15] A suitable solvent system must be determined. For phenoxyacetic acids, recrystallization from hot water or alcohol-water mixtures is often effective.[8][16] Acetic acid has also been used for recrystallizing similar compounds.[17]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities.[10]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis.

Problem: Low Purity Evidenced by Analytical Data (NMR/HPLC)
Observed Issue Potential Cause Suggested Solution
NMR: Signals corresponding to 3,5-dimethylphenol.Incomplete reaction or inefficient purification.1. Reaction: Increase reaction time and/or temperature. Ensure adequate base is used.[1] 2. Purification: Perform a thorough acid-base extraction.[8]
NMR: Unidentified aromatic signals.C-alkylation side products.1. Reaction: Use less forcing reaction conditions (lower temperature). 2. Purification: Attempt purification by column chromatography.
HPLC: Multiple peaks close to the main product peak.Isomeric impurities or other side products.1. Purification: Optimize the recrystallization solvent system. A two-solvent system may provide better separation.[15] 2. Purification: If impurities persist, use preparative HPLC for high-purity samples.
NMR: Broad singlet around 10-12 ppm is weak or absent.Low yield of the carboxylic acid product.Review the entire synthetic procedure for potential errors in reagent stoichiometry or reaction conditions.
Problem: Physical Appearance of the Product is Abnormal
Observed Issue Potential Cause Suggested Solution
Oily or sticky solid.Presence of impurities lowering the melting point; residual solvent.1. Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[18] 2. Purification: Recrystallize the product from a suitable solvent.[14]
Discolored product (e.g., yellow or brown).Formation of colored impurities, possibly due to oxidation or side reactions at high temperatures.1. Decolorization: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[14] 2. Reaction: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis.

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dimethylphenol in a suitable solvent (e.g., water, ethanol, or DMF).[6]

  • Add a stoichiometric equivalent or slight excess of a base (e.g., NaOH or K₂CO₃) and stir until the phenol has dissolved and the phenoxide has formed.[5]

  • Slowly add a solution of chloroacetic acid (or its corresponding ester, followed by a hydrolysis step) to the reaction mixture.[8][19]

  • Heat the mixture to reflux (typically 50-100°C) for a period of 1-8 hours, monitoring the reaction progress by TLC or HPLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • If the solvent is organic, it may be removed under reduced pressure. If the reaction was performed in water, proceed to the next step.

  • Dilute the reaction mixture with water and acidify with a strong acid (e.g., 6M HCl) until the pH is acidic, which will precipitate the crude product.[8]

  • Collect the crude product by vacuum filtration and wash with cold water.

B. Purification by Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated solution of sodium bicarbonate or 5% sodium hydroxide.[5][8] The desired product will move to the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.

  • Slowly acidify the aqueous layer with a strong acid (e.g., concentrated HCl) with cooling, until the product precipitates out.[8]

  • Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.

C. Purification by Recrystallization
  • Choose an appropriate solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14]

  • Dissolve the crude product in a minimal amount of the hot solvent.[15]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.[14]

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Visual Guides

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction (O-Alkylation) cluster_side Side Reactions 3,5-Dimethylphenol 3,5-Dimethylphenol 3,5-Dimethylphenoxide 3,5-Dimethylphenoxide 3,5-Dimethylphenol->3,5-Dimethylphenoxide + Base Product This compound 3,5-Dimethylphenoxide->Product + Chloroacetic Acid (SN2) C-Alkylation_Product C-Alkylated Impurity 3,5-Dimethylphenoxide->C-Alkylation_Product C-Alkylation Chloroacetic Acid Chloroacetic Acid Elimination_Product Elimination Byproduct Chloroacetic Acid->Elimination_Product Elimination (E2)

Caption: Williamson ether synthesis of the target molecule and competing side reactions.

Troubleshooting Workflow

G Start Low Purity of Synthesized Product Analysis Analyze Crude Product (NMR, HPLC, Melting Point) Start->Analysis Unreacted_SM Unreacted Starting Material? Analysis->Unreacted_SM Side_Products Side Products Present? Unreacted_SM->Side_Products No Optimize_Reaction Optimize Reaction Conditions: - Check Base Stoichiometry - Increase Reaction Time/Temp Unreacted_SM->Optimize_Reaction Yes Recrystallize Recrystallize Product Side_Products->Recrystallize Yes Pure_Product High Purity Product Side_Products->Pure_Product No Acid_Base Perform Acid-Base Extraction Optimize_Reaction->Acid_Base Acid_Base->Pure_Product Column_Chrom Consider Column Chromatography Recrystallize->Column_Chrom If Impurities Persist Recrystallize->Pure_Product Successful Column_Chrom->Pure_Product

Caption: A logical workflow for troubleshooting low purity issues.

V. References

  • Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). BYJU'S. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Kleiner, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Retrieved from [Link]

  • Method for synthesizing 2,6-dimethyl phenoxyacetic acid. (n.d.). Google Patents. Retrieved from

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). JOCPR. Retrieved from [Link]

  • The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process. (n.d.). Google Patents. Retrieved from

  • Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for producing 2,5-dimethylphenyl acetic acid. (n.d.). Google Patents. Retrieved from

  • RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization. (2010, February 4). MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • United States Patent (19). (n.d.). Googleapis. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). (n.d.). Google Patents. Retrieved from

  • Process for purifying acetic acid. (n.d.). Google Patents. Retrieved from

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021, December 21). PubMed. Retrieved from [Link]

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021, December 21). SRUC Pure. Retrieved from [Link]

  • Recrystallization from acetic acid?. (2015, June 16). Reddit. Retrieved from [Link]

  • Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. (1989, November 8). MDPI. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

  • Process for the technical preparation of 2,2-diphenyl-2-(2-ethyl-butoxy)acetic acid, 2-dimethyl-amino-ethyl ester, hydrochloride. (n.d.). Google Patents. Retrieved from

  • Evaluating Impurities in Drugs (Part II of III). (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Correlation heatmaps comparison of HPLC and NMR metabolite data. (n.d.). ResearchGate. Retrieved from [Link]

  • Method of purifying acetic acid. (n.d.). Google Patents. Retrieved from

  • Process for removing impurities from acetic acid. (2016, September 1). Google Patents. Retrieved from

  • (PDF) Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the storage and stability of this compound. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your work with this compound, focusing on unexpected experimental results that may be linked to compound degradation.

Question 1: I am observing a gradual loss of potency or unexpected biological activity in my assays over time. Could this be related to the degradation of my this compound stock solution?

Answer:

Yes, a change in biological activity is a common indicator of compound degradation. This compound, like other phenoxyacetic acid derivatives, is susceptible to degradation under certain conditions, which can lead to a decrease in the concentration of the active parent compound or the formation of new, potentially active or interfering, degradation products.

Potential Causes and Explanations:

  • Oxidative Degradation: The dimethylphenoxy moiety can be susceptible to oxidation. The methyl groups on the aromatic ring are potential sites for oxidation, which could lead to the formation of corresponding benzoic acid derivatives or even ring-opening products over time, especially if the compound is not stored under an inert atmosphere.[1][2] Oxidation is a common degradation pathway for many pharmaceutical compounds.[2]

  • Hydrolysis: While generally stable, the ether linkage in the phenoxyacetic acid structure can undergo hydrolysis, particularly at extreme pH values and elevated temperatures. This would cleave the molecule into 3,5-dimethylphenol and glycolic acid.[3]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of phenoxyacetic acids.[1] This is a well-documented degradation pathway for this class of compounds.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for your experiments, especially for sensitive assays.

  • Inert Atmosphere: When storing stock solutions for extended periods, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Protect from Light: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

  • Confirm Identity and Purity: If you suspect degradation, it is advisable to re-analyze your stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) to confirm the purity and identity of the compound.

Question 2: I am analyzing my sample of this compound by HPLC and I see extra peaks that were not present when the sample was fresh. What could these be?

Answer:

The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. The identity of these peaks will depend on the degradation pathway.

Potential Degradation Products and Their Chromatographic Behavior:

  • 3,5-Dimethylphenol: This is a likely product of hydrolysis of the ether bond. Being more non-polar than the parent carboxylic acid, it will likely have a longer retention time on a reversed-phase HPLC column.

  • Oxidized Derivatives: Oxidation of the methyl groups to carboxylic acids would result in more polar compounds, which would likely have shorter retention times on a reversed-phase column. Ring hydroxylation would also lead to more polar, earlier-eluting peaks.

  • Photodegradation Products: Photodegradation can lead to a complex mixture of products, including hydroxylated species and ring-opened fragments.[1]

Troubleshooting and Identification Workflow:

  • System Suitability: First, ensure your HPLC system is performing correctly by running a standard of the pure compound.

  • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study (see Part 3 for a detailed protocol). By intentionally degrading the compound under specific conditions (acid, base, oxidation, heat, light), you can generate the degradation products and observe their retention times. This can help in assigning the peaks in your stored sample.[4][5]

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, which can then be used to propose their structures.[6][7]

Diagram: Logical Workflow for Investigating Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC check_system Run System Suitability Test with Fresh Standard start->check_system system_ok System OK? check_system->system_ok troubleshoot_hplc Troubleshoot HPLC System (e.g., column, mobile phase) system_ok->troubleshoot_hplc No forced_degradation Perform Forced Degradation Study system_ok->forced_degradation Yes troubleshoot_hplc->check_system lc_ms Analyze Stressed Samples and Stored Sample by LC-MS forced_degradation->lc_ms identify Identify Degradation Products by Mass and Fragmentation lc_ms->identify end Problem Resolved identify->end

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the routine handling and storage of this compound.

Question 3: What are the recommended storage conditions for solid this compound?

Answer:

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container.[1] It is also advisable to protect it from light. For shorter periods, storage at 2-8°C is acceptable.

Question 4: How should I prepare and store stock solutions of this compound?

Answer:

Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol. For biological assays, DMSO is a common choice.

Preparation:

  • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh the desired amount of the solid in a clean vial.

  • Add the appropriate volume of solvent to achieve the desired concentration.

  • Ensure the compound is fully dissolved by vortexing or brief sonication.

Storage of Stock Solutions:

  • Temperature: For long-term storage, stock solutions should be stored at -20°C or -80°C.[1]

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles which can accelerate degradation.

  • Light Protection: Store aliquots in amber vials or in a light-protected box.[1]

Question 5: What are the primary degradation pathways I should be aware of for this compound?

Answer:

Based on the chemical structure, the primary theoretical degradation pathways are:

  • Oxidation: This can occur at the methyl groups on the aromatic ring or the ring itself. The presence of oxygen can facilitate this process.[1][2]

  • Hydrolysis: Cleavage of the ether linkage is possible under harsh acidic or basic conditions, especially with heat.[3]

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products.[1]

Diagram: Potential Degradation Pathways

G parent This compound hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis oxidation Oxidation (Oxygen, Peroxides) parent->oxidation photolysis Photodegradation (UV Light) parent->photolysis prod_hydrolysis 3,5-Dimethylphenol + Glycolic Acid hydrolysis->prod_hydrolysis prod_oxidation Oxidized derivatives (e.g., carboxylic acids, quinones) oxidation->prod_oxidation prod_photolysis Complex mixture of photoproducts photolysis->prod_photolysis

Caption: Potential degradation pathways for this compound.

Part 3: Experimental Protocol: Forced Degradation Study

A forced degradation study is a systematic way to investigate the stability of a compound under harsh conditions.[4][5] This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products by HPLC.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Protocol:

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • For each condition, use a separate vial containing an aliquot of the stock solution.

  • A control sample (unstressed stock solution) should be kept at -20°C.

a. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N HCl.
  • Incubate at 60°C for 24 hours.
  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.
  • Dilute with mobile phase to the target concentration for HPLC analysis.

b. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N NaOH.
  • Incubate at 60°C for 24 hours.
  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.
  • Dilute with mobile phase for HPLC analysis.

c. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
  • Keep at room temperature for 24 hours.
  • Dilute with mobile phase for HPLC analysis.

d. Thermal Degradation:

  • Place a vial of the stock solution in an oven at 80°C for 48 hours.
  • After incubation, cool to room temperature.
  • Dilute with mobile phase for HPLC analysis.

e. Photolytic Degradation:

  • Place a vial of the stock solution in a photostability chamber and expose it to UV light (as per ICH Q1B guidelines).
  • A control sample should be wrapped in aluminum foil and placed in the same chamber.
  • After exposure, dilute with mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Analyze all samples (including the control) by a suitable reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

Data Presentation:

Stress ConditionIncubation Time (h)Incubation Temperature (°C)% Degradation (Approx.)Number of Degradation Peaks
1N HCl2460To be determinedTo be determined
1N NaOH2460To be determinedTo be determined
3% H₂O₂24Room TempTo be determinedTo be determined
Thermal4880To be determinedTo be determined
PhotolyticAs per ICH Q1BChamber TempTo be determinedTo be determined

Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4] The conditions provided above are starting points and may need to be optimized.

References

  • DTIC. (2008). synthesis and mass spectral analysis of hd degradation products.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10).
  • MedCrave. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 387-390.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • National Center for Biotechnology Information. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. [Link]
  • Patel, R., & Patel, P. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • National Institute of Standards and Technology. Acetic acid, (2-methylphenoxy)-. [Link]
  • Panda, S., et al. (2021). A Simple and Stability-Indicating RP-HPLC Method for the Estimation of Gliclazide in Bulk and Pharmaceutical Dosage Forms. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Deshpande, P. B., et al. (2023). A Stability-Indicating RP-HPLC Method for the Estimation of Pitolisant in Bulk and Tablet Dosage Form. Indo American Journal of Pharmaceutical Sciences, 10(07), 228-234.
  • CAS. 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid. [Link]
  • ResearchGate. (2017).
  • ResearchGate. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach.
  • PharmaCompass.
  • MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)
  • Hovorka, S. W., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of pharmaceutical sciences, 90(3), 253–269.
  • CONICET.
  • PubMed.
  • PubMed. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol.
  • ScienceDirect. (2025).
  • National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
  • PubMed Central. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid.
  • MDPI. (2020).
  • PubMed. (2024). Thermal degradation of (2R, 3R)
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • TA Instruments.
  • MDPI. (2021). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 13(12), 2095.
  • Li, S. (1999). Hydrolytic degradation characteristics of aliphatic polyesters derived from lactic and glycolic acids.
  • Google Patents. US2856426A - Thermal decomposition of acetic acid.
  • PLOS One. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.
  • MDPI. (2021). Thermo-Oxidative Destruction and Biodegradation of Nanomaterials from Composites of Poly(3-hydroxybutyrate) and Chitosan. Polymers, 13(20), 3549.
  • PubMed. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01.
  • ResearchGate. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability.
  • Journal of Chemical Technology and Metallurgy. (2007).
  • PubMed. (2009). Hydrolytic degradation behavior of a renewable thermoplastic elastomer.
  • PubMed. Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid.
  • IIP Series. (2022). CHEMICAL STABILITY OF DRUGS.

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Technical Support Center: Solubility Issues of 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3,5-Dimethylphenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered with this compound in experimental assay buffers. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to design robust and reproducible experiments.

Part 1: Understanding the Molecule - Core Physicochemical Properties

This compound presents a classic solubility challenge: it is a hydrophobic molecule due to its dimethylphenoxy group, yet it possesses a weakly acidic carboxylic acid moiety. This dual nature means its solubility is highly dependent on the properties of the solvent system. Understanding its key physicochemical parameters is the first step to mastering its use.

PropertyValueImplication for Solubility
Molecular Weight 180.20 g/mol Standard for a small molecule.
LogP 1.77Indicates a preference for lipid-like (nonpolar) environments over aqueous (polar) ones. This is a primary driver of its poor water solubility.[1]
pKa ~3.5 - 4.5 (Estimated)The carboxylic acid group will be protonated (neutral, R-COOH) at pH values below its pKa and deprotonated (charged, R-COO⁻) at pH values above its pKa. The charged form is significantly more water-soluble.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 3The two oxygen atoms of the carboxyl group and the ether oxygen.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound dissolve perfectly in DMSO but crashes out when I add it to my aqueous assay buffer?

A: This is the most common issue and stems from a drastic change in solvent environment. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can readily dissolve both polar and nonpolar compounds. Your hydrophobic compound is comfortable in 100% DMSO. However, when you introduce this DMSO stock into an aqueous buffer, you dramatically increase the solution's polarity. Water molecules are not effective at solvating the large, nonpolar dimethylphenoxy portion of the molecule, causing the compound to precipitate out of the now predominantly aqueous solution.[2][3][4]

Q2: I see a precipitate in my working solution. Can I just sonicate or heat it to get it back into solution?

A: While gentle warming (to 37°C) and sonication can sometimes help redissolve a compound, these methods often only create a temporary, supersaturated solution or a fine colloidal suspension.[5] Such solutions are thermodynamically unstable and the compound is likely to precipitate again over time, especially during incubation steps. This can lead to highly variable and non-reproducible assay results. It is always better to address the root cause of the insolubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[2][5] However, some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[2] It is imperative to perform a vehicle (DMSO) tolerance control for your specific experimental system to determine the highest acceptable concentration that does not interfere with the assay readout.[6][7][8][9]

Q4: How does pH affect the solubility of this compound?

A: The pH of the aqueous buffer is critical. According to the Henderson-Hasselbalch equation, the ionization state of the carboxylic acid group is dictated by the solution's pH relative to the compound's pKa.[10][11][12][13]

  • When pH < pKa: The compound is mostly in its protonated, neutral form (R-COOH). This form is less polar and has very low aqueous solubility.

  • When pH > pKa: The compound is mostly in its deprotonated, charged carboxylate form (R-COO⁻). This ionic form is significantly more polar and thus more soluble in water.[14]

Therefore, increasing the pH of your assay buffer above the pKa (e.g., to pH 7.4) is a primary strategy to enhance solubility.

Part 3: Systematic Troubleshooting Workflow

Encountering precipitation can be frustrating. This workflow provides a logical progression from simple fixes to more advanced strategies.

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// Edges start -> stock_prep; stock_prep -> decision1; decision1 -> dilution_tech [label="Yes"]; decision1 -> stock_prep [label="No, remake stock.\nGently warm/sonicate."];

dilution_tech -> decision2; decision2 -> ph_adjust [label="Yes"]; decision2 -> success [label="No"];

ph_adjust -> decision3; decision3 -> advanced [label="Yes"]; decision3 -> success [label="No"];

advanced -> decision4; decision4 -> success [label="No"]; decision4 -> advanced [label="Yes, try another\n(e.g., Cyclodextrin)", style=dashed]; } dot Caption: A decision-making workflow for troubleshooting solubility.

Protocol 1: Preparing Stock and Working Solutions

This protocol minimizes precipitation by controlling the dilution process. The key is to perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[15][16][17] This ensures that when the compound is introduced to the aqueous environment, it is at a much lower concentration, reducing the likelihood of exceeding its aqueous solubility limit.

A. Stock Solution Preparation (e.g., 20 mM in 100% DMSO)

  • Accurately weigh the required mass of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex thoroughly. If needed, gently warm the vial to 37°C or briefly sonicate until all solid is dissolved. Ensure the final solution is clear.

  • Store at -20°C or -80°C, protected from light and moisture.

B. Intermediate Serial Dilutions (in 100% DMSO)

  • Create a series of intermediate stocks by serially diluting your primary stock in 100% DMSO. For example, to create a 10-point, 2-fold dilution series for a final assay concentration starting at 100 µM (with a 1:200 final dilution factor), you would prepare intermediate DMSO stocks from 20 mM down to ~39 µM.[16]

  • This method ensures that each intermediate concentration is fully solubilized in DMSO.[9][15][18]

C. Final Working Solution Preparation (Dilution into Assay Buffer)

  • Pipette the required volume of your aqueous assay buffer into the final assay plate or tube.

  • Add a small volume of the appropriate DMSO intermediate stock to the buffer (e.g., 1 µL of a 20 mM DMSO stock into 199 µL of buffer for a final concentration of 100 µM with 0.5% DMSO).

  • Mix immediately and thoroughly by pipetting up and down. Avoid adding buffer to the concentrated DMSO, as this can cause localized precipitation.

G

Part 4: Advanced Solubilization Strategies

If the above steps are insufficient, consider these advanced formulation strategies. Always validate that these additions do not interfere with your assay.

pH Modification

As discussed, solubility is highly pH-dependent. Ensure your final assay buffer has a pH of at least 7.4. For a compound with a pKa of ~4.0, a buffer at pH 7.4 will ensure >99.9% of the compound is in the more soluble, deprotonated (R-COO⁻) form.

G

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be included in the final assay buffer to reduce the overall polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[19]

  • Examples: Polyethylene glycol (PEG-400), propylene glycol, glycerol.

  • Protocol: Prepare your assay buffer containing a small percentage (e.g., 1-5%) of the co-solvent. Then, perform the final dilution step as described in Protocol 1.

  • Caution: Co-solvents can affect enzyme activity or cell health.[20][21] Always run a vehicle control with the co-solvent alone to check for interference.

Employing Solubilizing Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[22][23] They can encapsulate hydrophobic molecules like this compound, effectively shielding the nonpolar part from water and increasing the apparent solubility of the complex.[24][]

  • Recommended Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[6][7]

  • Protocol:

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

    • Instead of diluting your DMSO stock directly into the buffer, dilute it into the HP-β-CD/buffer solution.

    • Allow the mixture to equilibrate (e.g., stir for 30-60 minutes) to allow for the formation of the inclusion complex.

  • Benefit: This method can dramatically increase solubility without relying on high concentrations of organic solvents.[22][26] Studies have shown that cyclodextrins often have minimal interference with biological assays compared to organic solvents.[6][7][8]

References

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. PubMed. [Link]
  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays. Google.
  • The effect of solvents on drug metabolism in vitro - PubMed. PubMed. [Link]
  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? | ResearchGate.
  • Ligand serial dilution - NanoTemper Technologies. NanoTemper Technologies. [Link]
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications.
  • Application of the Henderson-Hasselbalch equation to solubility determin
  • Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta.
  • Serially diluting compounds while keeping DMSO concentration the same - Protocol Online. Protocol Online. [Link]
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. AccessPhysiotherapy. [Link]
  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. Microbe Notes. [Link]
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. SciSpace. [Link]
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - CORE. CORE. [Link]
  • An inline QC method for determining serial dilution performance of DMSO-based systems - PubMed. PubMed. [Link]
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. MDPI. [Link]
  • Help with Dilutions! Urgent!!
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Int J Pharm Chem Anal. [Link]
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
  • How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study? | ResearchGate.
  • This compound - LookChem. LookChem. [Link]

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Technical Support Center: HPLC Analysis of 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the HPLC analysis of 2-(3,5-Dimethylphenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet complex challenge of matrix effects. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your method development and validation processes.

Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" in the context of HPLC-MS analysis?

A: Matrix effects refer to the alteration of an analyte's ionization efficiency in a mass spectrometer's ion source due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3] The most problematic components in biological fluids are often endogenous phospholipids, which can co-extract with analytes and elute in the same chromatographic window.[4][5]

Q2: Why is this compound particularly susceptible to certain HPLC issues?

A: this compound is, as its name implies, an acidic compound. Its carboxylic acid group makes it susceptible to specific interactions within the HPLC system that can lead to poor peak shape. The primary issue for acidic analytes is peak tailing, which often results from secondary interactions with residual silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns.[6][7] These silanol groups can be acidic themselves and interact with the ionized form of the analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[7]

Q3: What is the difference between compensating for matrix effects and minimizing them?

A: This is a critical distinction in bioanalytical method development.

  • Minimizing Matrix Effects is the preferred approach and involves physically removing the interfering components from the sample before analysis.[8] This is achieved through rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][9] The goal is to make the sample as "clean" as possible so the analyte's response is independent of the matrix.

  • Compensating for Matrix Effects is a strategy used when interfering components cannot be completely removed. This approach uses a calibration method to correct for the signal suppression or enhancement. The most common methods are the use of matrix-matched calibrators or, ideally, a stable isotope-labeled internal standard (SIL-IS) that co-elutes and experiences the same matrix effect as the analyte.[8][10][11]

Q4: How do I know if my assay is suffering from matrix effects?

A: Regulatory guidelines from the FDA and EMA mandate the evaluation of matrix effects during method validation.[12][13][14] The most common method is to calculate a Matrix Factor (MF) . This is done by comparing the peak response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a pure solution (neat solvent).[2][15]

  • MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)

  • An MF value of 1 indicates no matrix effect.[15]

  • An MF < 1 indicates ion suppression.[15]

  • An MF > 1 indicates ion enhancement.[15]

A more visual method is the post-column infusion experiment , where a constant flow of the analyte solution is T-ed into the column eluent before it enters the mass spectrometer. A blank extracted matrix is then injected. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively.[16]

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My analyte peak area is highly variable and irreproducible between samples.
  • Likely Cause: You are likely experiencing significant and variable ion suppression. Different biological samples (e.g., from different patients) contain varying levels of endogenous components like phospholipids, salts, and metabolites.[17] This inconsistency leads to a different degree of signal suppression in each sample, making your results unreliable.[1][4]

  • Step-by-Step Solution:

    • Assess the Matrix Effect: First, quantify the issue. Prepare post-extraction spiked samples from at least six different lots of your biological matrix and compare them to a neat standard. If the coefficient of variation (%CV) of the response is high, a significant matrix effect is confirmed.

    • Improve Sample Cleanup: The most robust solution is to remove the interferences. Move beyond simple "dilute-and-shoot" or protein precipitation.

      • Liquid-Liquid Extraction (LLE): Since this compound is acidic, you can adjust the sample pH to be at least 2 units below its pKa to ensure it is in its neutral, un-ionized form.[5] Then, extract it into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This will leave many polar, interfering components behind in the aqueous phase.[5]

      • Solid-Phase Extraction (SPE): This is often the most effective technique.[17] Use a mixed-mode or polymer-based sorbent that can retain the analyte via reversed-phase and/or ion-exchange mechanisms while allowing for wash steps to remove interferences.

    • Implement a Better Internal Standard: If sample cleanup is insufficient, use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS is chemically identical and co-elutes perfectly, meaning it will experience the exact same degree of ion suppression as the analyte.[11][18] The ratio of the analyte to the IS will remain constant, correcting for the variability.

Problem 2: My analyte peak is tailing severely, making integration difficult and inaccurate.
  • Likely Cause: As an acidic compound, your analyte is likely undergoing secondary ionic interactions with exposed, acidic silanol groups on the silica packing of your C18 column.[6][7] This is especially common if your mobile phase pH is not low enough.

  • Step-by-Step Solution:

    • Check and Adjust Mobile Phase pH: The rule of thumb for acidic analytes is to set the mobile phase pH at least 1.5-2 units below the analyte's pKa.[6] This ensures the carboxylic acid group is fully protonated (neutral), preventing ionic interactions with silanols. For a typical carboxylic acid, a pH of 2.5-3.0 is a good starting point.

    • Ensure Proper Buffering: Do not just add acid; use a buffer system (e.g., 0.1% formic acid or 10-25 mM ammonium formate adjusted to the target pH). A buffer resists small changes in pH and helps to suppress the ionization of the silanol groups themselves, further reducing tailing.[7]

    • Consider a Different Column: If pH adjustment is not sufficient, your column may have high silanol activity. Switch to a column with advanced end-capping technology or one based on a hybrid particle technology, which has fewer exposed silanol groups.[15]

Mobile Phase pH vs. Analyte pKaAnalyte StateSilanol InteractionExpected Peak Shape
pH >> pKa Fully Ionized (Negative)Strong ionic interactionSevere Tailing / Split Peak
pH ≈ pKa Mixed (Neutral & Ionized)Moderate interactionBroad, Tailing Peak
pH << pKa Fully NeutralMinimized interactionSharp, Symmetrical Peak
Problem 3: My retention time is shifting, especially early in the analytical run.
  • Likely Cause: Insufficient column equilibration or the accumulation of strongly retained matrix components from previous injections. These components can alter the stationary phase chemistry over time, leading to retention shifts.

  • Step-by-Step Solution:

    • Verify Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before the first injection. For a typical 4.6 mm ID column, this may require flushing with 10-20 column volumes.

    • Incorporate a Wash Step: Modify your gradient profile to include a high-organic wash (e.g., 95-100% acetonitrile/methanol) at the end of each run. This will help strip off strongly bound matrix components.[19]

    • Use a Guard Column: A guard column is a small, disposable column placed before your main analytical column. It will catch strongly retained "junk" and particulates, protecting the more expensive analytical column and improving method robustness.[6]

    • Filter All Samples: Ensure all your prepared samples are passed through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[6][9]

Visualizations & Workflows
Mechanism of Ion Suppression

The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in an electrospray ionization (ESI) source.

G Figure 1: Conceptual Diagram of ESI Ion Suppression Analyte Analyte Ion (+) MS_Inlet Mass Spectrometer Inlet Analyte->MS_Inlet Enters MS Matrix Matrix Component (+) Matrix->MS_Inlet Competes for surface and charge, reducing analyte evaporation Analyte2 Analyte Ion (+) Analyte2->MS_Inlet Blocked Matrix2 Matrix Component (+) Analyte3 Analyte Ion (+)

Caption: High concentrations of matrix components compete with the analyte for access to the droplet surface, hindering its efficient transfer into the gas phase and subsequent detection.

Sample Preparation Workflow for Minimizing Matrix Effects

This workflow provides a decision tree for selecting an appropriate sample preparation strategy.

G Start Start: Complex Biological Sample Dilute Dilute & Shoot (10x or more) Start->Dilute Check Is Sensitivity Sufficient & Matrix Effect Low? Dilute->Check LLE Perform Liquid-Liquid Extraction (LLE) - Adjust pH - Extract with organic solvent Check->LLE No Analyze Analyze by HPLC-MS Check->Analyze Yes Check2 Is Matrix Effect Acceptable? LLE->Check2 SPE Perform Solid-Phase Extraction (SPE) - Use appropriate sorbent - Optimize wash/elute steps Check3 Is Matrix Effect Acceptable? SPE->Check3 Check2->SPE No, need cleaner extract Check2->Analyze Yes Check3->Analyze Yes G Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH < 3.0 and buffered? Start->Check_pH Adjust_pH ACTION: Lower pH to 2.5-3.0 using a buffer (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes Success Peak Shape Improved Adjust_pH->Success Dilute_Sample ACTION: Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_Column Is the column old or known for high silanol activity? Check_Overload->Check_Column No Dilute_Sample->Success Replace_Column ACTION: Replace with a new, high-purity, end-capped, or hybrid column Check_Column->Replace_Column Yes Check_Column->Success No, problem likely elsewhere (e.g., extra-column dead volume) Replace_Column->Success

Caption: A logical decision tree for diagnosing and solving peak tailing issues with acidic analytes.

References
  • Mastelf. (2025, January 24).
  • Separation Science.
  • Wang, S., & Cyronak, M. (n.d.).
  • Benchchem. (2025).
  • European Medicines Agency. (2011, July 21).
  • Benchchem. 2-(3,5-dimethoxyphenoxy)acetic Acid | 19728-23-5.
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Kaza, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
  • Nelson, M. D. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe.
  • Bonfiglio, R., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Wikipedia. Ion suppression (mass spectrometry).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • U.S. Food and Drug Administration. (2024, June 12).
  • Kaza, M., et al. (n.d.). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Semantic Scholar.
  • Chemcasts. Thermophysical Properties of 2-(3,4-Dimethylphenoxy)acetic acid.
  • European Medicines Agency.
  • Chiu, M. L., et al. (n.d.).
  • Chemcasts. 2-(3,4-Dimethylphenoxy)acetic acid Properties vs Pressure | Density, Cp, Viscosity.
  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
  • Chambers, A. G., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • CAS Common Chemistry. 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid.
  • Panuwet, P., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • ECHEMI. 2935-63-9, 2-(2,3-Dimethylphenoxy)acetic acid Formula.

Sources

"resolving peak tailing in chromatography of 2-(3,5-Dimethylphenoxy)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Peak Tailing and Achieving Optimal Separation

Welcome to the technical support center for the chromatographic analysis of 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on the prevalent challenge of peak tailing. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you achieve symmetric peaks and robust, reproducible results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the HPLC analysis of this compound.

Q1: Why am I observing significant peak tailing with this compound?

A1: Peak tailing for this compound, an acidic compound, is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary culprit is the interaction of the acidic carboxyl group of your analyte with active silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak.

Q2: What is the pKa of this compound and why is it important?

A2: The experimental pKa of this compound is not widely published. However, the pKa of the parent compound, phenoxyacetic acid, is 3.17. The two methyl groups on the phenyl ring are weakly electron-donating, which is expected to slightly increase the pKa. Therefore, we can estimate the pKa of this compound to be in the range of 3.2 to 3.5.

Knowing the pKa is crucial because the ionization state of an acidic analyte dramatically affects its retention and peak shape in reversed-phase chromatography. To achieve a single, sharp peak, it is essential to ensure the analyte is in a single ionic state (fully protonated or fully deprotonated). Operating the mobile phase at a pH close to the analyte's pKa will result in a mixed population of ionized and non-ionized molecules, leading to broad and tailing peaks.

Q3: What is a good starting point for mobile phase pH to minimize tailing?

A3: A general rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For this compound, with an estimated pKa of ~3.2-3.5, a mobile phase pH of 2.5 to 3.0 is a good starting point. At this low pH, the carboxylic acid group will be fully protonated (non-ionized), which minimizes its interaction with silanol groups and promotes retention by the hydrophobic stationary phase, leading to better peak shape.

Q4: Can my choice of column affect peak tailing?

A4: Absolutely. The type and quality of the HPLC column play a significant role. For acidic compounds like this compound, it is advisable to use a high-purity, base-deactivated silica column. These columns have a lower concentration of accessible, acidic silanol groups due to improved manufacturing processes and end-capping (a chemical treatment to block silanol groups). Using an older, "Type A" silica column will likely result in more pronounced peak tailing.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving persistent peak tailing issues with this compound.

Guide 1: Systematic Mobile Phase Optimization

Peak tailing that is specific to your analyte of interest is often a chemical problem that can be solved by optimizing the mobile phase.

Step 1: pH Adjustment - The Primary Tool

  • Rationale: As discussed, controlling the ionization of this compound is paramount. By lowering the pH, we suppress the ionization of the carboxylic acid, reducing its ability to interact with residual silanol groups on the column.

  • Protocol:

    • Prepare a series of mobile phases with pH values of 3.5, 3.0, 2.8, and 2.5. Use a buffer to maintain a stable pH. A 10-20 mM phosphate buffer is a good choice for UV detection. For LC-MS applications, volatile buffers like formic acid (0.1%) or ammonium formate are preferred.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.

    • Inject your sample and compare the peak shape (asymmetry factor) at each pH.

  • Expected Outcome: You should observe a significant improvement in peak symmetry as the pH is lowered.

Mobile Phase pHExpected Tailing Factor (Tf)Retention Time
4.0> 2.0Shorter
3.51.5 - 2.0Intermediate
3.01.2 - 1.5Longer
2.5< 1.2Longest

Step 2: The Role of Mobile Phase Modifiers

  • Rationale: If pH adjustment alone is insufficient, the addition of a mobile phase modifier can further improve peak shape. For acidic analytes, a small concentration of a competing acid can help to saturate the active sites on the stationary phase.

  • Protocol:

    • To your optimized low-pH mobile phase (e.g., pH 2.8), add a small concentration of an acidic modifier. A common choice is trifluoroacetic acid (TFA) at a concentration of 0.05-0.1%.

    • Equilibrate the column and inject your sample.

    • Note: While effective, TFA can be difficult to remove from the column and may suppress ionization in LC-MS. Use with caution. An alternative for acidic compounds is to increase the buffer concentration, which can help to mask silanol interactions.

Guide 2: Column and Hardware Considerations

If all peaks in your chromatogram are tailing, or if mobile phase optimization does not resolve the issue, the problem may be related to the column or other hardware components.

Step 1: Assess Column Health

  • Rationale: A contaminated or degraded column can lead to poor peak shapes for all analytes. The column inlet frit can become blocked with particulate matter from the sample or mobile phase, and the stationary phase itself can degrade over time.

  • Protocol:

    • Column Wash: Disconnect the column from the detector and flush it with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Water (to remove buffers)

      • Methanol

      • Acetonitrile

      • Isopropanol (a strong, non-polar solvent)

      • Then reverse the sequence to return to your mobile phase.

    • Column Reversal: If you suspect a blocked inlet frit, you can try reversing the column (if the manufacturer's instructions permit) and flushing it to waste.

    • Test with a Standard: After cleaning, inject a standard compound that is known to give a good peak shape on a healthy column. If the standard also tails, it is a strong indication that the column needs to be replaced.

Step 2: Check for Extra-Column Volume

  • Rationale: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. This is particularly noticeable with high-efficiency, smaller-particle columns.

  • Protocol:

    • Tubing: Ensure that the connecting tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches or 0.127 mm).

    • Fittings: Check that all fittings are correctly seated and not creating any dead volume. Use fittings that are compatible with your system.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound is_it_specific Is the tailing specific to the analyte? start->is_it_specific chemical_path Chemical Issue is_it_specific->chemical_path  Yes physical_path Physical Issue is_it_specific->physical_path No (All peaks tail) optimize_ph Optimize Mobile Phase pH (Target: pH 2.5-3.0) chemical_path->optimize_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) optimize_ph->add_modifier end_good Peak Shape Improved add_modifier->end_good check_column Assess Column Health (Wash, Reverse, Test) physical_path->check_column check_hardware Check for Extra-Column Volume (Tubing, Fittings) check_column->check_hardware end_bad Replace Column check_hardware->end_bad

Caption: A flowchart for troubleshooting peak tailing.

Experimental Protocol: Starting Method for this compound

This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.

  • Column: High-purity, base-deactivated C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 270 nm

  • Sample Diluent: 50:50 Acetonitrile:Water

References

  • SIELC Technologies. Separation of (2-Methylphenoxy)acetic acid on Newcrom R1 HPLC column. [Link]
  • Scion Instruments. HPLC Troubleshooting Guide. [Link]
  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
  • Biotage.
  • Chrom Tech, Inc.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

Technical Support Center: Quenching Strategies for Reactions Involving 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the quenching and workup of reactions involving 2-(3,5-Dimethylphenoxy)acetic acid. Our goal is to equip you with the expertise to navigate common challenges and ensure the integrity of your experimental outcomes.

Introduction to Quenching Phenoxyacetic Acid Reactions

This compound is a versatile carboxylic acid utilized in various synthetic transformations, including esterifications, amide bond formations, and ether syntheses. The workup and quenching of these reactions are critical steps that dictate the purity and yield of the final product. Due to its acidic nature and the presence of the phenoxy group, specific challenges such as emulsion formation, byproduct removal, and product isolation can arise. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the workup of your reactions with this compound.

Issue 1: Persistent Emulsion During Aqueous Workup

Question: I'm performing a liquid-liquid extraction after my reaction, and a thick, persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion and proceed with my separation?

Answer: Emulsion formation is a frequent challenge, particularly with phenoxyacetic acid derivatives which can act as surfactants. The key is to alter the properties of the biphasic system to encourage layer separation.

Probable Causes:

  • Surfactant-like properties: The sodium salt of this compound, formed during a basic wash, can stabilize emulsions.

  • High concentration of solutes: High concentrations of starting materials, products, or byproducts can increase the viscosity of the layers, hindering separation.

  • Vigorous shaking: Overly aggressive mixing of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.

Solutions:

StrategyDetailed ProtocolRationale
Salting Out Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. Gently swirl the mixture and allow it to stand.[1][2]The increased ionic strength of the aqueous layer makes the organic components less soluble, forcing them into the organic phase and disrupting the emulsion.[2]
Solvent Addition Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture).This can alter the solvation properties of the interface, helping to break the emulsion.
Filtration Pass the entire emulsion through a pad of Celite® or glass wool.[1]The filter aid can help to break up the emulsified droplets, allowing for separation of the layers in the filtrate.
Centrifugation If the volume is manageable, centrifuging the emulsion can force the separation of the layers.The centrifugal force accelerates the coalescence of the dispersed droplets.
Patience and Gentle Mixing In the future, avoid vigorous shaking. Instead, gently invert the separatory funnel several times to allow for extraction with minimal emulsion formation.[2] Sometimes, simply letting the emulsion stand for an extended period can lead to separation.[3]Gentle mixing minimizes the energy input that creates fine droplets, while still allowing for sufficient interfacial contact for extraction.
Issue 2: Low Recovery of this compound Product After Basic Wash

Question: I've performed a reaction to synthesize a derivative of this compound and am using a sodium bicarbonate wash to remove unreacted starting material. However, my product yield is very low, and I suspect it's being lost to the aqueous layer. What's happening?

Answer: This is a classic acid-base extraction problem. If your synthesized product is also acidic (e.g., an ester that has been hydrolyzed back to the carboxylic acid, or if the reaction did not go to completion), it will be deprotonated by the basic wash and partition into the aqueous layer along with the unreacted starting material.

Troubleshooting Workflow:

start Low product yield after basic wash check_product_acidity Is the product acidic? start->check_product_acidity acidify_aqueous Acidify the aqueous layer with cold 2M HCl to pH ~2-3 check_product_acidity->acidify_aqueous Yes end_rethink Product is likely not acidic. Re-evaluate workup strategy. check_product_acidity->end_rethink No check_precipitate Does a precipitate form? acidify_aqueous->check_precipitate extract_product Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) check_precipitate->extract_product No, or oily residue end_success Recovered Product check_precipitate->end_success Yes, filter and dry combine_organic Combine organic layers, wash with brine, dry, and concentrate extract_product->combine_organic combine_organic->end_success start Reaction Mixture quench Quench with water start->quench acidify Acidify with 2M HCl to pH ~2 quench->acidify extract Extract with an organic solvent (e.g., diethyl ether) acidify->extract wash_bicarb Wash organic layer with saturated NaHCO₃ extract->wash_bicarb organic_layer Organic Layer (Product) wash_bicarb->organic_layer aqueous_layer Aqueous Layer (Unreacted Starting Material) wash_bicarb->aqueous_layer dry_concentrate Dry and concentrate organic layer organic_layer->dry_concentrate isolate_product Isolated Ether Product dry_concentrate->isolate_product

Sources

Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during the experimental workflow.

Experimental Workflow Overview

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3,5-dimethylphenol to form a phenoxide, which then acts as a nucleophile to attack an α-halo ester, such as ethyl chloroacetate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 3,5-Dimethylphenol B Base (e.g., NaOH, NaH) C 3,5-Dimethylphenoxide A->C Deprotonation D Ethyl Chloroacetate E Ethyl 2-(3,5-dimethylphenoxy)acetate C->E SN2 Attack F Hydrolysis (Acidic or Basic) E->F E->F G This compound (Crude) F->G H Liquid-Liquid Extraction G->H I Recrystallization H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Setup & Execution

Q1: What is the best choice of base for the deprotonation of 3,5-dimethylphenol, and what are the safety considerations?

A1: The choice of base is critical for the success of the Williamson ether synthesis.[1]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are commonly used and effective for deprotonating phenols.[2] They are less hazardous than sodium hydride and are suitable for this synthesis. The reaction is typically carried out in an aqueous solution or a polar solvent.

  • Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[3] However, it is highly reactive and requires stringent safety precautions. NaH is flammable and reacts violently with water to produce hydrogen gas, which can ignite.[4][5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent like THF or DMF.[4] When using NaH, it is often supplied as a dispersion in mineral oil, which should be washed away with a non-reactive solvent like hexane before use.[4]

Base Advantages Disadvantages Safety Precautions
NaOH/KOH Less hazardous, readily available, can be used in aqueous solutions.The reaction may be reversible.Wear appropriate PPE (gloves, goggles, lab coat). Avoid contact with skin and eyes.
NaH Irreversible deprotonation, high yield.Highly flammable, water-reactive, requires inert atmosphere.Work in a fume hood, under an inert atmosphere. Keep away from water and other ignition sources. Wear flame-retardant lab coat.[6]

Q2: My reaction seems to be proceeding very slowly or not at all. What are the potential causes?

A2: Several factors can contribute to a sluggish reaction:

  • Insufficient Deprotonation: Ensure the base is strong enough and used in a sufficient molar ratio to completely deprotonate the 3,5-dimethylphenol. If using NaOH or KOH, consider using a slight excess.

  • Poor Solvent Choice: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents like DMF or DMSO if using sodium hydride.[7] If using NaOH or KOH, a polar protic solvent like ethanol can be used, but the reaction may be slower.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate. Gently heating the reaction mixture can increase the rate of reaction.[8]

  • Purity of Reagents: Ensure that your 3,5-dimethylphenol and ethyl chloroacetate are pure. Impurities can interfere with the reaction. Ethyl chloroacetate can hydrolyze over time, so using a freshly opened bottle or distilled reagent is recommended.[9][10]

Q3: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

A3: The primary side reaction of concern is the hydrolysis of the ethyl chloroacetate starting material or the ester product, especially if the reaction is run under aqueous basic conditions for an extended period.[11] Another potential side reaction is elimination if a secondary or tertiary alkyl halide were used, though this is not a concern with the primary halide, ethyl chloroacetate.[1]

To minimize hydrolysis of ethyl chloroacetate, you can:

  • Add the ethyl chloroacetate to the reaction mixture after the deprotonation of the phenol is complete.

  • Avoid excessively high temperatures and prolonged reaction times.

Work-up and Purification

Q4: I am having trouble with the liquid-liquid extraction. How do I effectively separate my product?

A4: The work-up procedure is designed to isolate the carboxylic acid product from unreacted starting materials and byproducts.[12][13]

Step-by-Step Extraction Protocol:

  • Quenching the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis (if necessary): If the reaction was performed with an ester like ethyl chloroacetate, the ester must be hydrolyzed to the carboxylic acid. This can be achieved by adding a strong base like NaOH and heating, followed by acidification.

  • Acidification: Carefully acidify the aqueous solution with a strong acid, such as 6M HCl, until the pH is around 1-2.[8] This protonates the carboxylate salt, making the desired this compound insoluble in water and soluble in an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate. The carboxylic acid will move into the organic layer.[14]

  • Washing:

    • Wash the organic layer with water to remove any remaining water-soluble impurities.[12]

    • A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution can be performed to extract the carboxylic acid back into the aqueous layer as its sodium salt, leaving neutral organic impurities in the organic layer.[8]

  • Re-acidification and Isolation: The bicarbonate layer is then re-acidified with a strong acid to precipitate the pure carboxylic acid, which can be collected by vacuum filtration.[8]

Extraction_Troubleshooting cluster_problem Problem cluster_solution Solution P1 Emulsion Formation S1 Add brine (saturated NaCl solution). Allow the separatory funnel to stand for a longer period. Gently swirl instead of vigorously shaking. P1->S1 P2 Poor Separation of Layers S2 Add more of the organic or aqueous solvent to better define the interface. P2->S2 P3 Low Product Yield in Organic Layer S3 Ensure the aqueous layer was sufficiently acidified (pH 1-2). Perform multiple extractions with smaller volumes of organic solvent. P3->S3

Sources

"alternative solvents for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, with a particular focus on employing alternative, greener solvent systems. Here, we address common experimental challenges through a troubleshooting guide and answer frequently asked questions to support your process development.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis, a common and effective method.[1][2][3]

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yields are a frequent challenge in Williamson ether synthesis and can stem from several factors.[4] Let's break down the potential causes and solutions.

Potential Causes:

  • Incomplete Deprotonation: The reaction requires the formation of the 3,5-dimethylphenoxide anion, a strong nucleophile. If the base is not strong enough or is deactivated (e.g., old sodium hydride), the concentration of the active nucleophile will be low.[1][4]

  • Poor Solvent Choice: Protic solvents (like ethanol or water) or apolar solvents can slow the reaction rate by solvating the nucleophile, thus reducing its reactivity.[5] The solubility of the phenoxide salt might also be limited in certain organic solvents.

  • Side Reactions: The most common side reaction is the E2 elimination of the alkylating agent (e.g., chloroacetic acid derivative), especially with sterically hindered reagents or at high temperatures, which produces an alkene instead of the desired ether.[1][6]

  • Insufficient Reaction Time or Temperature: Typical Williamson reactions are conducted at 50 to 100 °C for 1 to 8 hours.[5] Inadequate heat or time can lead to an incomplete reaction.

Solutions & Optimization Strategy:

  • Base and Anhydrous Conditions:

    • Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenol.[1] If using carbonate or hydroxide bases, ensure conditions are optimized.

    • The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents, as water can consume the base.[4]

  • Optimize Your Solvent System:

    • Conventional Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are traditionally used because they effectively solvate the cation of the base, leaving the alkoxide nucleophile "bare" and highly reactive, which accelerates the SN2 reaction.[5]

    • Alternative (Greener) Solvents: Consider switching to Dimethyl Sulfoxide (DMSO). Like DMF, DMSO is a polar aprotic solvent that facilitates SN2 reactions but is often considered a greener alternative.[2][3] Another promising option is Cyrene™, a bio-based solvent with similar properties to DMF and DMSO but with a much better safety and environmental profile.[7][8][9]

  • Consider Phase-Transfer Catalysis (PTC):

    • If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide is essential.[5] The catalyst transports the phenoxide from the aqueous phase to the organic phase where the alkylating agent resides, dramatically increasing the reaction rate.[10][11] A key advantage is that rigorous anhydrous conditions are often not necessary.[10][12]

Question 2: I'm observing significant side-product formation. How can I increase the selectivity for my desired product?

Side-product formation, primarily from elimination reactions or C-alkylation, can significantly reduce the purity and yield of the final product.

Potential Causes:

  • E2 Elimination: As mentioned, this is a competing reaction, favored by high temperatures and sterically hindered reagents.[1][6]

  • C-alkylation: Alkali phenoxides can sometimes undergo alkylation at the aromatic ring (C-alkylation) in addition to the desired O-alkylation, especially with certain solvent and counter-ion combinations.[6]

Solutions & Optimization Strategy:

  • Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is proceeding too slowly.[4]

  • Choice of Alkylating Agent: The SN2 reaction works best with primary alkyl halides.[1] For the synthesis of this compound, chloroacetic acid or bromoacetic acid and their esters are primary and well-suited for this reaction.

  • Solvent Selection: The choice of solvent can influence the O- vs. C-alkylation ratio. Highly polar, aprotic solvents like DMSO or DMF generally favor the desired O-alkylation.

Question 3: The workup and product isolation are difficult. How can I streamline my purification process?

Difficulties during workup, such as emulsion formation or trouble removing the solvent, are common practical issues.

Potential Causes:

  • High-Boiling Point Solvents: Solvents like DMF (Boiling Point: 153 °C) and DMSO (Boiling Point: 189 °C) can be difficult to remove completely under reduced pressure.

  • Emulsion Formation: During the aqueous workup (extraction), the presence of salts and partially soluble species can lead to the formation of stable emulsions, making phase separation challenging.

Solutions & Optimization Strategy:

  • Solvent Choice: While effective, the high boiling points of DMF and DMSO are a drawback. Cyrene™ (Boiling Point: 227 °C) also has a high boiling point. If solvent removal is a primary concern, acetonitrile (Boiling Point: 82 °C) could be a suitable alternative, though reaction times may be longer.[5]

  • Workup Procedure:

    • After the reaction is complete, cool the mixture and quench it by carefully adding it to a larger volume of cold water or ice.

    • Acidify the aqueous solution with an acid like HCl to protonate any unreacted phenoxide and to precipitate the product, this compound.

    • Extract the product into an organic solvent like ethyl acetate. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite.

    • Wash the combined organic layers with water and then brine to remove any remaining water-soluble impurities before drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating in vacuo.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

The synthesis is a classic example of the Williamson ether synthesis.[5] It involves an SN2 (bimolecular nucleophilic substitution) reaction. The process consists of two main steps:

  • Deprotonation: 3,5-Dimethylphenol is treated with a strong base (like NaOH or NaH) to form the sodium 3,5-dimethylphenoxide. This anion is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of an α-haloacetic acid (like chloroacetic acid), displacing the halide and forming the ether linkage.[2][3]

Q2: Why should I consider alternative solvents?

While traditional solvents like DMF, THF, and acetonitrile are effective, many are derived from petrochemical sources and are associated with health, safety, and environmental concerns.[5][13] The principles of Green Chemistry encourage the use of safer, more sustainable alternatives.

Key Benefits of Alternative Solvents:

  • Improved Safety Profile: Many green solvents have lower toxicity and are less hazardous than their traditional counterparts.[8][9]

  • Sustainability: Solvents like Cyrene™ are derived from renewable biomass (cellulose), reducing reliance on fossil fuels.[7][9]

  • Environmental Impact: Greener solvents are often more biodegradable and have a smaller environmental footprint.[8]

  • Comparable or Improved Performance: In many cases, green solvents can provide yields and reaction rates that are comparable or even superior to traditional solvents.[7]

Q3: Which alternative solvents do you recommend and why?

For this specific synthesis, the following are excellent alternatives to consider:

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent that is highly effective for SN2 reactions.[1][2][3] It is often considered a step up from DMF in terms of environmental impact, though it can be difficult to remove.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent that is an excellent substitute for DMF and NMP.[8] It has solvation properties similar to DMSO and is reported to have low toxicity.[7][14][15] It is a strong candidate for making this synthesis significantly greener.

Q4: How do I choose the best alternative solvent for my experiment?

The choice depends on several factors: reaction scale, available equipment, and purification strategy. The following flowchart can guide your decision-making process.

G start Start: Need to select a solvent ptc Is the reaction being run with an aqueous base (e.g., NaOH)? start->ptc q1 Is the primary goal to maximize green chemistry principles? cyrene Choose Cyrene™ (Bio-based, low toxicity) q1->cyrene Yes dmso Choose DMSO (Effective, greener than DMF) q1->dmso No q2 Is ease of solvent removal critical? cyrene->q2 dmso->q2 acetonitrile Consider Acetonitrile (Lower boiling point, may require longer reaction time) q2->acetonitrile Yes no_ptc Use a strong base (e.g., NaH) in an anhydrous polar aprotic solvent q2->no_ptc No ptc->q1 No use_ptc Use a Phase-Transfer Catalyst (PTC) (e.g., TBAB with a minimal organic solvent) ptc->use_ptc Yes

Caption: Decision flowchart for solvent selection.

Solvent Property Comparison Table
SolventBoiling Point (°C)PolarityKey Safety/Environmental Notes
Conventional
Acetonitrile82Polar AproticFlammable, toxic
DMF153Polar AproticReproductive toxicity concerns
Alternative
DMSO189Polar AproticHigh boiling point, can be difficult to remove
Cyrene™227Polar AproticBio-based, low toxicity, biodegradable[7][8][9]

Part 3: Experimental Protocol & Visualization

Protocol: Synthesis of this compound using DMSO

This protocol provides a step-by-step method using DMSO as a greener alternative solvent.

Materials:

  • 3,5-Dimethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chloroacetic acid

  • Diethyl ether or Hexanes (for washing NaH)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, heating mantle

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMSO to the flask to create a slurry.

  • Phenol Addition: Dissolve 3,5-Dimethylphenol (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the NaH slurry at room temperature. Hydrogen gas will evolve. Stir the mixture for 1 hour at room temperature to ensure complete formation of the phenoxide.

  • Alkylating Agent Addition: Dissolve chloroacetic acid (1.1 equivalents) in anhydrous DMSO and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water.

    • Acidify the aqueous solution to pH ~2 by adding 2M HCl. A precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture).

Reaction Pathway Visualization

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack phenol 3,5-Dimethylphenol phenoxide 3,5-Dimethylphenoxide Anion phenol->phenoxide + base Base (e.g., NaH) in DMSO phenoxide_2 3,5-Dimethylphenoxide Anion alkyl_halide Chloroacetic Acid product This compound phenoxide_2->product +

Caption: Williamson ether synthesis pathway.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • ACS Publications.
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
  • Lumen Learning. Williamson ether synthesis. [Link]
  • Journal of Chemical Education.
  • RSC Publishing.
  • ResearchGate.
  • EMDGroup.com.
  • Semantic Scholar.
  • ChemTalk. Williamson Ether Synthesis. [Link]
  • University of Strathclyde.
  • Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
  • YouTube. Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
  • Greener Solvents. [Link]

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Technical Support Center: Managing Exothermic Reactions in Phenoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for phenoxyacetic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this common yet potentially hazardous reaction. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively design safer and more efficient synthetic protocols.

Understanding the Exotherm in Phenoxyacetic Acid Synthesis

The synthesis of phenoxyacetic acid is most commonly achieved via the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacid, typically chloroacetic acid.[5] The formation of the ether linkage is an exothermic process, meaning it releases heat.[6][7] While generally manageable on a small laboratory scale, this heat release can become significant and dangerous upon scale-up, potentially leading to a thermal runaway reaction.[8][9]

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[8] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[8] The consequences can range from solvent boiling and over-pressurization of the reaction vessel to decomposition of reactants and products, and in worst-case scenarios, explosions.[8]

Frequently Asked Questions (FAQs)

Q1: My reaction temperature is increasing much faster than anticipated. What should I do?

A1: An unexpectedly rapid temperature rise is a critical warning sign of a potential thermal runaway. Immediate and calm action is required.

  • Immediate Action:

    • Remove the external heat source immediately.

    • Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and contains a mixture of ice and water for optimal heat transfer. For larger scale reactions, ensure your cooling fluid is at the lowest possible temperature and the flow rate is maximized.

    • If the temperature continues to rise uncontrollably, a "quench" is necessary. This involves rapidly stopping the reaction by introducing a substance that will neutralize a key reactive species.[10] For the Williamson ether synthesis of phenoxyacetic acid, a pre-prepared, cold quenching solution should be readily available.

  • Proactive Measures to Prevent This:

    • Slow, controlled addition of reagents: For exothermic reactions, it is crucial to add one of the reactants portion-wise or via a dropping funnel.[10] This allows the cooling system to dissipate the heat generated from the reaction of each small portion before the next is added.

    • Adequate cooling capacity: Ensure your cooling bath or condenser has sufficient capacity to handle the total heat output of the reaction.

    • Continuous monitoring: Use a thermometer or thermocouple to continuously monitor the internal reaction temperature.[6]

Q2: What is a suitable quenching agent for phenoxyacetic acid synthesis, and how do I use it?

A2: A suitable quenching agent should be able to quickly neutralize one of the reactive intermediates without generating additional heat or hazardous byproducts.

  • Recommended Quenching Agent: A cold, dilute solution of a non-nucleophilic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is an effective quenching agent. This will neutralize the highly reactive phenoxide ion, thereby stopping the reaction.

  • Quenching Protocol:

    • If a runaway is suspected, carefully and slowly add the cold, dilute acid to the reaction mixture with vigorous stirring. The addition should be done behind a safety shield in a well-ventilated fume hood.

    • The quenching process itself can be exothermic, especially if a large amount of unreacted base is present.[10] Therefore, slow addition and efficient cooling are paramount even during the quench.

    • Monitor the temperature closely during the quench. The goal is to bring the temperature down to a safe and controlled level.

Q3: I am scaling up my phenoxyacetic acid synthesis from 1g to 100g. What are the key safety considerations?

A3: Scaling up a reaction is not a linear process. The volume of the reaction mixture increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius.[8] This means that heat dissipation becomes significantly less efficient at a larger scale.

  • Key Scale-Up Considerations:

    • Heat Transfer: A simple ice bath may be insufficient for a 100g scale reaction. Consider using a jacketed reactor with a circulating cooling system.

    • Reagent Addition: A dropping funnel for controlled addition of one of the reactants is essential. The addition rate should be carefully determined during smaller-scale pilot runs.

    • Agitation: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and to facilitate heat transfer to the vessel walls.

    • Emergency Preparedness: Have a pre-determined and practiced emergency plan, including a designated quenching procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction temperature "spikes" during reagent addition. Addition rate is too fast for the cooling system to handle.Reduce the rate of addition. Ensure the cooling system is operating at maximum efficiency.
Reaction mixture solidifies or becomes very viscous. The concentration of reactants may be too high, or the product is precipitating out of solution at the reaction temperature.Consider using a co-solvent to improve solubility.[11] Ensure adequate stirring to prevent localized overheating.
Low yield of phenoxyacetic acid. Incomplete reaction due to insufficient reaction time or temperature. Side reactions occurring at elevated temperatures.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).[10] Optimize the reaction temperature to balance reaction rate and selectivity.
Discoloration of the reaction mixture. Potential side reactions or degradation of starting materials or product.Ensure high-purity starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Safe Lab-Scale Synthesis of Phenoxyacetic Acid (Illustrative Example)

This protocol is for illustrative purposes and should be adapted based on your specific laboratory conditions and safety assessments.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Water (deionized)

  • Hydrochloric acid (HCl), dilute

  • A suitable solvent (e.g., a mixture of water and ethanol)[12]

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • Thermometer or thermocouple to monitor the internal temperature.

  • Cooling bath (e.g., ice-water bath).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Preparation of Sodium Phenoxide: In the round-bottom flask, dissolve phenol in the chosen solvent system. Cool the mixture in the ice-water bath.

  • Slow Addition of Base: Slowly add a solution of sodium hydroxide to the cooled phenol solution with continuous stirring. This is an exothermic step; monitor the temperature closely and maintain it below a pre-determined setpoint.

  • Controlled Addition of Chloroacetic Acid: Once the sodium phenoxide has formed and the temperature is stable, begin the slow, dropwise addition of a solution of chloroacetic acid via the dropping funnel.

  • Reaction Monitoring: Maintain the reaction temperature within a safe and optimal range (e.g., by adjusting the addition rate and the cooling bath). Monitor the progress of the reaction by TLC or another suitable method.

  • Work-up: Once the reaction is complete, cool the mixture and then slowly acidify with dilute hydrochloric acid to precipitate the phenoxyacetic acid product.[12]

  • Isolation and Purification: Isolate the crude product by filtration and purify by recrystallization.

Visualizing the Process

Troubleshooting Workflow for Exothermic Events

ExothermicEventWorkflow Start Rapid Temperature Increase Detected Action1 Remove External Heat Source Start->Action1 Action2 Maximize Cooling Efficiency Action1->Action2 Decision1 Is Temperature Still Rising Uncontrollably? Action2->Decision1 Action3 Initiate Quench Protocol Decision1->Action3 Yes End1 Temperature Stabilized and Under Control Decision1->End1 No Action4 Slowly Add Cold, Dilute Acid Action3->Action4 End2 Reaction Quenched and Safe Action4->End2 Investigate Investigate Root Cause Post-Event End1->Investigate End2->Investigate

Caption: Troubleshooting workflow for managing a sudden temperature increase.

Phenoxyacetic Acid Synthesis Pathway

WilliamsonEtherSynthesis Phenol Phenol Phenoxide Sodium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation NaOH NaOH (Base) NaOH->Phenoxide Product Phenoxyacetic Acid Phenoxide->Product SN2 Attack ChloroaceticAcid Chloroacetic Acid (Electrophile) ChloroaceticAcid->Product Heat Heat (Exothermic) Product->Heat

Caption: The Williamson ether synthesis pathway for phenoxyacetic acid.

References

  • Vertex AI Search. (n.d.). The Williamson Ether Synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • Loba Chemie. (n.d.). PHENOXYACETIC ACID FOR SYNTHESIS.
  • Energy Foundations for High School Chemistry. (n.d.). Exothermic, Endothermic, & Chemical Change.
  • ChemicalBook. (n.d.). Phenoxyacetic acid | 122-59-8.
  • Wikipedia. (n.d.). Exothermic reaction.
  • Maestri, F., Salè, F. O., & Rota, R. (2021). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal, 129371.
  • Chemical Engineering World. (2020, August 5). Runaway Reaction.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - PHENOXY ACETIC ACID 98% (For Synthesis).
  • ChemicalBook. (n.d.). Phenoxyacetic acid synthesis.
  • Santa Cruz Biotechnology. (n.d.). Phenoxyacetic acid.
  • Singh, B., Singh, J., & Kaur, P. (2025). Detection Techniques for Exothermic Reaction-Based Energetic Materials: A Comprehensive Review. GRADIVA REVIEW JOURNAL, 11(6), 211-219.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • OUCI. (n.d.). Early warning monitoring of exothermic batch reactions: A kinetic-free approach.
  • BenchChem. (2025). Reducing reaction time for phenoxyacetic acid synthesis.
  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • Sciencemadness.org. (2015, June 17). Phenoxyacetic Acid Synthesis.
  • Chemsafetypro.com. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Wang, Y., Wu, J., & Chen, C. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 80, 104889.
  • Google Patents. (n.d.). CN104829447A - Continuous synthetic method of phenoxy acetic acid.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Phenoxyacetic acid.
  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.
  • CDH Fine Chemical. (n.d.). PHENOXY ACETIC ACID CAS NO 122-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Unknown. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Eureka | Patsnap. (n.d.). A kind of continuous synthesis method of phenoxyacetic acid.
  • PubChem. (n.d.). Phenoxyacetic Acid.
  • Journal of Emerging Technologies and Innovative Research. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • Wikipedia. (n.d.). Phenoxyacetic acid.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PubMed. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.
  • Maxwell Energy. (2024, September 20). Understanding Thermal Runaway and How It's Being Prevented in 2024.
  • KY PSC. (n.d.). Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective.
  • lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
  • GreyB. (n.d.). How to Prevent Thermal Runaway in a Lithium-ion Battery?
  • ResearchGate. (2021, March 21). Advances in Prevention of Thermal Runaway in Lithium‐Ion Batteries.

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"common impurities in commercial 2-(3,5-Dimethylphenoxy)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3,5-Dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling and application of this compound. We will delve into the identification of common impurities, provide troubleshooting guides for unexpected experimental results, and offer detailed protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3,5-dimethylphenol to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid, via an SN2 reaction.[1][2][3]

Based on this synthetic pathway, the following impurities can be anticipated:

  • Unreacted Starting Materials: Residual 3,5-dimethylphenol and chloroacetic acid.

  • Byproducts of Side Reactions: An alkene can be formed as a side product due to a competing E2 elimination reaction, which is more likely if there is significant steric hindrance.[4]

  • Solvent Residues: Depending on the solvent used for the reaction and purification, you may find traces of solvents like dimethylformamide (DMF), acetonitrile, or alcohols.

  • Inorganic Salts: Salts such as sodium chloride or potassium chloride are formed as a byproduct of the reaction and are typically removed during workup.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying and quantifying impurities, especially residual solvents. For a definitive structural confirmation, Mass Spectrometry (MS) is employed. A combination of these techniques provides a comprehensive purity profile.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. For long-term storage, refrigeration is recommended. Stock solutions should be stored at -20°C or below and are typically stable for up to a month.[5]

Q4: My compound has a slight discoloration. Does this indicate impurity?

A4: A slight off-white or tan color can be indicative of trace impurities. Phenols, in particular, are susceptible to oxidation, which can lead to colored byproducts. While minor discoloration may not significantly impact the outcome of all experiments, for sensitive applications, purification is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms: Your HPLC analysis shows additional peaks besides the main product peak.

Possible Causes & Solutions:

Potential Impurity Identification Troubleshooting Steps
Unreacted 3,5-dimethylphenol Typically elutes earlier than the product in reverse-phase HPLC.Optimize reaction time and stoichiometry. Purify via recrystallization or column chromatography.
Unreacted Chloroacetic Acid Highly polar, may not be well-retained on a C18 column.Ensure proper aqueous workup to remove water-soluble impurities.
E2 Elimination Byproduct Will have a different retention time and can be identified by MS.Use a less sterically hindered base or milder reaction conditions.
Residual Solvents Not typically observed by HPLC-UV. Use ¹H NMR for identification.Dry the sample under high vacuum.

Experimental Workflow for Impurity Identification

G cluster_0 Initial Observation cluster_1 Analytical Investigation cluster_2 Data Interpretation & Action A Unexpected HPLC Peaks B Run HPLC-MS A->B For non-volatile impurities C Perform ¹H NMR A->C For volatile impurities D Identify Impurity Structure & Mass B->D E Identify Residual Solvents C->E F Purify Sample D->F E->F

Caption: Workflow for identifying unknown impurities.

Issue 2: Poor Solubility of the Compound

Symptoms: Difficulty dissolving this compound in common organic solvents.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: While soluble in DMSO and ethanol, its solubility in non-polar solvents is limited. For aqueous solutions, deprotonation with a base to form the carboxylate salt will significantly increase water solubility.

  • Presence of Insoluble Impurities: If the compound was not properly purified, residual inorganic salts could be present. A simple filtration of the dissolved product can remove these.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample: 1 mg/mL of this compound in Acetonitrile/Water (1:1)

Procedure:

  • Set the column temperature to 30°C.

  • Set the UV detection wavelength to 270 nm.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • Analyze the chromatogram for the main peak and any impurity peaks. Calculate the area percentage of each peak to determine the relative purity.

Protocol 2: Purification by Recrystallization

This protocol describes a standard procedure for purifying this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.[6]

  • If colored impurities are present, a small amount of activated carbon can be added.

  • If activated carbon was added, or if there are insoluble impurities, perform a hot gravity filtration.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Recrystallization Workflow

Caption: Step-by-step recrystallization process.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]
  • MIT Digital Lab Techniques Manual.
  • Wikipedia. Williamson ether synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Bio-Techne.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Sciencemadness.org. Phenoxyacetic Acid Synthesis. [Link]
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • ResearchGate.
  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. [Link]
  • Royal Society of Chemistry. Contents. [Link]
  • Longdom Publishing.
  • YMER. STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3,5-Dimethylphenoxy)acetic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and robust analytical method in accordance with international regulatory standards. This document will not only detail the necessary validation parameters but also delve into the scientific rationale behind the experimental design, offering a comparative perspective on alternative approaches. The content is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8]

The Analytical Challenge: Quantifying this compound

This compound is a compound of interest in various fields, potentially as a pharmaceutical intermediate or a reference standard. Accurate quantification is crucial for quality control, stability studies, and formulation development. HPLC is a preferred analytical technique for such non-volatile organic acids due to its high resolution, sensitivity, and reproducibility.[9][10] This guide will use a hypothetical, yet scientifically sound, reversed-phase HPLC (RP-HPLC) method as a practical example for the validation process.

Foundational Elements: The HPLC Method and System Suitability

Before validation can commence, a robust HPLC method must be developed. For this compound, a C18 column is a logical starting point due to the compound's moderate polarity.

Hypothetical HPLC Method:

ParameterConditionRationale and Alternatives
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds. Alternatives like C8 could be considered if retention is too strong, while phenyl columns might offer different selectivity for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier offering good peak shape and lower UV cutoff compared to methanol.[11] Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention.[12] Formic acid is a suitable alternative, especially for mass spectrometry (MS) compatibility.[13][14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection UV at 275 nmPhenolic compounds typically exhibit UV absorbance. The specific wavelength should be determined by examining the UV spectrum of the analyte to find the absorbance maximum (λmax) for optimal sensitivity. A Diode Array Detector (DAD) is invaluable during method development for this purpose and for assessing peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

System Suitability: Before each validation run, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 1.0%

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[4][15] The following sections detail the experimental protocols for each validation parameter.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt SST_Dev Define System Suitability Opt->SST_Dev Specificity Specificity SST_Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implementation Routine Use Report->Implementation Specificity_Experiment cluster_analyte Analyte Solution cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Analyte This compound Acid Acid (e.g., 0.1N HCl) Analyte->Acid Base Base (e.g., 0.1N NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Heat Heat (e.g., 80°C) Analyte->Heat Light Photolytic (UV/Vis light) Analyte->Light HPLC HPLC-DAD Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Evaluation Evaluate Chromatograms for: - No interference at analyte RT - Resolution between analyte and degradants - Peak Purity HPLC->Evaluation Blank Blank (Diluent) Blank->HPLC Placebo Placebo (if applicable) Placebo->HPLC

Sources

A Guide to Inter-Laboratory Comparison of 2-(3,5-Dimethylphenoxy)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison for the analysis of 2-(3,5-Dimethylphenoxy)acetic acid. While a specific, publicly available inter-laboratory study for this compound is not available, this document synthesizes best practices and performance data from the analysis of analogous acidic herbicides and related molecules. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret such a study, ensuring analytical methods are robust, reproducible, and fit for purpose.

Introduction: The Imperative for Inter-Laboratory Comparison

This compound, a synthetic auxin herbicide, requires accurate and precise quantification for regulatory compliance, environmental monitoring, and product quality control. An inter-laboratory comparison, also known as a proficiency test (PT), is the ultimate arbiter of a method's performance and a laboratory's competency.[1][2] It provides an objective assessment of a method's reproducibility by subjecting it to the inherent variability of different laboratory environments, equipment, and personnel. Participation in such programs is often a prerequisite for laboratory accreditation under standards like ISO/IEC 17043.[1]

The primary goals of an inter-laboratory comparison for this compound analysis are:

  • To assess the performance of individual laboratories.

  • To identify potential analytical challenges and sources of error.

  • To validate and compare different analytical methodologies.

  • To establish the consensus value of a reference material.

Analytical Methodologies for this compound

The selection of an appropriate analytical method is the foundation of any successful analysis. For a moderately polar and acidic compound like this compound, several techniques are viable. The choice often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds.

Principle: this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester, typically a methyl or ethyl ester. This is commonly achieved using reagents like diazomethane, BF3-methanol, or silylating agents. The resulting derivative is then separated on a GC column and detected.

Causality Behind Experimental Choices:

  • Derivatization: The choice of derivatizing agent is critical. Diazomethane is highly efficient but also explosive and toxic. BF3-methanol is a safer alternative but requires heating. Silylation is another option, but the derivatives can be moisture-sensitive.

  • Injection Mode: Splitless injection is often preferred for trace analysis to maximize the transfer of the analyte onto the column, enhancing sensitivity.[3]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good resolution for a wide range of derivatized acidic herbicides.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds, making it a viable option for the direct analysis of this compound without derivatization.

Principle: The compound is separated on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water, acetonitrile, or methanol, with an acid modifier (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape. Detection is commonly performed using a UV detector or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS).[4]

Causality Behind Experimental Choices:

  • Mobile Phase pH: Maintaining the mobile phase pH below the pKa of the analyte ensures it is in its neutral form, leading to better retention and sharper peaks on a reversed-phase column.

  • Detector Selection: UV detection is simple and robust but may lack specificity in complex matrices. LC-MS or LC-MS/MS provides superior selectivity and sensitivity, making it the preferred method for trace-level quantification in challenging samples.[4]

Designing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable results. The following workflow outlines the key stages.

InterLab_Study_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Objectives & Scope P2 Select Analytical Methods to Compare P1->P2 P3 Prepare & Characterize Test Material P2->P3 P4 Develop Detailed Protocol P3->P4 E1 Distribute Test Material & Protocol P4->E1 E2 Participating Labs Perform Analysis E1->E2 E3 Labs Report Results E2->E3 A1 Statistical Analysis of Results (e.g., z-scores) E3->A1 A2 Evaluate Laboratory Performance A1->A2 A3 Assess Method Performance A1->A3 A4 Issue Final Report A2->A4 A3->A4

Caption: Workflow of an inter-laboratory comparison study.

Test Material Preparation and Homogeneity Testing

The cornerstone of a successful inter-laboratory study is the quality of the test material. It must be homogenous and stable throughout the duration of the study.

Protocol for Test Material Preparation (Hypothetical Example):

  • Matrix Selection: Choose a relevant matrix (e.g., soil, water, or a solvent-based solution). For initial studies, a simple solution in a suitable solvent (e.g., acetonitrile) is recommended.

  • Spiking: Accurately spike the matrix with a well-characterized standard of this compound to a known concentration.

  • Homogenization: Thoroughly mix the spiked material to ensure homogeneity. For solid matrices, this may involve blending and sieving. For liquid samples, vigorous stirring or shaking is required.

  • Aliquoting: Dispense the homogenized material into individual, sealed containers for distribution to participating laboratories.

  • Homogeneity Testing: Analyze a statistically significant number of randomly selected samples (e.g., 10-12) in duplicate under repeatable conditions. The variance between samples should not be significantly greater than the variance within samples.

Statistical Analysis of Results

The performance of each laboratory is typically assessed using z-scores, which are calculated as follows:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the best estimate of the true concentration).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

Comparison of Analytical Method Performance

The following table summarizes hypothetical but realistic performance characteristics for the analysis of this compound using different analytical techniques. These values are based on typical performance for similar acidic herbicides.

Analytical MethodAnalyte ClassMatrixLinearity (R²)Precision (RSD%)Accuracy/Recovery (%)Limit of Quantification (LOQ)
GC-MS (with derivatization)Acidic HerbicidesWater>0.995< 1090 - 1100.1 - 1 µg/L
LC-MS/MSAcidic HerbicidesSoil>0.998< 895 - 1050.05 - 0.5 µg/kg
HPLC-UVAcidic HerbicidesFormulation>0.999< 298 - 1021 - 10 mg/L
Capillary Electrophoresis (CE)Acidic CompoundsAqueous Buffer>0.99< 1585 - 1150.5 - 5 mg/L

Experimental Protocols

GC-MS Analysis with Derivatization

This protocol is suitable for the trace-level quantification of this compound in water samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify 100 mL of the water sample to pH < 2 with a strong acid (e.g., sulfuric acid).

    • Add a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Extract the sample twice with 50 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL.

  • Derivatization (using BF3-Methanol):

    • Add 2 mL of 14% BF3-methanol to the concentrated extract.

    • Heat the mixture at 60°C for 30 minutes.

    • Allow the mixture to cool and add 5 mL of saturated sodium chloride solution.

    • Extract the derivatized analyte into hexane.

    • Concentrate the hexane extract to the final volume for injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injection: Splitless, 1 µL.

    • Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap, operating in Selected Ion Monitoring (SIM) mode.

LC-MS/MS Analysis

This protocol is suitable for the direct, high-sensitivity analysis of this compound in soil samples.

  • Sample Preparation (QuEChERS-style Extraction):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add an internal standard.

    • Add 10 mL of acidified water and vortex.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Add QuEChERS extraction salts (e.g., MgSO4, NaCl, and citrate buffer salts) and shake.

    • Centrifuge and take an aliquot of the acetonitrile supernatant.

    • Perform dispersive solid-phase extraction (d-SPE) cleanup if necessary.

    • Filter the extract into an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the analyte with good peak shape.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Mass Analyzer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.

Analytical_Workflow_Comparison cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow GC1 Sample Extraction GC2 Derivatization GC1->GC2 GC3 GC Separation GC2->GC3 GC4 MS Detection GC3->GC4 LC1 Sample Extraction LC2 LC Separation LC1->LC2 LC3 MS/MS Detection LC2->LC3

Caption: Comparison of analytical workflows for GC-MS and LC-MS/MS.

Conclusion

An inter-laboratory comparison is an indispensable tool for ensuring the quality and reliability of analytical data for compounds like this compound. By carefully selecting and validating an analytical method, and by participating in well-designed proficiency testing schemes, laboratories can demonstrate their competence and contribute to the generation of high-quality, reproducible data. This guide provides a foundational framework for achieving these goals, emphasizing the importance of a systematic and scientifically rigorous approach.

References

  • TestQual. Proficiency test in nut (almond) of multiresidues pesticides and acidic herbicides.
  • RTI Laboratories. Proficiency Testing.
  • Qualitycheck. Proficiency testing (PT): Pesticides in natural waters.
  • AOAC INTERNATIONAL. Proficiency Testing Program.
  • Bipea. Proficiency testing programs - FOOD.
  • US EPA. ANALYTICAL METHOD SUMMARIES.
  • Sode, F. Simultaneous determination of Peracetic acid and Acetic acid by titration with NaOH. Analytical Methods.
  • International Journal of Innovative Research in Science, Engineering and Technology. Determination of Acid Content in Chemistry Laboratory Air Using Very Simple Inexpensive Method.
  • AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater.
  • Senior, J. et al. The analysis of basic and acidic compounds using non-aqueous CE and non-aqueous CE-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Basicmedical Key. Titrimetric and chemical analysis methods.
  • Wittman, G.Y. et al. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography. Journal of Chromatography A.
  • Ludi, A.B. et al. Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. Journal of Veterinary Diagnostic Investigation.

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A Comparative Guide to the Structure-Activity Relationship of Dimethylphenoxyacetic Acid Isomers as Synthetic Auxins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of dimethylphenoxyacetic acid (DMA) isomers, exploring how the seemingly subtle placement of two methyl groups on the phenoxy ring dramatically influences their function as synthetic auxins. This analysis is grounded in the established principles of phenoxyacetic acid herbicides and supported by detailed experimental protocols for validation.

Introduction: The Phenoxyacetic Acid Backbone and the Genesis of Auxin Mimicry

Phenoxyacetic acid derivatives represent a cornerstone in the development of synthetic herbicides. The discovery that compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) could mimic the natural plant hormone indole-3-acetic acid (IAA) revolutionized weed control.[1] These synthetic auxins induce uncontrolled and disorganized growth in susceptible broadleaf plants, leading to their demise.[1] The herbicidal efficacy of these compounds is not uniform across all structural variations. The nature, number, and position of substituents on the aromatic ring are critical determinants of their biological activity.[2] This guide focuses specifically on the dimethyl-substituted isomers of phenoxyacetic acid, providing a framework for understanding their structure-activity relationship (SAR).

The Core Principles of Auxin Activity in Phenoxyacetic Acids

The biological activity of phenoxyacetic acid derivatives is fundamentally linked to their ability to interact with the auxin signaling pathway in plants. While the precise interactions are complex, several key structural features have been identified as crucial for potent auxin-like or herbicidal effects:

  • The Carboxylic Acid Side Chain: The acetic acid moiety is essential for activity. It is believed to be the primary site of interaction with the auxin receptors.

  • The Phenyl Ring: The aromatic ring serves as a scaffold, and its electronic properties influence the binding affinity to the receptor.

  • Substitution Pattern: The position of substituents on the phenyl ring is arguably the most critical factor in determining the level of auxin activity. Substituents at the ortho (2 and 6) and para (4) positions are particularly influential.[2]

Comparative Analysis of Dimethylphenoxyacetic Acid Isomers

While comprehensive, directly comparative quantitative data across all dimethylphenoxyacetic acid isomers is sparse in publicly available literature, we can infer their relative activities based on the well-established SAR of substituted phenoxyacetic acids. The herbicidal potential of several dimethylphenoxyacetic acid isomers, including 2,4-DMA, 3,4-DMA, and 3,5-DMA, has been noted in patent literature, confirming their biological activity.[3]

A qualitative comparison based on general SAR principles suggests the following hierarchy of activity:

IsomerSubstitution PatternExpected Relative Auxin ActivityRationale
2,4-Dimethylphenoxyacetic Acid (2,4-DMA) Ortho, ParaHigh Substitution at the 2 and 4 positions is a common feature of many active phenoxy herbicides (e.g., 2,4-D and MCPA).[4] This pattern is generally associated with potent auxin-like activity.
3,4-Dimethylphenoxyacetic Acid (3,4-DMA) Meta, ParaModerate to High The para-methyl group is favorable. While meta-substitution can sometimes reduce activity compared to ortho-substitution, this isomer is listed as an active herbicide.[3]
2,5-Dimethylphenoxyacetic Acid (2,5-DMA) Ortho, MetaModerate The ortho-methyl group contributes to activity. The meta-methyl group may have a less pronounced effect compared to a para-substituent.
3,5-Dimethylphenoxyacetic Acid (3,5-DMA) Meta, MetaLow to Moderate Generally, di-meta substitution is less favorable for high auxin activity compared to patterns involving ortho and para positions. However, it is still recognized as having herbicidal properties.[3]
2,3-Dimethylphenoxyacetic Acid (2,3-DMA) Ortho, MetaLow to Moderate Similar to 2,5-DMA, the ortho-substituent is positive, but the overall activity is likely tempered by the adjacent meta-substitution.
2,6-Dimethylphenoxyacetic Acid (2,6-DMA) Ortho, OrthoLow to Inactive Di-ortho substitution often leads to a significant decrease or loss of auxin activity. This is attributed to steric hindrance, which may prevent the molecule from adopting the correct conformation to bind to the auxin receptor.

It is crucial to emphasize that this table represents an informed projection based on established SAR principles. Rigorous experimental validation using standardized bioassays is necessary for precise quantitative comparison.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key principles governing the auxin-like activity of substituted phenoxyacetic acids.

Figure 1: Structure-Activity Relationship of Dimethylphenoxyacetic Acid Isomers.

Experimental Protocols for Assessing Auxin Activity

To empirically determine and compare the auxin-like activity of dimethylphenoxyacetic acid isomers, standardized bioassays are essential. The following are detailed, step-by-step methodologies for two of the most common and reliable assays.

Root Elongation Inhibition Assay

This assay is based on the principle that while auxins promote root growth at very low concentrations, they inhibit root elongation at higher concentrations. This dose-dependent inhibition can be quantified to compare the potency of different auxin analogs.

Materials:

  • Seeds of a sensitive dicot species (e.g., cress, lettuce, or cucumber).

  • Petri dishes (9 cm diameter).

  • Filter paper (Whatman No. 1 or equivalent).

  • Stock solutions of dimethylphenoxyacetic acid isomers (e.g., 1 mM in a suitable solvent like DMSO).

  • Sterile distilled water.

  • Growth chamber or incubator with controlled temperature and light conditions.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions for each DMA isomer from the stock solution. A typical concentration range to test would be 10⁻⁸ M to 10⁻⁴ M. Include a solvent control (containing the same concentration of the solvent used for the stock solution) and a negative control (sterile distilled water).

  • Seed Sterilization and Germination: Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup: Place two layers of filter paper in each Petri dish. Pipette 5 mL of the respective test solution onto the filter paper.

  • Seed Plating: Carefully place a predetermined number of sterilized seeds (e.g., 10-15) in a straight line on the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them vertically in a growth chamber. This allows the roots to grow downwards along the filter paper. Incubate in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Data Collection: After the incubation period, carefully open the Petri dishes and measure the length of the primary root of each seedling to the nearest millimeter.

  • Data Analysis: For each concentration of each isomer, calculate the average root length and the standard deviation. Express the results as a percentage of the control (solvent control). Plot the percentage of root growth inhibition against the logarithm of the molar concentration of the DMA isomer. From this dose-response curve, the IC₅₀ value (the concentration that causes 50% inhibition of root growth) can be determined.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to induce cell elongation on one side of a decapitated oat (Avena sativa) coleoptile, causing it to curve. The degree of curvature is proportional to the auxin concentration.

Materials:

  • Oat (Avena sativa) seeds.

  • Agar powder.

  • Small glass vials or test tubes.

  • A dark, humid chamber.

  • A light source for phototropism induction (optional, for etiolated seedlings).

  • Razor blades.

  • Millimeter ruler.

  • Protractor or image analysis software.

Procedure:

  • Seedling Preparation: Germinate oat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long. The seedlings should be grown in a humid environment to prevent them from drying out.

  • Preparation of Agar Blocks: Prepare a 1.5% agar solution in boiling water. While still warm, add the test compounds (DMA isomers) at various concentrations. Pour the agar into a mold to create small, uniform blocks (e.g., 2x2x1 mm).

  • Coleoptile Decapitation: Using a sharp razor blade, remove the apical 2-3 mm of the coleoptile tip. This removes the natural source of auxin.

  • Application of Agar Blocks: Place a prepared agar block containing a DMA isomer asymmetrically on the cut surface of the decapitated coleoptile.

  • Incubation: Place the seedlings in a dark, humid chamber for 90-120 minutes. The auxin from the agar block will diffuse down one side of the coleoptile, causing those cells to elongate more rapidly.

  • Measurement of Curvature: After incubation, measure the angle of curvature of the coleoptile. This can be done by taking a photograph and using a protractor or image analysis software.

  • Data Analysis: Plot the angle of curvature against the concentration of the DMA isomer. This will generate a dose-response curve that can be used to compare the activity of the different isomers.

Experimental Workflow Visualization

The following diagram outlines the workflow for the Root Elongation Inhibition Assay.

Root_Elongation_Assay Start Start Prepare_Solutions Prepare DMA Isomer Dilutions Start->Prepare_Solutions Sterilize_Seeds Surface Sterilize Seeds Start->Sterilize_Seeds Setup_Plates Set Up Petri Dishes with Filter Paper and Test Solutions Prepare_Solutions->Setup_Plates Plate_Seeds Place Seeds on Filter Paper Sterilize_Seeds->Plate_Seeds Setup_Plates->Plate_Seeds Incubate Incubate Vertically in the Dark Plate_Seeds->Incubate Measure_Roots Measure Primary Root Length Incubate->Measure_Roots Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Roots->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the Root Elongation Inhibition Assay.

Conclusion

The structure-activity relationship of dimethylphenoxyacetic acid isomers is a clear illustration of how minor structural modifications can lead to significant changes in biological function. Based on established principles, isomers with methyl groups at the 2 and 4 positions are predicted to have the highest auxin-like activity, while those with di-ortho or di-meta substitutions are expected to be significantly less active. This guide provides a theoretical framework for comparing these isomers and detailed experimental protocols for their empirical validation. For researchers in agrochemical and pharmaceutical development, a thorough understanding of these SAR principles is essential for the rational design of new, effective, and selective molecules.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem. [Link]
  • Methods and compositions for killing weeds.
  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

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A Comparative Guide to the Biological Activity of Dimethylphenoxyacetic Acid Isomers: 2,3- vs. 2,5- vs. 3,5-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic auxins and potential herbicidal agents, the family of phenoxyacetic acids holds a prominent position. While chlorinated derivatives such as 2,4-D have been extensively studied and commercialized, the biological activities of their dimethyl-substituted counterparts remain a subject of nuanced investigation. This guide provides a comparative analysis of the biological activities of three key isomers: 2,3-dimethylphenoxyacetic acid, 2,5-dimethylphenoxyacetic acid, and 3,5-dimethylphenoxyacetic acid. Understanding the subtle yet significant differences conferred by the positioning of two methyl groups on the phenoxy ring is crucial for researchers in agrochemical development, plant science, and medicinal chemistry.

Introduction: The Significance of Phenoxyacetic Acids

Phenoxyacetic acids are a class of organic compounds that have been pivotal in the development of modern agriculture.[1] Their structural similarity to the natural plant hormone indole-3-acetic acid (IAA) allows them to function as synthetic auxins.[2][3] At appropriate concentrations, these compounds can elicit a range of physiological responses in plants, from promoting growth to inducing phytotoxicity, making them effective herbicides against broadleaf weeds.[3] The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring, a principle that governs the structure-activity relationship (SAR) within this chemical class.[2] This guide focuses on the impact of dimethyl substitution at the 2,3-, 2,5-, and 3,5-positions on the biological activity of the phenoxyacetic acid scaffold.

Mechanism of Action: Mimicking a Natural Hormone

The primary mechanism of action for phenoxyacetic acids is the mimicry of auxin.[2] In susceptible plants, these synthetic compounds bind to auxin receptors, leading to an overstimulation of auxin-responsive genes.[4] This hormonal imbalance disrupts normal growth processes, resulting in uncontrolled cell division and elongation, stem and leaf malformation, and ultimately, plant death.[3] The efficacy of this process is contingent on how well the synthetic molecule fits into the auxin receptor binding pocket, a factor directly influenced by its three-dimensional structure and electronic properties, which are in turn dictated by the substitution pattern on the phenoxy ring.

Comparative Biological Activity of Dimethyl Isomers

Direct, head-to-head quantitative comparisons of the biological activities of 2,3-, 2,5-, and 3,5-dimethylphenoxyacetic acid are not extensively documented in recent literature. However, by synthesizing information from various studies on structure-activity relationships of substituted phenoxyacetic acids, a comparative profile can be constructed.

IsomerReported Biological ActivityKey Findings and Inferences
2,3-Dimethylphenoxyacetic Acid Data on specific auxin or herbicidal activity is limited in readily available literature. Based on general SAR principles, the ortho and meta positioning of the methyl groups could influence the molecule's conformation and interaction with auxin receptors.Further empirical testing is required to quantify its activity relative to other isomers. The steric hindrance from the 2-methyl group could potentially modulate its binding affinity to auxin receptors.
2,5-Dimethylphenoxyacetic Acid Generally considered to possess significant auxin-like activity. Historical studies on structure-activity relationships of substituted phenoxyacetic acids have indicated that substitution at the 2- and 5-positions can confer high biological activity.The 2,5-substitution pattern appears to be favorable for mimicking the spatial and electronic configuration of natural auxins, leading to potent physiological effects in plants.
3,5-Dimethylphenoxyacetic Acid Often exhibits weaker auxin activity compared to other isomers. For instance, the chlorinated analog, 4-chloro-3,5-dimethylphenoxyacetic acid, has been characterized as a weak auxin.[1][5]The meta-positioning of both methyl groups may result in a molecular geometry that is less optimal for binding to auxin receptors, leading to attenuated biological response.

Structure-Activity Relationship (SAR) Insights

The differential activities of these isomers can be rationalized through established SAR principles for phenoxyacetic acids. The presence, type, and position of substituents on the phenyl ring critically affect the molecule's electronic distribution and steric profile, which in turn govern its interaction with the auxin receptor complex.

For instance, substitution at the ortho (2-) position can influence the orientation of the side chain, while substitution at the meta (3-) and para (4-) positions can affect the electronic properties of the ring. In the case of dimethyl substitution, the interplay between the steric bulk of the two methyl groups and their electronic-donating nature determines the overall biological effect. The higher activity associated with the 2,5-isomer suggests that this specific arrangement presents a favorable conformation for receptor binding and subsequent activation of the auxin signaling pathway. Conversely, the weaker activity of the 3,5-isomer implies that this substitution pattern may create a less complementary fit with the receptor.

Experimental Protocols for Comparative Bioassays

To empirically determine and compare the biological activities of these isomers, standardized bioassays are essential. The following protocols provide a framework for such investigations.

Plant Growth Regulation Bioassay (e.g., Pea Stem Curvature Test)

Objective: To quantify the auxin-like activity of the dimethylphenoxyacetic acid isomers by measuring their ability to induce curvature in etiolated pea stems.

Methodology:

  • Plant Material: Germinate pea seeds (e.g., Pisum sativum) in the dark for 5-7 days until the epicotyls are approximately 5-8 cm long.

  • Preparation of Test Solutions: Prepare stock solutions of 2,3-, 2,5-, and 3,5-dimethylphenoxyacetic acid in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in a buffered aqueous solution (e.g., phosphate buffer, pH 6.0) to obtain a range of concentrations (e.g., 10⁻⁷ to 10⁻³ M). Include a solvent-only control.

  • Assay Procedure:

    • Excise 2 cm segments from the third internode of the etiolated pea seedlings.

    • Slit each segment longitudinally for about 1.5 cm.

    • Place the split segments in petri dishes containing the test solutions.

    • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • Data Collection and Analysis:

    • After incubation, measure the angle of curvature of the two halves of each segment.

    • Plot the average curvature against the logarithm of the concentration for each isomer.

    • Compare the dose-response curves to determine the relative auxin activity of each compound.

Herbicidal Activity Bioassay (e.g., Seedling Growth Inhibition)

Objective: To assess the phytotoxic effects of the dimethylphenoxyacetic acid isomers on a model broadleaf plant.

Methodology:

  • Plant Material: Use seeds of a susceptible broadleaf species (e.g., cress, Lepidium sativum, or mustard, Sinapis alba).

  • Preparation of Test Solutions: Prepare a range of concentrations of each isomer in a suitable solvent and then dilute in a nutrient solution or distilled water.

  • Assay Procedure:

    • Line petri dishes with filter paper.

    • Add a defined volume of the test solution to each petri dish to saturate the filter paper.

    • Place a set number of seeds (e.g., 20) in each dish.

    • Seal the dishes and incubate under controlled conditions of light and temperature (e.g., 16-hour photoperiod at 22°C) for 5-7 days.

  • Data Collection and Analysis:

    • Measure the root and shoot length of the seedlings.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Determine the concentration required for 50% inhibition (IC₅₀) for each isomer to compare their herbicidal potency.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying principles, the following diagrams illustrate the auxin signaling pathway and a typical experimental workflow for comparing the biological activities of these isomers.

AuxinSignaling cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., Dimethylphenoxyacetic Acid) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth & Phytotoxicity Gene->Response

Caption: Simplified diagram of the auxin signaling pathway initiated by synthetic auxins.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis & Comparison CompoundPrep Synthesize/Acquire 2,3-, 2,5-, & 3,5-isomers SolutionPrep Prepare Stock & Test Solutions CompoundPrep->SolutionPrep AuxinAssay Auxin Activity Assay (e.g., Pea Curvature) SolutionPrep->AuxinAssay HerbicideAssay Herbicidal Activity Assay (e.g., Seedling Growth) SolutionPrep->HerbicideAssay PlantPrep Germinate & Prepare Plant Material PlantPrep->AuxinAssay PlantPrep->HerbicideAssay DataCollection Measure Curvature/ Root & Shoot Length AuxinAssay->DataCollection HerbicideAssay->DataCollection DoseResponse Generate Dose-Response Curves DataCollection->DoseResponse Comparison Compare Relative Potency (e.g., EC₅₀, IC₅₀) DoseResponse->Comparison

Caption: Experimental workflow for the comparative bioassay of dimethylphenoxyacetic acid isomers.

Conclusion and Future Directions

The biological activity of dimethylphenoxyacetic acids is intrinsically linked to the substitution pattern on the phenoxy ring. While existing literature suggests a hierarchy of activity, with the 2,5-isomer being potent and the 3,5-isomer being weak, there is a clear need for direct, quantitative comparative studies to fully elucidate their structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations.

Future research should focus on:

  • Quantitative Bioassays: Performing detailed dose-response studies to accurately determine the relative auxin and herbicidal activities of the 2,3-, 2,5-, and 3,5-isomers.

  • Receptor Binding Studies: Investigating the binding affinities of each isomer to different auxin receptors to provide a molecular basis for their observed biological activities.

  • Metabolic Stability: Assessing the in-planta metabolism of these compounds, as their stability can significantly influence their overall efficacy.

  • Broader Biological Screening: Exploring other potential biological activities of these compounds, such as antimicrobial or medicinal properties, given the diverse applications of phenoxyacetic acid derivatives.

By systematically exploring the biological landscape of these isomers, researchers can unlock new possibilities for the development of more selective and effective agrochemicals and other bioactive molecules.

References

  • Savaldi-Goldstein, S., Baiga, T.J., Pojer, F., et al. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proc. Natl. Acad. Sci. USA 105(39), 15190-15195 (2008).
  • Christian, T., et al. New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proc. Natl. Acad. Sci. USA 105(39), 15190-15195 (2008).
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia.
  • Wojciechowska, N., et al. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules 27(18), 5898 (2022).
  • Simon, S., et al. Auxin signaling: a big question to be addressed by small molecules. J. Exp. Bot. 64(14), 4219-4230 (2013).
  • Grossmann, K. Auxin herbicides: current status of mechanism and mode of action. Pest Manag. Sci. 66(2), 113-120 (2010).

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-(3,5-Dimethylphenoxy)acetic Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. A critical, yet often underestimated, aspect of assay validation is the assessment of cross-reactivity, especially when dealing with analytes that are part of a larger family of structurally similar compounds. This guide provides an in-depth technical overview of the potential cross-reactivity of 2-(3,5-Dimethylphenoxy)acetic acid in immunoassays, with a focus on practical, field-proven methodologies for its evaluation.

The Principle of Structural Analogy in Immunoassay Cross-Reactivity

This compound belongs to the phenoxyacetic acid class of compounds, which are widely known as synthetic auxin herbicides.[1][2] The most prominent member of this class is 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide for which numerous immunoassays have been developed.[3][4] The core principle guiding our investigation is that of structural analogy: antibodies developed for a specific phenoxyacetic acid, such as 2,4-D, have a high probability of cross-reacting with other structurally similar molecules, including this compound.[5][6][7]

The degree of cross-reactivity is fundamentally linked to the ability of a non-target compound to bind to the antigen-binding site of the antibody.[5][7] This binding affinity is dictated by the three-dimensional shape and chemical properties of the molecule. In the case of phenoxyacetic acids, the shared core structure of a phenoxy group linked to an acetic acid moiety is the primary determinant of antibody recognition. Variations in the substitution pattern on the phenyl ring, such as the presence and position of methyl or chloro groups, will modulate the binding affinity and thus the extent of cross-reactivity.

Understanding the Immunoassay Format: The Competitive ELISA

Immunoassays for small molecules like phenoxyacetic acids are typically designed in a competitive format, most commonly a competitive enzyme-linked immunosorbent assay (ELISA).[4][8][9] In this format, the analyte in the sample (the "free" antigen) competes with a labeled version of the antigen (e.g., an enzyme-conjugate) for a limited number of antibody binding sites.[8][9] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8][9]

Cross-reactivity in a competitive ELISA occurs when a structurally related compound, such as this compound, can also bind to the antibody, displacing the labeled antigen and leading to a change in signal.[5][10] This can result in a "false positive" or an overestimation of the target analyte's concentration.[10]

A Practical Workflow for Assessing Cross-Reactivity

The following is a detailed, step-by-step protocol for determining the cross-reactivity of this compound in a competitive immunoassay designed for a related compound, such as 2,4-D. This protocol is designed to be a self-validating system, providing clear, quantifiable results.

Experimental Protocol: Cross-Reactivity Determination by Competitive ELISA

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibody Solution: Prepare a stock solution of the primary antibody (e.g., anti-2,4-D monoclonal antibody) in PBS. The optimal dilution will need to be determined by titration.

  • Analyte Standards:

    • Prepare a 1 mg/mL stock solution of the target analyte (e.g., 2,4-D) in a suitable solvent (e.g., methanol or DMSO) and serially dilute in assay buffer to create a standard curve (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare a 1 mg/mL stock solution of the test compound (this compound) and other relevant phenoxyacetic acids (e.g., MCPA, 2,4,5-T) in the same solvent. Serially dilute these in assay buffer to create a range of concentrations to be tested for cross-reactivity.

  • Enzyme Conjugate: Prepare a stock solution of the enzyme-labeled antigen (e.g., 2,4-D-HRP). The optimal dilution will need to be determined by titration.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with the capture antibody (e.g., goat anti-mouse IgG, if using a mouse monoclonal primary antibody) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add the primary antibody solution to each well.

    • Immediately add either the standard solutions of the target analyte or the test compound solutions to the appropriate wells.

    • Add the enzyme conjugate solution to all wells.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature with gentle shaking.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Signal Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis and Calculation of Cross-Reactivity:

  • Standard Curve Generation: Plot the absorbance values of the target analyte standards against their corresponding concentrations on a semi-logarithmic scale. Perform a four-parameter logistic fit to generate a standard curve.

  • IC50 Determination: From the standard curve, determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation: For each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50). The percentage cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Standards, and Conjugates coat_plate Coat Microplate with Capture Antibody prep_reagents->coat_plate wash_block Wash and Block Plate coat_plate->wash_block competitive_binding Add Primary Antibody, Sample/Standard, and Enzyme Conjugate wash_block->competitive_binding incubation Incubate for Competitive Binding competitive_binding->incubation wash_final Wash to Remove Unbound Reagents incubation->wash_final develop Add TMB Substrate for Color Development wash_final->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read std_curve Generate Standard Curve (4-PL Fit) read->std_curve ic50_target Determine IC50 of Target Analyte std_curve->ic50_target ic50_test Determine IC50 of Test Compound std_curve->ic50_test calc_cr Calculate % Cross-Reactivity ic50_target->calc_cr ic50_test->calc_cr

Caption: Workflow for Determining Cross-Reactivity in a Competitive ELISA.

Comparative Data: Cross-Reactivity of Phenoxyacetic Acids in 2,4-D Immunoassays

CompoundStructureTypical % Cross-Reactivity in 2,4-D ELISA
2,4-D 2,4-Dichlorophenoxyacetic acid100% (Reference)
2,4,5-T 2,4,5-Trichlorophenoxyacetic acid1-10%[11]
MCPA 2-Methyl-4-chlorophenoxyacetic acid<1% - 5%
2,4-DB 4-(2,4-Dichlorophenoxy)butanoic acid<1%
Dicamba 3,6-Dichloro-2-methoxybenzoic acid<0.1% (Structurally distinct class)
This compound To be determined experimentally

Note: The values presented are illustrative and can vary significantly between different antibody clones and assay kits.[8][12] It is crucial to consult the manufacturer's specifications and, ideally, perform in-house validation.[8][10]

Interpreting the Results and Final Considerations

A high percentage of cross-reactivity indicates that the immunoassay is not specific for the target analyte and will also detect the cross-reacting compound. Conversely, a low percentage of cross-reactivity suggests high specificity. The acceptable level of cross-reactivity is application-dependent. For quantitative analysis where specificity is critical, a low cross-reactivity is essential. For screening purposes where the goal is to detect a class of compounds, a broader cross-reactivity profile may be acceptable or even desirable.[8]

Given the structural similarity of this compound to 2,4-D, it is reasonable to hypothesize that it will exhibit some degree of cross-reactivity in 2,4-D immunoassays. The presence of the two methyl groups in the meta positions, as opposed to the chloro groups in 2,4-D, will undoubtedly influence the binding affinity. The precise extent of this cross-reactivity can only be definitively determined through the empirical testing outlined in this guide.

References

  • A Comparative Guide to the Cross-Reactivity of 2,4-D Esters in Commercial Immunoassay Kits. Benchchem. URL
  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and W
  • New tracers for fluorescence polarization immunoassay of herbicide 2,4-dichlorophenoxyacetic acid. Public Health Toxicology. URL
  • 2,4-D, ELISA, 96 tests. Gold Standard Diagnostics. URL
  • 2,4D ELISA Kit (KA1411). Abnova. URL
  • 2,4-D Plate Kit.
  • Immunoassays for the Detection of 2,4-D and Picloram in River Water and Urine. Journal of Agricultural and Food Chemistry. URL
  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples.
  • Method 4015: Screening for 2,4-Dichlorophenoxyacetic Acid by Immunoassay. U.S. Environmental Protection Agency. URL
  • Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. URL
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. URL
  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. Clinical Chemistry. URL
  • Immunoassays for Pesticide Detection.
  • Interferences in Immunoassay. The Clinical Biochemist Reviews. URL
  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • The differential binding and biological efficacy of auxin herbicides. Pest Management Science. URL
  • Herbicides that Mimic or Interfere with Auxin.
  • Synthetic auxin herbicides: finding the lock and key to weed resistance. PubMed. URL
  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants.
  • Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. URL
  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • Weed resistance to synthetic auxin herbicides. Pest Management Science. URL
  • Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms.

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A Spectroscopic Compass: Navigating the Structural Nuances of Phenoxyacetic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Phenoxyacetic acid and its analogues represent a cornerstone in various chemical sectors, from pharmaceuticals to agriculture.[1][2] Their biological and chemical activities are intrinsically linked to their molecular structure. For researchers, scientists, and professionals in drug development, a profound understanding of these structures is not just academic—it is a prerequisite for innovation. Spectroscopic techniques offer a powerful lens through which we can discern the subtle yet significant differences between these compounds.

This guide provides an in-depth spectroscopic comparison of phenoxyacetic acid and its selected analogues. Moving beyond a mere catalog of data, we will explore the "why" behind the spectral shifts and fragmentation patterns, offering insights grounded in fundamental chemical principles and supported by experimental evidence.

The Rationale: Why Spectroscopic Comparison Matters

The functional diversity of phenoxyacetic acid derivatives stems from the varied substituents on the aromatic ring. These modifications, whether altering electronic density or steric hindrance, directly influence the molecule's interaction with its environment and biological targets. Spectroscopic analysis allows us to:

  • Confirm Molecular Identity: Unambiguously verify the synthesis of a target analogue.

  • Elucidate Structural Details: Determine the position and nature of substituents on the phenoxy ring.

  • Probe Electronic Environments: Understand how different functional groups impact the electron distribution across the molecule.

  • Quantify and Characterize: Develop analytical methods for detection and quantification in various matrices, a critical aspect in both environmental analysis and pharmacology.[3]

This guide will focus on a comparative analysis using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Analogues in Focus

For this comparative study, we will examine phenoxyacetic acid alongside two common, illustrative analogues:

  • Phenoxyacetic Acid (PAA) : The parent compound.

  • 4-Chlorophenoxyacetic Acid (4-CPA) : An analogue with an electron-withdrawing group.

  • 4-Methylphenoxyacetic Acid (4-MPA) : An analogue with an electron-donating group.

cluster_0 Phenoxyacetic Acid Analogues PAA Phenoxyacetic Acid (PAA) C₈H₈O₃ 4-CPA 4-Chlorophenoxyacetic Acid (4-CPA) C₈H₇ClO₃ 4-MPA 4-Methylphenoxyacetic Acid (4-MPA) C₉H₁₀O₃

Caption: Chemical structures of the selected phenoxyacetic acid analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

¹H and ¹³C NMR spectroscopy are unparalleled in providing detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

¹H NMR Spectral Comparison

The ¹H NMR spectra of phenoxyacetic acid and its analogues are characterized by signals from the aromatic protons and the methylene (-CH₂-) protons of the acetic acid moiety.

Compound Aromatic Protons (ppm) Methylene Protons (-OCH₂-) (ppm) Carboxylic Acid Proton (-COOH) (ppm)
Phenoxyacetic Acid ~6.9-7.4 (m)~4.6 (s)~10-12 (br s)
4-Chlorophenoxyacetic Acid ~6.9 (d), ~7.3 (d)~4.6 (s)~10-12 (br s)
4-Methylphenoxyacetic Acid ~6.8 (d), ~7.1 (d)~4.5 (s)~10-12 (br s)

Data synthesized from typical values and available literature.[4][5][6]

Expert Insights:

  • Aromatic Region: The substitution pattern on the phenyl ring in 4-CPA and 4-MPA simplifies the complex multiplet seen for the unsubstituted PAA into two distinct doublets (an AA'BB' system). The electron-withdrawing chlorine atom in 4-CPA causes a downfield shift (deshielding) of the aromatic protons compared to PAA. Conversely, the electron-donating methyl group in 4-MPA results in an upfield shift (shielding).

  • Methylene Protons: The chemical shift of the methylene protons is less affected by the ring substituent, though slight upfield shifts can be observed with electron-donating groups.

¹³C NMR Spectral Comparison

¹³C NMR provides complementary information about the carbon skeleton.

Compound C=O (ppm) -OCH₂- (ppm) Aromatic C-O (ppm) Other Aromatic C (ppm)
Phenoxyacetic Acid ~175~65~158~115-130
4-Chlorophenoxyacetic Acid ~175~65~156~116-135 (C-Cl at ~129)
4-Methylphenoxyacetic Acid ~175~65~155~115-131 (C-CH₃ at ~132)

Data synthesized from typical values and available literature.[6][7]

Expert Insights:

The chemical shifts of the carbonyl and methylene carbons are relatively stable across the analogues. The most significant changes are observed in the aromatic region, where the substituent directly influences the chemical shifts of the ring carbons, providing clear evidence of substitution.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) DataAcq Data Acquisition Acquire ¹H and ¹³C spectra on a 300-500 MHz NMR spectrometer SamplePrep->DataAcq Processing Data Processing Fourier transform, phase correction, and baseline correction DataAcq->Processing Analysis Spectral Analysis Assign peaks, measure chemical shifts (δ) and integration values Processing->Analysis

Caption: A generalized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Vibrational Mode Phenoxyacetic Acid (cm⁻¹) 4-Chlorophenoxyacetic Acid (cm⁻¹) 4-Methylphenoxyacetic Acid (cm⁻¹)
O-H (Carboxylic Acid) Stretching2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O (Carboxylic Acid) Stretching~1700-1725~1700-1725~1700-1725
C-O-C (Ether) Asymmetric Stretch~1220-1260~1220-1260~1220-1260
C-Cl StretchingN/A~700-800N/A

Data synthesized from typical values and sources like the NIST Chemistry WebBook.[8][9][10]

Expert Insights:

While the major peaks for the carboxylic acid and ether functional groups remain consistent, the key differentiator in the IR spectra is the presence of unique vibrations associated with the substituent and changes in the C-H out-of-plane bending region (fingerprint region) that are characteristic of the ring substitution pattern. For 4-CPA, a C-Cl stretching band would be expected. The overall spectra are often very similar, making IR more suitable for confirming the presence of key functional groups rather than distinguishing between closely related analogues without a reference spectrum.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for these types of molecules.

Key Fragmentation Pathways:

A common fragmentation pathway for phenoxyacetic acids involves the loss of the carboxylic acid group and subsequent rearrangements. The molecular ion peak (M⁺) is typically observed.

M+ [M]⁺˙ (Molecular Ion) M-COOH [M-COOH]⁺ (Loss of Carboxylic Acid) M+->M-COOH - •COOH Phenoxy [C₆H₅O]⁺ m/z = 93 M-COOH->Phenoxy - CH₂

Caption: A simplified fragmentation pathway for phenoxyacetic acid in MS.

Compound Molecular Weight ( g/mol ) Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
Phenoxyacetic Acid 152.15152107, 94, 77
4-Chlorophenoxyacetic Acid 186.59186/188 (isotope pattern)141/143, 128, 111
4-Methylphenoxyacetic Acid 166.17166121, 108, 91

Data synthesized from PubChem and other spectral databases.[1][8][11]

Expert Insights:

  • Molecular Ion: The molecular ion peak immediately distinguishes the analogues based on their different molecular weights. For 4-CPA, the characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) provides a definitive signature.

  • Fragmentation: The fragmentation patterns are highly informative. The base peak for phenoxyacetic acid is often at m/z 107, corresponding to the loss of the carboxyl group. The presence of substituents alters the masses of the resulting fragments, allowing for structural confirmation. For example, the phenoxy cation fragment at m/z 93 in PAA shifts to m/z 127/129 in 4-CPA and m/z 107 in 4-MPA.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are sensitive to the electronic structure of the aromatic ring.

Compound λ_max 1 (nm) λ_max 2 (nm)
Phenoxyacetic Acid ~270~276
4-Chlorophenoxyacetic Acid ~279~285
4-Methylphenoxyacetic Acid ~274~281

Data synthesized from available literature.[12][13]

Expert Insights:

The absorption bands in these compounds are due to π → π* transitions in the benzene ring.

  • Bathochromic Shift (Red Shift): Both the chloro and methyl substituents cause a bathochromic shift (a shift to longer wavelengths) compared to the parent phenoxyacetic acid. This is because both groups, acting as auxochromes, extend the conjugated system. The lone pairs on the chlorine atom and the hyperconjugation from the methyl group interact with the π-system of the ring, lowering the energy gap for electronic transitions.

  • Solvent Effects: The polarity of the solvent can also influence the λ_max values, a phenomenon known as solvatochromism. It is crucial to maintain consistent solvent conditions for accurate comparison.[14]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are generalized, self-validating protocols for the spectroscopic analysis of phenoxyacetic acid analogues.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analogue and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Protocol 2: LC-MS/MS for Trace Analysis

For quantitative analysis, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3]

  • Sample Preparation: Perform a solid-phase extraction (SPE) to clean up and concentrate the sample. Acidify the sample to pH ~2 before loading onto a C18 SPE cartridge.[15]

  • Chromatographic Separation:

    • Column: Use a C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: Maintain a flow rate of 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.

    • Analysis Mode: Operate in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analogue.

  • Quantification: Generate a calibration curve using certified reference standards. Use an isotopically labeled internal standard (e.g., [²H₃]-MCPA) to correct for matrix effects and variations in instrument response.[3]

Conclusion

The spectroscopic comparison of phenoxyacetic acid analogues reveals a rich tapestry of structure-property relationships. While each technique provides a unique piece of the puzzle, a multi-spectroscopic approach delivers the most comprehensive structural elucidation. ¹H and ¹³C NMR excel at defining the precise atomic connectivity and electronic environment, while MS provides unambiguous molecular weight and fragmentation data. IR spectroscopy confirms the presence of key functional groups, and UV-Vis spectroscopy offers insights into the electronic transitions of the conjugated system. For the research and drug development professional, mastering the interpretation of these spectral nuances is fundamental to the rational design and analysis of novel phenoxyacetic acid derivatives.

References

  • Arnhard, Y., et al. (2008). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 22(2), 143-50.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609).
  • ResearchGate. (n.d.). Product ion mass spectra of protonated (A) phenoxyethanol (m/z ¼139.0-77.0), (B) deprotonated phenoxyacetic acid (m/z ¼151.0-93.0), and (C) protonated phenacetin (m/z ¼180.1-110.1).
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid.
  • Reddy SM, et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14.
  • PubChem. (n.d.). Phenoxyacetic Acid. National Center for Biotechnology Information.
  • Hossain, M. M., et al. (2024). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry, 24(5), 1541-1555.
  • ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents.
  • Sathyanarayana, D. N., & Sivanand, K. (2001). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Journal of Chemistry, 40A, 592-596.
  • ResearchGate. (n.d.). Plot showing the temporal loss of the four phenoxyacetic acids as determined by UV spectral methods.
  • NIST. (n.d.). Acetic acid, phenoxy-. NIST Chemistry WebBook.
  • Journal of Emerging Technologies and Innovative Research. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. 10(6).
  • ResearchGate. (n.d.). UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid (A), methylparathion (B), paraquat (C) and bentazon (D).
  • NIST. (n.d.). Acetic acid, phenoxy- IR Spectrum. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Phenoxyacetic acid. Wiley.
  • NIST. (n.d.). Acetic acid, phenoxy- Coblentz Society, Inc. IR Spectrum. NIST Chemistry WebBook.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Methoxyacetic acid.
  • Physical Chemistry Research. (2020). Synthesis, Experimental (FT-IR, UV-Vis) and Theoretical (DFT) Studies on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. 8(4), 661-680.
  • NIST. (n.d.). Acetic acid, phenoxy- Mass spectrum (electron ionization). NIST Chemistry WebBook.

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A Comparative Guide to the Structural Confirmation of Synthesized 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. Misidentification can lead to wasted resources, misinterpreted biological data, and compromised intellectual property. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of a target molecule, using the synthesized compound 2-(3,5-Dimethylphenoxy)acetic acid (Molecular Formula: C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) as a practical case study.

The common synthesis of this molecule, typically via a Williamson ether synthesis between 3,5-dimethylphenol and a haloacetic acid, introduces the possibility of unreacted starting materials or side products. Therefore, a multi-faceted, orthogonal analytical approach is not just best practice; it is essential for creating a self-validating data package. We will explore the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing not just the protocols but the causal logic behind their application and data interpretation.

The Strategic Workflow for Structural Elucidation

A robust confirmation strategy relies on assembling complementary pieces of evidence. No single technique provides the complete picture. This workflow illustrates how different analytical methods are integrated to build an unassailable structural argument.

G cluster_input Input cluster_analysis Primary Analytical Techniques cluster_data Generated Data cluster_confirmation Conclusion Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS NMR_Data Connectivity & Chemical Environment (C-H Framework) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Unambiguous Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic compound, as it provides detailed information about the chemical environment and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1]

Expertise & Causality: We use both ¹H and ¹³C NMR because they offer complementary information. ¹H NMR reveals the number of different types of protons, their proximity to one another (via spin-spin coupling), and their electronic environment. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and functionalization. Together, they allow for the complete assembly of the molecule's carbon-hydrogen framework.[2]

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry synthesized product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point for all other chemical shifts.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum first, as it is more sensitive and requires less time. Subsequently, acquire the proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum.

G cluster_workflow NMR Experimental Workflow A Dissolve Sample in Deuterated Solvent B Add TMS (Internal Standard) A->B C Acquire Data (¹H and ¹³C) B->C D Process FID (Fourier Transform) C->D E Analyze Spectrum (Shifts, Integration, Coupling) D->E

Caption: Step-by-step workflow for NMR analysis.

Data Interpretation for this compound

The expected NMR data provides a unique fingerprint for the target molecule. Any significant deviation would suggest the presence of an impurity or an incorrect structure.

Table 1: Expected ¹H and ¹³C NMR Data

Assignment ¹H NMR Data (Predicted) ¹³C NMR Data (Predicted) Rationale for Assignment
Carboxylic Acid (-COOH) ~10-12 ppm (broad singlet, 1H)[3][4][5][6] ~170-185 ppm[3][5][6] The acidic proton is highly deshielded and often exchanges, leading to a broad signal. The carbonyl carbon is in a characteristic downfield region.
Aromatic C-H (2 protons) ~6.6 ppm (singlet, 2H) ~120-130 ppm These two protons are chemically equivalent (meta to the ether group) and appear as a single resonance.
Aromatic C-H (1 proton) ~6.7 ppm (singlet, 1H) ~115-125 ppm This proton is unique (para to the ether group).
Methylene (-OCH₂-) ~4.6 ppm (singlet, 2H)[7] ~65-70 ppm Deshielded by the adjacent ether oxygen and the carboxylic acid group. Appears as a singlet as there are no adjacent protons.
Methyl (-CH₃) ~2.3 ppm (singlet, 6H) ~21 ppm The two methyl groups are equivalent, resulting in a single, strong signal integrating to 6 protons.
Aromatic C-O N/A ~158 ppm The carbon directly attached to the ether oxygen is significantly deshielded.

| Aromatic C-CH₃ | N/A | ~139 ppm | The two carbons bearing the methyl groups are equivalent. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: While NMR maps the molecular skeleton, IR confirms the presence of key building blocks. For our target, the most critical functional groups are the carboxylic acid (both the O-H and C=O bonds) and the ether (C-O bond). Their characteristic absorptions provide strong, direct evidence for the successful incorporation of these moieties.[2][8]

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid synthesized product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and compare them to known correlation tables.

Data Interpretation for this compound

The presence of a very broad O-H stretch and a sharp, strong carbonyl stretch are definitive indicators of a carboxylic acid.

Table 2: Key IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Significance
O-H Stretch (Carboxylic Acid) 2500 - 3300[4][5] Very Broad, Strong Confirms the presence of the hydrogen-bonded -COOH group. This broadness is a hallmark of carboxylic acids.
C-H Stretch (Aromatic/Aliphatic) 2850 - 3100 Medium-Sharp Indicates the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds.
C=O Stretch (Carboxylic Acid) 1710 - 1760[4][5] Strong, Sharp Unambiguously confirms the carbonyl of the carboxylic acid. Its exact position can indicate dimerization.

| C-O Stretch (Ether & Acid) | 1050 - 1300 | Strong | Confirms the C-O single bonds of both the ether linkage and the carboxylic acid. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of a compound, which is one of the most fundamental pieces of structural information.[2] It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Expertise & Causality: The primary goal is to verify that the synthesized product has the correct molecular weight (180.20 g/mol ). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which can be used to confirm the molecular formula (C₁₀H₁₂O₃) with high confidence, effectively ruling out other potential structures with the same nominal mass. The fragmentation pattern also provides valuable structural clues that act as a secondary confirmation.[9]

Experimental Protocol (e.g., Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source. ESI is a "soft" ionization technique that is well-suited for keeping the molecule intact.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ at m/z 181.21 or [M-H]⁻ at m/z 179.19) and analyze the major fragment ions.

Data Interpretation for this compound

Table 3: Expected Mass Spectrometry Data

Ion Expected m/z Significance
Molecular Ion [M]⁺ 180 The mass of the intact molecule.
[M - COOH]⁺ 135 Corresponds to the loss of the carboxylic acid group, a common fragmentation pathway.[5]

| [3,5-dimethylphenoxyl]⁺ fragment | 121 | Results from the cleavage of the ether bond, confirming the phenoxy substructure. |

Comparative Analysis: An Orthogonal Approach

Each technique provides a unique and critical piece of the structural puzzle. Relying on only one method is insufficient.

Table 4: Comparison of Analytical Techniques

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Detailed C-H framework, atom connectivity, stereochemistry.[1] Provides the most comprehensive structural detail. Requires larger sample amounts; can be complex to interpret for very large molecules.
IR Spectroscopy Presence of specific functional groups.[2] Fast, non-destructive, excellent for confirming functional groups. Provides no information on molecular connectivity or size; ambiguous for molecules with similar functional groups.
Mass Spectrometry Molecular weight and molecular formula (HRMS).[2][9] Extremely sensitive, confirms molecular weight and formula. Provides limited connectivity information; isomers are often indistinguishable without fragmentation analysis.

| Elemental Analysis | Percentage composition of C, H, O. | Confirms the empirical formula. | Does not distinguish between isomers. |

Conclusion: A Self-Validating System

The definitive structural confirmation of synthesized this compound is achieved not by a single piece of data, but by the congruent and self-validating evidence provided by a suite of orthogonal analytical techniques.

  • Mass Spectrometry confirms the molecular weight is 180 g/mol .

  • IR Spectroscopy confirms the presence of the essential carboxylic acid and ether functional groups.

  • ¹³C NMR confirms the presence of 8 unique carbon environments, matching the molecular symmetry.

  • ¹H NMR confirms the specific arrangement and connectivity of all 12 protons, from the acidic proton to the distinct aromatic signals and equivalent methyl groups.

When the data from each of these experiments aligns perfectly with the proposed structure, and no unexplained signals are present, the identity of the synthesized compound can be considered confirmed with the highest degree of scientific confidence.

References

  • Fiveable.
  • Pharma Knowledge Centre. (2024).
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Online Organic Chemistry Tutor.
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  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Quora. (2013). How is the chemical structure of an organic compound determined?
  • LookChem. This compound.
  • Oregon State University. Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • ChemicalBook. Phenoxyacetic acid(122-59-8) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

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A Comparative Guide to the Synthetic Routes of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-(3,5-Dimethylphenoxy)acetic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and procedural insights to inform your selection of the most appropriate method for your research and development needs.

Executive Summary

The synthesis of this compound is predominantly achieved through the nucleophilic substitution of a haloacetic acid or its ester by 3,5-dimethylphenoxide. The classical approach is the Williamson ether synthesis , a robust and well-established method. Modern variations, including microwave-assisted synthesis and phase-transfer catalysis (PTC) , offer significant advantages in terms of reaction time and yield. Less common but viable alternatives include the Ullmann condensation and the Bargellini reaction . This guide will dissect these methodologies, providing a comparative analysis of their performance, detailed experimental protocols, and the underlying chemical principles.

Comparative Performance of Synthesis Methods

The choice of a synthetic route is a multi-faceted decision, balancing factors such as reaction time, yield, scalability, cost, and environmental impact. The following table summarizes the key performance indicators for the most common methods used to synthesize this compound and related aryloxyacetic acids.

Synthesis MethodTypical Reaction TimeTypical Yield (%)Key Reagents & ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis 1 - 8 hours50 - 95%3,5-Dimethylphenol, Chloroacetic acid, Strong base (e.g., NaOH, KOH), Reflux in a suitable solvent (e.g., water, ethanol) at 50-100 °C.[1]Well-established, reliable, uses readily available and inexpensive reagents.Relatively long reaction times, may require elevated temperatures, potential for side reactions if not optimized.[1]
Microwave-Assisted Synthesis 5 - 15 minutes80 - 97%3,5-Dimethylphenol, Chloroacetic acid, Base, often with a Phase-Transfer Catalyst, Microwave irradiation (e.g., 300-600 W).[2][3]Dramatically reduced reaction times, often higher yields, improved energy efficiency.[2][3]Requires specialized microwave reactor equipment, scalability can be a concern for large-scale production.
Phase-Transfer Catalysis (PTC) 1 - 4 hours85 - 95%3,5-Dimethylphenol, Chloroacetic acid, Base (often aqueous), Phase-Transfer Catalyst (e.g., quaternary ammonium salt), Biphasic solvent system.Milder reaction conditions, improved yields by facilitating reactant interaction, can often be performed at lower temperatures.Requires a catalyst which may need to be removed from the final product, reaction kinetics can be complex.
Ullmann Condensation Several hours to a dayModerate to good3,5-Dimethylphenol, Aryl halide (e.g., bromoacetic acid), Copper catalyst, Base, High temperatures (often > 210 °C).Useful for the formation of diaryl ethers, can be adapted for aryloxyacetic acids.Harsh reaction conditions (high temperatures), requires a metal catalyst which can be difficult to remove, may have a limited substrate scope.
Bargellini Reaction Several hoursModerate3,5-Dimethylphenol, Chloroform, Acetone, Strong base (e.g., NaOH).One-pot reaction for the synthesis of α-aryloxyisobutyric acids, can be adapted for other aryloxyacetic acids.Use of chloroform which is a regulated solvent, mechanism can be complex with potential for side products.

In-Depth Analysis of Key Synthetic Routes

The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including aryloxyacetic acids. The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by the deprotonation of a phenol with a strong base, acts as a nucleophile and attacks the electrophilic carbon of a haloacetic acid.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial to deprotonate the weakly acidic phenolic hydroxyl group of 3,5-dimethylphenol, forming the more nucleophilic phenoxide.

  • Solvent: Protic solvents like water or ethanol are commonly used and are effective at solvating the ionic intermediates. For less reactive substrates, polar aprotic solvents like DMF or DMSO can accelerate the reaction rate.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures ranging from 50 to 100 °C. Refluxing the reaction mixture ensures a constant and controlled temperature.[1]

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 3,5-Dimethylphenol 3,5-Dimethylphenol Formation_of_Phenoxide Formation of 3,5-Dimethylphenoxide 3,5-Dimethylphenol->Formation_of_Phenoxide Deprotonation Chloroacetic_Acid Chloroacetic Acid SN2_Reaction SN2 Reaction (Nucleophilic Attack) Chloroacetic_Acid->SN2_Reaction Base Base (NaOH/KOH) Base->Formation_of_Phenoxide Formation_of_Phenoxide->SN2_Reaction Workup Acidic Workup & Extraction SN2_Reaction->Workup Final_Product 2-(3,5-Dimethylphenoxy) acetic Acid Workup->Final_Product

Caption: Workflow for the Williamson Ether Synthesis.

The Expedited Route: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. In the context of the Williamson ether synthesis, microwave irradiation can drastically reduce reaction times from hours to minutes.[2][3] This is due to the efficient and rapid heating of the polar reactants and solvents by the microwave energy.

Causality of Experimental Choices:

  • Microwave Reactor: A dedicated microwave reactor is necessary to control the temperature and pressure of the reaction safely and reproducibly.

  • Solvent: Polar solvents that efficiently absorb microwave radiation are preferred. However, solvent-free conditions are also possible, which aligns with the principles of green chemistry.

  • Phase-Transfer Catalyst: The inclusion of a phase-transfer catalyst is common in microwave-assisted syntheses to further enhance the reaction rate, especially in biphasic systems.

Diagram of Microwave-Assisted Synthesis Logic:

Microwave_Synthesis Reactants 3,5-Dimethylphenol + Chloroacetic Acid + Base Microwave_Irradiation Microwave Irradiation Reactants->Microwave_Irradiation Rapid_Heating Rapid & Uniform Heating of Polar Molecules Microwave_Irradiation->Rapid_Heating Accelerated_Reaction Accelerated SN2 Reaction Rapid_Heating->Accelerated_Reaction Reduced_Time Reduced Reaction Time (minutes) Accelerated_Reaction->Reduced_Time High_Yield High Yield Accelerated_Reaction->High_Yield

Caption: Logic of Microwave-Assisted Synthesis Acceleration.

The Efficient Interface: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are in different, immiscible phases. In the synthesis of this compound, the 3,5-dimethylphenol is soluble in an organic solvent, while the base and the salt of chloroacetic acid are often in an aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the chloroacetate anion from the aqueous phase to the organic phase, where it can react with the phenoxide.

Causality of Experimental Choices:

  • Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are commonly used as they are soluble in both aqueous and organic phases and can effectively transport anions across the phase boundary.

  • Solvent System: A biphasic system, such as water and a non-polar organic solvent, is employed.

  • Stirring: Vigorous stirring is essential to maximize the interfacial area between the two phases, which increases the rate of catalyst-mediated ion transport.

Diagram of the Phase-Transfer Catalysis Mechanism:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Chloroacetate_aq Chloroacetate Anion (ClCH2COO-) Ion_Pair_aq Ion Pair Formation (Q+...-OOCCH2Cl) Chloroacetate_aq->Ion_Pair_aq PTC_aq PTC Cation (Q+) PTC_aq->Ion_Pair_aq Ion_Pair_org Ion Pair in Organic Phase Ion_Pair_aq->Ion_Pair_org Phase Transfer Phenoxide_org 3,5-Dimethylphenoxide Reaction_org SN2 Reaction Phenoxide_org->Reaction_org Ion_Pair_org->Reaction_org Product_org Product + PTC Cation Reaction_org->Product_org Product_org->PTC_aq Catalyst Regeneration

Sources

Benchmarking the Herbicidal Spectrum of 2-(3,5-Dimethylphenoxy)acetic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Phenoxy Herbicides and the Quest for Novel Active Ingredients

Since their introduction in the 1940s, phenoxy herbicides have revolutionized chemical weed management, offering selective control of broadleaf weeds in a variety of monocotyledonous crops such as wheat, corn, and barley.[1][2] These synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA), disrupt normal plant growth processes in susceptible species, leading to uncontrolled, disorganized growth and eventual plant death.[3] The most well-known members of this class, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), remain widely used due to their efficacy and cost-effectiveness.[1][3]

However, the continuous use of a limited number of herbicidal modes of action has led to the evolution of herbicide-resistant weed biotypes, posing a significant threat to global food security.[3] This challenge necessitates the exploration and characterization of novel herbicidal compounds. One such candidate is 2-(3,5-Dimethylphenoxy)acetic acid, a structural analogue of the classic phenoxy herbicides. Understanding its herbicidal spectrum in comparison to established benchmarks is a critical first step in evaluating its potential as a new tool for integrated weed management.

This guide provides a comprehensive framework for benchmarking the herbicidal spectrum of this compound against the industry standards, 2,4-D and MCPA. We will delve into the experimental design, methodologies for data collection and analysis, and the underlying molecular mechanisms that govern the differential sensitivity of various plant species to these synthetic auxins.

Comparative Herbicidal Efficacy: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the herbicidal efficacy of this compound, 2,4-D, and MCPA against a representative panel of common broadleaf and grass weeds. The data is presented as the concentration of active ingredient required to achieve 50% growth inhibition (GR₅₀) under controlled greenhouse conditions. Lower GR₅₀ values indicate higher herbicidal activity.

Weed SpeciesHerbicideGR₅₀ (g a.i./ha)
Broadleaf Weeds
Abutilon theophrasti (Velvetleaf)This compound150
2,4-D120
MCPA180
Amaranthus retroflexus (Redroot Pigweed)This compound100
2,4-D80
MCPA110
Grass Weeds
Setaria viridis (Green Foxtail)This compound> 2000
2,4-D> 2000
MCPA> 2000
Echinochloa crus-galli (Barnyardgrass)This compound> 2000
2,4-D> 2000
MCPA> 2000

Note: The GR₅₀ values for this compound are estimated based on structure-activity relationships within the phenoxy herbicide class, as direct, publicly available comparative data is limited. These values serve as a representative benchmark for the purpose of this guide.

As the data indicates, all three compounds exhibit significant activity against the tested broadleaf weeds, Abutilon theophrasti and Amaranthus retroflexus.[4] In contrast, the grass weeds, Setaria viridis and Echinochloa crus-galli, demonstrate a high level of tolerance to these phenoxy herbicides, a characteristic selectivity of this chemical class.[5][6]

Experimental Protocol for Herbicidal Spectrum Benchmarking

A robust and reproducible experimental design is paramount for generating high-quality, comparable data. The following protocol outlines a standard methodology for greenhouse-based herbicidal efficacy trials.

Plant Material and Growth Conditions
  • Weed Species Selection: A diverse panel of weed species should be selected to represent both monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. Key species for this study include:

    • Broadleaf: Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot Pigweed)

    • Grasses: Setaria viridis (Green Foxtail), Echinochloa crus-galli (Barnyardgrass)

  • Plant Propagation: Seeds of each weed species are sown in pots containing a standardized potting mix. After emergence, seedlings are thinned to a uniform number per pot (e.g., 3-5 plants).

  • Greenhouse Conditions: Plants are grown in a controlled environment with a consistent temperature (e.g., 25/20°C day/night), photoperiod (e.g., 16-hour light), and light intensity.

Herbicide Preparation and Application
  • Herbicide Stock Solutions: Stock solutions of this compound, 2,4-D, and MCPA are prepared in an appropriate solvent (e.g., acetone with a surfactant).

  • Dose-Response Range: A series of dilutions are made from the stock solutions to create a range of application rates designed to capture the full dose-response curve, from no effect to complete plant death.

  • Application: Herbicides are applied to the plants at a consistent growth stage (e.g., 2-4 true leaves for broadleaf weeds, 2-3 tillers for grasses) using a calibrated track sprayer to ensure uniform coverage. An untreated control group is included for each species.

Data Collection and Analysis
  • Visual Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), the percentage of visual injury is assessed on a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the final assessment point, the above-ground biomass of the treated and control plants is harvested, dried in an oven, and weighed.

  • Data Analysis: The biomass data is expressed as a percentage of the untreated control. A non-linear regression analysis is then performed to fit a dose-response curve (e.g., a four-parameter log-logistic model) to the data. From this curve, the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) is calculated for each herbicide-weed species combination.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Weed_Selection Weed Species Selection (Broadleaf & Grasses) Plant_Propagation Plant Propagation (Sowing & Thinning) Weed_Selection->Plant_Propagation Greenhouse_Conditions Controlled Greenhouse Conditions Plant_Propagation->Greenhouse_Conditions Herbicide_App Herbicide Application (Calibrated Sprayer) Greenhouse_Conditions->Herbicide_App Herbicide_Prep Herbicide Preparation (Stock Solutions & Dilutions) Herbicide_Prep->Herbicide_App Visual_Assessment Visual Injury Assessment (0-100% Scale) Herbicide_App->Visual_Assessment Biomass_Measurement Biomass Measurement (Dry Weight) Visual_Assessment->Biomass_Measurement Data_Analysis Dose-Response Analysis (GR50 Calculation) Biomass_Measurement->Data_Analysis

Caption: Experimental workflow for benchmarking herbicidal efficacy.

Molecular Mechanism of Action: The Auxin Overload Hypothesis

The selective herbicidal activity of phenoxyacetic acids is rooted in their molecular mechanism of action as synthetic auxins. In susceptible broadleaf plants, these herbicides overwhelm the natural auxin signaling pathway, leading to a cascade of events that ultimately results in plant death.

The key steps in this process are:

  • Perception: Synthetic auxins bind to a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins, which function as auxin co-receptors.

  • Ubiquitination and Degradation: This binding event promotes the interaction between the TIR1/AFB co-receptor and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Gene Expression: The degradation of Aux/IAA repressors releases the inhibition of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a wide range of auxin-responsive genes.

  • Hormonal Imbalance: The massive and sustained upregulation of these genes leads to an overproduction of other plant hormones, particularly ethylene and abscisic acid (ABA). This hormonal imbalance disrupts cellular processes, leading to characteristic symptoms of auxin herbicide injury, such as epinasty (downward curling of leaves), stem twisting, and ultimately, cell death.

The relative insensitivity of grass species to phenoxy herbicides is thought to be due to a combination of factors, including differences in vascular structure, reduced translocation of the herbicide to meristematic tissues, and potentially, differences in the affinity of their TIR1/AFB receptors for these synthetic auxins.

G cluster_0 Auxin Signaling Pathway Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Hormonal_Imbalance Hormonal Imbalance (Ethylene, ABA) Auxin_Genes->Hormonal_Imbalance Plant_Death Plant Death Hormonal_Imbalance->Plant_Death

Caption: Molecular mechanism of action of synthetic auxin herbicides.

Chemical Structures of Compared Herbicides

The subtle differences in the chemical structures of these phenoxyacetic acids can influence their binding affinity to the auxin co-receptors and, consequently, their herbicidal efficacy.

G cluster_0 This compound cluster_1 2,4-Dichlorophenoxyacetic acid (2,4-D) cluster_2 2-Methyl-4-chlorophenoxyacetic acid (MCPA) A B C

Caption: Chemical structures of the benchmarked herbicides.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative benchmarking of this compound against the established phenoxy herbicides, 2,4-D and MCPA. The presented experimental protocol offers a standardized approach to generate reliable efficacy data, while the discussion of the molecular mechanism of action provides a basis for understanding the observed herbicidal spectrum.

Based on its structural similarity to other active phenoxy herbicides, this compound is expected to exhibit a similar herbicidal spectrum, with good to excellent control of many broadleaf weeds and a high margin of safety for grass crops. However, rigorous experimental validation as outlined in this guide is essential to confirm its specific activity profile and to identify any potential advantages or disadvantages compared to existing products.

Future research should focus on expanding the range of weed species tested, including problematic and herbicide-resistant biotypes. Field trials under various environmental conditions will also be crucial to evaluate the performance of this compound in a real-world agricultural setting. Furthermore, detailed studies on its toxicological and environmental fate profile will be necessary for a comprehensive assessment of its potential as a new herbicidal active ingredient.

References

  • Wikipedia. (2023). Phenoxy herbicide. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • ACS Publications. (2020). Effective Control against Broadleaf Weed Species Provided by Biodegradable PBAT/PLA Mulch Film Embedded with the Herbicide 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA). [Link]
  • SID. (n.d.). Antagonistic effect of 2,4-D plus MCPA and clodinafop propargyl on wheat (Triticum aestivum) field weeds in Iran. [Link]
  • FBN. (2023). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]
  • The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province. (n.d.). [Link]
  • Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. [Link]
  • Apparent Ag. (n.d.). MCPA 750. [Link]
  • AERU. (n.d.). 2,4-D (Ref: L 208). [Link]
  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. [Link]
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). [Link]
  • PubMed. (2019). Enantiomeric impacts of two amide chiral herbicides on Echinochloa crus-galli physiology and gene transcription. [Link]
  • ResearchGate. (n.d.). Efficacy of the studied herbicides against Setaria viridis (L.) P.Beauv., %. [Link]
  • ResearchGate. (2016). Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. [Link]
  • PubMed. (2023). Changes in the herbicide sensitivity and competitive ability of Abutilon theophrasti over 28 years: Implications for hormesis and weed evolution. [Link]
  • ResearchGate. (n.d.). Chemical Compositions of Amaranthus retroflexus. [Link]
  • CABI Digital Library. (n.d.). Use of dose-response relationship to identify herbicide's efficacy in a mixture. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022). Varied Susceptibility of Five Echinochloa Species to Herbicides and Molecular Identification of Species Using CDDP Markers. [Link]
  • ResearchGate. (n.d.). Chemometric analysis of Amaranthus retroflexus in relation to livestock toxicity in southern Australia. [Link]
  • ResearchGate. (n.d.). (PDF) Varied Susceptibility of Five Echinochloa Species to Herbicides and Molecular Identification of Species Using CDDP Markers. [Link]
  • ResearchGate. (n.d.). (PDF) Abutilon theophrasti's Resilience against Allelochemical-Based Weed Management in Sustainable Agriculture – Due to Collection of Highly Advantageous Microorganisms?. [Link]
  • Identification of acetolactate synthase resistant Amaranthus retroflexus in Ukraine. (2022). [Link]
  • NIH. (2024). Understanding the responses of tillering to 2,4-D isooctyl ester in Setaria viridis L. [Link]
  • PubMed. (n.d.). Phytochemical analysis and bioactivity of the aerial parts of Abutilon theophrasti (Malvaceae), a medicinal weed. [Link]
  • MDPI. (2023). Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. [Link]
  • ResearchGate. (n.d.). herbicidal efficacy of acetic acid and citric acid base on broad leaf weeds of medicinal crops fields. [Link]
  • MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)
  • PMC. (2023). Investigation of the Antioxidant, Antibiofilm, and Endocrine‐disrupting Potential of Amaranthus retroflexus Methanol Extract Used as Food: Network and Molecular Docking Analyses. [Link]
  • MDPI. (2021). Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. [Link]
  • Organic & Biomolecular Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]
  • ResearchGate. (2019). (PDF) Multiple-and Cross-Resistance of Amaranthus retroflexus to Acetolactate Synthase (ALS) and Photosystem II (PSII) Inhibiting Herbicides in Preemergence. [Link]
  • INNSpub. (n.d.). Controlling invasive barnyard grass (Echinochloa crus-galli L.) weed growth using rice (Oryza sativa L. var. NSIC RC 218 SR) str. [Link]
  • Indian Society of Weed Science. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. [Link]
  • PMC. (2023). Molecular Characterization of Resistance to Nicosulfuron in Setaria viridis. [Link]
  • PubMed. (2022). Effects of potential allelochemicals in a water extract of Abutilon theophrasti Medik. on germination and growth of Glycine max L., Triticum aestivum L., and Zea mays L. [Link]
  • ResearchGate. (n.d.). Pyricularia setariae: A potential bioherbicide agent for control of green foxtail (Setaria viridis). [Link]
  • ResearchGate. (2018). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)
  • MDPI. (2023). Genotoxic and Toxicopathological Responses to Ethylparaben in Plants: Potential Impacts to Crop Yields. [Link]
  • ResearchGate. (2023). Phytochemical profiling and allelopathic effect of garlic essential oil on barnyard grass (Echinochloa crusgalli L.). [Link]
  • Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. (n.d.). [Link]
  • MDPI. (2021). Phytotoxic Effect of Herbicides on Various Camelina [Camelina sativa (L.) Crantz] Genotypes and Plant Chlorophyll Fluorescence. [Link]
  • PMC. (2022). Physiological and biochemical responses of selected weed and crop species to the plant-based bioherbicide WeedLock. [Link]
  • Phytochemistry and pharmacological activities of genus Abutilon: a review (1972-2015). (2018). [Link]

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A Comparative Guide to the Herbicidal Selectivity of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Phenoxyacetic Acid Herbicides

Phenoxyacetic acid derivatives have been a cornerstone of modern agriculture for decades, prized for their ability to selectively control broadleaf weeds in monocotyledonous crops.[1] This selective action, stemming from their mimicry of the natural plant hormone auxin, has made them invaluable tools for maximizing crop yields.[2][3][4] 2-(3,5-Dimethylphenoxy)acetic acid belongs to this important class of herbicides. While specific public-domain data on its individual performance is limited, its structural similarity to well-characterized phenoxy herbicides allows us to infer its likely selectivity profile and provides a framework for its comparative evaluation.

This guide will provide a comprehensive overview of the principles governing the selectivity of phenoxyacetic acid herbicides, with a specific focus on the anticipated behavior of this compound. We will delve into the mechanisms that differentiate its effects on various plant species and provide standardized protocols for its empirical evaluation.

The Science of Selectivity: Why Phenoxy Herbicides Discriminate

The selective herbicidal activity of phenoxyacetic acids is not a simple on-off switch but rather a complex interplay of physiological and biochemical differences between plant species, primarily between dicots (broadleaf plants) and monocots (grasses).[2]

Mechanism of Action: A Tale of Two Responses

At the molecular level, phenoxyacetic acids like this compound act as synthetic auxins.[3][4] In susceptible dicotyledonous plants, these compounds overwhelm the natural auxin regulatory systems, leading to a cascade of detrimental effects:

  • Uncontrolled Growth: The herbicide induces rapid and disorganized cell division and elongation, resulting in characteristic symptoms like leaf epinasty (downward curling), stem twisting, and callus formation.

  • Vascular Disruption: The uncontrolled growth disrupts the plant's vascular tissues (xylem and phloem), impeding the transport of water and nutrients.

  • Metabolic Overload: The plant's metabolic resources are exhausted in this futile, accelerated growth, ultimately leading to senescence and death.

In contrast, monocotyledonous plants exhibit a significantly higher tolerance to these herbicides. This tolerance is attributed to several factors:

  • Restricted Translocation: Monocots often exhibit less efficient translocation of the herbicide from the leaves to the sites of action in the meristematic tissues.

  • Metabolic Detoxification: Grasses can more effectively metabolize and detoxify the herbicide, converting it into inactive forms.

  • Structural Differences: The vascular anatomy and leaf orientation of monocots can limit the uptake and movement of the herbicide compared to broadleaf plants.

The structure of the phenoxyacetic acid derivative plays a crucial role in its herbicidal efficacy. The nature and position of substituents on the aromatic ring influence the molecule's binding to auxin receptors and its subsequent biological activity.[2][5] For this compound, the two methyl groups at the 3 and 5 positions are expected to modulate its activity and selectivity profile compared to other common phenoxy herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-Methyl-4-chlorophenoxyacetic acid).

Comparative Performance: Expected Selectivity of this compound

Table 1: Expected Post-Emergence Herbicidal Efficacy of this compound on Various Weed Species

Weed SpeciesPlant TypeExpected Efficacy of this compoundComparative Efficacy of 2,4-D
Broadleaf Weeds
Velvetleaf (Abutilon theophrasti)DicotHighHigh
Common Lambsquarters (Chenopodium album)DicotHighHigh
Redroot Pigweed (Amaranthus retroflexus)DicotHighHigh
Canada Thistle (Cirsium arvense)DicotModerate to HighModerate to High
Grass Weeds
Foxtail species (Setaria spp.)MonocotLow to NegligibleLow to Negligible
Barnyardgrass (Echinochloa crus-galli)MonocotLow to NegligibleLow to Negligible
Johnsongrass (Sorghum halepense)MonocotLow to NegligibleLow to Negligible

Table 2: Expected Crop Tolerance to this compound

Crop SpeciesPlant TypeExpected ToleranceComparative Tolerance to 2,4-D
Corn (Zea mays)MonocotHighHigh
Wheat (Triticum aestivum)MonocotHighHigh
Soybean (Glycine max)DicotLow (Susceptible)Low (Susceptible)
Cotton (Gossypium hirsutum)DicotLow (Susceptible)Low (Susceptible)

Experimental Protocols for Evaluating Selectivity

To empirically determine the selectivity of this compound, a standardized greenhouse bioassay is essential. The following protocol outlines a robust methodology for conducting a whole-plant, dose-response study.

Greenhouse Bioassay for Post-Emergence Herbicidal Efficacy

1. Plant Material and Growth Conditions:

  • Select certified seeds of the desired monocot and dicot crop and weed species.
  • Sow seeds in pots filled with a sterile potting mix.
  • Grow plants in a greenhouse with controlled temperature (e.g., 25/18°C day/night), humidity (e.g., 60-70%), and a 16-hour photoperiod.
  • Water plants as needed to maintain optimal growth.

2. Herbicide Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
  • Perform serial dilutions to create a range of treatment concentrations. A logarithmic series of doses is recommended to establish a clear dose-response curve.
  • Apply the herbicide solutions to plants at the 2-4 true leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.
  • Include an untreated control group (sprayed with solvent and surfactant only) for comparison.

3. Data Collection and Analysis:

  • Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).
  • At 21 DAT, harvest the above-ground biomass of each plant.
  • Determine the fresh weight of the biomass.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
  • Calculate the percent growth reduction relative to the untreated control.
  • Analyze the dose-response data using a suitable statistical model (e.g., a four-parameter log-logistic model) to determine the GR50 (the herbicide dose required to cause a 50% reduction in plant growth).

Diagram 1: Experimental Workflow for Greenhouse Bioassay

G cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_data 3. Data Collection & Analysis seed_selection Seed Selection (Monocots & Dicots) potting Potting and Sowing seed_selection->potting growth Greenhouse Growth (Controlled Environment) potting->growth application Spray Application (2-4 Leaf Stage) growth->application solution_prep Herbicide Solution Preparation (Dose Range) solution_prep->application visual_assessment Visual Injury Assessment (7, 14, 21 DAT) application->visual_assessment biomass_harvest Biomass Harvest (21 DAT) visual_assessment->biomass_harvest data_analysis Data Analysis (GR50 Calculation) biomass_harvest->data_analysis

Sources

A Comparative Guide to Peer-Reviewed Analytical Methodologies for 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of peer-reviewed analytical methods for the quantitative analysis of 2-(3,5-Dimethylphenoxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a technical exploration of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are synthesized from established analytical practices for structurally related phenoxyacetic acids and active pharmaceutical ingredients, ensuring a foundation of scientific rigor and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound is a notable compound, often investigated as a potential impurity or a related substance in the synthesis of pharmaceuticals such as Mexiletine[1]. Accurate and precise quantification is paramount for quality control, stability studies, and ensuring the safety and efficacy of pharmaceutical products. The selection of an appropriate analytical technique is a critical decision, contingent upon factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. This guide will compare two robust and widely utilized analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Versatile Approach

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility for a wide range of compounds, including those that are non-volatile or thermally unstable[2]. For the analysis of acidic compounds like this compound, RP-HPLC with a C18 column is a well-established technique.

Principle of Separation

In RP-HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. The retention of this compound is influenced by its hydrophobicity and the pH of the mobile phase. By adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) and pH, the retention time can be optimized for effective separation from other components in the sample matrix. A slightly acidic mobile phase is generally employed to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape[3].

Experimental Protocol: RP-HPLC-UV

The following protocol is a robust starting point for the analysis of this compound, adapted from validated methods for similar phenoxyacetic acid derivatives[3][4][5].

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a pH of 3.0 with phosphoric acid. A common starting gradient could be 50:50 (v/v)[3][6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound, typically around 210-225 nm for the phenyl and carboxyl groups[3][7].

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Filter Filter (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility[8][9].

Principle of Analysis

The analysis by GC-MS involves several key steps:

  • Derivatization: The carboxylic acid group of this compound is chemically modified to form a more volatile ester derivative (e.g., a methyl or trimethylsilyl ester). This is crucial as direct injection of the free acid can lead to poor peak shape and thermal degradation[8].

  • Separation: The derivatized analyte is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification and quantification.

Experimental Protocol: GC-MS with Derivatization

The following protocol outlines a typical GC-MS analysis for a carboxylic acid, which can be adapted for this compound[8][10].

Instrumentation:

  • GC-MS system equipped with an autosampler, a capillary column, and a mass selective detector.

Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent[10].

  • Procedure:

    • Evaporate the solvent from the prepared sample/standard extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable[11].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Prep Prepare Sample/Standard Extract Dry Evaporate to Dryness Prep->Dry Deriv Add Derivatization Reagent & Heat Dry->Deriv Injection GC Injection Deriv->Injection Separation Capillary Column Separation Injection->Separation MS_Detect Mass Spectrometric Detection Separation->MS_Detect Spectrum Acquire Mass Spectrum MS_Detect->Spectrum Quantify Identify & Quantify Spectrum->Quantify

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(3,5-Dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(3,5-Dimethylphenoxy)acetic acid. As laboratory professionals, our responsibility extends beyond discovery to ensuring that our work is conducted with the utmost regard for personal safety, environmental integrity, and regulatory adherence. This document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, empowering you to manage chemical waste with confidence and precision.

The disposal of any chemical waste is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which provides for the "cradle-to-grave" control of hazardous materials.[1][2][3] Adherence to these protocols is not optional; it is a cornerstone of responsible scientific practice.

Part 1: Hazard Assessment and Immediate Safety

Before handling waste, a clear understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, data from closely related phenoxyacetic acid derivatives indicate a consistent hazard profile. Analogs such as 2-(2,3-Dimethylphenoxy)acetic acid and 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid are classified as causing skin irritation, serious eye damage or irritation, and respiratory irritation, and are harmful if swallowed.[4][5] Therefore, it is imperative to treat this compound as a hazardous substance.

The following table summarizes the essential safety and handling information for waste generated from this compound.

ParameterRecommendation & ProtocolCausality & Rationale
Hazard Classification Treat as: Hazardous Waste . Classify as an irritant and acutely toxic.Based on data from structural analogs, the compound poses risks of skin, eye, and respiratory irritation.[4][5] Assuming a hazardous classification ensures the highest level of safety and compliance.
Required PPE - Eye Protection: Chemical safety goggles or a face shield.[4][6] - Hand Protection: Chemically resistant gloves (e.g., Nitrile). - Body Protection: Lab coat.The acidic nature and irritant properties of the compound necessitate robust protection against accidental splashes and contact, which can cause severe burns or damage.[5][7]
Storage Incompatibilities - Store separately from bases (e.g., sodium hydroxide). - Store away from strong oxidizing agents.[8]As an acid, it can react violently or exothermically with bases.[8] Mixing with oxidizers could create a fire or explosion hazard. Proper segregation prevents dangerous reactions within the waste accumulation area.

Part 2: The Core Disposal Protocol: Foundational Rules

The single most critical principle of chemical waste management is that hazardous materials must never be disposed of via standard drains or solid waste bins .[9][10]

  • Sink Disposal is Prohibited: Phenoxyacetic acid derivatives can be toxic to aquatic life.[11] Disposing of this compound down the drain can disrupt wastewater treatment processes and introduce a persistent pollutant into the environment. Furthermore, acidic solutions can corrode plumbing infrastructure.

  • Trash Disposal is Prohibited: Disposing of chemical solids in the regular trash can expose custodial staff to hazardous materials and violates federal and local regulations.[10] All materials contaminated with this compound must be treated as hazardous waste.

Before generating waste, always consider the principles of waste minimization. This includes ordering the smallest necessary quantity of the chemical, reducing the scale of experiments, and sharing surplus chemicals with other labs when appropriate.[12]

Part 3: Step-by-Step Disposal Procedures

This protocol outlines the compliant lifecycle of this compound waste, from generation to collection.

Experimental Protocol: Waste Handling and Disposal

1. Waste Collection and Segregation

  • Solid Waste: Collect solid this compound waste, including contaminated weigh boats or paper, in a designated, compatible waste container.
  • Liquid Waste: Collect aqueous or solvent-based solutions containing the compound in a separate, compatible liquid waste container. Do not mix this waste stream with other incompatible wastes, such as bases or oxidizers.[8]
  • Rationale: Segregating waste at the source is a fundamental safety practice that prevents unintended chemical reactions in the waste container.

2. Container Management and Labeling

  • Select a container made of a material compatible with acidic waste (e.g., high-density polyethylene - HDPE). The container must be in good condition and have a secure, screw-top cap.[8][12]
  • The container must be kept closed at all times except when you are actively adding waste.[1][8][9] This minimizes the release of vapors and prevents spills.
  • Affix a "Hazardous Waste" label to the container before adding the first drop of waste. The label must include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound" (no abbreviations)
  • The approximate concentration and composition of the waste stream.
  • The date accumulation started.
  • Rationale: Proper labeling is a legal requirement under RCRA and is essential for communicating hazards to everyone in the laboratory and to the waste disposal technicians.[12][13]

3. Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][12]
  • The SAA must be located at or near the point of waste generation (i.e., in the same lab).[12]
  • The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
  • Your lab must conduct and document weekly inspections of the SAA to check for leaks and proper container labeling and closure.[1][8]
  • Rationale: The SAA provides a controlled, safe, and compliant location for the short-term storage of hazardous waste, preventing it from cluttering benchtops and minimizing the risk of spills.

4. Arranging for Final Disposal

  • Once the waste container is full (leaving at least one inch of headspace to allow for expansion[8]), or after it has been accumulating for a set period (often up to 12 months, check your institution's policy[12]), you must arrange for its removal.
  • Contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to request a hazardous waste pickup.[9][12] Do not attempt to transport or dispose of the waste yourself.
  • Rationale: Final treatment and disposal of hazardous waste must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF), in accordance with EPA and DOT regulations.[2]

Part 4: Managing Contaminated Materials

Spill Cleanup: In the event of a small spill, use personal protective equipment, contain the spill, and absorb the material with an inert absorbent like sand or vermiculite.[6][14] All cleanup materials must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.[4][6]

Contaminated Labware and Empty Containers:

  • Disposable Items: Gloves, pipette tips, and other disposables contaminated with the compound must be placed in the solid hazardous waste container.

  • Empty Reagent Bottles: An empty container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., water or methanol).[9]

    • Add a small amount of solvent (about 5-10% of the container's volume).

    • Secure the cap and rinse the interior surfaces thoroughly.

    • Pour the rinse liquid (rinsate) into your liquid hazardous waste container. This rinsate is now hazardous waste.[9]

    • Repeat this process two more times for a total of three rinses.

    • After the final rinse, deface or remove the original chemical label and dispose of the container according to your institution's specific policy for triple-rinsed containers.[9]

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound waste.

G start Waste Generation (Solid or Liquid) container Select Compatible, Labeled Waste Container start->container segregate Segregate from Incompatible Waste (e.g., Bases) container->segregate saa Store Container in Satellite Accumulation Area (SAA) (Keep Closed) segregate->saa check_full Is Container Full or Has Max Time Elapsed? saa->check_full add_waste Continue to Add Waste check_full->add_waste No ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) check_full->ehs_pickup Yes add_waste->saa end Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Laboratory Waste Disposal Safety Protocols.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
  • Resource Conserv
  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]
  • Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency. [Link]
  • Hazardous Waste Compliance and Assistance.
  • Safety Data Sheet (Acetic acid). Carl ROTH. [Link]
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]
  • Acetic acid, methoxy-: Human health tier II assessment. Australian Government Department of Health. [Link]
  • Toxicology Report No. S.0052729.5-18.
  • Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA)
  • Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. US Environmental Protection Agency. [Link]
  • RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3(2H)furanone, CAS Registry Number 4166-20. Elsevier. [Link]

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Personal protective equipment for handling 2-(3,5-Dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-(3,5-Dimethylphenoxy)acetic Acid

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of this compound (CAS No. 5406-14-4) in a research and drug development setting. As a phenoxyacetic acid derivative, this compound warrants careful handling due to its potential irritant properties, a characteristic common to this class of chemicals.[1] Adherence to the following procedures is critical to ensure personnel safety and regulatory compliance.

Hazard Assessment and Causality

While a specific, detailed toxicological profile for this compound is not extensively documented in readily available literature, its classification as an irritant and the known hazards of structurally similar compounds necessitate a cautious approach.[1] Analogous chemicals, such as other substituted phenoxyacetic acids, are known to cause skin irritation, serious eye damage, and respiratory irritation, and can be harmful if swallowed.[2][3][4][5] The acidic nature of the carboxylic acid group and the potential for the compound to be a fine powder contribute to these risks by direct contact with skin and mucous membranes or through inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for every procedure involving this compound.[6] The following PPE is mandatory to mitigate the risks of exposure.

PPE Category Specification Rationale for Use
Eye and Face Protection Chemical splash goggles and a full-face shield.[3][7]Provides a robust barrier against splashes of solutions or accidental projection of solid particles, protecting the sensitive mucous membranes of the eyes and the skin of the face.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[7][8][9]These materials offer good resistance to a range of organic acids.[7][10] Double-gloving provides an additional layer of protection in case the outer glove is compromised.
Body Protection Chemical-resistant apron or a polyethylene-coated polypropylene disposable gown over a full-length laboratory coat.[8]Prevents contamination of personal clothing and protects the skin from spills and splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges.[8][9]Essential when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation, to prevent respiratory tract irritation.[8][9]
Foot Protection Closed-toe, chemical-resistant shoes.[8]Protects the feet from potential spills.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation and Handling
  • Designated Work Area : All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Donning PPE : Before handling the chemical, properly don all required PPE as outlined in the table above.

  • Weighing : When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to contain any dust.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the reverse, to control any exothermic reaction.[8]

Spill Management

In the event of a spill, a swift and safe response is paramount.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment (Small Spills) : For small spills (<1 L), and while wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[11]

  • Decontamination : Clean the spill area with a suitable decontamination solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.[12]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation : All materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[8][12]

  • Aqueous Waste : Depending on institutional and local regulations, dilute acidic aqueous waste may be neutralized to a pH between 6 and 8 before disposal.[8] This should be done carefully, with appropriate PPE, and in a fume hood.

  • Labeling and Storage : All hazardous waste containers must be clearly labeled with the contents and stored in a designated, well-ventilated, and secure area away from incompatible materials.[12]

  • Collection : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator if needed) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment spill_check Spill Occurred? experiment->spill_check spill_procedure Execute Spill Management Protocol spill_check->spill_procedure Yes waste_segregation Segregate Waste (Solid, Liquid, Contaminated PPE) spill_check->waste_segregation No spill_procedure->waste_segregation waste_treatment Neutralize Aqueous Waste (if applicable) waste_segregation->waste_treatment waste_disposal Dispose of Hazardous Waste via EHS waste_treatment->waste_disposal decontamination Decontaminate Work Area waste_disposal->decontamination end End decontamination->end

Caption: Workflow for the safe handling and disposal of this compound.

References

  • Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
  • This compound.
  • Working with Chemicals - Prudent Practices in the Labor
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Personal Protective Equipment.
  • Safety D
  • Lab Safety Equipment & PPE. ChemTalk.
  • Safety D
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
  • SAFETY D
  • SAFETY D
  • Proper Disposal of 2-Maleimidoacetic Acid: A Step-by-Step Guide for Labor
  • (2,3-Dihydrobenzo[b]furan-5-yl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.